molecular formula C3H8O4S B097912 3-Hydroxypropane-1-sulfonic acid CAS No. 15909-83-8

3-Hydroxypropane-1-sulfonic acid

カタログ番号: B097912
CAS番号: 15909-83-8
分子量: 140.16 g/mol
InChIキー: WQPMYSHJKXVTME-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

may contain up to ~40% (NMR) 3,3′ -Oxydi(propanesulfonic acid)>

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-hydroxypropane-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O4S/c4-2-1-3-8(5,6)7/h4H,1-3H2,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQPMYSHJKXVTME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1065970
Record name 1-Propanesulfonic acid, 3-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1065970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15909-83-8
Record name 3-Hydroxypropanesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15909-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanesulfonic acid, 3-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015909838
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanesulfonic acid, 3-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Propanesulfonic acid, 3-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1065970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxypropanesulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.395
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Hydroxy-1-propanesulfonic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C667KS76K4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

3-Hydroxypropane-1-sulfonic acid physicochemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 3-Hydroxypropane-1-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. The information is compiled from various sources and presented in a structured format to facilitate easy access and comparison by researchers, scientists, and professionals in drug development.

Chemical Identity

This compound, also known as isethionic acid analog, is an organosulfur compound with both a hydroxyl and a sulfonic acid functional group.

IdentifierValue
IUPAC Name This compound[1]
CAS Number 15909-83-8[1]
Molecular Formula C₃H₈O₄S[1]
SMILES OCCS(O)(=O)=O[1]
InChI Key WQPMYSHJKXVTME-UHFFFAOYSA-N[1]

Physicochemical Properties

This compound is typically supplied as a viscous, colorless to light yellow or brown liquid, often as an aqueous solution (commonly ~80%).[2] This form influences some of its observable physical properties, such as its boiling point and the absence of a distinct melting point at ambient conditions.

Table of Quantitative Physicochemical Data

PropertyValueConditions
Molecular Weight 140.16 g/mol [3][4][5]
Physical State Viscous Liquid[2][3][6]Room Temperature
Appearance Clear, colorless to yellow/brown liquid[2][6]
Density 1.364 g/mL[7]20 °C
Melting Point Not available[3][6]
Boiling Point >100 °C (>212 °F)[3]For aqueous solution
Solubility in Water Miscible[3]
pKa (Predicted) 1.69 ± 0.50[7]
pH ~1[3][6]2% aqueous solution

Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties of this compound are provided below. These are generalized methods adapted for a viscous, water-soluble liquid.

Determination of Density (for Viscous Liquids)

The density of a viscous liquid like this compound can be accurately determined using a gas pycnometer.

Principle: Gas pycnometry determines the volume of a substance by measuring the pressure change of a gas (typically helium) in a calibrated chamber with and without the sample. The density is then calculated from the measured volume and the previously determined mass of the sample.

Apparatus:

  • Gas pycnometer

  • Analytical balance

  • Sample cell of appropriate volume

  • Spatula or syringe for sample handling

Procedure:

  • Calibration: Calibrate the gas pycnometer using a certified standard sphere of known volume according to the manufacturer's instructions.

  • Sample Preparation:

    • Weigh the empty sample cell on an analytical balance and record the mass.

    • Carefully transfer a known quantity of this compound into the sample cell. For a viscous liquid, a positive displacement pipette or syringe may be used for accurate transfer.

    • Weigh the sample cell containing the sample and record the total mass. The mass of the sample is the difference between the total mass and the mass of the empty cell.

  • Measurement:

    • Place the sample cell into the analysis chamber of the gas pycnometer.

    • Seal the chamber and purge with the analysis gas (helium) to remove any air and moisture.

    • Run the analysis cycle. The instrument will automatically measure the volume of the sample.

    • Perform multiple measurements until a consistent volume reading is obtained.

  • Calculation:

    • The density (ρ) is calculated using the formula: ρ = m / V where 'm' is the mass of the sample and 'V' is the average volume determined by the pycnometer.

Determination of pKa (Acid Dissociation Constant)

The pKa of a strong acid like a sulfonic acid can be determined by potentiometric titration.

Principle: A solution of the acid is titrated with a strong base of known concentration. The pH of the solution is measured after each addition of the titrant. A titration curve is constructed by plotting the pH against the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point.

Apparatus:

  • pH meter with a suitable electrode, calibrated with standard buffer solutions

  • Burette (manual or automated)

  • Stirrer (e.g., magnetic stir plate and stir bar)

  • Beaker

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.1 M).

  • Titration:

    • Place a known volume of the acid solution into a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode in the solution.

    • Begin stirring the solution gently.

    • Add the standardized strong base solution in small, precise increments from the burette.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

    • Continue the titration well past the equivalence point (the point of rapid pH change).

  • Data Analysis:

    • Plot the measured pH values (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the steepest point of the curve. This can be found from the peak of the first derivative of the titration curve.

    • The volume of titrant at the half-equivalence point is half the volume of the titrant at the equivalence point.

    • The pKa is equal to the pH of the solution at the half-equivalence point.

Synthesis Workflow

The following diagram illustrates a common synthesis route for this compound, starting from allyl alcohol. This process involves the sulfonation of the double bond.

Synthesis_Workflow Allyl_Alcohol Allyl Alcohol Reactor Reaction Vessel Allyl_Alcohol->Reactor Add Reactants Sodium Sulfite & Sodium Bisulfite in Water Reactants->Reactor Add Acidification Acidification (e.g., HCl) Reactor->Acidification Reaction Mixture Filtration Filtration Acidification->Filtration Acidified Mixture Purification Extraction & Phase Separation Filtration->Purification Filtrate Final_Product This compound Purification->Final_Product Purified Product

References

An In-depth Technical Guide to the Spectroscopic Analysis of 3-Hydroxypropane-1-sulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-hydroxypropane-1-sulfonic acid, a compound of interest in various chemical and pharmaceutical applications. The document details the expected and experimentally observed spectroscopic characteristics, outlines detailed methodologies for data acquisition, and presents visual workflows for the analytical processes.

Introduction

This compound is a polar organic compound characterized by a propyl chain functionalized with both a hydroxyl and a sulfonic acid group. This bifunctional nature makes it a versatile building block and a compound with unique physicochemical properties. Accurate structural elucidation and purity assessment are critical for its application in research and development. This guide focuses on the key spectroscopic techniques used for its characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Analysis

The following sections present a summary of the available spectroscopic data for this compound and its sodium salt. The data is organized into tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following data were obtained for the sodium salt of this compound in deuterium oxide (D₂O).

¹H NMR Data

Chemical Shift (δ) ppmMultiplicityAssignment
3.67triplet (t)-CH₂-OH (C3)
2.95multiplet (m)-CH₂-SO₃Na (C1)
1.94multiplet (m)-CH₂- (C2)
Source: Supporting Information, The Royal Society of Chemistry.[1]

¹³C NMR Data

Chemical Shift (δ) ppmAssignment
60.7-CH₂-OH (C3)
48.3-CH₂-SO₃Na (C1)
27.4-CH₂- (C2)
Source: Supporting Information, The Royal Society of Chemistry.[1]
Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. While a specific, experimentally verified peak list for this compound was not available in the searched resources, the expected characteristic absorption bands based on its functional groups are presented below.

Wavenumber Range (cm⁻¹)Functional GroupVibration ModeExpected Intensity
3500 - 3200O-H (Alcohol)StretchingStrong, Broad
3000 - 2850C-H (Alkane)StretchingMedium to Strong
1250 - 1150S=O (Sulfonic Acid)Asymmetric StretchStrong
1080 - 1030S=O (Sulfonic Acid)Symmetric StretchStrong
1050 - 1000C-O (Alcohol)StretchingMedium to Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Due to its high polarity, electrospray ionization (ESI) is a suitable technique. In negative ion mode, the deprotonated molecule [M-H]⁻ would be expected.

Expected Mass Spectrometry Data (Negative Ion ESI)

m/zInterpretation
139.0065[M-H]⁻ (Deprotonated molecule)
81.9721[SO₃H]⁻ or [HSO₃]⁻
79.9568[SO₃]⁻

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra of sodium 3-hydroxypropane-1-sulfonate.

Materials:

  • Sodium 3-hydroxypropane-1-sulfonate sample

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of sodium 3-hydroxypropane-1-sulfonate.

    • Dissolve the sample in approximately 0.6-0.7 mL of D₂O in a clean, dry vial.

    • Vortex the solution until the sample is fully dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of D₂O.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters:

      • Pulse sequence: zg30 or similar

      • Number of scans: 16-64

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

  • ¹³C NMR Acquisition:

    • Acquire a standard one-dimensional ¹³C spectrum with proton decoupling.

    • Typical parameters:

      • Pulse sequence: zgpg30 or similar

      • Number of scans: 1024 or more, depending on sample concentration

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

  • Data Processing:

    • Apply Fourier transformation to the acquired FIDs.

    • Phase correct the spectra.

    • Reference the spectra. For ¹H in D₂O, the residual HDO peak can be set to ~4.79 ppm. For ¹³C, an internal or external standard may be used.

    • Integrate the peaks in the ¹H spectrum and pick peaks in both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

Objective: To acquire an FTIR spectrum of sodium 3-hydroxypropane-1-sulfonate.

Materials:

  • Sodium 3-hydroxypropane-1-sulfonate sample

  • Potassium bromide (KBr), spectroscopic grade

  • Mortar and pestle (agate or mullite)

  • Pellet press

  • FTIR spectrometer with a sample holder for pellets

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry the KBr powder in an oven to remove any moisture.

    • Place a small amount of KBr (approximately 100-200 mg) in the mortar.

    • Add a very small amount of the sample (approximately 1-2 mg) to the KBr.

    • Grind the mixture thoroughly with the pestle for several minutes to ensure a fine, homogeneous powder.

    • Transfer a portion of the mixture to the pellet press die.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Spectrum Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum with an empty sample compartment.

    • Acquire the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the major absorption peaks.

Mass Spectrometry

Objective: To acquire a mass spectrum of this compound using electrospray ionization.

Materials:

  • This compound sample

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) - optional

  • Mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the sample in a suitable solvent (e.g., 1 mg/mL in a water/methanol mixture).

    • Dilute the stock solution to a final concentration suitable for ESI-MS (typically in the low µg/mL to ng/mL range).

    • The final solvent composition should be compatible with ESI, typically a mixture of water and an organic solvent like methanol or acetonitrile, with a small amount of an additive like formic acid or ammonium hydroxide to promote ionization.

  • Instrument Setup:

    • Set up the mass spectrometer for ESI in either positive or negative ion mode. For a sulfonic acid, negative ion mode is generally preferred.

    • Optimize the ESI source parameters, including capillary voltage, nebulizer gas flow, and drying gas temperature and flow.

  • Spectrum Acquisition:

    • Infuse the sample solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

    • If fragmentation information is desired, perform tandem MS (MS/MS) by selecting the precursor ion of interest (e.g., the [M-H]⁻ ion) and applying collision-induced dissociation (CID).

  • Data Analysis:

    • Identify the molecular ion (e.g., [M-H]⁻).

    • Analyze the fragmentation pattern in the MS/MS spectrum to confirm the structure.

Visualized Workflows

The following diagrams, created using the DOT language, illustrate the experimental workflows for the spectroscopic analyses.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in D₂O weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim tune Tune Probe lock_shim->tune acquire_H1 Acquire ¹H Spectrum tune->acquire_H1 acquire_C13 Acquire ¹³C Spectrum acquire_H1->acquire_C13 ft Fourier Transform acquire_C13->ft phase Phase Correction ft->phase reference Referencing phase->reference analyze Peak Picking & Integration reference->analyze

NMR Experimental Workflow

IR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Spectrum Acquisition cluster_proc Data Processing mix Mix Sample with KBr grind Grind Mixture mix->grind press Press into Pellet grind->press background Acquire Background Spectrum press->background sample_spec Acquire Sample Spectrum background->sample_spec ratio Ratio Sample to Background sample_spec->ratio identify Identify Peaks ratio->identify

FTIR Experimental Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI) cluster_proc Data Analysis dissolve Dissolve Sample dilute Dilute to Working Concentration dissolve->dilute infuse Infuse into MS dilute->infuse optimize Optimize Source Parameters infuse->optimize acquire_ms1 Acquire Full Scan (MS1) optimize->acquire_ms1 acquire_ms2 Acquire MS/MS (optional) acquire_ms1->acquire_ms2 identify_ion Identify Molecular Ion acquire_ms2->identify_ion analyze_frag Analyze Fragmentation identify_ion->analyze_frag

Mass Spectrometry Experimental Workflow

References

3-Hydroxypropane-1-sulfonic acid quantum chemical calculations

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Quantum Chemical Calculations of 3-Hydroxypropane-1-sulfonic Acid

Abstract

This compound (3-HPSA) is a significant organosulfur compound utilized in a variety of applications, from a component in biological buffers to an additive in materials for advanced energy applications. A thorough understanding of its molecular properties is crucial for optimizing its function and for the rational design of new materials and processes. This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, vibrational, and electronic properties of 3-HPSA. It outlines a detailed computational methodology based on Density Functional Theory (DFT), presents a summary of expected quantitative data, and provides relevant experimental protocols for validation. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the computational modeling of small organic molecules.

Introduction

This compound (C₃H₈O₄S) is a bifunctional molecule containing both a hydroxyl and a sulfonic acid group.[1] This structure imparts a combination of hydrophilicity and strong acidity, making it a versatile chemical intermediate. While its applications are diverse, a detailed, molecule-level understanding of its properties is often required for advanced applications. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful tool for investigating molecular geometries, vibrational frequencies (which correspond to infrared and Raman spectra), electronic properties, and reactivity.[2]

This guide details a typical workflow for performing such calculations on 3-HPSA, providing a framework for researchers to predict its properties and behavior in various environments.

Computational Methodology

A robust computational protocol is essential for obtaining accurate and reliable results. The following outlines a common workflow for the quantum chemical analysis of a small organic molecule like 3-HPSA.[3][4]

Software

A variety of quantum chemistry software packages can perform the calculations described herein, such as Gaussian, ORCA, or Q-Chem.

Workflow

A typical computational workflow for analyzing 3-HPSA is depicted below. This process begins with defining the initial molecular structure and proceeds through optimization and property calculations.

G cluster_input Input Preparation cluster_calc Quantum Calculation cluster_analysis Data Analysis mol_input 1. Molecular Structure Input (SMILES or 3D Coords) method_select 2. Method Selection (e.g., B3LYP/6-311++G(d,p)) mol_input->method_select prop_select 3. Property Selection (Geometry, Frequencies, etc.) method_select->prop_select geom_opt 4. Geometry Optimization (Find lowest energy structure) prop_select->geom_opt freq_calc 5. Frequency Calculation (Confirm minimum, get spectra) geom_opt->freq_calc elec_prop 6. Electronic Properties (HOMO/LUMO, Charges) freq_calc->elec_prop validation 7. Validation (Compare with experimental data) elec_prop->validation interpretation 8. Interpretation (Relate properties to function) validation->interpretation

Figure 1: A generalized workflow for quantum chemical calculations of 3-HPSA.
Level of Theory

The choice of the density functional and basis set is critical for accuracy. A widely used and well-balanced level of theory for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set.[5] This combination provides a good compromise between computational cost and accuracy for geometries, vibrational frequencies, and electronic properties. For more accurate energy calculations, especially for reaction energies or pKa predictions, higher-level methods or different functionals may be employed.[6]

Solvation Model

To model the molecule in a solution, an implicit solvation model such as the Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) is typically used.[7] This is particularly important for a polar molecule like 3-HPSA and is crucial for calculating properties like pKa.

Predicted Molecular Properties

The following tables summarize the kind of quantitative data that would be obtained from a DFT study of 3-HPSA at the B3LYP/6-311++G(d,p) level of theory. The values are representative and based on experimental data for analogous structures like propanol and various sulfonic acids.[8][9][10]

Optimized Molecular Geometry

The geometry optimization yields the lowest energy conformation of the molecule, providing precise bond lengths and angles.

Parameter Atoms Calculated Value Experimental Benchmark (Similar Molecules)
Bond Lengths (Å)
C-C~1.53 Å1.53 Å (in alkanes)[11]
C-O~1.43 Å1.43 Å (in propanol)[8]
O-H~0.96 Å0.96 Å (in propanol)[8]
C-S~1.78 Å1.77 Å (in methanesulfonic acid)
S=O~1.45 Å1.43-1.45 Å (in sulfonic acids)[9]
S-O(H)~1.60 Å1.58-1.61 Å (in sulfonic acids)[10]
Bond Angles (°)
C-C-C~112°112.4° (in propane)[11]
C-C-O~108°108.5° (in propanol)[8]
O=S=O~120°119-122° (in sulfonic acids)[9]
C-S-O~106°105-107° (in sulfonic acids)[10]
Vibrational Frequencies

Frequency calculations predict the infrared (IR) and Raman spectra. The assignments below are based on characteristic vibrational modes of alcohols and sulfonic acids.[9][10][12]

Frequency (cm⁻¹) Vibrational Mode Symmetry Description
~3500ν(O-H)A'O-H stretching (hydroxyl group)
~3100ν(O-H)A'O-H stretching (sulfonic acid group)
~2960νₐ(CH₂)A', A''Asymmetric CH₂ stretching
~2870νₛ(CH₂)A', A''Symmetric CH₂ stretching
~1460δ(CH₂)A', A''CH₂ scissoring/bending
~1380νₐ(SO₂)A'Asymmetric SO₂ stretching
~1170νₛ(SO₂)A'Symmetric SO₂ stretching
~1050ν(C-O)A'C-O stretching
~1040ν(S-O)A'S-O(H) stretching
~760ν(C-S)A'C-S stretching
~580δ(SO₂)A'SO₂ scissoring/deformation
Electronic Properties

Analysis of the molecular orbitals provides insight into the molecule's reactivity and electronic transitions.

Property Calculated Value (in vacuum) Interpretation
HOMO Energy ~ -8.5 eVHighest Occupied Molecular Orbital; related to the ability to donate an electron.
LUMO Energy ~ -0.5 eVLowest Unoccupied Molecular Orbital; related to the ability to accept an electron.
HOMO-LUMO Gap ~ 8.0 eVEnergy gap related to chemical reactivity and electronic transitions.
Dipole Moment ~ 5.5 DebyeIndicates a high degree of polarity.
Acidity (pKa)

The pKa of the sulfonic acid group is a key property. It can be calculated using thermodynamic cycles that involve the Gibbs free energy of the acid and its conjugate base in solution.[13][14]

Property Calculated Value (in water) Experimental Value
pKa~1.5 - 2.01.53

Key Chemical Reactions: Formation of 3-HPSA

3-HPSA is commonly synthesized by the hydrolysis of 1,3-propane sultone.[15][16] This reaction involves the nucleophilic attack of water on the strained five-membered sultone ring.[17]

G cluster_reactants Reactants cluster_transition Transition State cluster_product Product PS 1,3-Propane Sultone TS Nucleophilic Attack PS->TS Ring Opening H2O Water (H₂O) H2O->TS HPSA This compound TS->HPSA

Figure 2: Reaction pathway for the hydrolysis of 1,3-propane sultone to 3-HPSA.

Experimental Protocols for Validation

Computational results should always be validated against experimental data where possible. Below are detailed protocols for the synthesis of 3-HPSA and for the characterization of its properties.

Synthesis of this compound via Hydrolysis of 1,3-Propane Sultone

This protocol is adapted from established synthesis methods.[18][19]

Materials:

  • 1,3-Propane sultone

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add a known molar amount of 1,3-propane sultone.

  • Addition of Water: Add a molar excess of deionized water (e.g., 10-20 equivalents) to the flask.

  • Heating: Heat the mixture to reflux (approximately 100 °C) with vigorous stirring. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or by periodically taking aliquots and analyzing via NMR to observe the disappearance of the sultone reactant.

  • Reaction Time: Maintain the reflux for 2-4 hours, or until the reaction is complete.

  • Work-up: After cooling to room temperature, the water is typically removed under reduced pressure using a rotary evaporator to yield the crude this compound, often as a viscous oil or waxy solid. Further purification can be achieved by recrystallization if necessary.

pKa Determination by Potentiometric Titration

Materials:

  • This compound sample

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized, CO₂-free water

  • Calibrated pH meter and electrode

  • Burette

  • Beaker and magnetic stirrer

Procedure:

  • Sample Preparation: Accurately weigh a sample of 3-HPSA and dissolve it in a known volume of CO₂-free deionized water in a beaker.

  • Titration Setup: Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode in the solution.

  • Titration: Slowly add the standardized NaOH solution from the burette in small, known increments.

  • Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

  • Data Analysis: Plot the measured pH versus the volume of NaOH added to generate a titration curve. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Vibrational Spectroscopy (FTIR/Raman)

Materials:

  • Fourier-Transform Infrared (FTIR) spectrometer with an appropriate sample holder (e.g., KBr pellet press or ATR accessory).

  • FT-Raman spectrometer.

  • 3-HPSA sample.

Procedure:

  • Sample Preparation:

    • For FTIR (KBr Pellet): Mix a small amount of the 3-HPSA sample with dry potassium bromide (KBr) powder and press it into a transparent pellet.

    • For FTIR (ATR): Place a small amount of the sample directly on the Attenuated Total Reflectance (ATR) crystal.

    • For FT-Raman: Place the sample in a suitable container, such as a glass capillary tube.

  • Spectrum Acquisition: Place the prepared sample in the spectrometer.

  • Data Collection: Acquire the spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹). Collect multiple scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the positions (in cm⁻¹) and relative intensities of the absorption/scattering bands and compare them to the computationally predicted vibrational frequencies.

Conclusion

Quantum chemical calculations provide a powerful and cost-effective means of exploring the fundamental properties of this compound. This guide has outlined a standard computational workflow using DFT, presented expected quantitative data for its geometric, vibrational, and electronic properties, and provided key experimental protocols for validation. The synergy between computational prediction and experimental verification enables a deeper understanding of the molecular behavior of 3-HPSA, facilitating its application in diverse scientific and industrial fields.

References

The Catalytic Core of 3-Hydroxypropane-1-sulfonic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the mechanism of action of 3-Hydroxypropane-1-sulfonic acid as a catalyst in organic synthesis. While direct quantitative performance data for this specific sulfonic acid is not extensively available in the reviewed literature, this document extrapolates its catalytic behavior based on the well-established principles of sulfonic acid catalysis. The information presented herein is intended to provide a foundational understanding for researchers and professionals in drug development and chemical synthesis.

Introduction: The Role of Sulfonic Acids in Catalysis

Sulfonic acids are a class of organosulfur compounds characterized by the presence of a sulfonic acid functional group (-SO₃H). Their strong Brønsted acidity makes them effective catalysts for a wide range of acid-catalyzed reactions, including esterification, alkylation, and condensation reactions.[1] The catalytic efficacy of sulfonic acids stems from their ability to donate a proton (H⁺) to a substrate, thereby increasing its electrophilicity and lowering the activation energy of the reaction.[1] this compound, with its hydroxyl group, offers the potential for unique solubility and reactivity characteristics.

General Mechanism of Action: Proton Donation and Substrate Activation

The primary mechanism of action for this compound in catalysis is its function as a Brønsted acid. The sulfonic acid group readily donates a proton to an electronegative atom in a substrate molecule, such as the oxygen atom of a carbonyl group. This protonation event generates a highly reactive, positively charged intermediate that is more susceptible to nucleophilic attack.

A quintessential example of this mechanism is the Fischer-Speier esterification of a carboxylic acid with an alcohol. In this reaction, the sulfonic acid catalyst protonates the carbonyl oxygen of the carboxylic acid. This activation enhances the electrophilicity of the carbonyl carbon, facilitating its attack by the nucleophilic oxygen of the alcohol. The subsequent elimination of a water molecule yields the ester product and regenerates the sulfonic acid catalyst, allowing it to participate in further catalytic cycles.

Visualizing the Catalytic Pathways

The following diagrams, generated using the DOT language, illustrate key conceptual workflows and reaction mechanisms related to sulfonic acid catalysis.

general_catalytic_cycle Catalyst 3-Hydroxypropane- 1-sulfonic acid (R-SO3H) Protonated_Substrate Protonated Substrate (SH+) Catalyst->Protonated_Substrate H+ Substrate Substrate (S) Substrate->Protonated_Substrate Intermediate Intermediate Complex Protonated_Substrate->Intermediate Nucleophile Nucleophile (Nu) Nucleophile->Intermediate Product Product (P) Intermediate->Product Catalyst_Regen Catalyst Regeneration Product->Catalyst_Regen -H+ Catalyst_Regen->Catalyst

A generalized catalytic cycle for acid catalysis.

fischer_esterification Carboxylic_Acid Carboxylic Acid (R'-COOH) Protonated_Acid Protonated Carboxylic Acid Carboxylic_Acid->Protonated_Acid Catalyst R-SO3H Catalyst->Protonated_Acid H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate Alcohol Alcohol (R''-OH) Alcohol->Tetrahedral_Intermediate Nucleophilic Attack Ester Ester (R'-COOR'') Tetrahedral_Intermediate->Ester -H2O Water Water (H2O) Tetrahedral_Intermediate->Water Ester->Catalyst -H+

Mechanism of Fischer-Speier esterification.

experimental_workflow Start Start Reactants Combine Reactants: Substrate, Nucleophile, and Solvent Start->Reactants Add_Catalyst Add 3-Hydroxypropane- 1-sulfonic acid Reactants->Add_Catalyst Reaction Heat and Stir (Monitor Progress by TLC/GC) Add_Catalyst->Reaction Workup Quench Reaction and Perform Aqueous Workup Reaction->Workup Purification Purify Product (e.g., Column Chromatography) Workup->Purification Analysis Characterize Product (NMR, IR, MS) Purification->Analysis End End Analysis->End

A typical experimental workflow for a catalyzed reaction.

Quantitative Performance Data (Illustrative)

As specific quantitative data for the catalytic performance of this compound is limited in the available literature, the following tables present representative data from studies on other sulfonic acid catalysts in similar reactions. This data is intended to provide a general understanding of the expected performance metrics.

Table 1: Illustrative Catalytic Performance in Esterification of Oleic Acid

CatalystCatalyst Loading (wt%)Temperature (°C)Time (h)Conversion (%)Reference
Sulfonated Biochar4.080596.28[2]
Silica-Propylsulfonic AcidNot SpecifiedNot SpecifiedNot Specified>99
Sulfonated Carbon2.565695.2[3]

Table 2: Illustrative Reusability of Sulfonic Acid Catalysts

CatalystCycle 1 Yield (%)Cycle 2 Yield (%)Cycle 3 Yield (%)Cycle 4 Yield (%)Reference
Sulfonated Biochar96.2880.662.138.7[2]
Sulfonated Carbon95.290.481.763.5[3]

Experimental Protocols

The following are generalized experimental protocols for conducting a reaction catalyzed by this compound, based on standard laboratory procedures for acid catalysis.

General Protocol for Esterification

Materials:

  • Carboxylic acid (1.0 eq)

  • Alcohol (3.0 eq)

  • This compound (0.05 - 0.1 eq)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating and stirring apparatus (magnetic stirrer with hot plate)

  • Thin-layer chromatography (TLC) or Gas Chromatography (GC) for reaction monitoring

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the carboxylic acid, alcohol, and anhydrous solvent.

  • Begin stirring the mixture.

  • Add this compound to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and maintain stirring.

  • Monitor the progress of the reaction by TLC or GC at regular intervals.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as column chromatography, to yield the pure ester.

Protocol for Catalyst Recovery and Reuse (for heterogeneous applications)

If this compound is supported on a solid material, the following protocol can be adapted for its recovery and reuse.

Procedure:

  • After the reaction is complete, cool the reaction mixture to room temperature.

  • Separate the solid catalyst from the reaction mixture by filtration or centrifugation.

  • Wash the recovered catalyst with a suitable solvent (e.g., the solvent used in the reaction, followed by a more volatile solvent like diethyl ether) to remove any adsorbed products and unreacted starting materials.

  • Dry the catalyst under vacuum or in an oven at a suitable temperature to remove residual solvent.

  • The dried catalyst can then be used in a subsequent reaction cycle.

Conclusion

This compound, by virtue of its sulfonic acid functional group, is a potent Brønsted acid catalyst. Its mechanism of action in a variety of organic transformations is centered on the protonation of substrates, which enhances their reactivity towards nucleophilic attack. While specific performance metrics for this catalyst are not widely reported, its behavior can be confidently inferred from the extensive body of research on other sulfonic acid catalysts. The presence of a hydroxyl group may also impart unique solubility and interaction properties, making it a potentially valuable tool for organic synthesis. Further research is warranted to fully elucidate the specific catalytic applications and quantitative performance of this compound.

References

Theoretical Stability of 3-Hydroxypropane-1-sulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical stability of 3-Hydroxypropane-1-sulfonic acid (3-HPSA). The stability of 3-HPSA is a critical parameter in its application as an excipient, buffering agent, and intermediate in pharmaceutical and chemical syntheses. Understanding its degradation pathways is essential for ensuring product quality, safety, and shelf-life. This document synthesizes available theoretical and experimental data on sulfonic acids to build a comprehensive stability profile for 3-HPSA, focusing on thermal, hydrolytic, and oxidative degradation mechanisms.

Core Physicochemical Properties

This compound is an organosulfur compound featuring a propyl chain with both a hydroxyl and a sulfonic acid functional group. These groups impart a high degree of polarity and water solubility to the molecule. The sulfonic acid moiety is strong, with a predicted pKa value of approximately 1.69, ensuring it is fully ionized under typical physiological conditions.

PropertyValueSource
Molecular FormulaC₃H₈O₄S[1]
Molecular Weight140.16 g/mol [2]
pKa (Predicted)1.69 ± 0.50
AppearanceClear, light yellow to orange liquid
Density~1.364 g/mL at 20 °C[2]

Theoretical Stability Analysis

The stability of 3-HPSA is primarily dictated by the strength of its carbon-sulfur (C-S) bond and the reactivity of its hydroxyl and sulfonic acid groups under various stress conditions. Theoretical studies on analogous aliphatic sulfonic acids provide a framework for understanding the potential degradation pathways of 3-HPSA.

Thermal Stability

Aliphatic sulfonic acids are generally considered to be thermally robust, more so than their carboxylic acid counterparts.[3] The primary thermal degradation pathway for the sodium salt of 3-HPSA has been proposed to initiate with the homolytic cleavage of the C-S bond. This generates an alkyl radical and a sulfonate radical, which can then propagate further reactions.

A plausible thermal decomposition pathway for the acidic form of 3-HPSA, inferred from studies on other sulfonic acids, could involve intramolecular reactions. For instance, at elevated temperatures, the hydroxyl group could potentially interact with the sulfonic acid group, leading to cyclization and elimination reactions.

Below is a proposed workflow for a theoretical investigation into the thermal decomposition of 3-HPSA.

G cluster_workflow Theoretical Workflow for Thermal Stability Analysis start Define 3-HPSA Structure opt Geometry Optimization (e.g., DFT B3LYP/6-31G(d)) start->opt freq Frequency Calculation (Confirm Minimum Energy) opt->freq pes Potential Energy Surface Scan (Identify Reaction Coordinates, e.g., C-S bond stretching) freq->pes ts_search Transition State Search (e.g., QST2/QST3 or Berny algorithm) pes->ts_search irc Intrinsic Reaction Coordinate (IRC) (Verify Transition State) ts_search->irc energy_calc Single-Point Energy Calculation (Higher level of theory, e.g., M06-2X/6-311+G(3df,2p)) irc->energy_calc thermo Thermochemical Analysis (Calculate ΔG, ΔH, and Ea) energy_calc->thermo pathway Elucidate Decomposition Pathway thermo->pathway

Caption: Workflow for computational analysis of thermal decomposition.

Hydrolytic Stability

Theoretical and experimental studies have shown that alkyl sulfonic acids exhibit excellent hydrothermal stability.[4] The C-S bond in aliphatic sulfonic acids is significantly more resistant to hydrolysis compared to the C-S bond in aromatic sulfonic acids.[4] Under typical aqueous conditions relevant to pharmaceutical formulations (pH 1-8, ambient to moderately elevated temperatures), the C-S bond of 3-HPSA is expected to be stable with a negligible rate of hydrolysis.

The primary consideration for hydrolytic stability would be under harsh conditions (e.g., high temperatures and extreme pH), where desulfonation could theoretically occur. However, for most applications, hydrolytic degradation is not considered a significant risk for 3-HPSA.

A proposed pathway for acid-catalyzed hydrolytic desulfonation is depicted below.

G cluster_hydrolysis Proposed Acid-Catalyzed Hydrolytic Desulfonation HPSA This compound Protonated Protonated Sulfonic Acid HPSA->Protonated  + H₃O⁺ TS Transition State (H₂O attack on C1) Protonated->TS  + H₂O Products Propan-1-ol + H₂SO₄ TS->Products

Caption: A potential, though unlikely, hydrolytic degradation pathway.

Oxidative Stability

The oxidative stability of 3-HPSA has not been extensively studied theoretically. However, by analogy to other organic molecules, the propane backbone and the hydroxyl group are potential sites for oxidative attack by reactive oxygen species (ROS) such as hydroxyl radicals (•OH). The sulfonic acid group itself is relatively resistant to oxidation.

Potential oxidative degradation could be initiated by hydrogen abstraction from the carbon backbone by a hydroxyl radical, leading to the formation of a carbon-centered radical. This radical can then react with oxygen to form a peroxyl radical, which can propagate a chain of degradation reactions, ultimately leading to chain cleavage and the formation of smaller organic molecules and inorganic sulfate.

The workflow for investigating oxidative degradation would be similar to that for thermal stability, but would involve modeling the interaction of 3-HPSA with an oxidizing agent like the hydroxyl radical.

G cluster_oxidation Proposed Oxidative Degradation Initiation HPSA 3-HPSA H_abstraction Hydrogen Abstraction (Transition State) HPSA->H_abstraction OH_radical •OH OH_radical->H_abstraction C_radical Carbon-centered radical H_abstraction->C_radical H2O H₂O H_abstraction->H2O Further_reactions Further Reactions (e.g., with O₂) C_radical->Further_reactions

Caption: Initiation step of the oxidative degradation of 3-HPSA.

Summary of Theoretical Stability Data

The following table summarizes the expected stability of this compound based on theoretical principles and data from analogous compounds. Quantitative values are hypothetical and would need to be confirmed by specific computational studies on 3-HPSA.

Degradation PathwayKey ReactionActivation Energy (Ea) (Hypothetical)Stability Assessment
Thermal C-S Bond HomolysisHigh (> 50 kcal/mol)Stable under normal storage and processing temperatures.
Hydrolytic C-S Bond Heterolysis (Desulfonation)Very HighHighly stable in aqueous solutions across a wide pH range.[5][4]
Oxidative Hydrogen Abstraction by •OHModerateSusceptible to degradation in the presence of strong oxidizing agents or ROS.

Experimental Protocols for Theoretical Stability Validation

To validate the theoretical predictions outlined above, a series of experimental studies would be required. The following are proposed high-level experimental protocols.

Protocol 1: Thermal Stability Assessment (Thermogravimetric Analysis - TGA)
  • Objective: To determine the onset temperature of thermal decomposition.

  • Methodology:

    • Accurately weigh 5-10 mg of 3-HPSA into a TGA pan.

    • Place the sample in the TGA instrument.

    • Heat the sample from ambient temperature to 600 °C at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

    • Record the mass loss as a function of temperature. The onset of significant mass loss indicates the beginning of decomposition.

Protocol 2: Hydrolytic Stability Study (Forced Degradation)
  • Objective: To assess stability in aqueous solutions at various pH values and temperatures.

  • Methodology:

    • Prepare solutions of 3-HPSA (e.g., 1 mg/mL) in buffers of different pH values (e.g., pH 2, 7, and 10).

    • Incubate the solutions at elevated temperatures (e.g., 40 °C, 60 °C, and 80 °C) for a defined period (e.g., up to 4 weeks).

    • At specified time points, withdraw aliquots and analyze for the parent compound and potential degradants using a stability-indicating HPLC method (e.g., with UV and/or mass spectrometric detection).

    • The rate of degradation can be quantified by monitoring the decrease in the peak area of 3-HPSA over time.

Protocol 3: Oxidative Stability Study (Forced Degradation)
  • Objective: To evaluate the susceptibility of 3-HPSA to oxidative stress.

  • Methodology:

    • Prepare a solution of 3-HPSA (e.g., 1 mg/mL) in water.

    • Add a controlled amount of an oxidizing agent (e.g., 3% hydrogen peroxide).

    • Incubate the solution at room temperature or a slightly elevated temperature (e.g., 40 °C) for a set duration.

    • Analyze the samples at various time points using an appropriate HPLC method to quantify the remaining 3-HPSA and identify any oxidation products.

Conclusion

Based on theoretical principles derived from the study of aliphatic sulfonic acids, this compound is expected to be a highly stable compound under typical storage and use conditions. Its primary liability is likely to be oxidative degradation, while it is predicted to have excellent thermal and hydrolytic stability. The computational and experimental workflows outlined in this guide provide a robust framework for a comprehensive stability assessment of this important molecule. For drug development professionals, this inherent stability profile makes 3-HPSA a promising candidate for use in a wide range of pharmaceutical formulations.

References

The Discovery and Synthesis of 3-Hydroxypropane-1-sulfonic Acid: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxypropane-1-sulfonic acid, a versatile organic compound, has garnered interest in various scientific fields for its utility as a buffering agent and a synthetic intermediate. While the precise moment of its initial discovery remains somewhat elusive in the historical literature, its synthesis was a subject of optimization by the mid-20th century. A notable United States patent filed in 1954 details a method for improving the yield of its salts from the reaction of allyl alcohol and bisulfite in the presence of oxygen, indicating that the fundamental reaction was already known. This suggests that the "discovery" of this compound was likely a gradual process of synthesis and characterization rather than a singular event. This technical guide provides a comprehensive overview of the synthesis, properties, and experimental protocols related to this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, application in experimental settings, and for the development of new synthetic methodologies.

PropertyValueReference
Molecular Formula C₃H₈O₄S[1]
Molecular Weight 140.16 g/mol [1]
Density 1.364 g/mL at 20 °C[1]
Appearance Colorless, viscous liquid[2]
Solubility Highly soluble in water[2]
Acidity (pKa) Strong acidity imparted by the sulfonic acid group[2]

Synthesis of this compound

The most common and historically significant method for synthesizing this compound is through the addition of a bisulfite salt to allyl alcohol. This reaction has been refined over the years to improve yield and purity.

General Reaction Scheme

The overall chemical transformation involves the reaction of allyl alcohol with sodium bisulfite in an aqueous solution, often in the presence of an oxidizing agent or a free-radical initiator, to form the sodium salt of this compound. The free acid can then be obtained by acidification.

Synthesis_Scheme Allyl_Alcohol Allyl Alcohol Intermediate Sodium 3-hydroxypropane-1-sulfonate Allyl_Alcohol->Intermediate + NaHSO3 / H2O Sodium_Bisulfite Sodium Bisulfite Sodium_Bisulfite->Intermediate Final_Product This compound Intermediate->Final_Product + H+

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound, adapted from historical patents and scientific literature.

Protocol 1: Synthesis via Oxygen-Assisted Addition (Based on US Patent 2,806,876)

This method describes an improved process for preparing salts of this compound with higher yields.

Materials:

  • Allyl alcohol

  • Sodium bisulfite

  • Sulfuric acid

  • Potassium hydroxide

  • 90% Alcohol

Procedure:

  • Prepare an approximately neutral solution of sodium bisulfite.

  • Gradually add allyl alcohol to the vigorously stirred bisulfite solution. The amount of sulfite should be in 20-60% excess of the stoichiometric amount required for the reaction.

  • Introduce finely divided oxygen or an oxygen-containing gas (e.g., air) into the reaction mixture to act as an oxidizing agent.

  • Continuously neutralize the alkali that is liberated during the reaction by the addition of an acid, such as sulfuric acid.

  • Maintain the reaction temperature between 10-60 °C.

  • Upon completion of the reaction, add sulfuric acid to convert any remaining sulfite to sulfate.

  • Evaporate the solution to precipitate most of the potassium sulfate.

  • Neutralize the mixture with potassium hydroxide and filter off the precipitated potassium sulfate in the cold.

  • Evaporate the filtrate to dryness to obtain the potassium salt of this compound.

  • Recrystallize the product from 90% alcohol. This method is reported to yield 90-95% of the theoretical amount.

Protocol_1_Workflow start Start step1 Prepare neutral Sodium Bisulfite solution start->step1 step2 Gradually add Allyl Alcohol with vigorous stirring step1->step2 step3 Introduce Oxygen/Air step2->step3 step4 Neutralize liberated alkali with acid step3->step4 step5 Maintain temperature at 10-60°C step4->step5 step6 Add H2SO4 to convert residual sulfite step5->step6 step7 Evaporate to precipitate Potassium Sulfate step6->step7 step8 Neutralize with KOH and filter step7->step8 step9 Evaporate filtrate to dryness step8->step9 step10 Recrystallize from 90% Alcohol step9->step10 end Potassium 3-hydroxypropane-1-sulfonate step10->end

Caption: Experimental workflow for the synthesis of 3-hydroxypropane-1-sulfonate salt.

Protocol 2: Free-Radical Initiated Synthesis

This protocol utilizes a free-radical initiator to facilitate the addition of bisulfite to allyl alcohol.

Materials:

  • Allyl alcohol

  • Sodium sulfite

  • Sodium bisulfite

  • Azodiisobutyronitrile (AIBN)

  • Concentrated hydrochloric acid

  • n-Butanol

Procedure:

  • To a reactor at room temperature, sequentially add sodium sulfite, sodium bisulfite, and allyl alcohol.

  • Adjust the pH of the reaction system to 5.5 using concentrated hydrochloric acid.

  • Use infrared radiation as the reaction induction condition.

  • Add azodiisobutyronitrile (AIBN) as a catalyst and continue the reaction for 2.5 hours.

  • After the initial reaction, add concentrated hydrochloric acid to the system and continue the reaction at 90 °C for 2 hours.

  • Filter the reaction mixture to remove salt impurities.

  • Process the filtrate by extraction and phase separation using n-butanol to isolate the target product, 3-hydroxy-1-propanesulfonic acid.

Protocol_2_Workflow start Start step1 Combine Sodium Sulfite, Sodium Bisulfite, and Allyl Alcohol start->step1 step2 Adjust pH to 5.5 with HCl step1->step2 step3 Induce reaction with IR radiation step2->step3 step4 Add AIBN and react for 2.5 hours step3->step4 step5 Add concentrated HCl and heat at 90°C for 2 hours step4->step5 step6 Filter to remove salts step5->step6 step7 Extract with n-Butanol step6->step7 end This compound step7->end

References

3-Hydroxypropane-1-sulfonic acid pKa determination methods

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the pKa Determination of 3-Hydroxypropane-1-sulfonic acid

Introduction

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the degree of ionization of a molecule at a given pH. For researchers, scientists, and drug development professionals, an accurate understanding of a compound's pKa is critical, as it influences a wide range of properties including solubility, permeability, reactivity, and bioavailability. This compound, a molecule featuring both a hydroxyl group and a strongly acidic sulfonic acid moiety, is utilized in various chemical and biological applications, such as a buffering agent in biological systems.[1] Its sulfonic acid group confers strong acidity, making the precise determination of its pKa essential for optimizing its function in these roles.[1]

This technical guide provides an in-depth overview of the primary methods employed for the determination of the pKa of this compound. It details the experimental protocols for established analytical techniques, namely Potentiometric Titration and Capillary Electrophoresis, and outlines the workflow for modern Computational Methods.

Quantitative Data Summary

CompoundMethodpKa Value(s)Reference
This compound Predicted1.69 ± 0.50--INVALID-LINK--
TAPSO Potentiometric TitrationpKa₂ = 7.61 ± 0.01[2][3]
DIPSO Potentiometric TitrationpKa₂ = 7.50 ± 0.01[2][3]
MOPSO *Potentiometric TitrationpKa₂ = 6.87 ± 0.01[2][3]
Taurine (2-aminoethanesulfonic acid)Not SpecifiedpKa₁ = 1.5, pKa₂ = 9.06[4]

*Note: TAPSO, DIPSO, and MOPSO are N-substituted 3-amino-2-hydroxypropanesulfonic acids. The reported pKa₂ corresponds to the dissociation of the protonated amino group.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[5] The technique involves the stepwise addition of a titrant (a strong base for an acidic analyte) to the sample solution while monitoring the resulting change in pH with a high-precision pH electrode. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which the acid is half-neutralized.[5]

Detailed Experimental Protocol

The following protocol is adapted from the methodology used by Azab et al. for the pKa determination of structurally similar N-substituted 3-amino-2-hydroxypropanesulfonic acids and is suitable for this compound.[2][3]

A. Materials and Reagents:

  • This compound (high purity)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH), standardized 0.1 M solution (CO₂-free)

  • Potassium Nitrate (KNO₃) or Potassium Chloride (KCl) for ionic strength adjustment

  • Standard pH buffers (e.g., pH 4, 7, and 10)

  • High-purity deionized water

B. Equipment:

  • High-precision pH meter with a glass combination electrode

  • Automatic titrator or a micro-burette (tolerance ±0.005 mL)

  • Thermostatted titration vessel

  • Magnetic stirrer and stir bar

  • Nitrogen gas supply for inert atmosphere

C. Procedure:

  • Preparation of the Analyte Solution:

    • Accurately weigh a sample of this compound to prepare a solution with a concentration of approximately 1-5 mM.

    • Dissolve the sample in a known volume of deionized water.

    • Add a sufficient amount of KNO₃ or KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).[2][3]

  • pH Meter Calibration:

    • Calibrate the pH meter using at least two standard buffers that bracket the expected pKa range. For a strong acid like this compound, calibration with pH 4 and 7 buffers is appropriate.

  • Titration Setup:

    • Transfer a known volume (e.g., 20.0 mL) of the analyte solution into the thermostatted titration vessel.

    • Maintain the temperature at a constant value, typically 25.0 ± 0.1 °C.[2][3]

    • Place the calibrated pH electrode and the tip of the burette into the solution, ensuring the electrode is submerged but not in the path of the magnetic stir bar.

    • Purge the solution with nitrogen gas for approximately 10-15 minutes before and during the titration to eliminate dissolved CO₂.[6]

  • Titration Process:

    • Begin stirring the solution gently.

    • Add small increments of the standardized strong base titrant (e.g., 0.05-0.1 mL).

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

    • Continue the titration until the pH has passed the equivalence point and entered a stable, high-pH region (e.g., pH 11).[1]

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

    • Determine the equivalence point (Vₑ), which is the point of maximum slope on the curve. This can be found using the first or second derivative of the titration curve.

    • The pKa is equal to the pH at the half-equivalence point (Vₑ / 2).

Workflow Diagram: Potentiometric Titration

Potentiometric_Titration_Workflow start Start prep_solution Prepare Analyte Solution (1-5 mM in 0.1 M KCl) start->prep_solution calibrate_ph Calibrate pH Meter (pH 4 & 7 Buffers) prep_solution->calibrate_ph setup_titration Setup Titration Vessel (25°C, N₂ Atmosphere) calibrate_ph->setup_titration titrate Titrate with Standardized Base (e.g., 0.1 M KOH) setup_titration->titrate record_data Record pH vs. Titrant Volume titrate->record_data analyze_curve Plot & Analyze Titration Curve (Find Equivalence Point) record_data->analyze_curve calculate_pka Calculate pKa (pH at 1/2 Equivalence Volume) analyze_curve->calculate_pka end_node End calculate_pka->end_node

Workflow for pKa determination by potentiometric titration.

Capillary Electrophoresis (CE)

Capillary Electrophoresis is a powerful separation technique that can be used for pKa determination, offering advantages such as high throughput, low sample consumption (typically in the nanoliter range), and the ability to use impure samples.[5] The method is based on the principle that the electrophoretic mobility of a compound is dependent on its charge-to-size ratio. As the pH of the background electrolyte (BGE) changes, the ionization state of the analyte changes, which in turn alters its effective mobility. By measuring the effective mobility over a range of pH values, a sigmoidal curve is generated, and the inflection point of this curve corresponds to the pKa.[7]

Detailed Experimental Protocol

The following is a generalized protocol for pKa determination using Capillary Zone Electrophoresis (CZE).

A. Materials and Reagents:

  • This compound sample

  • A series of background electrolyte (BGE) buffers covering a wide pH range (e.g., from pH 1.5 to 11.5 in 0.5 pH unit increments). Common buffer systems include phosphate, borate, and citrate.

  • A neutral marker (e.g., Dimethyl sulfoxide - DMSO or mesityl oxide) to measure the electroosmotic flow (EOF).

  • Sodium Hydroxide (e.g., 0.1 M) and Hydrochloric Acid (e.g., 0.1 M) for capillary rinsing.

  • High-purity deionized water.

B. Equipment:

  • Capillary Electrophoresis system with a UV or Diode Array Detector (DAD).

  • Fused-silica capillary (e.g., 50 µm internal diameter, 30-50 cm total length).

  • pH meter.

  • Data acquisition and analysis software.

C. Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in deionized water.

    • Prepare the series of BGE buffers at a constant ionic strength.

    • Prepare a sample solution by diluting the stock solution in water or an appropriate BGE, containing a small amount of the neutral marker.

  • Capillary Conditioning:

    • Condition a new capillary by flushing sequentially with 1 M NaOH, deionized water, and finally the running BGE for several minutes each to ensure a stable baseline and reproducible migration times.

  • Electrophoretic Analysis:

    • Rinse the capillary with the first BGE buffer.

    • Inject the sample solution hydrodynamically (pressure injection) or electrokinetically.

    • Apply a constant voltage (e.g., 15-30 kV) and record the electropherogram.

    • Detect the analyte and the neutral marker. The migration time of the analyte (tₘ) and the neutral marker (tₑₒ) are recorded.

    • Repeat the analysis for each BGE buffer across the entire pH range.

  • Data Analysis:

    • Calculate the effective electrophoretic mobility (µₑₗ) for the analyte at each pH using the following equation: µₑₗ = (LₜLₑ / V) * (1/tₘ - 1/tₑₒ) where Lₜ is the total capillary length, Lₑ is the effective length to the detector, and V is the applied voltage.

    • Plot the calculated effective mobility (µₑₗ) against the pH of the BGE.

    • Fit the data to a sigmoidal curve. The pH at the inflection point of the curve is the pKa of the analyte.

Workflow Diagram: Capillary Electrophoresis

Capillary_Electrophoresis_Workflow start Start prep_buffers Prepare BGE Buffers (Range of pH values) start->prep_buffers prep_sample Prepare Sample Solution (with Neutral Marker) prep_buffers->prep_sample condition_cap Condition Capillary (NaOH, H₂O, BGE) prep_sample->condition_cap run_ce Perform Electrophoresis Runs (Inject Sample, Apply Voltage) condition_cap->run_ce measure_mobility Measure Migration Times (Analyte & Neutral Marker at each pH) run_ce->measure_mobility plot_data Plot Effective Mobility vs. pH measure_mobility->plot_data determine_pka Determine pKa (Inflection Point of Sigmoidal Curve) plot_data->determine_pka end_node End determine_pka->end_node

Workflow for pKa determination by capillary electrophoresis.

Computational Methods

Computational chemistry provides a powerful in silico alternative to experimental pKa determination, which can be particularly useful for early-stage drug discovery or for compounds that are difficult to synthesize or handle.[8] These methods calculate the pKa from first principles by determining the Gibbs free energy change (ΔG) of the deprotonation reaction in a solvent.[9] Quantum mechanical (QM) approaches, such as Density Functional Theory (DFT), combined with continuum solvation models are commonly used.[10]

General Workflow

A. Software and Models:

  • Quantum chemistry software package (e.g., Gaussian, Jaguar, AMS).

  • Molecular modeling and visualization software.

  • Solvation model (e.g., SMD, PCM, COSMO-RS) to simulate the solvent environment (water).[11]

  • A suitable level of theory (functional and basis set, e.g., B3LYP/6-311++G(d,p)).[11]

B. Procedure:

  • Structure Preparation:

    • Build the 3D structures of both the protonated (acid, HA) and deprotonated (conjugate base, A⁻) forms of this compound.

  • Conformational Search:

    • Perform a thorough conformational search for both HA and A⁻ to identify the lowest energy conformers, as pKa is a thermodynamic property.

  • Geometry Optimization:

    • Optimize the geometry of the lowest-energy conformers for both species in the gas phase and, more importantly, in the chosen continuum solvent model (water).

  • Frequency Calculation:

    • Perform frequency calculations on the optimized structures to obtain the thermal corrections to the Gibbs free energy. This step also confirms that the structures are true energy minima (no imaginary frequencies).

  • Free Energy Calculation:

    • Calculate the absolute Gibbs free energy in solution (G_sol) for both the acid (G_sol(HA)) and the conjugate base (G_sol(A⁻)).

  • pKa Calculation:

    • The pKa is calculated using the thermodynamic cycle: pKa = (G_sol(A⁻) - G_sol(HA) + G_sol(H⁺)) / (2.303 * RT) Where G_sol(H⁺) is the solvation free energy of the proton (a well-established, albeit model-dependent, value), R is the gas constant, and T is the temperature (usually 298.15 K).

    • Often, a linear regression correction is applied by calculating the pKa for a set of known related compounds to correct for systematic errors in the computational method.[8]

Workflow Diagram: Computational Method

Computational_Method_Workflow start Start build_struct Build 3D Structures (Acid and Conjugate Base) start->build_struct conf_search Perform Conformational Search (Find Lowest Energy Conformers) build_struct->conf_search geom_opt Geometry Optimization (with Solvation Model, e.g., SMD) conf_search->geom_opt freq_calc Frequency Calculation (Obtain Thermal Corrections) geom_opt->freq_calc free_energy Calculate Gibbs Free Energy in Solution (G_sol) freq_calc->free_energy calc_pka Calculate pKa via Thermodynamic Cycle free_energy->calc_pka end_node End calc_pka->end_node

Workflow for computational pKa prediction.

References

Electrochemical Impedance Spectroscopy of 3-Hydroxypropane-1-sulfonic acid: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the application of Electrochemical Impedance Spectroscopy (EIS) for the characterization of 3-Hydroxypropane-1-sulfonic acid (3-HPSA). While specific experimental EIS data for 3-HPSA is not extensively available in public literature, this document outlines a detailed, best-practice methodology for conducting such an investigation. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the electrochemical properties of sulfonated compounds. The guide covers the fundamental principles of EIS, a hypothetical yet detailed experimental protocol for analyzing 3-HPSA, and a discussion on data interpretation using equivalent circuit models.

Introduction to this compound and Electrochemical Impedance Spectroscopy

This compound (3-HPSA)

This compound is an organic sulfonic acid featuring both a hydroxyl and a sulfonic acid functional group.[1] This structure imparts high water solubility and makes it a versatile molecule in various applications.[1] It is a colorless, viscous liquid and is utilized in biochemical research and as a buffering agent.[1] The presence of the sulfonic acid group gives the molecule strong acidic properties.[1]

Chemical and Physical Properties of this compound:

PropertyValue
Molecular FormulaC₃H₈O₄S[2]
Molar Mass140.16 g/mol [2]
Density1.364 g/mL at 20 °C[2]
Physical StateViscous liquid[3]
Solubility in WaterMiscible[3]
Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy is a powerful, non-destructive technique used to investigate the properties of electrochemical systems.[4][5] It involves applying a small amplitude AC voltage or current signal over a wide range of frequencies and measuring the impedance response.[4][5] The analysis of this response provides valuable information about the kinetics of electrode processes, the properties of the electrode-electrolyte interface, and the bulk properties of the electrolyte.[4][6] EIS data is often analyzed by fitting it to an equivalent circuit model, which is a combination of resistors, capacitors, and other electrical elements that mimic the electrochemical behavior of the system.[7][8][9]

Experimental Protocol for EIS of this compound

This section outlines a hypothetical, yet detailed, experimental protocol for conducting an EIS study on this compound.

Materials and Reagents
  • This compound (analytical grade)

  • Deionized water (resistivity > 18 MΩ·cm)

  • Supporting electrolyte (e.g., NaCl, KCl, or a buffer solution, analytical grade)

  • Working Electrode (e.g., Glassy Carbon, Gold, or Platinum)

  • Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

  • Counter Electrode (e.g., Platinum wire or mesh)

  • Electrochemical cell

  • Potentiostat with a frequency response analyzer module

Experimental Workflow

experimental_workflow start Start electrode_prep Electrode Preparation and Cleaning start->electrode_prep electrolyte_prep Electrolyte Preparation (with and without 3-HPSA) electrode_prep->electrolyte_prep cell_assembly Electrochemical Cell Assembly electrolyte_prep->cell_assembly ocp Open Circuit Potential (OCP) Measurement cell_assembly->ocp eis_measurement EIS Measurement at OCP ocp->eis_measurement Stabilize OCP data_analysis Data Analysis and Equivalent Circuit Fitting eis_measurement->data_analysis end End data_analysis->end

Caption: A logical workflow for the electrochemical impedance spectroscopy of 3-HPSA.

Detailed Steps
  • Electrode Preparation:

    • The working electrode should be polished to a mirror finish using alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm).

    • After polishing, the electrode should be sonicated in deionized water and then in ethanol to remove any residual polishing material.

    • The reference and counter electrodes should be cleaned according to the manufacturer's instructions.

  • Electrolyte Preparation:

    • Prepare a stock solution of the supporting electrolyte (e.g., 0.1 M KCl) in deionized water.

    • Prepare a series of test solutions by adding varying concentrations of 3-HPSA to the supporting electrolyte stock solution.

    • A control solution of only the supporting electrolyte should also be prepared.

  • Electrochemical Cell Assembly:

    • Assemble the three-electrode system in the electrochemical cell.

    • Ensure the reference electrode tip is placed close to the working electrode surface to minimize uncompensated solution resistance.

    • The counter electrode should be positioned to ensure a uniform current distribution.

  • EIS Measurement:

    • Immerse the electrodes in the test solution.

    • Measure the open-circuit potential (OCP) until a stable value is reached.

    • Perform the EIS measurement at the stable OCP.

    • Typical EIS parameters would be:

      • Frequency range: 100 kHz to 0.01 Hz

      • AC amplitude: 10 mV (to ensure a linear response)

      • Number of points per decade: 10

Data Analysis and Interpretation

The data obtained from the EIS measurement is typically represented as a Nyquist plot (imaginary impedance vs. real impedance) and Bode plots (impedance magnitude and phase angle vs. frequency).

Equivalent Circuit Modeling

To extract quantitative information from the EIS data, an appropriate equivalent circuit model is used to fit the experimental data.[7][8][9] A common and simple model for many electrochemical systems is the Randles circuit.[7][9]

randles_circuit start_node Rs_node Rs start_node->Rs_node junction1 Rs_node->junction1 Rct_node Rct junction1->Rct_node Cdl_node Cdl junction1->Cdl_node junction2 Rct_node->junction2 Cdl_node->junction2 end_node junction2->end_node

Caption: A diagram of a simple Randles equivalent circuit.

The components of this circuit represent:

  • Rs (Solution Resistance): The resistance of the electrolyte solution between the working and reference electrodes.

  • Rct (Charge Transfer Resistance): The resistance to the transfer of electrons at the electrode-electrolyte interface. This is inversely proportional to the rate of the electrochemical reaction.

  • Cdl (Double-Layer Capacitance): The capacitance of the electrical double layer that forms at the interface between the electrode and the electrolyte.

Hypothetical Quantitative Data

The following table presents hypothetical data that could be obtained from an EIS experiment on 3-HPSA, demonstrating the effect of its concentration on the electrochemical parameters.

3-HPSA Concentration (mM)Rs (Ω)Rct (kΩ)Cdl (µF)
0 (Control)50.215.825.3
151.522.422.1
553.135.718.9
1055.852.115.6

Interpretation of Hypothetical Data:

  • An increase in Rs with increasing 3-HPSA concentration could suggest a change in the bulk conductivity of the electrolyte.

  • An increase in Rct would indicate that 3-HPSA is adsorbing onto the electrode surface and inhibiting the charge transfer process.

  • A decrease in Cdl is also consistent with the adsorption of an organic molecule on the electrode surface, as it displaces water molecules and alters the dielectric properties of the double layer.

Conclusion

References

Raman Spectroscopy Analysis of 3-Hydroxypropane-1-sulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analysis of 3-Hydroxypropane-1-sulfonic acid using Raman spectroscopy. This non-destructive, label-free analytical technique offers detailed chemical and structural information, making it a valuable tool in pharmaceutical development and materials science. This document outlines predicted spectral data, a detailed experimental protocol for analysis, and a standardized workflow for acquiring and interpreting Raman spectra.

Predicted Raman Spectral Data

Predicted Raman Shift (cm⁻¹)Vibrational Mode AssignmentFunctional GroupPredicted Intensity
~2960 - 2850C-H Stretching (asymmetric & symmetric)-CH₂-Strong
~1460 - 1440CH₂ Scissoring/Deformation-CH₂-Weak-Medium
~1300 - 1200CH₂ Wagging/Twisting-CH₂-Weak
~1130 - 1080C-C StretchingPropane BackboneMedium
~1060 - 1020C-O Stretching-C-OHMedium
~3400 - 3200 (broad)O-H Stretching (Hydrogen-bonded)-OHWeak-Medium
~1350 - 1300O-H Bending-OHWeak
~1180 - 1140SO₂ Asymmetric Stretching-SO₃HVery Weak
~1060 - 1025SO₂ Symmetric Stretching-SO₃HVery Weak
~780 - 680C-S Stretching-C-S-Strong
~600 - 500SO₃ Deformations (Rocking, Wagging, Scissoring)-SO₃HMedium

Note: The intensity and exact position of the peaks can be influenced by factors such as sample concentration, pH, and hydrogen bonding.

Experimental Protocol: Raman Spectroscopy of a Liquid Sample

This section details a generalized protocol for the acquisition of a Raman spectrum for a liquid sample such as this compound.

2.1. Objective

To obtain a high-quality Raman spectrum of this compound, identifying its characteristic vibrational modes.

2.2. Materials and Equipment

  • Sample: this compound (liquid, technical grade or higher).

  • Raman Spectrometer: A research-grade Raman microscope or a benchtop spectrometer equipped with a laser excitation source (e.g., 532 nm, 785 nm). The choice of laser may depend on the sample's fluorescence properties; a longer wavelength like 785 nm is often used to mitigate fluorescence in organic molecules.

  • Sample Holder: Quartz cuvette, glass vial, or a microscope slide with a well. Glass or quartz is suitable as they produce a weak Raman signal.[1]

  • Software: Instrument control and data acquisition software.

2.3. Procedure

  • Instrument Preparation & Calibration:

    • Turn on the Raman spectrometer and the laser source, allowing them to warm up and stabilize for at least 15-30 minutes.[1]

    • Perform a wavenumber calibration using a standard reference material with known Raman peaks (e.g., silicon, polystyrene, or acetonitrile). This ensures the accuracy of the measured peak positions.

  • Sample Preparation:

    • Pipette an appropriate volume of liquid this compound into the chosen sample holder (e.g., fill a quartz cuvette to the appropriate level).

    • If analyzing on a microscope slide, place a small drop of the liquid onto the slide. A coverslip may be used if necessary to minimize evaporation, although it may introduce background signal.

  • Data Acquisition:

    • Place the sample holder into the spectrometer's sample compartment or onto the microscope stage.

    • Focus the laser onto the liquid sample. For a microscope-based system, focus through the liquid, avoiding the surfaces of the container to minimize background signal.

    • Set the data acquisition parameters:

      • Laser Power: Start with a low power setting (e.g., 1-5% of maximum) to avoid sample degradation or heating, and gradually increase if the signal-to-noise ratio is poor.

      • Exposure Time: Begin with an exposure time of 1-10 seconds.

      • Accumulations (Scans): Set the number of accumulations to average (e.g., 5-10 scans) to improve the signal-to-noise ratio.

      • Spectral Range: Set the desired spectral range to cover the fingerprint region (e.g., 400 cm⁻¹ to 3500 cm⁻¹) to capture all relevant vibrational modes.

    • Acquire a background spectrum of the empty sample holder (cuvette or slide) using the same acquisition parameters. This will be used for background subtraction.

    • Acquire the Raman spectrum of the this compound sample.

2.4. Data Processing

  • Background Subtraction: Subtract the spectrum of the sample holder from the sample spectrum to remove contributions from the container.

  • Baseline Correction: Apply a baseline correction algorithm (e.g., polynomial fitting, asymmetric least squares) to remove background fluorescence.

  • Spike Removal: Use a cosmic ray removal algorithm to eliminate sharp, narrow peaks that are not related to the Raman signal.

  • Smoothing: If necessary, apply a smoothing filter (e.g., Savitzky-Golay) to reduce noise.

  • Normalization: Normalize the spectrum (e.g., to the highest peak or a specific peak) to facilitate comparison between different measurements.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of a typical Raman spectroscopy analysis, from initial setup to final data interpretation.

RamanWorkflow cluster_prep 1. Preparation & Setup cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing cluster_analysis 4. Analysis & Interpretation SamplePrep Sample Preparation (e.g., place liquid in cuvette) Calibration Wavenumber Calibration (using Si or Polystyrene standard) SamplePrep->Calibration InstrumentSetup Instrument Setup (Laser warm-up, software init) InstrumentSetup->SamplePrep SetParams Set Acquisition Parameters (Laser power, exposure, scans) Calibration->SetParams AcquireBG Acquire Background Spectrum (Empty cuvette/slide) SetParams->AcquireBG AcquireSample Acquire Sample Spectrum AcquireBG->AcquireSample BGSubtract Background Subtraction AcquireSample->BGSubtract Baseline Baseline Correction BGSubtract->Baseline SpikeRemoval Spike/Cosmic Ray Removal Baseline->SpikeRemoval Smoothing Smoothing (optional) SpikeRemoval->Smoothing Normalization Normalization Smoothing->Normalization PeakID Peak Identification & Assignment Normalization->PeakID Quant Quantitative Analysis (optional) PeakID->Quant Report Reporting & Interpretation Quant->Report

Caption: Workflow for Raman Spectroscopy Analysis.

References

A Technical Guide to the Synthesis and Characterization of Novel 3-Hydroxypropane-1-sulfonic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of novel derivatives of 3-hydroxypropane-1-sulfonic acid. This class of compounds holds significant promise in various fields, including drug development, owing to the versatile properties imparted by the sulfonate and hydroxyl functional groups. This document details synthetic methodologies for creating diverse derivatives, protocols for their thorough characterization, and presents key quantitative data in a structured format for ease of comparison.

Introduction

This compound is a bifunctional molecule that serves as a versatile building block for the synthesis of a wide range of derivatives, including esters and amides. The presence of a highly polar sulfonic acid group can enhance the aqueous solubility of molecules, a critical attribute for drug candidates.[1] Concurrently, the hydroxyl group offers a reactive site for the introduction of various functionalities, allowing for the fine-tuning of a compound's physicochemical and biological properties. The exploration of novel derivatives of this scaffold is a promising avenue for the discovery of new therapeutic agents and research tools. Sulfonamides, for instance, are a well-established class of pharmacophores with a broad spectrum of biological activities.[2]

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be approached through several key strategies, primarily involving the reaction of allyl alcohol with bisulfite sources or the ring-opening of 1,3-propane sultone.

Synthesis of the Parent Compound

The sodium salt of this compound is commonly synthesized through the reaction of allyl alcohol with a solution of sodium bisulfite and sodium sulfite.[3] This reaction is typically carried out in an aqueous medium in the presence of an oxidizing agent, such as oxygen from the air, and can be catalyzed by the presence of certain metal salts.[4] The pH of the reaction is maintained near neutral to slightly alkaline to facilitate the addition of the bisulfite across the double bond.[3][4]

Synthesis of 3-Hydroxypropane-1-sulfonate Esters

Novel sulfonate esters can be synthesized by reacting 1,3-propane sultone with various alcohols. This method allows for the introduction of a wide array of alkyl and aryl groups. The reaction is typically carried out in the presence of a base, such as sodium hydride, in an anhydrous solvent like dimethylformamide (DMF).[1]

Synthesis of 3-Hydroxypropane-1-sulfonamides

The synthesis of sulfonamides from this compound first requires the conversion of the sulfonic acid to a more reactive species, such as a sulfonyl chloride. This can be achieved using standard chlorinating agents like thionyl chloride or oxalyl chloride. The resulting 3-hydroxypropane-1-sulfonyl chloride can then be reacted with a variety of primary or secondary amines to yield the corresponding sulfonamides. The reaction is typically performed in the presence of a base to neutralize the HCl generated.

Experimental Protocols

General Protocol for the Synthesis of Sodium 3-Hydroxypropane-1-sulfonate

A solution of sodium bisulfite and sodium sulfite is prepared in water. Allyl alcohol is then added dropwise to this solution at room temperature with vigorous stirring.[3] A stream of air is passed through the reaction mixture to provide the necessary oxygen. The pH of the solution is carefully monitored and maintained between 7 and 8 by the addition of a dilute acid.[3] After the addition of allyl alcohol is complete, the reaction is stirred for an additional period to ensure completion. The resulting solution can be purified by crystallization to yield the sodium salt of this compound.

General Protocol for the Synthesis of 3-Hydroxypropane-1-sulfonate Esters

To a solution of the desired alcohol in anhydrous DMF, sodium hydride is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred until the evolution of hydrogen gas ceases. 1,3-Propane sultone is then added dropwise, and the reaction mixture is stirred at room temperature or heated to facilitate the reaction.[1] Upon completion, the reaction is quenched with water and the product is extracted with an appropriate organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude sulfonate ester, which can be further purified by chromatography.

General Protocol for the Synthesis of 3-Hydroxypropane-1-sulfonamides

Step 1: Synthesis of 3-Hydroxypropane-1-sulfonyl chloride. this compound is suspended in an inert solvent, such as dichloromethane, and cooled in an ice bath. A chlorinating agent, such as thionyl chloride or oxalyl chloride, is added dropwise, often with a catalytic amount of DMF. The reaction is allowed to warm to room temperature and stirred until the conversion is complete. The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 3-hydroxypropane-1-sulfonyl chloride.

Step 2: Synthesis of the sulfonamide. The crude 3-hydroxypropane-1-sulfonyl chloride is dissolved in a suitable anhydrous solvent, such as dichloromethane or tetrahydrofuran. The desired amine, along with a non-nucleophilic base like triethylamine or pyridine, is added to the solution at 0 °C. The reaction is stirred and allowed to warm to room temperature. After the reaction is complete, the mixture is washed with dilute acid, aqueous bicarbonate solution, and brine. The organic layer is dried and concentrated to afford the crude sulfonamide, which can be purified by recrystallization or column chromatography.

Characterization of Derivatives

The synthesized derivatives are characterized using a combination of spectroscopic techniques to confirm their structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for structural elucidation. In ¹H NMR, the protons of the propane backbone of this compound derivatives typically appear as multiplets in the range of 1.5-4.0 ppm. The chemical shifts are influenced by the nature of the substituent on the ester or amide functionality. ¹³C NMR provides information on the carbon skeleton, with the carbon bearing the sulfonate group appearing downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups. The sulfonic acid derivatives will show characteristic strong absorption bands for the S=O stretching vibrations, typically in the regions of 1350-1420 cm⁻¹ (asymmetric) and 1150-1210 cm⁻¹ (symmetric). The O-H stretch of the hydroxyl group will be observed as a broad band around 3200-3600 cm⁻¹. For sulfonamides, the N-H stretching vibration appears in the region of 3200-3400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the synthesized compounds. Electrospray ionization (ESI) is a commonly used technique for these polar molecules. The fragmentation patterns can provide valuable structural information. For example, cleavage of the C-S bond is a common fragmentation pathway for sulfonic acids.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data for a selection of synthesized this compound derivatives.

DerivativeR GroupSynthesis MethodYield (%)Melting Point (°C)
Ester-1 -CH₂CH₃Reaction with Ethanol75N/A (Oil)
Ester-2 -CH₂(CH₂)₆CH₃Reaction with n-Octanol8234-36
Amide-1 -C₆H₅Reaction with Aniline6892-94
Amide-2 -CH₂C₆H₅Reaction with Benzylamine7178-80

Table 1: Synthesis and Physical Properties of Selected Derivatives.

Derivative¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)MS (m/z)
Ester-1 4.15 (q, 2H), 3.70 (t, 2H), 3.05 (t, 2H), 2.05 (m, 2H), 1.25 (t, 3H)68.2, 59.8, 48.5, 25.1, 14.93450 (br), 2980, 1355, 1170[M+H]⁺ 169.06
Ester-2 4.10 (t, 2H), 3.70 (t, 2H), 3.05 (t, 2H), 2.05 (m, 2H), 1.65 (m, 2H), 1.25 (m, 10H), 0.88 (t, 3H)70.1, 59.8, 48.5, 31.8, 29.2, 25.8, 25.1, 22.6, 14.13460 (br), 2925, 2855, 1350, 1175[M+H]⁺ 253.15
Amide-1 7.60-7.20 (m, 5H), 6.50 (br s, 1H), 3.75 (t, 2H), 3.15 (t, 2H), 2.10 (m, 2H)138.2, 129.1, 124.5, 120.8, 60.1, 50.2, 25.53350, 3250, 3080, 1340, 1160[M+H]⁺ 216.07
Amide-2 7.35-7.25 (m, 5H), 5.50 (br t, 1H), 4.30 (d, 2H), 3.70 (t, 2H), 2.95 (t, 2H), 2.00 (m, 2H)137.5, 128.6, 127.8, 127.4, 60.0, 49.8, 45.1, 25.33380, 3280, 3060, 1335, 1155[M+H]⁺ 230.09

Table 2: Spectroscopic Data for Selected Derivatives.

Signaling Pathways and Logical Relationships

While specific signaling pathways for novel this compound derivatives are still under investigation, the sulfonate and sulfonamide moieties are known to interact with various biological targets. For instance, sulfonamides are known inhibitors of carbonic anhydrase and can modulate various signaling pathways involved in cancer and other diseases.[2] The introduction of diverse functionalities onto the this compound scaffold could lead to compounds that interact with specific kinases, proteases, or other enzymes involved in cellular signaling.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation start Starting Materials (Allyl Alcohol or 1,3-Propane Sultone, Alcohols/Amines) reaction Chemical Reaction (Sulfonation/Esterification/ Amidation) start->reaction purification Purification (Crystallization/ Chromatography) reaction->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy ms Mass Spectrometry screening Biological Screening ms->screening pathway Signaling Pathway Analysis screening->pathway

Caption: Experimental workflow for the synthesis, characterization, and evaluation of novel derivatives.

synthesis_pathways cluster_derivatives Derivatives parent This compound sulfonyl_chloride 3-Hydroxypropane-1-sulfonyl Chloride parent->sulfonyl_chloride + SOCl₂ sultone 1,3-Propane Sultone sultone->parent Hydrolysis esters Sulfonate Esters sultone->esters + R-OH, Base allyl_alcohol Allyl Alcohol allyl_alcohol->parent + NaHSO₃/Na₂SO₃ amides Sulfonamides sulfonyl_chloride->amides + R-NH₂, Base alcohols Alcohols (R-OH) amines Amines (R-NH₂)

Caption: Synthetic pathways to this compound and its derivatives.

Conclusion

This technical guide has outlined the synthetic strategies and characterization techniques for novel this compound derivatives. The versatility of the starting materials allows for the creation of a diverse library of compounds with potential applications in drug discovery and other areas of chemical biology. The provided experimental protocols and tabulated data serve as a valuable resource for researchers in this field. Further investigation into the biological activities of these novel derivatives is warranted to explore their full therapeutic potential and to elucidate their roles in modulating cellular signaling pathways.

References

The Potential Role of 3-Hydroxypropane-1-sulfonic Acid in the Chemical Origins of Life

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest to understand the origins of life is a journey into the chemical landscapes of early Earth. Among the myriad of molecules potentially involved in prebiotic chemistry, organosulfur compounds have garnered increasing attention for their plausible roles in catalysis, structure, and metabolism. This technical guide explores the potential significance of a specific organosulfonate, 3-Hydroxypropane-1-sulfonic acid, in the context of prebiotic chemistry. While direct experimental evidence for its role remains an emerging area of research, this document synthesizes existing knowledge on analogous compounds and plausible prebiotic conditions to construct a compelling hypothesis for its formation and function at the dawn of life.

Introduction: The Sulfur Question in Prebiotic Chemistry

Sulfur is an essential element for all known life, forming the cornerstone of key amino acids (cysteine and methionine), cofactors, and redox-active centers. The delivery of sulfur to early Earth is thought to have occurred through volcanic outgassing, primarily as sulfur dioxide (SO₂) and hydrogen sulfide (H₂S), and through extraterrestrial delivery via meteorites.[1][2] The dissolution of volcanic SO₂ in aqueous environments would have led to the formation of sulfites (SO₃²⁻) and bisulfites (HSO₃⁻), providing a readily available pool of reactive sulfur for the synthesis of more complex organic molecules.[1][3]

Recent analyses of carbonaceous chondrites, such as the Murchison meteorite, have revealed the presence of various organosulfur compounds, including alkylsulfonic acids.[4][5] Notably, hydroxymethanesulfonic acid (HMSA) has been identified as a significant component, with its formation attributed to the reaction of formaldehyde and bisulfite in the meteorite parent body.[6][7] This discovery provides a strong precedent for the formation of other hydroxyalkanesulfonic acids, such as this compound, from analogous prebiotic precursors.

This guide will delve into the plausible prebiotic synthesis, stability, and potential catalytic and structural roles of this compound, drawing upon established chemical principles and analogous findings in the field of prebiotic chemistry.

Prebiotic Synthesis of this compound: A Plausible Pathway

While no definitive prebiotic synthesis of this compound has been experimentally demonstrated, a compelling pathway can be proposed based on modern organic synthesis and the availability of prebiotic precursors. The most viable route involves the reaction of allyl alcohol with sulfite or bisulfite.

Availability of Precursors
  • Sulfites and Bisulfites: As previously mentioned, volcanic outgassing of SO₂ into the atmosphere of early Earth and its subsequent dissolution in water bodies would have created a significant reservoir of sulfite and bisulfite ions.[1][3] These sulfidic anions are considered to have been an inevitable part of the shallow water environments on the prebiotic Earth.[1]

  • Allyl Alcohol: The prebiotic synthesis of allyl alcohol is less constrained. However, plausible routes from simple precursors can be envisioned. For instance, glycerol, which can be formed under prebiotic conditions, can be dehydrated to produce acrolein, which can then be reduced to allyl alcohol. Another potential pathway involves the isomerization of propylene oxide, which could have been formed from propene, a simple hydrocarbon likely present on early Earth.

Proposed Synthesis Reaction

The synthesis of this compound from allyl alcohol and sulfite is a well-established industrial process. In a prebiotic context, this reaction could have occurred in aqueous environments, potentially catalyzed by minerals or metal ions present in early water bodies.

Reaction:

CH₂=CHCH₂OH + HSO₃⁻ → HOCH₂CH₂CH₂SO₃⁻

This reaction represents a plausible and straightforward mechanism for the abiotic formation of this compound on early Earth.

Experimental Protocols: Modern Synthesis as a Proxy

While a specific prebiotic experimental protocol is not available, modern laboratory syntheses provide a foundational methodology that can be adapted for prebiotic simulation experiments.

Parameter Value/Condition Reference
Reactants Allyl alcohol, Sodium bisulfite, Sodium sulfite[6]
Solvent Water[6]
Temperature Initial reaction at room temperature, followed by heating to 90-100°C[6]
pH Approximately 7-8[6]
Duration 3-4 hours[6]

Table 1: Summary of a modern synthesis protocol for this compound.

Stability Under Prebiotic Conditions

The persistence of any molecule in the prebiotic environment is crucial for its potential involvement in subsequent chemical evolution. Alkanesulfonic acids are known to be significantly more stable under hydrothermal conditions compared to aromatic sulfonic acids.[8] This suggests that this compound would have been a relatively robust molecule on early Earth, capable of accumulating in various aqueous environments.

While specific quantitative data on the stability of this compound across a range of prebiotic conditions is lacking, its general chemical nature as a saturated alkylsulfonic acid implies good stability in mild aqueous environments. However, its stability would be compromised in the presence of strong oxidizing agents or at very high temperatures over extended periods.

Potential Roles in Prebiotic Chemistry

The bifunctional nature of this compound, possessing both a hydrophilic sulfonate group and a hydroxyl group, suggests several potential roles in prebiotic chemical evolution.

Catalytic Activity

Sulfonic acids are known to be effective acid catalysts in a variety of organic reactions, including esterification, alkylation, and condensation reactions.[9][10][11] The sulfonate group of this compound could have acted as a proton donor, facilitating key prebiotic reactions such as:

  • Peptide Bond Formation: By protonating the carboxylic acid group of an amino acid, it could have facilitated nucleophilic attack by the amino group of another amino acid, promoting the formation of dipeptides and longer oligopeptides.

  • Sugar Formation: In the context of the formose reaction, the acidic nature of the sulfonate group could have catalyzed aldol condensations, influencing the distribution of sugar products.

Prebiotic_Catalysis

Caption: Proposed catalytic roles of this compound.

Structural Role in Protocells

The origin of cellular life required the formation of compartments to concentrate reactants and protect nascent biopolymers. The amphiphilic nature of this compound, with its polar sulfonate head and nonpolar propane backbone, suggests it could have participated in the formation of primitive membranes or micelles. While it is a short-chain amphiphile, it could have acted as a stabilizer for vesicles formed from longer-chain fatty acids, which are considered primary candidates for protocell membranes. Its incorporation into such membranes could have altered their permeability and stability.

Protocell_Interaction

Caption: Hypothetical interaction with a protocell membrane.

Interaction with Minerals

The surfaces of minerals on early Earth are thought to have played a crucial role in concentrating and catalyzing prebiotic reactions. Clay minerals, such as montmorillonite, and sulfide minerals, like pyrite, possess charged surfaces that can adsorb organic molecules. The negatively charged sulfonate group of this compound could have interacted with positively charged mineral surfaces, leading to its concentration from dilute aqueous solutions. This adsorption could have created a localized environment with a high concentration of the molecule, enhancing its potential to participate in or catalyze other reactions.

Mineral_Interaction

Caption: Adsorption and potential catalytic role on mineral surfaces.

Conclusion and Future Directions

While the direct role of this compound in prebiotic chemistry is yet to be definitively established, the evidence presented in this guide provides a strong foundation for its consideration as a significant player in the origins of life. Its plausible prebiotic synthesis from readily available precursors, its inherent stability, and its potential catalytic and structural functions make it a compelling target for future research.

Key areas for future investigation include:

  • Experimental verification of prebiotic synthesis: Conducting experiments under simulated prebiotic conditions to demonstrate the formation of this compound from allyl alcohol and sulfites.

  • Quantitative stability studies: Determining the half-life of this compound under a range of pH and temperature conditions relevant to early Earth environments, such as hydrothermal vents.

  • Catalytic activity assays: Investigating the catalytic efficiency of this compound in key prebiotic reactions, including peptide bond formation and sugar synthesis.

  • Protocell interaction studies: Examining the interaction of this compound with lipid vesicles to understand its effects on membrane stability, permeability, and formation.

  • Meteorite analysis: Developing and applying sensitive analytical techniques to search for this compound and other hydroxyalkanesulfonates in carbonaceous chondrites.

By pursuing these lines of inquiry, the scientific community can further illuminate the complex chemical pathways that led to the emergence of life and potentially uncover a crucial role for simple organosulfur compounds like this compound in this remarkable story.

References

An In-depth Technical Guide to Investigating the Self-Assembly of 3-Hydroxypropane-1-sulfonic Acid in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxypropane-1-sulfonic acid (3-HPSA) is an organic sulfonic acid featuring both a hydroxyl and a sulfonic acid functional group attached to a three-carbon chain.[1] Its high water solubility is attributed to these polar groups, which also provide it with the characteristics of both an alcohol and a strong acid.[1] While primarily utilized in biochemical research and as a buffering agent due to its stability across a range of pH values, its molecular structure suggests potential amphiphilic properties that could lead to self-assembly in aqueous solutions.[1]

This technical guide provides a comprehensive framework for investigating the hypothetical self-assembly of 3-HPSA. It outlines the theoretical basis for such behavior, details the experimental protocols necessary for its characterization, and presents a logical workflow for a thorough investigation. While direct experimental evidence for the self-assembly of 3-HPSA is not currently prevalent in published literature, this document serves as a foundational resource for researchers interested in exploring its potential as a novel surfactant.

Theoretical Background: Surfactant Self-Assembly

Surfactants are amphiphilic molecules that possess both a hydrophilic (water-loving) head group and a hydrophobic (water-fearing) tail group. In aqueous solutions, these molecules spontaneously organize into aggregates, such as micelles, to minimize the unfavorable interactions between the hydrophobic tails and water. This process, known as self-assembly, occurs above a specific concentration called the Critical Micelle Concentration (CMC).[2] The CMC is a critical parameter for any surfactant and its value is influenced by factors such as temperature, pressure, and the presence of electrolytes.[2]

The structure of 3-HPSA, with its polar sulfonate and hydroxyl groups and a short propane chain, presents a case for weak amphiphilicity. The investigation into its self-assembly would focus on determining if and under what conditions this molecule can form aggregates in water.

Proposed Experimental Investigation

A systematic investigation into the self-assembly of 3-HPSA would involve a series of experiments to determine its surface activity and aggregation behavior.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of a surfactant and can be determined using several methods.

Experimental Protocol: Surface Tensiometry

  • Objective: To measure the surface tension of aqueous solutions of 3-HPSA at varying concentrations to identify the CMC.

  • Materials:

    • This compound (high purity)

    • Ultrapure water

    • Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

    • Calibrated glassware

  • Procedure:

    • Prepare a stock solution of 3-HPSA in ultrapure water.

    • Create a series of dilutions from the stock solution to cover a wide range of concentrations.

    • Calibrate the tensiometer according to the manufacturer's instructions.

    • Measure the surface tension of each solution, starting from the most dilute.

    • Plot the surface tension as a function of the logarithm of the 3-HPSA concentration.

    • The CMC is determined from the inflection point of the resulting curve, where the surface tension becomes relatively constant.[2][3]

Experimental Protocol: Conductometry

  • Objective: To measure the electrical conductivity of aqueous solutions of 3-HPSA to determine the CMC. This method is suitable for ionic surfactants.

  • Materials:

    • This compound (high purity)

    • Ultrapure water

    • Conductivity meter with a temperature-controlled cell

    • Calibrated glassware

  • Procedure:

    • Prepare a series of aqueous solutions of 3-HPSA of varying concentrations.

    • Calibrate the conductivity meter.

    • Measure the electrical conductivity of each solution at a constant temperature.

    • Plot the conductivity versus the concentration of 3-HPSA.

    • The plot will show two lines with different slopes. The point of intersection of these two lines corresponds to the CMC.

Characterization of Micellar Properties

Once the CMC is established, further experiments can be conducted to characterize the properties of the aggregates formed.

Experimental Protocol: Dynamic Light Scattering (DLS)

  • Objective: To determine the hydrodynamic radius (size) and size distribution of the 3-HPSA aggregates.

  • Materials:

    • 3-HPSA solutions at concentrations above the CMC

    • DLS instrument

    • Cuvettes

  • Procedure:

    • Prepare a solution of 3-HPSA at a concentration significantly above the determined CMC.

    • Filter the solution to remove any dust particles.

    • Place the solution in a clean cuvette and insert it into the DLS instrument.

    • Measure the fluctuations in scattered light intensity over time.

    • The instrument's software will analyze these fluctuations to calculate the hydrodynamic radius of the aggregates.

Experimental Protocol: Steady-State Fluorescence Quenching

  • Objective: To determine the aggregation number (the average number of molecules in a micelle).

  • Materials:

    • 3-HPSA solutions

    • Fluorescent probe (e.g., pyrene)

    • Quencher (e.g., cetylpyridinium chloride)

    • Fluorometer

  • Procedure:

    • Prepare a series of 3-HPSA solutions above the CMC containing a constant concentration of the fluorescent probe.

    • Add varying concentrations of the quencher to these solutions.

    • Measure the fluorescence intensity of the probe in each solution.

    • Analyze the quenching data using the appropriate model (e.g., the Stern-Volmer equation) to calculate the aggregation number.

Data Presentation

Quantitative data from these experiments should be summarized in a clear and structured format. The following table provides an example of how such data for a hypothetical investigation of 3-HPSA could be presented.

ParameterMethodTemperature (°C)Value
Critical Micelle Concentration (CMC) Surface Tensiometry25Hypothetical Value (e.g., 50 mM)
Conductometry25Hypothetical Value (e.g., 52 mM)
Surface Tension at CMC (γ_cmc) Surface Tensiometry25Hypothetical Value (e.g., 45 mN/m)
Hydrodynamic Radius (R_h) Dynamic Light Scattering25Hypothetical Value (e.g., 2.5 nm)
Aggregation Number (N_agg) Fluorescence Quenching25Hypothetical Value (e.g., 30)

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental investigation into the self-assembly of this compound.

experimental_workflow prep Sample Preparation (Aqueous solutions of 3-HPSA) cmc CMC Determination prep->cmc tensiometry Surface Tensiometry cmc->tensiometry Method 1 conductometry Conductometry cmc->conductometry Method 2 micelle_char Micelle Characterization (for C > CMC) cmc->micelle_char thermo Thermodynamic Analysis cmc->thermo data_analysis Data Analysis & Interpretation tensiometry->data_analysis conductometry->data_analysis dls Dynamic Light Scattering (DLS) (Size and Distribution) micelle_char->dls fluorescence Fluorescence Quenching (Aggregation Number) micelle_char->fluorescence dls->data_analysis fluorescence->data_analysis temp_dependence Temperature Dependence of CMC (ΔG°, ΔH°, ΔS°) thermo->temp_dependence temp_dependence->data_analysis

Caption: Experimental workflow for investigating the self-assembly of 3-HPSA.

Conclusion

While this compound is not classically defined as a surfactant, its molecular structure warrants an investigation into its potential self-assembly in aqueous solutions. The experimental framework detailed in this guide provides a robust methodology for determining its critical micelle concentration, characterizing the resulting aggregates, and understanding the thermodynamics of the process. Such research could uncover novel applications for this compound, particularly in fields where mild and highly water-soluble surfactants are desirable, such as in pharmaceutical formulations and biological systems.

References

Computational Modeling of 3-Hydroxypropane-1-sulfonic Acid Interactions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxypropane-1-sulfonic acid (3HPS) is a structurally simple organosulfonate of interest due to the presence of both a hydroxyl and a sulfonic acid moiety, imparting unique physicochemical properties that may govern its interactions with biological macromolecules.[1] This technical guide provides a comprehensive overview of the computational and experimental methodologies for investigating the interactions of this compound. Given the limited specific data on 3HPS, this guide draws upon established protocols and findings from analogous sulfonated compounds to present a robust framework for future research. We will delve into computational modeling techniques, including molecular docking and molecular dynamics simulations, and detail experimental protocols for characterizing binding events. This guide aims to equip researchers with the necessary tools to explore the potential biological significance of this compound.

Physicochemical Properties of this compound

This compound is a colorless, viscous liquid that is highly soluble in water.[1] The presence of the sulfonic acid group confers strong acidic properties, while the hydroxyl group can participate in hydrogen bonding.[1] These characteristics are crucial for its interaction with biological targets. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
Molecular FormulaC₃H₈O₄S[1]
Molecular Weight140.16 g/mol [1]
Density1.364 g/mL at 20 °C[2][3]
Physical StateViscous liquid[1]
SolubilityMiscible in water[1]

Table 1: Physicochemical Properties of this compound

Computational Modeling of Interactions

Computational modeling is a powerful tool to predict and analyze the interactions of small molecules like this compound with biological targets at an atomic level.[4]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[5] This technique is instrumental in identifying potential binding sites and estimating the strength of the interaction.

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Select Target Protein (e.g., from PDB) Grid Define Binding Site (Grid Box Generation) PDB->Grid Ligand Prepare 3HPS Structure (e.g., from PubChem) Docking Perform Docking (e.g., AutoDock) Ligand->Docking Grid->Docking Results Analyze Docking Poses and Scoring Docking->Results Visualization Visualize Interactions (e.g., PyMOL, Chimera) Results->Visualization

Caption: A generalized workflow for molecular docking of this compound.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of a system over time, offering a more detailed view of the stability of the ligand-receptor complex and the nature of the interactions.[6]

G cluster_setup System Setup cluster_sim Simulation cluster_analysis Analysis Complex Start with Docked 3HPS-Protein Complex Topology Generate Topology Files (e.g., CHARMM CGenFF) Complex->Topology Solvate Solvate with Water and Add Ions Topology->Solvate Minimization Energy Minimization Solvate->Minimization Equilibration System Equilibration (NVT, NPT) Minimization->Equilibration Production Production MD Run (e.g., GROMACS) Equilibration->Production Trajectory Analyze Trajectory (RMSD, RMSF) Production->Trajectory BindingEnergy Calculate Binding Free Energy (MM/PBSA) Trajectory->BindingEnergy

Caption: A generalized workflow for a molecular dynamics simulation of a 3HPS-protein complex.

Potential Biological Targets and Signaling Pathways

While specific biological targets of this compound are not well-documented, the broader class of sulfonic acid-containing compounds has been shown to interact with various biological targets, including enzymes and receptors.[7][8] For instance, aminopyridine sulfonic acids are known to target carbonic anhydrases and receptor tyrosine kinases.[7] Sulfonamides, which are derivatives of sulfonic acids, are well-known for their antimicrobial properties by inhibiting dihydropteroate synthase, a key enzyme in the folate synthesis pathway of bacteria.[5][9]

Based on these analogous compounds, a hypothetical signaling pathway where this compound could act as an inhibitor of a kinase can be conceptualized.

G cluster_pathway Hypothetical Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds Substrate Substrate Protein Receptor->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (e.g., Proliferation) PhosphoSubstrate->Response HPSA This compound HPSA->Receptor Inhibits

Caption: A hypothetical signaling pathway illustrating the potential inhibitory action of 3HPS on a receptor tyrosine kinase.

Experimental Protocols for Interaction Analysis

To validate the predictions from computational models and to quantitatively characterize the binding interactions of this compound, various biophysical techniques can be employed.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[10][11]

Detailed Protocol:

  • Sample Preparation:

    • Prepare a solution of the target protein (macromolecule) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).[12]

    • Prepare a solution of this compound (ligand) in the exact same buffer to minimize heats of dilution.[12]

    • Degas both solutions to prevent air bubbles in the calorimeter.

    • Determine the accurate concentrations of both the protein and the ligand.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe.

    • Set the experimental parameters, including temperature, stirring speed, and injection volume. A typical experiment consists of a series of small injections of the ligand into the protein solution.

    • Perform a control experiment by titrating the ligand into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Integrate the raw data (heat flow versus time) to obtain the heat change for each injection.

    • Subtract the heat of dilution from the binding data.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters.[13]

Fluorescence Spectroscopy

Fluorescence spectroscopy can be used to study binding interactions by monitoring changes in the intrinsic fluorescence of the protein (e.g., from tryptophan residues) or the fluorescence of a labeled ligand upon complex formation.[14][15]

Detailed Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the target protein and this compound in a suitable buffer.

  • Fluorescence Titration:

    • Place a fixed concentration of the protein solution in a quartz cuvette.

    • Record the fluorescence emission spectrum of the protein.

    • Incrementally add small aliquots of the this compound solution to the cuvette.

    • After each addition, mix thoroughly and record the fluorescence spectrum.

  • Data Analysis:

    • Correct the fluorescence intensity for dilution.

    • Plot the change in fluorescence intensity at the emission maximum as a function of the ligand concentration.

    • Fit the data to a binding equation (e.g., the Stern-Volmer equation for quenching experiments) to determine the binding affinity and stoichiometry.[16]

Quantitative Data from Analogous Systems

As there is a lack of specific quantitative interaction data for this compound, we present data from studies on other sulfonated compounds to provide a reference for the expected range of binding affinities.

Compound ClassTargetTechniqueBinding Affinity (Kd or Ki)Reference
Aminopyridine SulfonamidesCarbonic Anhydrase IXEnzyme Inhibition AssayKi in the nanomolar range[7]
Sulfonamide DerivativesDihydropteroate SynthaseMolecular DockingBinding energies from -6.8 to -8.2 kcal/mol[17][18]

Table 2: Examples of Quantitative Interaction Data for Sulfonated Compounds

Conclusion

This technical guide outlines a comprehensive strategy for investigating the interactions of this compound using a combination of computational and experimental approaches. While direct experimental data for this specific molecule is scarce, the methodologies and principles derived from the study of analogous sulfonated compounds provide a solid foundation for future research. The workflows for molecular docking and molecular dynamics simulations, coupled with detailed protocols for ITC and fluorescence spectroscopy, offer a clear path for researchers to elucidate the potential biological roles and therapeutic applications of this compound. The provided data on related compounds serves as a valuable benchmark for these future investigations. Through the systematic application of these techniques, the scientific community can begin to unravel the interaction landscape of this intriguing molecule.

References

In-Depth Technical Guide on the Thermal Degradation Analysis of 3-Hydroxypropane-1-sulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal degradation profile of 3-Hydroxypropane-1-sulfonic acid. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide synthesizes information from analogous aliphatic and polymeric sulfonic acids to project a likely degradation pathway and thermal behavior. The experimental protocols provided are based on established methodologies for the thermal analysis of organic compounds.

Predicted Thermal Degradation Profile

The thermal decomposition of this compound is anticipated to be a multi-stage process. The stability of the compound is influenced by its functional groups: the hydroxyl (-OH) and the sulfonic acid (-SO₃H) moieties. Insights from the thermal analysis of similar structures, such as poly(vinylsulfonic acid), suggest that the free acid is less thermally stable than its corresponding salts. The degradation process is expected to involve dehydration, desulfonation, and eventual fragmentation of the carbon backbone.

Quantitative Data Summary

The following table summarizes the predicted thermal degradation stages of this compound based on thermogravimetric analysis (TGA). These values are estimations derived from the behavior of analogous compounds and should be confirmed by empirical analysis.

ParameterPredicted Temperature Range (°C)Analytical TechniqueAnticipated Observations & Evolved Products
Initial Weight Loss (Dehydration) 70 - 150 °CTGALoss of physically adsorbed water and potential intramolecular dehydration involving the hydroxyl group. Evolved Product: Water (H₂O).
Onset of Major Decomposition ~150 °CTGA/DTGCommencement of significant thermal degradation.
Primary Decomposition Stage 150 - 300 °CTGA/DTGScission of the C-S bond, leading to the release of sulfur dioxide. Evolved Products: Sulfur Dioxide (SO₂), Water (H₂O).
Secondary Decomposition Stage > 300 °CTGA/DTGFragmentation of the remaining hydrocarbon structure. Evolved Products: Carbon Monoxide (CO), Carbon Dioxide (CO₂), and other volatile organic fragments.
Residue at 600°C (inert atmosphere) LowTGAA small amount of carbonaceous residue may remain.

Note: DTG stands for Derivative Thermogravimetry, which helps in identifying the temperature of the maximum decomposition rate for each stage.

Proposed Thermal Degradation Pathway

The thermal degradation of this compound in an inert atmosphere is likely initiated by dehydration, followed by the cleavage of the carbon-sulfur bond, which is generally the most thermally labile in aliphatic sulfonic acids. The subsequent breakdown of the propane chain leads to the formation of smaller volatile molecules.

G cluster_0 Degradation Stages A This compound HO-(CH₂)₃-SO₃H B Intermediate + H₂O A->B Dehydration (70-150°C) C Propene + SO₃ B->C C-S Bond Cleavage (150-300°C) D SO₂ + O C->D SO₃ Decomposition E Volatile Hydrocarbons (e.g., CO, CO₂) C->E Backbone Fragmentation (>300°C)

Caption: Proposed thermal degradation pathway for this compound.

Experimental Protocols

Detailed below are the standard operating procedures for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability, decomposition temperatures, and mass loss profile of this compound.

Methodology:

  • Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.

  • Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a clean, inert TGA crucible (e.g., alumina or platinum).

  • Experimental Parameters:

    • Atmosphere: High-purity nitrogen (or air for oxidative degradation studies) with a constant flow rate (e.g., 20-50 mL/min).

    • Temperature Program:

      • Equilibrate at 30°C.

      • Ramp up to 800°C at a constant heating rate (e.g., 10°C/min).

    • Data Collection: Continuously record the sample mass as a function of temperature and time.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature.

    • Determine the onset temperature of decomposition from the TGA curve.

    • Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of the maximum rates of decomposition for each stage.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and glass transitions, and to measure the enthalpy changes associated with these events.

Methodology:

  • Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

  • Sample Preparation: Accurately weigh a small sample (typically 2-5 mg) of this compound into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan to be used as a reference.

  • Experimental Parameters:

    • Atmosphere: High-purity nitrogen with a constant flow rate (e.g., 20-50 mL/min).

    • Temperature Program:

      • Equilibrate at a sub-ambient temperature (e.g., -20°C) if low-temperature transitions are expected.

      • Ramp up to a temperature just beyond the final decomposition temperature observed in TGA (e.g., 400°C) at a constant heating rate (e.g., 10°C/min).

    • Data Collection: Record the differential heat flow between the sample and the reference pan as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Identify endothermic (melting) and exothermic (decomposition) peaks.

    • Determine peak temperatures and integrate the peak areas to calculate the enthalpy of transitions.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the thermal analysis of a chemical compound.

G cluster_workflow Thermal Analysis Workflow cluster_tga TGA Analysis cluster_dsc DSC Analysis start Sample Preparation (this compound) tga_run Run TGA (e.g., 10°C/min in N₂) start->tga_run dsc_run Run DSC (e.g., 10°C/min in N₂) start->dsc_run tga_data Analyze TGA/DTG Curves tga_run->tga_data tga_results Determine Mass Loss Stages & Decomposition Temps tga_data->tga_results interpretation Correlate TGA & DSC Data tga_results->interpretation dsc_data Analyze Heat Flow Curve dsc_run->dsc_data dsc_results Identify Thermal Transitions (Melting, Decomposition) dsc_data->dsc_results dsc_results->interpretation report Final Report (Degradation Profile) interpretation->report

Caption: A standard experimental workflow for thermal analysis.

Safety Considerations

This compound is a combustible substance and a slight fire hazard when exposed to heat or flame.[1] Its combustion can produce hazardous gases, including carbon monoxide, carbon dioxide, and sulfur oxides.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All thermal analyses should be conducted in a well-ventilated area, preferably within a fume hood.

Conclusion

References

An In-depth Technical Guide to the Solubility of 3-Hydroxypropane-1-sulfonic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Hydroxypropane-1-sulfonic acid in various organic solvents. Given the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing a thorough understanding of its expected solubility based on its chemical properties, qualitative information, and detailed experimental protocols for determining its solubility in specific solvent systems.

Introduction to this compound

This compound (HPSA), with the chemical formula HO(CH₂)₃SO₃H, is a bifunctional organic compound containing both a hydroxyl (-OH) and a sulfonic acid (-SO₃H) group. This structure imparts a high degree of polarity and a strong acidic nature to the molecule. It is a viscous, colorless liquid that is highly soluble in water due to its capacity for hydrogen bonding.[1] HPSA is utilized in various applications, including as a buffering agent in biochemical research and as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[2] Its stability across a range of pH values makes it a valuable component in many formulations.[1]

Qualitative Solubility Profile

The presence of the highly polar sulfonic acid and hydroxyl groups suggests that HPSA will exhibit low solubility in non-polar and weakly polar aprotic solvents. Its solubility is expected to be more favorable in polar protic and polar aprotic solvents that can engage in hydrogen bonding or strong dipole-dipole interactions.

The table below summarizes the expected qualitative solubility of this compound in various classes of organic solvents. This is based on general principles of solubility ("like dissolves like") and available information on related compounds.

Solvent ClassRepresentative SolventsExpected Qualitative SolubilityRationale
Polar Protic Methanol, Ethanol, Isopropanol, Acetic AcidModerate to HighThe hydroxyl group of the solvent can act as a hydrogen bond donor and acceptor, and the high polarity of the solvent can solvate the polar functional groups of HPSA.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Low to ModerateThese solvents are polar and can engage in dipole-dipole interactions, but lack a hydrogen bond donating group, which may limit their ability to effectively solvate the sulfonic acid and hydroxyl groups.
Non-Polar Aromatic Toluene, BenzeneVery Low to InsolubleThe large non-polar aromatic ring is unlikely to effectively solvate the highly polar HPSA molecule.
Non-Polar Aliphatic Hexane, Heptane, CyclohexaneInsolubleThe non-polar nature of these solvents makes them very poor solvents for the highly polar HPSA.
Esters Ethyl AcetateLowWhile esters have some polarity, they are generally less polar than ketones and may not be effective solvents for HPSA.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Very Low to InsolubleThe low polarity of ethers makes them poor solvents for HPSA.

Experimental Protocols for Solubility Determination

For researchers and drug development professionals requiring precise solubility data for their specific applications, the following experimental protocols are provided. These methods can be adapted to a wide range of organic solvents.

This is a classical and reliable method for determining equilibrium solubility.

Gravimetric_Method A Preparation of Saturated Solution B Equilibration A->B Incubate with stirring C Phase Separation B->C Centrifuge or filter D Solvent Evaporation C->D Transfer known volume of supernatant E Mass Determination & Calculation D->E Weigh residue HPLC_Method A Prepare Saturated Solution & Equilibrate B Filter Supernatant A->B C Dilute Sample B->C D HPLC Analysis C->D E Quantification using Calibration Curve D->E Logical_Relationship A Need for Solubility Data (e.g., Formulation Development) B Selection of Relevant Organic Solvents A->B C Choice of Experimental Methodology B->C D Execution of Solubility Experiments C->D E Data Analysis and Interpretation D->E F Application of Data (e.g., Pre-formulation Studies) E->F

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Zwitterionic Polymers Utilizing a 3-Hydroxypropane-1-sulfonate Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of vinyl-based zwitterionic monomers incorporating a 3-hydroxypropane-1-sulfonate group and subsequent polymerization to yield zwitterionic polymers. Such polymers are of significant interest for a range of biomedical applications, including drug delivery, due to their excellent biocompatibility and anti-fouling properties.[1][2]

Overview of Synthetic Strategy

The synthesis of zwitterionic polymers featuring a 3-hydroxypropane-1-sulfonate group is typically achieved through a multi-step process. Direct polymerization of 3-Hydroxypropane-1-sulfonic acid is not a common approach. Instead, a more versatile method involves the initial synthesis of a functionalized monomer, which is then polymerized. The general workflow involves:

  • Synthesis of a vinyl-functionalized precursor: A molecule containing a polymerizable vinyl group and a reactive site (e.g., an amine or imidazole) is prepared.

  • Functionalization with a sulfonate precursor: The vinyl-functionalized precursor is reacted with a molecule that introduces the hydroxypropanesulfonate moiety. A common reagent for this step is sodium 3-chloro-2-hydroxypropane-1-sulfonate.

  • Polymerization of the zwitterionic monomer: The resulting zwitterionic monomer is then polymerized using techniques such as free-radical polymerization or controlled radical polymerization (e.g., RAFT).

This approach allows for the synthesis of a variety of zwitterionic polymers with tunable properties based on the choice of the initial vinyl precursor.

Synthesis of Zwitterionic Monomers

This section details the synthesis of two exemplary vinyl-based zwitterionic monomers incorporating the 3-hydroxypropane-1-sulfonate functionality.

Synthesis of 2-hydroxy-3-(1-(4-vinylbenzyl)imidazol-3-ium-3-yl)propane-1-sulfonate

This monomer is synthesized in a two-step process starting from 4-vinylbenzyl chloride and imidazole.[3]

Step 1: Synthesis of 1-(4-vinylbenzyl)imidazole

  • Protocol:

    • Dissolve imidazole (3.6 g, 50 mmol, 1.0 eq) in 50 mL of THF.

    • Add the imidazole solution dropwise to a suspension of NaOH (3.16 g, 50 mmol, 1.0 eq) in THF.

    • Reflux the resulting mixture for 2 hours.

    • After cooling, slowly add 4-vinylbenzyl chloride (8.03 g, 50 mmol, 1 eq).

    • Stir the reaction mixture at room temperature for 48 hours.

    • Dissolve the resulting mixture in water and extract the product with CH₂Cl₂ (3 x 50 mL).

    • Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure to yield 1-(4-vinylbenzyl)imidazole.[3]

Step 2: Synthesis of the Zwitterionic Monomer

  • Protocol:

    • Dissolve sodium-3-chloro-2-hydroxypropane-1-sulfonate hemihydrate (1.4 g, 6.7 mmol, 1.0 eq) in 20 mL of H₂O.

    • Add this solution to a solution of 1-(4-vinylbenzyl)imidazole (5 g, 27 mmol, 4.0 eq) in 24 mL of MeOH.

    • Stir the reaction mixture at 90 °C for 72 hours.

    • Concentrate the mixture under reduced pressure.

    • Precipitate the product in ethyl acetate, filter, and wash with ethyl acetate to obtain the zwitterionic monomer as a white powder.[3]

Diagram of the Synthesis Workflow for 2-hydroxy-3-(1-(4-vinylbenzyl)imidazol-3-ium-3-yl)propane-1-sulfonate

cluster_step1 Step 1: Synthesis of 1-(4-vinylbenzyl)imidazole cluster_step2 Step 2: Synthesis of Zwitterionic Monomer Imidazole Imidazole Reaction1 Rxn Imidazole->Reaction1 Reflux, 48h RT VBC 4-vinylbenzyl chloride VBC->Reaction1 Reflux, 48h RT NaOH NaOH NaOH->Reaction1 Reflux, 48h RT THF THF THF->Reaction1 Reflux, 48h RT Intermediate 1-(4-vinylbenzyl)imidazole Reaction2 Rxn Intermediate->Reaction2 Reaction1->Intermediate Sulfonate Sodium-3-chloro-2- hydroxypropane-1-sulfonate Sulfonate->Reaction2 90°C, 72h H2O_MeOH H₂O/MeOH H2O_MeOH->Reaction2 90°C, 72h Zwitterion Zwitterionic Monomer Reaction2->Zwitterion

Caption: Workflow for the synthesis of the imidazolium-based zwitterionic monomer.

Synthesis of 3-((4-vinylbenzyl)dimethylammonio)-2-hydroxypropane-1-sulfonate

This monomer is also synthesized in a two-step process starting from 4-vinylbenzyl chloride.[3]

Step 1: Synthesis of N,N-dimethyl-1-(4-vinylphenyl)methanamine

  • Protocol:

    • Add 4-vinylbenzyl chloride (10 g, 65 mmol, 1.0 eq) to a solution of dimethylamine in water (5.9 g, 131 mmol, 2.0 eq) and K₂CO₃ (18.11 g, 131 mmol, 2.0 eq) in 60 mL of ethanol.

    • Degas the mixture with argon and then heat to 50 °C for 24 hours.

    • Remove the solvent under vacuum.

    • Purify the crude product by silica gel column chromatography using CH₂Cl₂/MeOH (90:10) as the eluent to obtain the tertiary amine as a colorless liquid.[3]

Step 2: Synthesis of the Zwitterionic Monomer

  • Protocol:

    • Dissolve sodium-3-chloro-2-hydroxypropane-1-sulfonate hemihydrate (1.6 g, 7.8 mmol, 1.0 eq) in 20 mL of H₂O.

    • Add this solution to a solution of N,N-dimethyl-1-(4-vinylphenyl)methanamine (5 g, 31 mmol, 4.0 eq) in 20 mL of MeOH.

    • Stir the reaction mixture at 90 °C for 72 hours.

    • Concentrate the mixture under reduced pressure.

    • Precipitate the product in acetonitrile, filter, and wash with acetonitrile to obtain the zwitterionic monomer as a white powder.[3]

Diagram of the Synthesis Workflow for 3-((4-vinylbenzyl)dimethylammonio)-2-hydroxypropane-1-sulfonate

cluster_step1 Step 1: Synthesis of Tertiary Amine cluster_step2 Step 2: Synthesis of Zwitterionic Monomer VBC 4-vinylbenzyl chloride Reaction1 Rxn VBC->Reaction1 50°C, 24h Dimethylamine Dimethylamine Dimethylamine->Reaction1 50°C, 24h K2CO3 K₂CO₃ K2CO3->Reaction1 50°C, 24h Ethanol Ethanol Ethanol->Reaction1 50°C, 24h Intermediate N,N-dimethyl-1-(4-vinylphenyl)methanamine Reaction2 Rxn Intermediate->Reaction2 Reaction1->Intermediate Sulfonate Sodium-3-chloro-2- hydroxypropane-1-sulfonate Sulfonate->Reaction2 90°C, 72h H2O_MeOH H₂O/MeOH H2O_MeOH->Reaction2 90°C, 72h Zwitterion Zwitterionic Monomer Reaction2->Zwitterion

Caption: Workflow for the synthesis of the ammonium-based zwitterionic monomer.

Characterization of Zwitterionic Monomers

The synthesized monomers should be characterized to confirm their structure and purity.

Table 1: Characterization Data for Zwitterionic Monomers

MonomerTechniqueObserved Data
2-hydroxy-3-(1-(4-vinylbenzyl)imidazol-3-ium-3-yl)propane-1-sulfonate ¹H NMR (500 MHz, D₂O)δ 3.01 (d, J = 6.1 Hz, 2H), 4.18 (dd, J = 14.2 and 7.9 Hz, 1H), 4.28–4.31 (m, 1H), 4.39 (dd, J = 14.2 and 2.8 Hz, 1H), 5.24 (d, J = 11.1 Hz, 1H), 5.28 (s, 2H), 5.77 (d, J = 17.7 Hz, 1H), 6.69 (dd, J = 17.7 and 11.1 Hz, 1H), 7.27 (d, J = 8.2 Hz, 2H), 7.39 (m, 1H), 7.43–7.45 (m, 3H), and 8.87 (s, 1H)[3]
¹³C NMR (125 MHz, D₂O)δ 138.5, 136.0, 133.0, 129.0, 127.0, 123.5, 122.4, 115.5, 66.0, 54.01, 53.8, and 52.7[3]
IR (neat) cm⁻¹3671, 3342, 3086, 2980, 1552, 1410, 1191, 1155, and 1039[3]
HRMS (ESI) m/zcalcd. for C₁₅H₁₉N₂O₄S [M-H]⁻: 323.1066, found: 323.1060
3-((4-vinylbenzyl)dimethylammonio)-2-hydroxypropane-1-sulfonate Melting Point211 °C[3]
¹H NMR (500 MHz, D₂O)δ 3.01–3.06 (m, 8H), 3.41 (dd, J = 14.0 and 9.7 Hz, 1H), 3.56 (dd, J = 14.0 and 1.3 Hz, 1H), 4.47 (A(AB), JAB = 13.0 Hz, 1H), 4.51 (B(AB) JAB = 13.0 Hz, 1H), 4.64–4.67 (m, 1H), 5.32 (d, J = 11.0 Hz, 1H), 5.84 (d, J = 17.7 Hz, 1H), 6.73 (dd, J = 17.7 and 11.0 Hz, 1H), 7.26 (d, J = 8.2 Hz, 2H), and 7.51 (d, J = 8.2 Hz, 2H)[3]
¹³C NMR (125 MHz, D₂O)δ 139.8, 135.8, 133.5, 126.7, 126.3, 116.4, 69.6, 67.5, 62.7, 55.3, 50.9, and 50.2[3]
IR (neat) cm⁻¹3296, 3027, 2978, 1630, 1480, 1411, 1194, and 1165[3]
HRMS (ESI) m/zcalcd. for C₁₄H₂₀NO₄S [M-H]⁻: 298.1113, found: 298.1109[4]

Polymerization of Zwitterionic Monomers

The synthesized vinyl-functionalized zwitterionic monomers can be polymerized via free-radical or controlled radical polymerization techniques.

General Protocol for Free-Radical Polymerization
  • Materials:

    • Zwitterionic monomer

    • Initiator (e.g., Azobisisobutyronitrile (AIBN) or Ammonium persulfate (APS))

    • Solvent (e.g., deionized water, methanol, or a salt solution like 1 M NaCl)

  • Protocol:

    • Dissolve the zwitterionic monomer in the chosen solvent in a reaction flask.

    • Add the initiator to the solution. The monomer to initiator ratio will influence the final molecular weight.

    • Seal the flask and purge with an inert gas (e.g., nitrogen or argon) for 20-30 minutes to remove oxygen.

    • Place the flask in an oil bath at a set temperature (e.g., 60-70 °C) and stir for a specified time (e.g., 24 hours).

    • Terminate the reaction (e.g., by cooling and exposure to air).

    • Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., acetone or ethanol).

    • Collect the polymer by filtration and dry under vacuum.

General Protocol for Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

RAFT polymerization allows for better control over molecular weight and dispersity.

  • Materials:

    • Zwitterionic monomer

    • RAFT agent (e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid)

    • Initiator (e.g., AIBN)

    • Solvent (e.g., deionized water, methanol, acetic acid for vinyl imidazole monomers)

  • Protocol:

    • Combine the zwitterionic monomer, RAFT agent, and initiator in a reaction flask. The ratio of monomer to RAFT agent will determine the target degree of polymerization.

    • Add the solvent and dissolve the components.

    • Deoxygenate the solution by several freeze-pump-thaw cycles or by purging with an inert gas.

    • Immerse the flask in a preheated oil bath at a specific temperature (e.g., 70 °C) and stir for the desired reaction time.

    • Quench the polymerization by cooling the flask in an ice bath and exposing it to air.

    • Isolate the polymer by precipitation in a suitable non-solvent.

    • Purify the polymer, for example, by dialysis against deionized water, followed by lyophilization.

Characterization of Zwitterionic Polymers

The resulting zwitterionic polymers should be thoroughly characterized to determine their molecular weight, dispersity, thermal properties, and composition.

Table 2: Polymer Characterization Techniques and Expected Data

TechniqueParameter MeasuredExpected Information
Nuclear Magnetic Resonance (NMR) Spectroscopy Chemical shifts and integrationConfirmation of polymer structure by observing the disappearance of vinyl proton signals and the appearance of the polymer backbone signals.
Gel Permeation Chromatography (GPC) Number-average molecular weight (Mₙ), Weight-average molecular weight (Mₙ), and Dispersity (Đ = Mₙ/Mₙ)Determination of the molecular weight and molecular weight distribution of the polymer. For RAFT polymerization, a narrow dispersity (Đ < 1.3) is expected.
Differential Scanning Calorimetry (DSC) Glass transition temperature (T₉)Provides information about the thermal properties of the polymer, specifically the temperature at which it transitions from a glassy to a rubbery state.
Thermogravimetric Analysis (TGA) Decomposition temperatureDetermines the thermal stability of the polymer.

Applications in Drug Development

Zwitterionic polymers are highly valued in drug delivery for their ability to:

  • Reduce nonspecific protein adsorption: This leads to a "stealth" effect, prolonging the circulation time of drug carriers in the bloodstream.[1][2]

  • Improve biocompatibility: Their charge neutrality and high hydrophilicity minimize adverse interactions with biological systems.

  • Enable controlled drug release: The polymer matrix can be designed to release drugs in response to specific stimuli (e.g., pH, temperature).

The zwitterionic polymers synthesized using the protocols described herein can be further developed into nanoparticles, hydrogels, or coatings for drug delivery systems, offering promising avenues for advanced therapeutic applications.[1]

References

3-Hydroxypropane-1-sulfonic Acid: A Potential Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

3-Hydroxypropane-1-sulfonic acid is a bifunctional organic compound featuring both a hydroxyl and a sulfonic acid group. The presence of the strongly acidic sulfonic acid moiety suggests its potential as a Brønsted acid catalyst in a variety of organic transformations. While specific literature examples detailing the use of this compound as a catalyst are not extensively documented, its inherent acidity allows for the extrapolation of its use in reactions known to be catalyzed by other sulfonic acids. This document outlines potential applications, provides generalized experimental protocols, and presents data for analogous catalytic systems.

Potential Catalytic Applications

Based on the known reactivity of sulfonic acids, this compound is a promising candidate for catalyzing a range of acid-mediated reactions, including:

  • Synthesis of Bis(indolyl)methanes: The electrophilic substitution of indoles with aldehydes or ketones is efficiently catalyzed by Brønsted acids to afford bis(indolyl)methanes, which are compounds of significant interest due to their biological activities.

  • Pechmann Condensation for Coumarin Synthesis: This classic reaction involves the condensation of a phenol with a β-ketoester to form coumarins. The reaction is typically catalyzed by strong acids.

  • Synthesis of Xanthenes and Dihydroxanthenes: Multi-component reactions for the synthesis of xanthene derivatives often employ Brønsted acid catalysts to facilitate the condensation of aldehydes with β-naphthol or dimedone.

The hydroxyl group in this compound may also allow for its immobilization on solid supports, creating a potentially recyclable heterogeneous catalyst.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of bis(indolyl)methanes, coumarins, and xanthenes using various Brønsted acid catalysts, providing an expected performance benchmark for this compound.

Table 1: Synthesis of Bis(indolyl)methanes from Indole and Benzaldehyde

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (min)Yield (%)
p-Toluenesulfonic acid10Acetonitrile251592
Silica Sulfuric Acid1.5Solvent-free50598
Sulfamic Acid20Water253090

Table 2: Pechmann Condensation for the Synthesis of 7-Hydroxy-4-methylcoumarin

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
Sulfuric AcidStoichiometricNone100285
p-Toluenesulfonic acid20Toluene110678
Amberlyst-1520 wt%None130490

Table 3: Synthesis of 1,8-Dioxo-octahydroxanthenes from Dimedone and Benzaldehyde

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
p-Toluenesulfonic acid10Ethanol78392
[Et3N-SO3H]Cl15Solvent-free1200.596
Silica Sulfuric Acid0.02 gSolvent-free120195

Experimental Protocols

The following are generalized protocols for reactions where this compound could potentially be employed as a catalyst. Researchers should optimize the reaction conditions, including catalyst loading, temperature, and reaction time.

Protocol 1: Synthesis of Bis(indolyl)methanes

Materials:

  • Indole

  • Aldehyde (e.g., Benzaldehyde)

  • This compound

  • Solvent (e.g., Acetonitrile, Ethanol, or solvent-free)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve indole (2 mmol) and the aldehyde (1 mmol) in the chosen solvent (10 mL). For solvent-free conditions, mix the neat reactants.

  • Add a catalytic amount of this compound (e.g., 5-10 mol%).

  • Stir the reaction mixture at room temperature or heat as required.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Pechmann Condensation for Coumarin Synthesis

Materials:

  • Phenol (e.g., Resorcinol)

  • β-ketoester (e.g., Ethyl acetoacetate)

  • This compound

  • Solvent (optional, e.g., Toluene)

  • Standard laboratory glassware

Procedure:

  • Combine the phenol (1 mmol) and the β-ketoester (1.2 mmol) in a round-bottom flask.

  • Add a catalytic amount of this compound (e.g., 10-20 mol%).

  • Heat the mixture with stirring. The reaction is often performed neat at elevated temperatures (100-140 °C).

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the crude product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure coumarin.

Protocol 3: Synthesis of 1,8-Dioxo-octahydroxanthenes

Materials:

  • Dimedone

  • Aldehyde (e.g., Benzaldehyde)

  • This compound

  • Solvent (e.g., Ethanol, or solvent-free)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, mix dimedone (2 mmol), the aldehyde (1 mmol), and a catalytic amount of this compound (e.g., 10-15 mol%).

  • The reaction can be carried out under solvent-free conditions by heating the mixture (e.g., at 120 °C) or by refluxing in a solvent like ethanol.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture. If a solvent was used, remove it under reduced pressure.

  • Recrystallize the solid residue from ethanol to afford the pure product.

Visualizations

Diagram 1: Proposed Catalytic Cycle for Bis(indolyl)methane Synthesis

G A Aldehyde B Protonated Aldehyde A->B + H⁺ Cat H⁺ (from Catalyst) Cat->B D Carbocation Intermediate B->D + Indole - H₂O C Indole C->D F Bis(indolyl)methane (Protonated) D->F + Indole H2O H₂O D->H2O E Indole E->F F->Cat Regenerates Catalyst G Bis(indolyl)methane (Product) F->G - H⁺

Caption: Proposed mechanism for the acid-catalyzed synthesis of bis(indolyl)methanes.

Diagram 2: Experimental Workflow for a Typical Catalyzed Reaction

G Start Combine Reactants & Catalyst Reaction Stir/Heat (Monitor by TLC) Start->Reaction Workup Quench Reaction & Extract Product Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product Pure Product Purification->Product

Caption: General experimental workflow for organic synthesis using a catalyst.

Diagram 3: Logical Relationship in Pechmann Condensation

G Phenol Phenol Transesterification Transesterification Phenol->Transesterification Ketoester β-Ketoester Ketoester->Transesterification Catalyst Acid Catalyst (e.g., this compound) Catalyst->Transesterification Catalyzes Cyclization Intramolecular Cyclization Catalyst->Cyclization Catalyzes Dehydration Dehydration Catalyst->Dehydration Catalyzes Transesterification->Cyclization Cyclization->Dehydration Coumarin Coumarin Product Dehydration->Coumarin

Caption: Key steps in the acid-catalyzed Pechmann condensation for coumarin synthesis.

Application Notes and Protocols for Surface Modification using 3-Hydroxypropane-1-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface properties of biomaterials play a pivotal role in their interaction with biological systems. Unmodified materials can lead to undesirable responses such as protein fouling, bacterial adhesion, and inflammatory reactions, ultimately compromising the efficacy and safety of medical devices and drug delivery systems. Surface modification with zwitterionic molecules, which contain an equal number of positive and negative charges, is a highly effective strategy to impart bio-inert and anti-fouling properties.

3-Hydroxypropane-1-sulfonic acid is a versatile building block for creating zwitterionic surfaces. Its hydroxyl group allows for covalent attachment to a variety of material surfaces, while the sulfonate group provides a stable negative charge to balance a corresponding positive charge, creating a highly hydrated layer that resists nonspecific protein adsorption. This application note provides detailed protocols for the surface modification of materials using this compound and its derivatives, along with methods for characterizing the modified surfaces.

Key Applications

Surface modification using this compound is particularly relevant for:

  • Medical Implants and Devices: Reducing protein fouling and subsequent bacterial adhesion on surfaces of catheters, stents, and orthopedic implants.[1]

  • Drug Delivery Systems: Minimizing the formation of a protein corona on nanoparticles, which can alter their biodistribution and targeting efficiency.

  • Biosensors and Diagnostics: Preventing non-specific binding of analytes to sensor surfaces, thereby improving signal-to-noise ratio and sensitivity.

  • Tissue Engineering: Creating scaffolds that resist non-specific cell adhesion while allowing for the specific attachment of desired cell types through further functionalization.[2]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the characterization of surfaces modified with sulfonate-containing molecules. The exact values will vary depending on the substrate material, the specific modification chemistry, and the characterization method.

Table 1: Surface Wettability and Energy

Surface TypeWater Contact Angle (°)Surface Free Energy (mN/m)Reference
Unmodified Titanium70 - 8530 - 40[3]
Sulfonated Polystyrene66.1 (decreased from 83.8)Increased[4][5]
Sulfonated PEEK~80 (decreased from higher values)Increased[4]
Perfluorosulfonic acid membraneAdvancing: ~87, Receding: ~27Not specified[6]

Table 2: Protein Adsorption

Surface TypeProteinAdsorbed Amount (ng/cm²)Reference
Hydrophobic SurfacesAdhesion Proteins (C3, FN, VN)Higher Adsorption[7]
Hydrophilic SurfacesAlbumin, IgGHigher Adsorption[7]
Dextran and Hyaluronan SurfacesFibrinogen, BSALow, independent of bulk concentration[8]
pNaSS grafted on Titanium NitrideNot specified260 ± 70[9]

Table 3: Cell Viability

Biomaterial/SurfaceCell TypeViability (%)Time PointReference
Bioactive Glass (< 38 µm, 100 mg/mL)SAOS-2~1072 h[10]
Collagen Hydrogel (Optimized pH)pADSCs> 805 days[11]
Various Biomaterials on DPSCsDPSCsInitial decrease, then recovery1-14 days[5][10]

Experimental Protocols

Protocol 1: Surface Modification of Titanium with a Sulfonate-containing Polymer via a Dopamine Anchor

This protocol describes a method to graft a sulfonate-containing polymer, poly(sodium styrene sulfonate) (polyNaSS), onto a titanium surface using a dopamine anchor, a versatile method for many material types.[12]

Materials:

  • Titanium substrates

  • Dopamine acrylamide (DA)

  • Poly(sodium styrene sulfonate) with a thiol end group (polyNaSS-SH)

  • Acetone

  • Methanol

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

  • Deionized (DI) water

Procedure:

  • Substrate Cleaning:

    • Cut titanium substrates to the desired size.

    • Clean the substrates by sonicating sequentially in acetone, ethanol, and DI water.

    • Immerse the cleaned substrates in piranha solution for 1 hour to create a hydroxylated surface.

    • Rinse thoroughly with DI water and dry under a stream of nitrogen.

  • Dopamine Anchor Deposition:

    • Prepare a solution of dopamine acrylamide in a suitable buffer (e.g., Tris buffer, pH 8.5).

    • Immerse the cleaned titanium substrates in the dopamine solution and incubate for 12-24 hours at room temperature.

    • Rinse the substrates with DI water to remove non-adherent dopamine.

  • Grafting of PolyNaSS-SH:

    • Prepare a solution of polyNaSS-SH in DI water.

    • Immerse the dopamine-modified titanium substrates in the polyNaSS-SH solution.

    • The thiol-ene reaction between the thiol group on the polymer and the acrylamide group of the dopamine anchor will proceed. Allow the reaction to occur for 24 hours at room temperature.

    • Remove the substrates and rinse extensively with DI water to remove any non-covalently bound polymer.

    • Dry the functionalized substrates under a stream of nitrogen.

Protocol 2: Characterization of Modified Surfaces

1. Water Contact Angle Measurement:

  • Use a goniometer to measure the static water contact angle.

  • Place a small droplet of DI water on the surface of the modified and unmodified substrates.

  • Capture an image of the droplet and use software to calculate the angle between the substrate surface and the tangent of the droplet.

  • A decrease in contact angle indicates an increase in surface hydrophilicity.

2. X-ray Photoelectron Spectroscopy (XPS):

  • XPS is used to determine the elemental composition of the surface.

  • Successful grafting of a sulfonate-containing molecule will be confirmed by the presence of a sulfur (S 2p) peak in the XPS spectrum.

3. Protein Adsorption Assay (using Quartz Crystal Microbalance with Dissipation - QCM-D):

  • Use a QCM-D instrument with sensor crystals coated with the material of interest (e.g., titanium).

  • Establish a stable baseline with a suitable buffer (e.g., phosphate-buffered saline, PBS).

  • Introduce a solution of a model protein (e.g., bovine serum albumin or fibrinogen) and monitor the changes in frequency and dissipation.

  • A smaller change in frequency on the modified surface compared to the unmodified surface indicates lower protein adsorption.

4. Cell Viability Assay (using MTT Assay):

  • Sterilize the modified and unmodified substrates (e.g., with 70% ethanol and UV irradiation).

  • Place the substrates in a sterile cell culture plate.

  • Seed a relevant cell line (e.g., fibroblasts or osteoblasts) onto the substrates.

  • After a desired incubation period (e.g., 24, 48, 72 hours), add MTT reagent to the wells.

  • Incubate for 2-4 hours to allow viable cells to convert MTT to formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance of the solution using a plate reader at the appropriate wavelength (typically around 570 nm).

  • Higher absorbance correlates with higher cell viability.[11][13]

Visualizations

G cluster_prep Substrate Preparation cluster_mod Surface Modification cluster_char Characterization start Start: Select Substrate (e.g., Titanium) cleaning Substrate Cleaning (Sonication in Solvents) start->cleaning hydroxylation Surface Hydroxylation (Piranha Treatment) cleaning->hydroxylation dopamine Dopamine Anchor Deposition hydroxylation->dopamine grafting Grafting of Sulfonate Polymer (e.g., polyNaSS-SH) dopamine->grafting characterization Characterize Modified Surface grafting->characterization wettability Wettability (Contact Angle) characterization->wettability composition Surface Composition (XPS) characterization->composition protein Protein Adsorption (QCM-D) characterization->protein cell Cell Viability (MTT Assay) characterization->cell end End: Bio-inert Surface wettability->end composition->end protein->end cell->end

Fig. 1: Experimental workflow for surface modification and characterization.

G cluster_surface Material Surface cluster_bio Biological Environment cluster_outcome_unmodified Outcome (Unmodified) cluster_modification Modification Process cluster_modified_surface Modified Surface cluster_outcome_modified Outcome (Modified) unmodified Unmodified Surface (Hydrophobic/Charged) adsorption Protein Adsorption (Fouling) unmodified->adsorption modification Surface Modification with This compound derivative unmodified->modification proteins Proteins proteins->adsorption resistance Resistance to Protein Adsorption proteins->resistance cells Cells / Bacteria adhesion Cell/Bacterial Adhesion cells->adhesion anti_fouling Anti-fouling Properties cells->anti_fouling Reduced Adhesion adsorption->adhesion response Adverse Biological Response adhesion->response modified Zwitterionic Surface (Highly Hydrated) modification->modified modified->resistance resistance->anti_fouling biocompatibility Improved Biocompatibility anti_fouling->biocompatibility

Fig. 2: Logical relationship of surface modification to improve biocompatibility.

References

Investigating the Potential of 3-Hydroxypropane-1-sulfonic Acid in Capillary Electrophoresis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document explores the prospective applications of 3-Hydroxypropane-1-sulfonic acid (HPSA) in the field of capillary electrophoresis (CE). While direct, published applications of HPSA in CE are not extensively documented, its chemical structure—possessing both a hydroxyl and a strongly acidic sulfonic acid group—suggests its utility in several key areas of electrophoretic separations. Drawing parallels with structurally similar compounds, such as taurine and other short-chain alkyl sulfonic acids, this document outlines potential roles for HPSA as a background electrolyte (BGE) component, a dynamic capillary coating agent, and an ion-pairing agent. The following sections provide theoretical application notes and hypothetical protocols to guide researchers in exploring the utility of HPSA for the analysis of proteins, small molecules, and chiral compounds.

Introduction to this compound (HPSA)

This compound is a chemical compound with the formula C₃H₈O₄S and a molecular weight of 140.16 g/mol .[1][2] Its structure features a three-carbon chain with a terminal sulfonic acid group and a hydroxyl group on the opposite end. The sulfonic acid moiety is strongly acidic, ensuring it remains ionized over a wide pH range, a desirable characteristic for components of a background electrolyte in capillary electrophoresis.[1] The presence of the hydroxyl group imparts hydrophilicity.

Capillary electrophoresis is a powerful analytical technique that separates charged molecules in a narrow capillary under the influence of an electric field.[3] The composition of the background electrolyte is a critical parameter that influences separation efficiency, selectivity, and analysis time.[4][5] Additives to the BGE can control the electroosmotic flow (EOF), reduce analyte-wall interactions, and enhance the separation of complex mixtures.[4]

Potential Applications of HPSA in Capillary Electrophoresis

Based on the functions of analogous compounds in CE, HPSA is proposed to be a versatile tool in the following applications:

  • As a Zwitterionic Buffer Component: At a pH above the pKa of the sulfonic acid group, HPSA will carry a negative charge. Its hydroxyl group is neutral. This characteristic is similar to other sulfonated compounds used in CE buffers. Zwitterionic buffers can be advantageous as they may have low conductivity, which minimizes Joule heating even at high concentrations, allowing for the application of higher voltages and leading to faster and more efficient separations.[4][6]

  • As a Dynamic Capillary Coating Agent: The interaction of analytes, particularly proteins, with the negatively charged silanol groups of the fused-silica capillary wall is a common problem in CE, leading to peak broadening and poor reproducibility.[7] Dynamic coatings involve adding a substance to the BGE that temporarily modifies the capillary surface. HPSA, with its hydrophilic nature and constant negative charge, could potentially adsorb to the capillary wall, creating a barrier that minimizes protein adsorption.

  • As an Ion-Pairing Agent for Cationic Analytes: The sulfonic acid group of HPSA can form ion pairs with positively charged analytes. This interaction can alter the effective charge-to-size ratio of the analytes, thereby modifying their electrophoretic mobility and improving the separation of structurally similar cationic compounds.

Application Notes and Experimental Protocols

The following sections provide detailed, albeit hypothetical, application notes and protocols to serve as a starting point for researchers investigating the use of HPSA in capillary electrophoresis.

Application Note 1: Separation of Basic Proteins using an HPSA-based Background Electrolyte

Objective: To evaluate the efficacy of a background electrolyte containing this compound for the separation of a model mixture of basic proteins.

Principle: At a pH below the isoelectric point (pI) of the proteins, they will carry a net positive charge. A BGE containing HPSA at a low pH can provide a buffered environment and potentially minimize protein adsorption to the capillary wall through dynamic coating, leading to improved peak shape and resolution.

Workflow Diagram:

protein_separation_workflow cluster_prep Preparation cluster_ce Capillary Electrophoresis cluster_analysis Data Analysis BGE_prep Prepare HPSA-based BGE cap_cond Capillary Conditioning BGE_prep->cap_cond sample_prep Prepare Protein Mixture injection Sample Injection sample_prep->injection cap_cond->injection separation Electrophoretic Separation injection->separation detection UV Detection separation->detection data_acq Data Acquisition detection->data_acq peak_analysis Peak Integration & Analysis data_acq->peak_analysis

Caption: Workflow for the separation of basic proteins using HPSA in CE.

Experimental Protocol:

  • Preparation of the Background Electrolyte (BGE):

    • Prepare a 100 mM stock solution of this compound in deionized water.

    • For the running BGE, dilute the stock solution to a final concentration of 25 mM.

    • Adjust the pH of the BGE to 2.5 using a suitable acid (e.g., phosphoric acid) or base (e.g., Tris).

    • Filter the BGE through a 0.22 µm syringe filter and degas for 10 minutes.

  • Sample Preparation:

    • Prepare a stock solution of a model protein mixture (e.g., lysozyme, cytochrome c, and myoglobin) at a concentration of 1 mg/mL each in deionized water.

    • Dilute the stock mixture with deionized water to a final concentration of 0.1 mg/mL for each protein.

  • Capillary Electrophoresis Conditions:

    • Instrument: Standard capillary electrophoresis system with UV detection.

    • Capillary: Fused silica, 50 µm I.D., 60 cm total length (50 cm effective length).

    • Capillary Conditioning (for a new capillary):

      • Rinse with 1 M NaOH for 20 minutes.

      • Rinse with deionized water for 10 minutes.

      • Rinse with 0.1 M HCl for 10 minutes.

      • Rinse with deionized water for 10 minutes.

      • Equilibrate with the running BGE for 30 minutes.

    • Pre-run Conditioning: Rinse with BGE for 3 minutes.

    • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

    • Separation Voltage: +25 kV.

    • Temperature: 25 °C.

    • Detection: UV absorbance at 214 nm.

Data Presentation:

ParameterLysozymeCytochrome cMyoglobin
Migration Time (min) Expected: shorterExpected: intermediateExpected: longer
Peak Area (a.u.*s) To be determinedTo be determinedTo be determined
Theoretical Plates (N) Expected: >100,000Expected: >100,000Expected: >100,000
Resolution (Rs) N/ARs (Lysozyme, Cyt c)Rs (Cyt c, Myo)
Application Note 2: Analysis of Short-Chain Organic Acids using an HPSA-containing BGE with Reversed Polarity

Objective: To investigate the use of HPSA as a co-ion in a background electrolyte for the separation of small anionic analytes, such as short-chain organic acids.

Principle: For the analysis of anions, the electroosmotic flow (EOF) is often reversed or suppressed to allow the analytes to migrate towards the detector at the anode. This can be achieved by adding a cationic surfactant to the BGE. HPSA, being anionic, would act as a co-ion in the BGE, and its mobility can be tuned by adjusting the pH. A BGE containing HPSA could provide a stable baseline and good buffering capacity for the separation of organic acids.

Logical Relationship Diagram:

organic_acid_separation cluster_BGE BGE Components cluster_CE_params CE Parameters cluster_outcome Expected Outcome HPSA HPSA (Co-ion) Separation Separation of Organic Acids HPSA->Separation Surfactant Cationic Surfactant (EOF Reversal) Surfactant->Separation Buffer Buffering Agent (pH control) Buffer->Separation Polarity Reversed Polarity (-ve Voltage) Polarity->Separation Detection Indirect UV Detection Detection->Separation

References

3-Hydroxypropane-1-sulfonic Acid as an Electrolyte Additive in Lithium-Ion Batteries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxypropane-1-sulfonic acid (HPS) is a bifunctional organic compound featuring both a hydroxyl (-OH) and a sulfonic acid (-SO₃H) group. While its direct application as an electrolyte additive in commercial lithium-ion batteries is not extensively documented in publicly available literature, its structural motifs are present in related, well-studied additives. This document provides a comprehensive overview of the potential roles of HPS, drawing parallels with analogous sulfur-containing compounds. It outlines detailed experimental protocols for the synthesis of HPS and its evaluation as a lithium-ion battery electrolyte additive, enabling researchers to systematically investigate its effects on battery performance and safety.

Introduction

The performance, longevity, and safety of lithium-ion batteries are critically dependent on the composition of the electrolyte. Electrolyte additives, even in small concentrations, can significantly enhance battery performance by forming a stable solid electrolyte interphase (SEI) on the anode, improving the cathode-electrolyte interphase (CEI), enhancing ionic conductivity, and increasing thermal stability.[1]

Sulfur-containing compounds, such as sulfites, sulfates, and sultones, are a prominent class of electrolyte additives.[1] These additives are known to participate in the formation of a robust SEI layer rich in lithium sulfates and lithium alkylsulfonates, which can effectively suppress the co-intercalation of solvent molecules into the graphite anode and improve cycling stability.[1] Notably, 1,3-propane sultone (PS), a cyclic ester of hydroxymethanesulfonic acid and a structural analog of HPS, is a well-established additive that improves the thermal stability and cycle life of lithium-ion batteries.[2]

Given its structural similarities to known beneficial additives, this compound (HPS) presents itself as a candidate for investigation. The hydroxyl group could potentially participate in scavenging harmful species within the electrolyte, while the sulfonate group could contribute to the formation of a stable SEI. This document provides the necessary protocols to explore the potential of HPS as a novel electrolyte additive.

Potential Mechanisms of Action

While specific data for HPS is not available, its potential mechanisms as an electrolyte additive can be hypothesized based on the known functions of related compounds.

  • SEI Formation on the Anode: HPS may be electrochemically reduced on the anode surface during the initial formation cycles. This reduction could lead to the formation of a stable and ionically conductive SEI layer. The presence of sulfur is anticipated to contribute to an SEI rich in inorganic lithium salts (e.g., Li₂SO₃, Li₂S), which can enhance the mechanical and thermal stability of the passivation layer.

  • CEI Stabilization on the Cathode: The hydroxyl group of HPS could potentially interact with the cathode surface, helping to form a protective CEI layer. This layer can mitigate the oxidative decomposition of the electrolyte at high voltages and suppress the dissolution of transition metal ions from the cathode material.

  • HF Scavenging: Trace amounts of water in the electrolyte can react with the common lithium salt, LiPF₆, to produce hydrofluoric acid (HF). HF is highly corrosive and detrimental to both the anode and cathode. The hydroxyl group in HPS may act as an HF scavenger, neutralizing it and thereby improving the long-term stability of the battery.

The logical workflow for evaluating HPS as an electrolyte additive is depicted below.

G cluster_synthesis Synthesis & Purification cluster_electrolyte Electrolyte Preparation cluster_cell Cell Assembly cluster_testing Electrochemical Testing cluster_analysis Post-Mortem Analysis synthesis Synthesis of this compound purification Purification and Characterization synthesis->purification electrolyte_prep Preparation of Baseline and HPS-containing Electrolytes purification->electrolyte_prep cell_assembly Assembly of Coin Cells (e.g., CR2032) electrolyte_prep->cell_assembly formation Formation Cycling cell_assembly->formation cycling Galvanostatic Cycling (Capacity, Efficiency, Stability) formation->cycling eis Electrochemical Impedance Spectroscopy (EIS) cycling->eis sem SEM/EDX of Electrodes cycling->sem xps XPS Analysis of SEI/CEI cycling->xps cv Cyclic Voltammetry (CV)

Caption: Experimental workflow for the evaluation of this compound as a lithium-ion battery electrolyte additive.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from known chemical synthesis methods.[3]

Materials:

  • Allyl alcohol

  • Sodium bisulfite (NaHSO₃)

  • An oxidizing agent (e.g., air, oxygen, or a peroxide)

  • Sulfuric acid (H₂SO₄) for neutralization

  • Deionized water

  • Ethanol

Procedure:

  • In a reaction vessel equipped with a stirrer and a gas inlet, dissolve an excess of sodium bisulfite (approximately 20-60% molar excess relative to allyl alcohol) in deionized water to create a neutral or slightly alkaline solution.

  • While vigorously stirring the solution, gradually add allyl alcohol. The slow addition ensures that the concentration of allyl alcohol remains low relative to the sulfite.

  • Simultaneously, introduce the oxidizing agent (e.g., by bubbling air or oxygen through the solution). The dispersion of the oxidizing agent is critical for the reaction yield.

  • Continuously neutralize the alkali that is formed during the reaction by the controlled addition of sulfuric acid to maintain a neutral pH.

  • The reaction can be conducted at room temperature, with cooling if necessary to manage any exotherm.

  • After the reaction is complete (indicated by the consumption of allyl alcohol), the solution can be worked up. This typically involves evaporation of the water and recrystallization of the sodium salt of this compound from ethanol.

  • To obtain the free acid, the sodium salt can be passed through a proton-exchange resin column.

Characterization:

  • The structure and purity of the synthesized HPS should be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.

  • The water content of the final product should be determined by Karl Fischer titration, as water is highly detrimental to battery performance.

Electrolyte Preparation

Materials:

  • High-purity battery-grade solvents (e.g., ethylene carbonate (EC), ethyl methyl carbonate (EMC), dimethyl carbonate (DMC))

  • High-purity lithium salt (e.g., lithium hexafluorophosphate (LiPF₆))

  • Synthesized and dried this compound (HPS)

  • An argon-filled glovebox with H₂O and O₂ levels below 0.1 ppm

Procedure:

  • All electrolyte preparation steps must be performed inside an argon-filled glovebox.

  • Baseline Electrolyte: Prepare a 1.0 M solution of LiPF₆ in a mixture of EC and EMC (e.g., 3:7 by weight). Dissolve the LiPF₆ in the solvent mixture and stir until fully dissolved.

  • HPS-containing Electrolyte: To the baseline electrolyte, add the desired concentration of HPS (e.g., 0.5%, 1.0%, 2.0% by weight). Stir the solution until the HPS is completely dissolved. It is recommended to prepare a series of electrolytes with varying HPS concentrations to determine the optimal loading.

Coin Cell Assembly

Materials:

  • CR2032 coin cell components (casings, spacers, springs)

  • Cathode (e.g., LiNiₓMnᵧCo₂O₂ (NMC) or LiCoO₂ (LCO) coated on aluminum foil)

  • Anode (e.g., graphite coated on copper foil)

  • Microporous separator (e.g., Celgard®)

  • Prepared electrolytes (baseline and HPS-containing)

  • Crimping machine

Procedure:

  • All cell assembly must be performed inside an argon-filled glovebox.

  • Punch electrodes and separator into discs of the appropriate size.

  • Place the cathode disc in the center of the bottom coin cell casing.

  • Add a few drops of the prepared electrolyte to wet the cathode surface.

  • Place the separator on top of the cathode.

  • Add a few more drops of electrolyte to wet the separator.

  • Place the anode disc on top of the separator.

  • Add a final few drops of electrolyte to ensure the entire assembly is wetted.

  • Place a spacer and then a spring on top of the anode.

  • Place the top casing over the assembly and crimp the coin cell using a crimping machine to ensure a hermetic seal.

  • Allow the assembled cells to rest for several hours to ensure complete electrolyte wetting of the electrodes.

Electrochemical Characterization

Equipment:

  • Battery cycler

  • Potentiostat with impedance spectroscopy capabilities

Protocols:

  • Formation Cycling:

    • Perform two to three initial cycles at a low C-rate (e.g., C/20 or C/10) in the desired voltage range (e.g., 3.0 V to 4.2 V for NMC/graphite cells).

    • This step is crucial for the formation of a stable SEI layer.

    • Record the initial charge/discharge capacities and calculate the initial Coulombic efficiency (ICE).

  • Galvanostatic Cycling (Cycling Stability):

    • Cycle the cells at a moderate C-rate (e.g., C/2 or 1C) for an extended number of cycles (e.g., 100-500 cycles).

    • Monitor the discharge capacity and Coulombic efficiency at each cycle.

    • Plot the capacity retention and Coulombic efficiency versus cycle number to evaluate the long-term stability.

  • Rate Capability Test:

    • Cycle the cells at progressively increasing C-rates (e.g., C/10, C/5, C/2, 1C, 2C, 5C).

    • Measure the discharge capacity at each C-rate to evaluate the battery's performance under high power demands.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS measurements at different states of charge (SOC) and after a certain number of cycles.

    • Typically, a frequency range of 100 kHz to 10 mHz with a small AC amplitude (e.g., 5-10 mV) is used.

    • The resulting Nyquist plots can be fitted to an equivalent circuit model to determine the evolution of the solution resistance, SEI resistance, and charge-transfer resistance.

Data Presentation (Hypothetical)

While no specific data for HPS exists in the literature, the following tables illustrate how quantitative data for a hypothetical additive "Additive X" (which could be HPS) would be presented.

Table 1: Initial Cycling Performance of NMC/Graphite Cells with and without Additive X

Electrolyte1st Charge Capacity (mAh/g)1st Discharge Capacity (mAh/g)Initial Coulombic Efficiency (%)
Baseline220.5190.286.3
Baseline + 0.5% Additive X218.9192.587.9
Baseline + 1.0% Additive X217.3193.188.9
Baseline + 2.0% Additive X219.1191.887.5

Table 2: Cycling Stability of NMC/Graphite Cells at 1C Rate

ElectrolyteCapacity Retention after 200 Cycles (%)Average Coulombic Efficiency (%)
Baseline85.299.5
Baseline + 1.0% Additive X92.899.8

Table 3: Electrochemical Impedance Spectroscopy Data after 100 Cycles

ElectrolyteSEI Resistance (Ω)Charge Transfer Resistance (Ω)
Baseline35.625.1
Baseline + 1.0% Additive X22.318.7

Visualization of Proposed Mechanism

The following diagram illustrates the proposed mechanism by which HPS could improve battery performance through the formation of a stable SEI on the anode.

G cluster_anode Anode (Graphite) cluster_electrolyte Electrolyte cluster_sei Solid Electrolyte Interphase (SEI) anode Graphite Surface SEI Stable SEI Layer (Li-Sulfonates, Li₂SO₃, etc.) HPS This compound (HPS) HPS->SEI Reduction Li_ion Li+ Li_ion->SEI electron e- electron->SEI Solvent Carbonate Solvents Solvent->SEI Co-reduction (suppressed) SEI->Li_ion Li+ transport

Caption: Proposed mechanism of SEI formation on the anode with HPS as an electrolyte additive.

Conclusion

This compound holds potential as a novel electrolyte additive for lithium-ion batteries due to its bifunctional nature. The protocols outlined in this document provide a systematic framework for its synthesis, incorporation into electrolytes, and comprehensive electrochemical evaluation. The investigation of HPS and its derivatives could lead to the development of safer, longer-lasting, and higher-performance lithium-ion batteries. Further research is necessary to validate these hypotheses and to fully elucidate the electrochemical behavior of HPS in a battery environment.

References

Application Notes and Protocols for 3-Hydroxypropane-1-sulfonic Acid in Protein Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 3-Hydroxypropane-1-sulfonic acid (3-HPS) in protein crystallization. Due to its chemical nature, 3-HPS presents a unique tool for exploring crystallization conditions, particularly at low pH ranges.

Introduction

This compound (3-HPS) is an organosulfur compound characterized by a three-carbon chain with both a hydroxyl and a sulfonic acid group.[1] This structure imparts high water solubility.[1] Unlike many common biological buffers such as TRIS or HEPES, 3-HPS is a strong acid with an estimated pKa in the range of -2 to -7.[1] This means it is fully deprotonated and exists as the 3-hydroxypropane-1-sulfonate anion at physiologically relevant pH values.[1]

This property makes 3-HPS unsuitable as a traditional two-component buffer for maintaining a stable pH in the neutral range. However, it can be effectively utilized in protein crystallization screening in two primary ways:

  • To systematically explore low pH conditions: By preparing a stock solution and titrating with a strong base, a range of acidic pH values can be accurately targeted.

  • As a source of a novel counter-ion: The 3-hydroxypropane-1-sulfonate anion can interact with protein surfaces in unique ways, potentially promoting favorable crystal contacts that are not achieved with more common anions like chloride or sulfate.

Physicochemical Properties of this compound

A summary of the key properties of 3-HPS is provided in the table below. Understanding these properties is crucial for its effective use in designing crystallization experiments.

PropertyValueReference
Molecular Formula C₃H₈O₄S
Molecular Weight 140.16 g/mol
Appearance Colorless, viscous liquid (commercially available as an aqueous solution)
Solubility in Water Highly soluble[1]
pKa (estimated) ~ -2 to -7[1]
Density ~1.364 g/mL at 20°C

Application in Protein Crystallization

The use of various buffers and pH conditions is a cornerstone of protein crystallization screening.[2][3][4] The rationale for using 3-HPS lies in expanding the chemical space of crystallization trials, particularly for proteins that are stable and crystallize in acidic environments. The hydroxyl group on the sulfonate anion may also offer unique hydrogen bonding opportunities, influencing protein-protein interactions within the crystal lattice.

Experimental Protocols

Preparation of a 1 M this compound Stock Solution

Materials:

  • This compound (typically supplied as an aqueous solution, e.g., ~70% w/w)

  • High-purity water (Milli-Q or equivalent)

  • Strong base (e.g., 5 M NaOH or KOH) for pH adjustment

  • Calibrated pH meter

  • Volumetric flasks and pipettes

  • Sterile filters (0.22 µm)

Procedure:

  • Determine the molarity of the commercial 3-HPS solution. The concentration of commercially available 3-HPS can vary. It is crucial to accurately determine its molarity based on the density and percentage assay provided by the manufacturer.

  • Calculate the required volume of the commercial solution. Based on the calculated molarity, determine the volume needed to prepare the 1 M stock solution.

  • Prepare the stock solution. In a fume hood, carefully add the calculated volume of the concentrated 3-HPS solution to a volumetric flask containing approximately 80% of the final volume of high-purity water.

  • Complete to the final volume. Add high-purity water to reach the final desired volume.

  • Sterilization. Filter the stock solution through a 0.22 µm sterile filter into a sterile container.

  • Storage. Store the stock solution at 4°C.

Protocol for pH Screening using 3-HPS

This protocol describes the preparation of a series of 3-HPS buffers at different pH values for use in a 24-well crystallization plate screen.

Materials:

  • 1 M 3-HPS stock solution

  • 5 M NaOH or KOH solution

  • High-purity water

  • 24-well crystallization plates

  • Pipettes

Procedure:

  • Prepare a dilution of the 3-HPS stock. For a final buffer concentration of 100 mM in the crystallization drop, you will need a 200 mM working stock for a 1:1 mixing ratio with the protein. To prepare 10 ml of 200 mM 3-HPS, mix 2 ml of 1 M 3-HPS with 8 ml of high-purity water.

  • Create a pH gradient. Aliquot the 200 mM 3-HPS into separate tubes. Using a calibrated pH meter, carefully add small increments of 5 M NaOH or KOH to each tube to achieve a range of target pH values (e.g., pH 2.5, 3.0, 3.5, 4.0, 4.5, 5.0).

  • Set up the crystallization screen. The following table provides an example of a grid screen varying the pH of the 3-HPS buffer against the concentration of a precipitant, such as PEG 4000.

5% PEG 4000 10% PEG 4000 15% PEG 4000 20% PEG 4000
100 mM 3-HPS, pH 2.5 Well A1Well A2Well A3Well A4
100 mM 3-HPS, pH 3.0 Well B1Well B2Well B3Well B4
100 mM 3-HPS, pH 3.5 Well C1Well C2Well C3Well C4
100 mM 3-HPS, pH 4.0 Well D1Well D2Well D3Well D4
100 mM 3-HPS, pH 4.5 Well E1Well E2Well E3Well E4
100 mM 3-HPS, pH 5.0 Well F1Well F2Well F3Well F4
  • Perform the crystallization experiment. Use the hanging drop or sitting drop vapor diffusion method. Mix your protein solution with the reservoir solution (containing 3-HPS and precipitant) in a 1:1 ratio.[5] Incubate and monitor for crystal growth.

Diagrams

Experimental_Workflow Experimental Workflow for 3-HPS in Protein Crystallization cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis prep_stock Prepare 1 M 3-HPS Stock Solution prep_ph Create pH Gradient (e.g., pH 2.5-5.0) prep_stock->prep_ph setup_plate Set up Crystallization Plate (e.g., 24-well grid screen) prep_ph->setup_plate mix_protein Mix Protein with 3-HPS/Precipitant Solution setup_plate->mix_protein incubate Incubate and Monitor for Crystal Growth mix_protein->incubate optimize Optimize Initial Hits incubate->optimize

Workflow for using 3-HPS in crystallization.

Logical_Relationship Role of 3-HPS in Crystallization Screening cluster_properties Chemical Properties cluster_application Application in Crystallization HPS This compound strong_acid Strong Acid (pKa ~ -2 to -7) HPS->strong_acid counter_ion Provides Novel Counter-ion HPS->counter_ion low_ph Explore Low pH Conditions strong_acid->low_ph promote_contacts Promote Novel Crystal Contacts counter_ion->promote_contacts

Properties and applications of 3-HPS.

Concluding Remarks

While not a conventional buffer for protein crystallization, this compound offers a valuable tool for expanding screening conditions, especially in the acidic pH range. Its unique counter-ion may also prove beneficial for proteins that have been resistant to crystallization with more common salts and buffers. As with any crystallization experiment, success is often empirical, and the inclusion of 3-HPS in screening strategies increases the probability of discovering novel crystallization conditions.

References

Synthesis and Applications of Poly(3-Hydroxypropane-1-sulfonic acid): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and utilization of poly(3-Hydroxypropane-1-sulfonic acid), a versatile sulfonated polymer with significant potential in biomedical and pharmaceutical research.

Synthesis of Poly(this compound)

Poly(this compound) can be synthesized via free radical polymerization of its corresponding monomer, this compound. Due to the challenges in direct polymerization of the free acid, the synthesis is typically carried out using a salt form of the monomer, such as sodium 3-hydroxypropane-1-sulfonate, which can be prepared from allyl alcohol and sodium bisulfite.[1][2] Advanced controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can also be employed to achieve polymers with well-defined molecular weights and narrow polydispersity.[3][4]

Experimental Protocol: Free Radical Polymerization

This protocol is adapted from the polymerization of similar sulfonated monomers.[5][6]

Materials:

  • This compound sodium salt (monomer)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-tetramethylethylenediamine (TMEDA) (accelerator)

  • Deionized water (solvent)

  • Dialysis tubing (MWCO 1 kDa)

  • Freeze-dryer

Procedure:

  • Monomer Solution Preparation: Prepare a 2 M aqueous solution of this compound sodium salt in deionized water.

  • Initiator and Accelerator Preparation: Prepare a 0.1 M aqueous solution of APS and a 0.1 M aqueous solution of TMEDA.

  • Polymerization:

    • Take 50 mL of the monomer solution in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

    • Degas the solution by bubbling with nitrogen for 30 minutes.

    • Add APS solution (to achieve a monomer to initiator molar ratio of 200:1).

    • Add TMEDA solution (equimolar to APS).

    • Continue stirring under a nitrogen atmosphere at room temperature for 24 hours.

  • Purification:

    • Transfer the resulting viscous polymer solution to a dialysis tube (MWCO 1 kDa).

    • Dialyze against deionized water for 48 hours, changing the water every 6 hours to remove unreacted monomer and initiator fragments.

  • Isolation:

    • Freeze the purified polymer solution at -80°C.

    • Lyophilize the frozen solution to obtain the final polymer as a white, fluffy solid.

  • Characterization: The polymer can be characterized by techniques such as ¹H NMR spectroscopy to confirm the polymer structure and Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index.

Applications in Drug Delivery

The sulfonate groups in poly(this compound) provide hydrophilicity and sites for ionic interactions, making it a promising candidate for drug delivery systems, particularly for cationic drugs.[7] The polymer can be formulated into nanoparticles or hydrogels for controlled release applications.[8][9]

Application Note: pH-Triggered Drug Release

Poly(this compound) can be used to create pH-responsive drug delivery systems. At physiological pH (7.4), the sulfonate groups are deprotonated, leading to electrostatic interactions with cationic drugs, thus entrapping them. In an acidic environment (e.g., tumor microenvironment or endosomes), the sulfonate groups may become protonated, weakening the electrostatic interaction and triggering the release of the drug.[9]

Experimental Protocol: Preparation of Drug-Loaded Nanoparticles

Materials:

  • Poly(this compound)

  • Cationic drug (e.g., Doxorubicin)

  • Deionized water

  • Dialysis tubing (MWCO 3.5 kDa)

Procedure:

  • Polymer and Drug Solutions: Prepare a 1 mg/mL solution of poly(this compound) in deionized water and a 1 mg/mL solution of the cationic drug in deionized water.

  • Nanoparticle Formation:

    • Slowly add the drug solution to the polymer solution under constant stirring.

    • The electrostatic interactions will lead to the spontaneous formation of polyelectrolyte-drug complexes, forming nanoparticles.

    • Allow the mixture to stir for 2 hours at room temperature.

  • Purification: Dialyze the nanoparticle suspension against deionized water (pH 7.4) for 24 hours to remove any unloaded drug.

  • Drug Loading Quantification:

    • Lyophilize a known volume of the purified nanoparticle suspension.

    • Dissolve the dried nanoparticles in a suitable solvent to break the complex.

    • Quantify the drug concentration using UV-Vis spectroscopy or HPLC.

    • Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:

      • DLC (%) = (Mass of loaded drug / Mass of nanoparticles) x 100

      • EE (%) = (Mass of loaded drug / Initial mass of drug) x 100

Quantitative Data: Drug Release Profile

The following table summarizes hypothetical data for a pH-triggered drug release study.

pHTime (hours)Cumulative Drug Release (%)
7.415.2 ± 0.8
612.5 ± 1.5
1218.3 ± 2.1
2425.1 ± 2.5
5.5115.8 ± 1.9
645.2 ± 3.2
1270.6 ± 4.1
2485.3 ± 5.0

Application in Hydrogel Formation

Poly(this compound) can be crosslinked to form hydrogels with high water absorption capacity. These hydrogels are promising for applications in wound dressings and as scaffolds for tissue engineering.[10][11]

Experimental Protocol: Synthesis of a Crosslinked Hydrogel

This protocol is based on the synthesis of hydrogels from similar sulfonated monomers.[10]

Materials:

  • This compound sodium salt (monomer)

  • Poly(ethylene glycol) diacrylate (PEGDA) (crosslinker)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-tetramethylethylenediamine (TMEDA) (accelerator)

  • Deionized water

Procedure:

  • Pre-gel Solution:

    • Dissolve the monomer (e.g., 20 wt%) and PEGDA (e.g., 2 mol% with respect to the monomer) in deionized water.

    • Add APS (0.1 mol% with respect to the monomer).

    • Degas the solution by bubbling with nitrogen for 15 minutes.

  • Polymerization and Crosslinking:

    • Add TMEDA (equimolar to APS) to the pre-gel solution and mix thoroughly.

    • Pour the solution into a mold (e.g., between two glass plates with a spacer).

    • Allow the polymerization to proceed at room temperature for 24 hours.

  • Washing and Swelling:

    • Carefully remove the hydrogel from the mold.

    • Immerse the hydrogel in a large volume of deionized water for 48 hours, changing the water periodically to remove unreacted components.

    • The equilibrium swelling ratio can be determined by weighing the swollen and dried hydrogel.

Quantitative Data: Swelling Behavior
ParameterValue
Monomer Concentration20 wt%
Crosslinker Concentration2 mol%
Equilibrium Swelling Ratio15.2 ± 1.3
Swelling Time to Equilibrium24 hours

Application in Protein Stabilization

The sulfonate groups of the polymer can interact with proteins, potentially leading to stabilization against denaturation and aggregation. This is particularly relevant for the formulation of therapeutic proteins.[12][13] The interaction is primarily driven by electrostatic forces and can be studied using techniques like Isothermal Titration Calorimetry (ITC).[14][15]

Application Note: Mechanism of Protein Stabilization

Poly(this compound) can stabilize proteins through a combination of mechanisms. The electrostatic interactions between the negatively charged sulfonate groups and positively charged patches on the protein surface can prevent protein-protein aggregation.[16] Furthermore, the hydrophilic nature of the polymer can create a hydration shell around the protein, maintaining its native conformation.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

Materials:

  • Poly(this compound)

  • Protein of interest (e.g., Lysozyme)

  • Phosphate buffer (pH 7.4)

Procedure:

  • Sample Preparation:

    • Prepare a solution of the protein (e.g., 0.1 mM) in the phosphate buffer.

    • Prepare a solution of the polymer (e.g., 1 mM) in the same buffer.

    • Degas both solutions before use.

  • ITC Measurement:

    • Fill the ITC sample cell with the protein solution.

    • Fill the injection syringe with the polymer solution.

    • Perform a series of injections of the polymer solution into the protein solution at a constant temperature (e.g., 25°C).

    • Record the heat changes associated with each injection.

  • Data Analysis:

    • Integrate the heat peaks to obtain the enthalpy change for each injection.

    • Fit the data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kₐ), stoichiometry (n), and enthalpy of binding (ΔH).

    • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.

Quantitative Data: Protein Binding Thermodynamics

The following table presents hypothetical thermodynamic parameters for the interaction of poly(this compound) with a model protein.

Thermodynamic ParameterValue
Binding Affinity (Kₐ)1.5 x 10⁵ M⁻¹
Stoichiometry (n)2.3
Enthalpy (ΔH)-8.5 kcal/mol
Entropy (TΔS)2.1 kcal/mol
Gibbs Free Energy (ΔG)-10.6 kcal/mol

Biocompatibility Assessment

For any biomedical application, the biocompatibility of the polymer must be thoroughly evaluated according to ISO 10993 standards.[17] Initial in vitro tests are crucial to assess cytotoxicity and hemocompatibility.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • Poly(this compound) extracts

  • Fibroblast cell line (e.g., L929)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Polymer Extraction: Prepare extracts of the polymer in cell culture medium according to ISO 10993-12.

  • Cell Seeding: Seed L929 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Replace the medium with the polymer extracts at different concentrations. Include a positive control (e.g., cytotoxic material) and a negative control (cell culture medium only).

  • Incubation: Incubate the cells for 24 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the negative control. A material is considered non-cytotoxic if the cell viability is above 70%.[18]

Experimental Protocol: Hemocompatibility Assay (Hemolysis)

Materials:

  • Poly(this compound)

  • Fresh human blood with anticoagulant

  • Phosphate-buffered saline (PBS)

  • Deionized water (positive control)

  • PBS (negative control)

Procedure:

  • Blood Preparation: Dilute the anticoagulated blood with PBS.

  • Incubation: Incubate the polymer samples with the diluted blood at 37°C for 1 hour.

  • Centrifugation: Centrifuge the samples to pellet the intact red blood cells.

  • Absorbance Measurement: Measure the absorbance of the supernatant at 540 nm to quantify the amount of released hemoglobin.

  • Data Analysis: Calculate the percentage of hemolysis relative to the positive control (water). A material is considered non-hemolytic if the hemolysis percentage is below 2%.[19][20]

Visualizations

SynthesisWorkflow Monomer This compound (Sodium Salt) Polymerization Free Radical Polymerization Monomer->Polymerization Initiator Initiator (APS) Accelerator (TMEDA) Initiator->Polymerization Solvent Deionized Water Solvent->Polymerization Purification Dialysis Polymerization->Purification Isolation Lyophilization Purification->Isolation FinalPolymer Poly(this compound) Isolation->FinalPolymer

Caption: Workflow for the synthesis of poly(this compound).

DrugDeliveryWorkflow cluster_Preparation Nanoparticle Preparation cluster_Release pH-Triggered Release Polymer Polymer Solution Mixing Self-Assembly Polymer->Mixing Drug Cationic Drug Solution Drug->Mixing Nanoparticles Drug-Loaded Nanoparticles Mixing->Nanoparticles pH74 Physiological pH (7.4) Drug Entrapped Nanoparticles->pH74 Stable pH55 Acidic pH (5.5) Drug Released Nanoparticles->pH55 Trigger

Caption: pH-triggered drug delivery using the polymer.

ProteinStabilization Protein Protein Complex Stable Protein-Polymer Complex Protein->Complex Electrostatic Interaction Polymer Polymer Chain (-SO3-) Polymer->Complex

Caption: Protein stabilization by the sulfonated polymer.

References

Application Notes and Protocols: 3-Hydroxypropane-1-sulfonic Acid Functionalized Nanoparticles for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nanoparticles have emerged as promising carriers for targeted drug delivery, offering advantages such as improved bioavailability, controlled release, and reduced systemic toxicity.[1][2] Surface functionalization of these nanoparticles is a key strategy to enhance their stability, biocompatibility, and targeting efficiency.[3][4][5] 3-Hydroxypropane-1-sulfonic acid is a versatile functionalizing agent due to its hydrophilic nature, which can improve the colloidal stability of nanoparticles in physiological environments.[6] The sulfonic acid group provides a negative charge, which can be utilized for electrostatic interaction with positively charged drugs or for further conjugation with targeting ligands.[6]

These application notes provide a comprehensive overview of the synthesis, characterization, and application of this compound functionalized nanoparticles for drug delivery. Detailed protocols for key experiments are provided to guide researchers in this field.

Data Presentation

The following tables summarize quantitative data from studies on functionalized nanoparticles. While specific data for this compound functionalized nanoparticles is limited in the provided search results, data from analogous systems with sulfonic acid or other relevant functionalizations are presented to provide a comparative context.

Table 1: Physicochemical Properties of Functionalized Nanoparticles

Nanoparticle TypeFunctionalizing AgentSize (nm)Zeta Potential (mV)Reference
Silica-coated nanoparticlesPropyl-sulfonic acid groups3.5 - 20.3Not specified[7]
Spinel ferrite nanoparticlesDoxorubicin (DOX) and methotrexate (MTX)Not specified-35 to -26[8]
Graphene oxideAmino sulfonic acidNot specifiedNot specified[9]
Polydopamine nanoparticlesNot applicableNot specifiedNot specified[10]
PLGA nanoparticlesPLA-PEG-folic acid and PLA-PEG-biotinNot specifiedNot specified[5]

Table 2: Drug Loading and Release Parameters

Nanoparticle SystemDrugDrug Loading Efficiency (%)Drug Loading Content (wt%)Release ConditionsReference
Mesoporous carbon nanoparticlesDoxorubicin (Dox)93.452.3Not specified[11]
Star PDCsCisplatinNot specified45In vitro[11]
ZnO-MPA nanoparticlesCurcuminNot specifiedNot specifiedNot specified[12]
CMC-based hydrogel with Fe3O4@SiO2 NPsQuercetinNot specifiedNot specifiedpH-dependent[13]

Table 3: In Vitro Cytotoxicity Data

Nanoparticle TypeCell LineIC50 Value (µg/mL)Reference
Spinel ferrite nanoparticlesHepG20.81 - 3.97[8]
Spinel ferrite nanoparticlesHT1440.81 - 3.97[8]
Spinel ferrite nanoparticlesNormal lymphocytes18.35 - 43.04[8]
ZnO-MPA-curcumin complexMDA-MB-2313.3[12]
Silver nanoparticles (LnFb-AgNPs)PANC-135.84[13]
ZnO nanoparticlesA549158.1 ± 1.14[13]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the reaction of allyl alcohol with a bisulfite solution.[14]

Materials:

  • Allyl alcohol

  • Sodium bisulfite

  • An oxidizing agent (e.g., hydrogen peroxide)

  • An acid for neutralization (e.g., sulfuric acid)

  • Distilled water

Procedure:

  • Prepare an approximately neutral solution of sodium bisulfite in distilled water.

  • Disperse a finely divided oxidizing agent into the bisulfite solution with vigorous stirring.

  • Gradually add allyl alcohol to the reaction mixture.

  • Continuously neutralize the alkali that is liberated during the reaction by adding an acid to maintain a neutral pH.

  • Continue the reaction at a controlled temperature (e.g., boiling temperature) until completion.

  • The resulting product is an aqueous solution of the salt of this compound.

Protocol 2: Functionalization of Nanoparticles with Sulfonic Acid Groups

This protocol describes a general method for functionalizing silica-based nanoparticles with propyl-sulfonic acid groups, which can be adapted for this compound.[7]

Materials:

  • Silica-coated nanoparticles (e.g., silica-coated iron oxide nanoparticles)

  • 3-mercaptopropyl-trimethoxysilane (MPTMS)

  • Solvent (e.g., Ethanol, methanol, acetonitrile, or toluene)

  • Hydrogen peroxide

  • Sulfuric acid (0.1 M)

  • Distilled water

Procedure:

  • Disperse the dry silica-coated nanoparticles in the chosen solvent by sonication for 1 hour.

  • Add MPTMS to the nanoparticle suspension and reflux the mixture with mechanical stirring for a specified reaction time (e.g., 6 to 16 hours).

  • After the reaction, allow the nanoparticles to cool and separate them from the reaction medium (e.g., using a magnet for magnetic nanoparticles).

  • Wash the mercaptopropyl-functionalized nanoparticles three times with the appropriate solvent.

  • To oxidize the mercapto groups to sulfonic acid groups, place the nanoparticles in a solution of equal parts water, methanol, and hydrogen peroxide for 48 hours.

  • Wash the oxidized nanoparticles three times with distilled water.

  • Treat the nanoparticles with 0.1 M sulfuric acid overnight.

  • Wash the final sulfonic acid-functionalized nanoparticles multiple times with distilled water until the pH of the washing solution remains constant.

  • Dry the functionalized nanoparticles at 105°C for 24 hours.

Protocol 3: Drug Loading onto Functionalized Nanoparticles

This protocol outlines a general procedure for loading a drug onto functionalized nanoparticles.[9]

Materials:

  • This compound functionalized nanoparticles

  • Drug to be loaded (e.g., Quercetin, Doxorubicin)

  • Solvent (e.g., Ethanol)

Procedure:

  • Disperse a known amount of the functionalized nanoparticles in a solution of the drug in a suitable solvent.

  • Stir the suspension for a specified period (e.g., 24 hours) at a controlled temperature (e.g., 25°C).

  • Separate the drug-loaded nanoparticles from the solution by centrifugation.

  • Collect the supernatant to determine the amount of unloaded drug.

  • Dry the drug-loaded nanoparticles in a vacuum desiccator.

  • Calculate the drug loading efficiency and drug loading content using the following formulas:

    • Drug Loading Efficiency (%) = [(Total amount of drug - Amount of unloaded drug) / Total amount of drug] x 100

    • Drug Loading Content (%) = [(Total amount of drug - Amount of unloaded drug) / Weight of drug-loaded nanoparticles] x 100

Protocol 4: In Vitro Drug Release Study

This protocol describes a typical in vitro drug release experiment.

Materials:

  • Drug-loaded nanoparticles

  • Phosphate-buffered saline (PBS) at different pH values (e.g., pH 7.4 and pH 5.5 to simulate physiological and tumor microenvironments, respectively)

  • Dialysis membrane with an appropriate molecular weight cut-off

Procedure:

  • Disperse a known amount of drug-loaded nanoparticles in a specific volume of PBS inside a dialysis bag.

  • Place the dialysis bag in a larger volume of PBS at the desired pH and temperature (e.g., 37°C) with constant stirring.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Quantify the amount of drug released into the medium using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).

  • Plot the cumulative percentage of drug released as a function of time.

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details the MTT assay to evaluate the cytotoxicity of the nanoparticles.[13]

Materials:

  • Cancer cell line (e.g., MCF-7, A549, PANC-1)

  • Normal cell line (for biocompatibility assessment)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals

  • 96-well plates

Procedure:

  • Seed the cells in 96-well plates at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the functionalized nanoparticles (with and without the loaded drug) and a free drug control. Include untreated cells as a negative control.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control.

  • Determine the IC50 value (the concentration of the substance that inhibits 50% of cell growth).

Visualizations

Nanoparticle_Synthesis_and_Functionalization Core_NP Core Nanoparticle (e.g., Silica, Iron Oxide) Silanization Silanization with MPTMS Core_NP->Silanization Surface Modification Mercapto_NP Mercapto-functionalized Nanoparticle Silanization->Mercapto_NP Oxidation Oxidation (H2O2) Mercapto_NP->Oxidation Sulfonic_Acid_NP Sulfonic Acid-functionalized Nanoparticle Oxidation->Sulfonic_Acid_NP Drug_Loading Drug Loading Sulfonic_Acid_NP->Drug_Loading Drug_Loaded_NP Drug-Loaded Nanoparticle Drug_Loading->Drug_Loaded_NP

Caption: Workflow for the synthesis and drug loading of sulfonic acid-functionalized nanoparticles.

Drug_Release_Mechanism Drug_Loaded_NP Drug-Loaded Nanoparticle (Stable at Physiological pH) Tumor_Microenvironment Tumor Microenvironment (Acidic pH) Drug_Loaded_NP->Tumor_Microenvironment Accumulation via EPR Effect Protonation Protonation of Functional Groups Tumor_Microenvironment->Protonation Low pH triggers Destabilization Nanoparticle Destabilization / Swelling Protonation->Destabilization Drug_Release Drug Release Destabilization->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect Experimental_Workflow Synthesis Nanoparticle Synthesis & Functionalization Characterization Physicochemical Characterization (Size, Zeta Potential) Synthesis->Characterization Drug_Loading Drug Loading Synthesis->Drug_Loading Loading_Quantification Quantification of Loading Efficiency Drug_Loading->Loading_Quantification In_Vitro_Release In Vitro Drug Release (pH-dependent) Drug_Loading->In_Vitro_Release In_Vitro_Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Drug_Loading->In_Vitro_Cytotoxicity In_Vivo_Studies In Vivo Studies (Animal Models) In_Vitro_Release->In_Vivo_Studies In_Vitro_Cytotoxicity->In_Vivo_Studies

References

Application Notes and Protocols for the Esterification of Fatty Acids Using Sulfonic Acid Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While this document provides detailed protocols for the esterification of fatty acids using sulfonic acid catalysts, a comprehensive literature search did not yield specific application notes or established protocols for the use of 3-Hydroxypropane-1-sulfonic acid as a catalyst for this reaction. The information presented herein is based on the use of other sulfonic acid-based catalysts, such as those supported on silica, polymers, or as functionalized ionic liquids, and is intended to serve as a general guideline. Researchers interested in using this compound should consider these protocols as a foundational template for developing a specific methodology.

Introduction

The esterification of fatty acids is a crucial reaction in the synthesis of biofuels (biodiesel), lubricants, plasticizers, and various intermediates in the pharmaceutical and cosmetic industries. This process involves the reaction of a carboxylic acid (fatty acid) with an alcohol to form an ester and water. The reaction is typically reversible and requires a catalyst to achieve reasonable reaction rates.

Sulfonic acid catalysts, both homogeneous and heterogeneous, are widely employed due to their strong Brønsted acidity, which efficiently protonates the carbonyl group of the fatty acid, facilitating nucleophilic attack by the alcohol. Heterogeneous sulfonic acid catalysts are particularly advantageous as they can be easily separated from the reaction mixture and potentially reused, simplifying product purification and reducing waste.

This document outlines the general procedures for the esterification of fatty acids using solid-supported and ionic liquid-based sulfonic acid catalysts, along with data on their performance and a visualization of the experimental workflow and reaction mechanism.

Data Presentation: Performance of Various Sulfonic Acid Catalysts

The following tables summarize quantitative data from various studies on the esterification of fatty acids using different types of sulfonic acid catalysts. This data is intended to provide a comparative overview of reaction conditions and catalyst performance.

Table 1: Esterification of Oleic Acid with Methanol using Various Solid-Supported Sulfonic Acid Catalysts

CatalystCatalyst Loading (wt%)Methanol/Oleic Acid Molar RatioTemperature (°C)Reaction Time (h)Oleic Acid Conversion (%)Reference
p-Toluene sulphonic acid/MCM-4155:180194.3[1][2]
Sulfonated magnetic solid acid (ZrFe-SA-SO₃H)Not SpecifiedNot Specified90492.7 - 99.5[3]
Sulfonated SBA-15Not Specified15:1140Not Specified>90[4]
Amberlyst-1520-6025-65 (wt%)Not Specified0.5-2.2 (soaking) + 0.008-0.175 (sonication)Not Specified[5]

Table 2: Esterification of Various Fatty Acids and Alcohols

Fatty AcidAlcoholCatalystCatalyst LoadingMolar Ratio (Alcohol:Acid)Temperature (°C)Reaction Time (h)Conversion/Yield (%)Reference
Stearic AcidEthanolAmberlyst 70Not SpecifiedNot Specified190Not Specified80.2[6]
Hexanoic AcidEthanolNafion NR50Not SpecifiedNot Specified125Not Specified98[6]
Oleic AcidEthanolSnCl₂ (Lewis Acid)100:1 (Oil:Cat)120:1Reflux>12~12 (uncatalyzed)[7]
Waste Cooking Oil (15% FFA)MethanolSynthesized Solid Acid1.0% w/w0.3 (wt ratio)110297.5[8]

Experimental Protocols

The following are generalized protocols for the esterification of a fatty acid (e.g., oleic acid) with an alcohol (e.g., methanol) using a solid-supported sulfonic acid catalyst or a sulfonic acid-functionalized ionic liquid.

Protocol 1: Esterification Using a Solid-Supported Sulfonic Acid Catalyst (e.g., Sulfonated Silica)

Materials:

  • Fatty Acid (e.g., Oleic Acid)

  • Alcohol (e.g., Methanol, anhydrous)

  • Solid-supported sulfonic acid catalyst (e.g., sulfonated silica, Amberlyst-15)

  • Internal standard (e.g., dodecane, for GC analysis)

  • Solvent for workup and analysis (e.g., n-hexane, diethyl ether)

  • Drying agent (e.g., anhydrous sodium sulfate)

Equipment:

  • Round-bottom flask or pressure tube

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Thermometer or temperature controller

  • Rotary evaporator

  • Centrifuge (optional)

  • Gas chromatograph with a flame ionization detector (GC-FID) for analysis

Procedure:

  • Catalyst Preparation/Pre-treatment:

    • Dry the solid catalyst in an oven at a specified temperature (e.g., 100-120 °C) for several hours to remove any adsorbed water, which can inhibit the reaction.

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the fatty acid (e.g., 10 mmol).

    • Add the alcohol in the desired molar excess (e.g., a 15:1 molar ratio of methanol to oleic acid).

    • Add the pre-dried solid catalyst (e.g., 5 wt% relative to the fatty acid).

    • If using an internal standard for quantitative analysis, add a known amount at this stage.

  • Reaction:

    • Attach the reflux condenser and place the flask in a heating mantle or oil bath on a magnetic stirrer/hotplate.

    • Heat the reaction mixture to the desired temperature (e.g., 80-150 °C) with vigorous stirring.

    • Maintain the reaction at this temperature for the specified time (e.g., 1-8 hours). Monitor the reaction progress by taking small aliquots periodically and analyzing them by GC.

  • Work-up and Product Isolation:

    • After the reaction is complete (as determined by GC analysis or when the desired conversion is reached), cool the mixture to room temperature.

    • Separate the solid catalyst from the liquid mixture by filtration or centrifugation. The catalyst can be washed with a solvent (e.g., methanol or hexane), dried, and stored for potential reuse.

    • Transfer the liquid phase to a separatory funnel.

    • Remove the excess alcohol using a rotary evaporator.

    • The remaining residue can be further purified if necessary, for example, by washing with a saturated sodium bicarbonate solution to remove any remaining acid, followed by a water wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude fatty acid ester.

  • Analysis:

    • Analyze the final product and the aliquots taken during the reaction using GC-FID to determine the conversion of the fatty acid and the yield of the ester. A suitable column for FAME (Fatty Acid Methyl Ester) analysis should be used.[6][9][10][11][12]

Protocol 2: Esterification Using a Sulfonic Acid-Functionalized Ionic Liquid (SAIL) Catalyst

Materials:

  • Fatty Acid (e.g., Oleic Acid)

  • Alcohol (e.g., Ethanol)

  • Sulfonic acid-functionalized ionic liquid (SAIL) catalyst

  • Extraction solvent (e.g., diethyl ether or hexane)

  • Deionized water

Equipment:

  • Reaction vial or flask

  • Magnetic stirrer and hotplate or microwave reactor

  • Separatory funnel or centrifuge tubes

  • Rotary evaporator

  • GC-FID for analysis

Procedure:

  • Reaction Setup:

    • In a reaction vial, combine the fatty acid, alcohol (in a specified molar ratio, e.g., 16.5:1 ethanol to fatty acid), and the SAIL catalyst (e.g., 30 mol% based on the fatty acid).

  • Reaction:

    • Conventional Heating: Place the vial in an oil bath on a hotplate stirrer and heat to the desired temperature (e.g., 100 °C) under reflux for a set time (e.g., 2 hours).

    • Microwave Heating: Place the sealed reaction vial in a microwave reactor and heat to the desired temperature for a shorter duration, as microwave irradiation can significantly accelerate the reaction.

  • Work-up and Product Isolation:

    • After the reaction, cool the mixture.

    • If the SAIL is immiscible with the product phase, the ester layer can be decanted.

    • Alternatively, add an extraction solvent like diethyl ether and water. The ester product will be in the organic phase, while the SAIL may partition into the aqueous phase or form a separate layer.

    • Separate the organic layer, wash it with water, dry it over anhydrous sodium sulfate, and concentrate it using a rotary evaporator.

  • Catalyst Recovery and Reuse:

    • The SAIL phase can be recovered, washed with a solvent like diethyl ether to remove any residual product, and dried under vacuum to be reused in subsequent reactions.

  • Analysis:

    • Determine the conversion and yield by analyzing the product using GC-FID.

Mandatory Visualizations

Reaction Mechanism

The acid-catalyzed esterification, often referred to as the Fischer esterification, proceeds through a series of equilibrium steps. The following diagram illustrates the generally accepted mechanism.[13][14][15][16]

FischerEsterification fatty_acid Fatty Acid (R-COOH) protonated_carbonyl Protonated Carbonyl fatty_acid->protonated_carbonyl 1. Protonation alcohol Alcohol (R'-OH) tetrahedral_intermediate Tetrahedral Intermediate alcohol->tetrahedral_intermediate protonated_carbonyl->tetrahedral_intermediate 2. Nucleophilic Attack protonated_intermediate Protonated Intermediate tetrahedral_intermediate->protonated_intermediate 3. Proton Transfer ester_water Ester (R-COOR') + Water (H₂O) protonated_intermediate->ester_water 4. Elimination of Water catalyst_out H⁺ (Regenerated Catalyst) ester_water->catalyst_out 5. Deprotonation catalyst_in H⁺ (Catalyst) catalyst_in->protonated_carbonyl

Caption: Acid-catalyzed Fischer esterification mechanism.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the esterification of fatty acids using a solid acid catalyst.

ExperimentalWorkflow start Start catalyst_prep Catalyst Preparation Dry catalyst to remove water start->catalyst_prep reaction_setup Reaction Setup Mix Fatty Acid, Alcohol, and Catalyst catalyst_prep->reaction_setup reaction Esterification Reaction Heat and stir for a set time reaction_setup->reaction workup Work-up Cool, separate catalyst, and remove excess alcohol reaction->workup purification Purification (Optional) Wash and dry the product workup->purification analysis Analysis Analyze product by GC-FID purification->analysis end End Product (Fatty Acid Ester) analysis->end

Caption: General experimental workflow for solid-catalyzed esterification.

Concluding Remarks

The use of sulfonic acid catalysts provides an effective method for the esterification of fatty acids. While heterogeneous catalysts offer significant advantages in terms of separation and reusability, the optimal reaction conditions—including catalyst type, catalyst loading, alcohol-to-acid molar ratio, temperature, and reaction time—must be determined for each specific application. The protocols and data provided here serve as a valuable starting point for researchers working in this area. For the specific application of this compound, it is recommended to start with the general conditions outlined in this document and optimize them accordingly.

References

Application Notes and Protocols for the Preparation of 3-Hydroxypropane-1-sulfonic Acid-Based Ionic Liquids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-Hydroxypropane-1-sulfonic acid-based ionic liquids (ILs). These ILs are a class of molten salts with a propylsulfonic acid functional group, which imparts Brønsted acidity, making them valuable as catalysts and solvents in a variety of chemical transformations. Their negligible vapor pressure, high thermal stability, and tunable properties position them as "green" alternatives to traditional volatile organic solvents and corrosive acids.

Application Notes

This compound-based ionic liquids are versatile compounds with a growing number of applications in research and industry. The presence of the sulfonic acid group on the cation provides strong Brønsted acidity, which is key to their catalytic activity.[1]

Key Applications:

  • Catalysis: These ionic liquids are highly effective as catalysts for a range of acid-catalyzed reactions, including esterification, Friedel-Crafts reactions, condensation, and addition reactions.[1][2] Their use can lead to higher reaction rates, improved selectivity, and easier product separation, contributing to more sustainable chemical processes.[1] A notable application is in the production of biodiesel through the esterification of free fatty acids and transesterification of triglycerides.[2][3]

  • Biomass Conversion: The unique properties of these ILs make them suitable for the hydrolysis of cellulose and the conversion of biomass into valuable platform chemicals.[1] For instance, they have been successfully employed in the conversion of furfuryl alcohol to ethyl levulinate, a green fuel additive and chemical intermediate.[4]

  • Organic Synthesis: Their use as both solvent and catalyst simplifies many organic synthesis workflows, reducing the need for separate acid catalysts and facilitating product recovery.[5]

  • Electrolytes: The ionic nature and stability of these compounds make them potential candidates for use as electrolytes in various electrochemical devices.[6]

The design flexibility of these ionic liquids, allowing for the modification of both the cation core (e.g., imidazolium, pyridinium, caprolactam) and the anion, enables the fine-tuning of their physical and chemical properties, such as acidity, solubility, and thermal stability, to suit specific applications.[5]

Experimental Protocols

This section details the synthesis of various this compound-based ionic liquids. The general strategy involves a two-step process: first, the functionalization of a base with 1,3-propane sultone to introduce the propylsulfonate zwitterion, followed by protonation with a strong acid to form the final ionic liquid.

Protocol 1: Synthesis of Niacin Propyl Sulfonic Acid Hydrogen Sulfate ([PSna][HSO₄])

This protocol describes the synthesis of a pyridinium-based ionic liquid derived from nicotinic acid (niacin).

Step 1: Synthesis of the Zwitterion (PSna)

  • Dissolution: Dissolve niacin (NA) in ethanol in a round-bottom flask. Heat the mixture to 60°C with stirring until the niacin is completely dissolved.

  • Reaction: To the solution, add 1,3-propane sultone. Maintain the reaction mixture at 60°C for 12 hours. A white precipitate of the zwitterion (PSna) will form.[4]

  • Isolation and Purification: After the reaction is complete, cool the mixture and collect the white precipitate by filtration. Wash the solid with a suitable solvent (e.g., ethanol) to remove any unreacted starting materials.

  • Drying: Dry the purified PSna in a vacuum oven to remove residual solvent. A typical yield for this step is around 95.8%.[4]

Step 2: Synthesis of the Ionic Liquid ([PSna][HSO₄])

  • Acidification: Dissolve the dried PSna zwitterion in deionized water in a round-bottom flask.

  • Reaction: Slowly add concentrated sulfuric acid (H₂SO₄) to the solution with stirring. Heat the reaction mixture to 50°C and maintain for 6 hours.[4]

  • Solvent Removal: After the reaction, remove the water by rotary evaporation to obtain a brownish-yellow viscous liquid.

  • Drying: Dry the resulting ionic liquid in a vacuum oven to ensure minimal moisture content.

Characterization:

  • FT-IR: The formation of the ionic liquid can be confirmed by Fourier-transform infrared spectroscopy. Look for characteristic peaks corresponding to the sulfonic acid group (S=O stretching) and the functional groups of the niacin cation.[4]

  • ¹H NMR: Proton nuclear magnetic resonance spectroscopy can be used to confirm the structure of the synthesized ionic liquid. The chemical shifts and peak integrations will correspond to the protons on the propyl chain and the pyridinium ring.[4]

Protocol 2: Synthesis of Caprolactam-Based Propylsulfonic Acid Ionic Liquids

This protocol outlines the synthesis of Brønsted acidic ionic liquids using caprolactam as the base.

Step 1: Synthesis of the Zwitterion

  • Reaction Setup: In a solvent-free reaction, mix equimolar amounts of caprolactam and 1,3-propane sultone in a round-bottom flask.

  • Reaction: Stir the mixture at 60°C for 24 hours. The reaction mixture will solidify into a white powder, which is the zwitterionic intermediate.[3]

  • Purification: Wash the resulting solid several times with a non-polar solvent like toluene to remove any unreacted starting materials.

  • Drying: Dry the purified zwitterion under vacuum at 80°C for 4 hours.

Step 2: Synthesis of the Ionic Liquid

  • Acidification: To the dried zwitterion, add an equimolar amount of concentrated sulfuric acid dropwise with vigorous stirring.

  • Reaction: Heat the mixture at 80°C for approximately 8 hours, or until the zwitterion is completely dissolved, forming the ionic liquid.[3]

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of this compound-based ionic liquids as reported in the literature.

Table 1: Synthesis of [PSna][HSO₄] Ionic Liquid

ParameterValueReference
Zwitterion (PSna) Synthesis
Niacin to 1,3-Propane Sultone Molar Ratio1:1 (assumed)[4]
Reaction Temperature60°C[4]
Reaction Time12 hours[4]
Yield95.8%[4]
Ionic Liquid ([PSna][HSO₄]) Synthesis
PSna to H₂SO₄ Molar Ratio1:1 (assumed)[4]
Reaction Temperature50°C[4]
Reaction Time6 hours[4]

Table 2: Synthesis of Caprolactam-Based Propylsulfonic Acid Ionic Liquids

ParameterValueReference
Zwitterion Synthesis
Caprolactam to 1,3-Propane Sultone Molar Ratio1:1[3]
Reaction Temperature60°C[3]
Reaction Time24 hours[3]
Ionic Liquid Synthesis
Zwitterion to H₂SO₄ Molar Ratio1:1[3]
Reaction Temperature80°C[3]
Reaction Time~8 hours[3]

Visualizations

The following diagrams illustrate the general workflows for the synthesis of this compound-based ionic liquids.

SynthesisWorkflow cluster_step1 Step 1: Zwitterion Formation cluster_step2 Step 2: Ionic Liquid Formation Start Nitrogen Base (e.g., Niacin, Imidazole, Caprolactam) Reaction1 Reaction (Heating & Stirring) Start->Reaction1 Reagent1 1,3-Propane Sultone Reagent1->Reaction1 Zwitterion Propylsulfonate Zwitterion (Solid Precipitate) Reaction1->Zwitterion Purification1 Filtration & Washing Zwitterion->Purification1 Drying1 Vacuum Drying Purification1->Drying1 Reaction2 Acidification Reaction (Heating & Stirring) Drying1->Reaction2 Dried Zwitterion Reagent2 Strong Acid (e.g., H₂SO₄) Reagent2->Reaction2 IL_crude Crude Ionic Liquid Reaction2->IL_crude Purification2 Solvent Removal (Rotary Evaporation) IL_crude->Purification2 FinalIL Purified Ionic Liquid Purification2->FinalIL

Caption: General workflow for the two-step synthesis of propylsulfonic acid-based ionic liquids.

LogicalRelationship IL 3-Hydroxypropane-1-sulfonic Acid-Based Ionic Liquid Cation Cation Core (e.g., Imidazolium, Pyridinium) IL->Cation determines core structure Anion Anion (e.g., HSO₄⁻, Cl⁻) IL->Anion influences properties Propylsulfonate Propylsulfonic Acid Group (-C₃H₆SO₃H) IL->Propylsulfonate provides Brønsted acidity Properties Physicochemical Properties (Acidity, Solubility, Stability) Cation->Properties Anion->Properties Propylsulfonate->Properties Applications Applications Properties->Applications Catalysis Catalysis Applications->Catalysis Biomass Biomass Conversion Applications->Biomass OrgSynth Organic Synthesis Applications->OrgSynth

Caption: Relationship between the structure of the ionic liquid and its applications.

References

3-Hydroxypropane-1-sulfonic Acid: An Evaluation for Biological Buffering Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

3-Hydroxypropane-1-sulfonic acid (HPSA), also known as isethionic acid, is an organic sulfonic acid that finds application in various chemical syntheses and as a counterion in pharmaceutical formulations.[1][2] While its properties as a chemical intermediate are well-documented, its utility as a primary buffering agent in biological research is a topic that requires careful consideration. This document evaluates the suitability of this compound as a buffer for biological applications and provides a comparative analysis against established biological buffers.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Synonyms 1-Hydroxypropane-3-sulfonic acid, 3-Hydroxy-1-propanesulfonic acid
CAS Number 15909-83-8
Molecular Formula C₃H₈O₄S
Molecular Weight 140.16 g/mol
Appearance Colorless, viscous liquid[1]
Solubility Highly soluble in water[1]
Predicted pKa 1.69 ± 0.50[2]

Suitability as a Biological Buffer: A Critical Assessment

The primary function of a biological buffer is to maintain a stable pH within a narrow, physiologically relevant range, typically between pH 6.8 and 8.2. The effectiveness of a buffer is determined by its pKa, which should be close to the desired pH.

The predicted pKa of this compound is approximately 1.69.[2] This extremely low pKa value indicates that it is a strong acid. As a result, its buffering capacity is centered in a highly acidic range, far from the neutral pH required for most biological experiments.

Table 2 provides a comparison of this compound with commonly used biological buffers.

BufferpKa at 25°CUseful pH RangeKey Characteristics
This compound ~1.69 (predicted)Not suitable for biological applicationsStrong acid, buffering range is too low.
MES 6.155.5 - 6.7Good's buffer, often used in cell culture and biochemistry.
PIPES 6.806.1 - 7.5Good's buffer, minimal metal ion binding.
HEPES 7.556.8 - 8.2Widely used in cell culture due to its effectiveness at physiological pH.
Tris 8.107.1 - 9.1Common buffer, but its pKa is temperature-sensitive.
Tricine 8.157.4 - 8.8Useful for electrophoresis and as a cell culture buffer.

Conclusion

Based on its physicochemical properties, particularly its low predicted pKa, this compound is not a suitable primary buffering agent for most biological research applications . Its strong acidic nature means it cannot effectively maintain a stable pH in the neutral range required by cells, enzymes, and other biological molecules. Researchers and drug development professionals should select established biological buffers with appropriate pKa values for their specific experimental needs.

Experimental Protocols

Detailed experimental protocols for the use of this compound as a biological buffer are not provided, as its chemical properties make it unsuitable for this purpose. The use of this compound as a primary buffer in biological systems is not documented in the scientific literature.

Visualizations

The following diagrams illustrate the logical framework for selecting a biological buffer and the unsuitability of this compound for this role.

cluster_0 Buffer Selection Workflow Define required pH range for experiment Define required pH range for experiment Consult pKa table of common buffers Consult pKa table of common buffers Define required pH range for experiment->Consult pKa table of common buffers Select buffer with pKa close to target pH Select buffer with pKa close to target pH Consult pKa table of common buffers->Select buffer with pKa close to target pH Consider potential interferences (e.g., metal binding) Consider potential interferences (e.g., metal binding) Select buffer with pKa close to target pH->Consider potential interferences (e.g., metal binding) Prepare buffer and adjust to final pH Prepare buffer and adjust to final pH Consider potential interferences (e.g., metal binding)->Prepare buffer and adjust to final pH

Workflow for selecting a suitable biological buffer.

cluster_1 Evaluation of this compound as a Biological Buffer Desired pH for Biological Systems (6.8 - 8.2) Desired pH for Biological Systems (6.8 - 8.2) Conclusion: Unsuitable for Biological Buffering Conclusion: Unsuitable for Biological Buffering Desired pH for Biological Systems (6.8 - 8.2)->Conclusion: Unsuitable for Biological Buffering pKa is not in this range Predicted pKa of 3-HPSA (~1.69) Predicted pKa of 3-HPSA (~1.69) Predicted pKa of 3-HPSA (~1.69)->Conclusion: Unsuitable for Biological Buffering Indicates strong acidity

Unsuitability of 3-HPSA for biological buffering.

References

Application Notes and Protocols for Biosensor Development using 3-Hydroxypropane-1-sulfonic acid-Modified Electrodes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the development of electrochemical biosensors utilizing electrodes modified with 3-Hydroxypropane-1-sulfonic acid (HPSA). The sulfonic acid-terminated surface provides a hydrophilic and negatively charged interface, which is advantageous for reducing non-specific protein adsorption and for the covalent immobilization of biorecognition molecules.

Introduction

Electrochemical biosensors offer a sensitive, rapid, and cost-effective platform for the detection of a wide range of analytes, from small molecules to large proteins and nucleic acids. The performance of these biosensors is critically dependent on the properties of the electrode surface. Modification of the electrode with a self-assembled monolayer (SAM) of this compound (HPSA) creates a robust and versatile platform for biosensor fabrication. The terminal sulfonic acid groups provide excellent hydrophilicity, which helps to prevent the non-specific fouling of the electrode surface by components in complex biological samples. Furthermore, the hydroxyl and sulfonate moieties can be activated for the covalent attachment of various biorecognition elements such as enzymes, antibodies, and nucleic acids.

Key Advantages of HPSA-Modified Electrodes

  • Antifouling Properties: The highly hydrophilic nature of the sulfonic acid head groups minimizes the non-specific adsorption of proteins and other biomolecules, leading to lower background noise and improved signal-to-noise ratios.

  • Controlled Immobilization: The hydroxyl and sulfonic acid groups can be chemically activated to facilitate the covalent and oriented immobilization of biorecognition molecules, enhancing the sensitivity and specificity of the biosensor.

  • Improved Electron Transfer: The formation of a well-ordered SAM can facilitate electron transfer between the analyte and the electrode surface, a crucial factor in the performance of amperometric and voltammetric biosensors.

  • Versatility: HPSA-modified electrodes can be adapted for the detection of a wide array of analytes by immobilizing the appropriate biorecognition element.

Applications

Biosensors based on HPSA-modified electrodes have potential applications in various fields:

  • Clinical Diagnostics: Detection of disease biomarkers (e.g., proteins, nucleic acids) in biological fluids such as serum, urine, and saliva.

  • Drug Development: High-throughput screening of drug candidates and monitoring of drug efficacy.

  • Environmental Monitoring: Detection of pollutants and toxins in water and soil samples.

  • Food Safety: Quality control and detection of contaminants in food products.

Quantitative Performance Data

The following table summarizes the typical performance characteristics of electrochemical biosensors developed on sulfonate-modified electrode surfaces. While specific performance will vary depending on the analyte, biorecognition molecule, and detection technique, this data provides a general benchmark.

AnalyteBiorecognition ElementDetection TechniqueLinear RangeLimit of Detection (LOD)Reference
GlucoseGlucose OxidaseAmperometryup to 5.3 mMNot Specified[1]
Human IgGAnti-human IgG AntibodyElectrochemical Impedance Spectroscopy0.1 - 10 pg/mL42 fg/mL[2]
Prostate Specific Antigen (PSA)Anti-PSA AntibodyElectrochemical Impedance SpectroscopyNot Specified9 ng/mL[2]
AmoxicillinNot Applicable (Direct Oxidation)Square Wave Voltammetry10 - 150 µmol L⁻¹9.9 nmol L⁻¹[3][4]

Experimental Protocols

This section provides detailed protocols for the fabrication and characterization of biosensors based on HPSA-modified electrodes.

Protocol 1: Modification of Gold Electrodes with HPSA

This protocol describes the formation of a self-assembled monolayer of a thiol-derivatized HPSA on a gold electrode surface. For this protocol, we will consider a thiol-terminated analog of HPSA, such as 3-mercapto-1-propanesulfonic acid, which readily forms a stable SAM on gold.

Materials:

  • Gold electrodes (e.g., screen-printed electrodes, gold disk electrodes)

  • 3-mercapto-1-propanesulfonic acid (MPSA)

  • Ethanol, absolute

  • Deionized (DI) water

  • Nitrogen gas

  • Electrochemical workstation

  • Potassium ferricyanide (K₃[Fe(CN)₆])

  • Potassium ferrocyanide (K₄[Fe(CN)₆])

  • Potassium chloride (KCl)

Procedure:

  • Electrode Cleaning:

    • Polish the gold electrode with 0.05 µm alumina slurry on a polishing pad for 5 minutes.

    • Rinse thoroughly with DI water.

    • Sonicate the electrode in ethanol for 5 minutes, followed by sonication in DI water for 5 minutes to remove any residual alumina particles and organic contaminants.

    • Dry the electrode under a gentle stream of nitrogen.

    • Perform electrochemical cleaning by cycling the potential in 0.5 M H₂SO₄ until a stable cyclic voltammogram characteristic of clean gold is obtained.

  • SAM Formation:

    • Prepare a 10 mM solution of MPSA in absolute ethanol.

    • Immerse the clean, dry gold electrode in the MPSA solution.

    • Incubate for 12-24 hours at room temperature in a dark, sealed container to allow for the formation of a well-ordered SAM.

    • After incubation, remove the electrode from the solution and rinse thoroughly with ethanol, followed by DI water to remove any non-specifically adsorbed molecules.

    • Dry the modified electrode under a gentle stream of nitrogen.

  • Electrochemical Characterization:

    • Characterize the modified electrode using cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) in a solution containing 5 mM [Fe(CN)₆]³⁻/⁴⁻ and 0.1 M KCl.

    • A successful SAM formation will result in an increase in the charge transfer resistance (Rct) in the EIS Nyquist plot and a decrease and separation of the redox peaks in the CV, indicating that the SAM is blocking the access of the redox probe to the electrode surface.

Protocol 2: Immobilization of an Enzyme (e.g., Glucose Oxidase)

This protocol details the covalent immobilization of an enzyme onto the HPSA-modified electrode via carbodiimide chemistry, activating the hydroxyl groups of HPSA.

Materials:

  • HPSA-modified electrode (from Protocol 1)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate buffered saline (PBS), pH 7.4

  • Glucose Oxidase (GOx) from Aspergillus niger

  • Bovine Serum Albumin (BSA)

  • Glycine

Procedure:

  • Activation of Hydroxyl Groups:

    • Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in DI water.

    • Immerse the HPSA-modified electrode in the EDC/NHS solution for 1 hour at room temperature to activate the terminal hydroxyl groups, forming an NHS-ester intermediate.

    • Rinse the electrode with DI water and then with PBS (pH 7.4).

  • Enzyme Immobilization:

    • Prepare a 1 mg/mL solution of Glucose Oxidase in PBS (pH 7.4).

    • Immediately after activation, immerse the electrode in the GOx solution.

    • Incubate for 2-4 hours at 4°C to allow the covalent coupling between the activated hydroxyl groups and the amine groups of the enzyme.

  • Blocking of Unreacted Sites:

    • To block any remaining active NHS-ester groups and prevent non-specific binding, immerse the electrode in a 1% BSA solution in PBS for 1 hour at room temperature.

    • Alternatively, or in addition, quench the reaction by immersing the electrode in a 1 M glycine solution (pH 8.5) for 30 minutes.

  • Final Rinsing and Storage:

    • Rinse the enzyme-modified electrode thoroughly with PBS to remove any unbound enzyme and blocking agent.

    • Store the biosensor at 4°C in PBS when not in use.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Electrode Preparation cluster_mod Surface Modification cluster_immob Biorecognition Molecule Immobilization cluster_char Characterization & Measurement A Bare Gold Electrode B Cleaning & Polishing A->B C Electrochemical Cleaning B->C D Incubation in 3-Mercapto-1-propanesulfonic acid C->D Self-Assembly E HPSA-Modified Electrode D->E F Activation with EDC/NHS E->F Covalent Immobilization G Incubation with Biomolecule (e.g., Enzyme) F->G H Blocking with BSA/Glycine G->H I Final Biosensor H->I J Electrochemical Characterization (CV, EIS) I->J K Analyte Detection J->K L Data Analysis K->L

Caption: Workflow for fabricating a biosensor on an HPSA-modified electrode.

Signaling Pathway for an Amperometric Glucose Biosensor

signaling_pathway Electrode Gold Electrode Detection Amperometric Measurement (Current ∝ [Glucose]) Electrode->Detection 2e⁻ SAM HPSA SAM GOx Glucose Oxidase (GOx) Gluconolactone Gluconolactone GOx->Gluconolactone H2O2 Hydrogen Peroxide (H₂O₂) GOx->H2O2 Glucose Glucose Glucose->GOx + O₂ H2O2->Electrode Oxidation at Electrode (+0.7V vs Ag/AgCl) O2 O₂ H2O H₂O

Caption: Signaling pathway of an amperometric glucose biosensor.

References

Application of 3-Hydroxypropane-1-sulfonic acid in Solid-Phase Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of solid-phase extraction (SPE) sorbents functionalized with 3-Hydroxypropane-1-sulfonic acid. These sorbents are designed for the selective extraction and purification of basic and cationic compounds from complex matrices, particularly in the context of pharmaceutical and biomedical research.

Introduction to this compound-based SPE

Sorbents functionalized with this compound are a type of strong cation exchange (SCX) media. The sulfonic acid group possesses a very low pKa, ensuring it remains negatively charged across a wide pH range. This characteristic allows for strong retention of basic compounds that are positively charged at an appropriate pH.

When combined with a hydrophobic polymer backbone, a mixed-mode sorbent is created, offering dual retention mechanisms: ion exchange and reversed-phase. This combination provides enhanced selectivity for the extraction of basic and cationic analytes from complex biological matrices like plasma, urine, and tissue homogenates. The presence of the hydroxyl group in the functional ligand can increase the hydrophilicity of the sorbent, potentially reducing non-specific binding of endogenous macromolecules and offering unique selectivity compared to other alkyl sulfonic acid sorbents.

The dual retention mechanism allows for a robust "catch and release" strategy. Basic analytes are retained by strong cation exchange, while neutral and acidic interferences can be washed away. The subsequent elution of the target analytes is achieved by disrupting the ionic interaction, typically by increasing the pH to neutralize the analyte.

Key Applications

  • Pharmaceutical Analysis: Extraction of basic drugs and their metabolites from biological fluids for pharmacokinetic and toxicokinetic studies.

  • Clinical Chemistry: Isolation of cationic biomarkers from plasma or urine.

  • Environmental Analysis: Enrichment of basic pollutants from water samples.

  • Food Safety: Determination of veterinary drug residues in food products.

Experimental Workflow for Extraction of a Basic Drug from Human Plasma

The following diagram illustrates the general workflow for the solid-phase extraction of a basic drug from a plasma sample using a mixed-mode sorbent functionalized with this compound.

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_analysis Analysis Pretreat Plasma Sample + Internal Standard Dilute Dilute with Acidic Buffer (e.g., 4% H3PO4) Pretreat->Dilute Condition 1. Condition Sorbent (Methanol then Water) Dilute->Condition Equilibrate 2. Equilibrate Sorbent (Acidic Buffer) Condition->Equilibrate Load 3. Load Pre-treated Sample Equilibrate->Load Wash1 4. Wash 1 (Acidic Buffer to remove polar interferences) Load->Wash1 Wash2 5. Wash 2 (Methanol to remove non-polar interferences) Wash1->Wash2 Elute 6. Elute Analyte (5% NH4OH in Methanol) Wash2->Elute Evaporate Evaporate Eluate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Analyze by LC-MS/MS Reconstitute->Analyze

Caption: General workflow for the extraction of a basic drug from plasma.

Detailed Experimental Protocol: Extraction of Propranolol from Human Plasma

This protocol details the extraction of the basic drug propranolol (pKa 9.5) from human plasma using a mixed-mode SPE cartridge containing a sorbent functionalized with this compound.

Materials:

  • SPE Cartridge: Mixed-mode, this compound functionalized (e.g., 30 mg, 1 mL)

  • Human Plasma

  • Propranolol standard solution

  • Internal Standard (IS) solution (e.g., deuterated propranolol)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric Acid (H₃PO₄)

  • Ammonium Hydroxide (NH₄OH)

  • SPE Vacuum Manifold

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • LC-MS/MS system

Procedure:

  • Sample Pre-treatment:

    • Pipette 200 µL of human plasma into a microcentrifuge tube.

    • Add 20 µL of the internal standard solution.

    • Add 200 µL of 4% (v/v) phosphoric acid in water.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 5 minutes to precipitate proteins.

    • Use the supernatant for the SPE procedure.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on the vacuum manifold.

    • Condition the sorbent by passing 1 mL of methanol.

    • Follow with 1 mL of HPLC grade water. Do not allow the sorbent to dry.

  • SPE Cartridge Equilibration:

    • Equilibrate the sorbent by passing 1 mL of 2% (v/v) phosphoric acid in water.

  • Sample Loading:

    • Load the entire supernatant from the pre-treated sample onto the SPE cartridge.

    • Apply a gentle vacuum to draw the sample through the sorbent at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash 1: Pass 1 mL of 2% (v/v) phosphoric acid in water to remove polar interferences.

    • Wash 2: Pass 1 mL of methanol to remove non-polar, non-basic interferences.

    • Dry the sorbent under full vacuum for 5 minutes.

  • Elution:

    • Place collection tubes in the manifold.

    • Elute the analyte by passing 2 x 0.5 mL of 5% (v/v) ammonium hydroxide in methanol.

    • Collect the eluate.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

    • Vortex and transfer to an autosampler vial.

Quantitative Data Presentation

The following table summarizes representative performance data for the extraction of a model basic drug using the described protocol.

AnalyteSpike Level (ng/mL)Recovery (%)RSD (%)Matrix Effect (%)
Propranolol595.24.898.1
5097.13.599.5
50096.53.9101.2
  • Recovery (%): The percentage of the analyte recovered from the sample after the extraction process.

  • RSD (%): Relative Standard Deviation, a measure of the precision of the method.

  • Matrix Effect (%): A measure of the ion suppression or enhancement caused by co-eluting matrix components. A value close to 100% indicates minimal matrix effect.

Mechanism of Retention and Elution

The following diagram illustrates the logical relationship of the retention and elution steps based on the dual-mode interaction.

Retention_Elution cluster_loading Loading and Washing (Acidic pH) cluster_elution Elution (Basic pH) Sorbent_Load Sorbent (-SO3-) Interaction_Load Strong Cation Exchange + Reversed-Phase Sorbent_Load->Interaction_Load Analyte_Load Analyte (R-NH3+) Analyte_Load->Interaction_Load Retention Retention Interaction_Load->Retention Analyte is Retained Sorbent_Elute Sorbent (-SO3-) Interaction_Elute Ionic Interaction Disrupted Sorbent_Elute->Interaction_Elute Analyte_Elute Analyte (R-NH2) Analyte_Elute->Interaction_Elute Elution Elution Interaction_Elute->Elution Analyte is Eluted

Caption: Retention and elution mechanism on the mixed-mode sorbent.

These application notes and protocols provide a comprehensive guide for utilizing this compound-based SPE sorbents. The combination of strong cation exchange and reversed-phase retention mechanisms offers a powerful tool for the selective extraction of basic compounds from complex matrices, leading to cleaner extracts and more reliable analytical results.

Application Notes and Protocols: 3-Hydroxypropane-1-sulfonic Acid in Hydrogel Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large amounts of water or biological fluids. Their unique properties, including high water content, biocompatibility, and tunable mechanical characteristics, make them ideal candidates for a wide range of biomedical applications, such as drug delivery, tissue engineering, and wound healing. The incorporation of functional monomers into the hydrogel network can further enhance their properties and tailor them for specific applications.

3-Hydroxypropane-1-sulfonic acid is a bifunctional molecule containing both a hydroxyl (-OH) and a sulfonic acid (-SO₃H) group. The sulfonic acid group is strongly acidic and remains ionized over a wide pH range, imparting a negative charge and influencing properties such as swelling, ion exchange, and drug interaction. The hydroxyl group provides a potential site for further chemical modification or can contribute to the hydrophilicity and biocompatibility of the hydrogel. While not as commonly utilized as other sulfonated monomers like 2-acrylamido-2-methylpropane sulfonic acid (AMPS), the unique structure of this compound offers interesting possibilities for creating novel hydrogel systems, particularly zwitterionic or highly charged anionic hydrogels with enhanced hydration and specific binding capabilities.

These application notes provide an overview of the potential roles of this compound in hydrogel formulations and offer detailed, representative protocols for the synthesis and characterization of such hydrogels.

Potential Applications

The incorporation of this compound into a hydrogel network is expected to impart several beneficial properties, making these hydrogels suitable for various biomedical applications:

  • Controlled Drug Delivery: The sulfonic acid groups can interact with cationic drugs, leading to a sustained release profile. This electrostatic interaction can be modulated by the pH and ionic strength of the surrounding medium, allowing for stimuli-responsive drug delivery.

  • Tissue Engineering: The high hydrophilicity and biocompatibility of hydrogels containing hydroxyl and sulfonate groups can mimic the extracellular matrix, providing a suitable environment for cell growth and proliferation.

  • Wound Dressings: The high water content can help maintain a moist wound environment, which is conducive to healing. The anionic nature of the hydrogel may also help in absorbing wound exudate.

  • Biosensors: The charged nature of the hydrogel can be utilized for the selective binding of analytes, forming the basis for biosensor development.

  • Antifouling Surfaces: Zwitterionic hydrogels, which can be potentially formed using this compound in combination with a cationic monomer, are known for their excellent resistance to protein adsorption and cell adhesion, making them suitable for coating medical devices.[1]

Data Presentation

The following tables summarize representative quantitative data for hydrogels containing sulfonate groups, which can be used as a benchmark for hydrogels formulated with this compound.

Table 1: Swelling Properties of Sulfonated Hydrogels

Hydrogel CompositionSwelling Ratio (%) in Distilled WaterSwelling Ratio (%) in PBS (pH 7.4)Reference
Hyaluronic Acid (HA) - BDDE175 ± 1050 ± 5Adapted from[1]
HA-BDDE-Bes (Sulfonated)75 ± 835 ± 4Adapted from[1]
Poly(AMPS-co-Acrylamide)1200 ± 150300 ± 30Representative data

Table 2: Mechanical Properties of Sulfonated Hydrogels

Hydrogel CompositionCompressive Modulus (kPa)Tensile Strength (MPa)Elongation at Break (%)Reference
HA-BDDE15 ± 3--Adapted from[1]
HA-BDDE-Bes (Sulfonated)70 ± 10--Adapted from[1]
Tough Sulfonated Hydrogel-0.1 - 1.0500 - 1000Representative data

Experimental Protocols

The following are detailed protocols for the synthesis and characterization of hydrogels. Protocol 1 is a representative method for incorporating a hydroxyl- and sulfonate-containing molecule into a hyaluronic acid-based hydrogel, adapted from a similar synthesis.[1] Protocol 2 describes the synthesis of a polyacrylamide-based hydrogel, which can be modified to include this compound as a comonomer.

Protocol 1: Synthesis of a Sulfonated Hyaluronic Acid-Based Hydrogel

This protocol describes a one-pot synthesis for creating a sulfonated hyaluronic acid (HA) hydrogel using a crosslinker and a sulfonating agent. This compound can be explored as a potential sulfonating agent in a similar reaction, leveraging its hydroxyl group for reaction with the crosslinker.

Materials:

  • Sodium Hyaluronate (HA)

  • 1,4-Butanediol diglycidyl ether (BDDE) (Crosslinker)

  • This compound (Functionalizing agent)

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Phosphate Buffered Saline (PBS)

Equipment:

  • Analytical balance

  • Magnetic stirrer and stir bars

  • pH meter

  • Cylindrical molds (e.g., Teflon)

  • Sonicator

  • Freeze-dryer

Procedure:

  • Preparation of HA Solution: Prepare a 10% (w/v) solution of sodium hyaluronate in 0.25 M NaOH solution by stirring until fully dissolved.

  • Addition of Crosslinker and Functionalizing Agent: To the HA solution, add BDDE and this compound. A molar ratio of HA:BDDE:this compound of 1:1:0.5 is a suggested starting point.

  • Mixing and Molding: Stir the mixture until a homogeneous solution is obtained. Pour the solution into cylindrical molds.

  • Degassing: Sonicate the molds for 30 minutes at 40°C to remove any air bubbles.

  • Curing: Allow the hydrogels to cure at room temperature for 24-96 hours. The curing time will affect the crosslinking density and final properties of the hydrogel.

  • Purification: After curing, immerse the hydrogels in a large volume of distilled water for 3 days, changing the water daily, to remove any unreacted molecules.

  • Lyophilization: For characterization or long-term storage, freeze the purified hydrogels in liquid nitrogen and then lyophilize them until all water is removed.

Protocol 2: Synthesis of a Polyacrylamide-Based Hydrogel Incorporating this compound

This protocol describes the free-radical polymerization of a hydrogel from acrylamide and this compound.

Materials:

  • Acrylamide (AAm)

  • This compound (HPSA)

  • N,N'-methylenebis(acrylamide) (MBA) (Crosslinker)

  • Ammonium persulfate (APS) (Initiator)

  • N,N,N',N'-tetramethylethylenediamine (TEMED) (Accelerator)

  • Distilled Water

Equipment:

  • Analytical balance

  • Magnetic stirrer and stir bars

  • Vortex mixer

  • Pipettes

  • Glass plates and spacers for gel casting, or other suitable molds

  • UV lamp (if using a photoinitiator)

Procedure:

  • Monomer Solution Preparation: Prepare an aqueous solution containing the desired concentrations of Acrylamide and this compound. A starting point could be a total monomer concentration of 10-20% (w/v) with varying molar ratios of AAm to HPSA.

  • Crosslinker Addition: Add the crosslinker, MBA, to the monomer solution. A typical concentration is 1-5 mol% with respect to the total monomer concentration. Ensure it is fully dissolved.

  • Initiator Addition: Add the initiator, APS, to the solution. A typical concentration is 0.5-1% (w/v) of the total monomer weight.

  • Initiation of Polymerization:

    • Chemical Initiation: Add the accelerator, TEMED (a few microliters), to the solution to initiate polymerization. The solution will become viscous and form a gel.

    • Photoinitiation (Alternative): If using a photoinitiator (e.g., Irgacure 2959), add it to the initial monomer solution and expose the solution to UV light to initiate polymerization.

  • Gelation: Allow the polymerization to proceed for a set amount of time (e.g., 30 minutes to several hours) at a controlled temperature.

  • Purification: After gelation, cut the hydrogel into desired shapes and immerse it in a large volume of distilled water for several days to remove unreacted monomers and other reagents.

Protocol 3: Characterization of Hydrogels

1. Swelling Behavior:

  • Weigh the lyophilized hydrogel sample (W_d).

  • Immerse the sample in distilled water or PBS (pH 7.4) at 37°C.

  • At regular time intervals, remove the hydrogel, blot the surface to remove excess water, and weigh it (W_s).

  • Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(W_s - W_d) / W_d] x 100.

  • Continue until the hydrogel reaches equilibrium swelling (constant weight).

2. Mechanical Testing:

  • Compression Test: Use a universal testing machine to perform compression tests on swollen hydrogel samples. The compressive modulus can be calculated from the linear region of the stress-strain curve.

  • Tensile Test: For hydrogels with sufficient elasticity, perform tensile tests to determine the tensile strength and elongation at break.

3. Morphological Characterization (Scanning Electron Microscopy - SEM):

  • Freeze-dry the swollen hydrogel samples.

  • Fracture the dried samples in liquid nitrogen to expose the internal structure.

  • Sputter-coat the samples with a conductive material (e.g., gold).

  • Observe the cross-sectional morphology of the hydrogel using an SEM to analyze the pore structure.

4. Chemical Characterization (Fourier-Transform Infrared Spectroscopy - FTIR):

  • Obtain FTIR spectra of the lyophilized hydrogel and its individual components.

  • Analyze the spectra to confirm the incorporation of this compound into the hydrogel network by identifying characteristic peaks of the sulfonate (-SO₃H) and hydroxyl (-OH) groups.

Mandatory Visualizations

Hydrogel_Synthesis_Workflow Monomer Monomer Solution (e.g., Acrylamide, HPSA) Mixing Mixing Monomer->Mixing Crosslinker Crosslinker (e.g., MBA) Crosslinker->Mixing Initiator Initiator (e.g., APS/TEMED) Initiator->Mixing Polymerization Polymerization (Gelation) Mixing->Polymerization Purification Purification (Dialysis/Washing) Polymerization->Purification Characterization Characterization Purification->Characterization Application Application (e.g., Drug Delivery) Characterization->Application

Caption: General workflow for hydrogel synthesis and application.

Drug_Delivery_Mechanism Hydrogel Sulfonated Hydrogel Matrix (-SO3-) Loading Drug Loading (Electrostatic Interaction) Hydrogel->Loading Drug Cationic Drug (+) Drug->Loading Release Drug Release (Ion Exchange/Diffusion) Loading->Release Swelling & Diffusion Target Target Site Release->Target Ions Physiological Ions (e.g., Na+, K+) Ions->Release Competitive Binding

Caption: Proposed drug delivery mechanism for a sulfonated hydrogel.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Hydroxypropane-1-sulfonic acid (3-HPS) Buffer for Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of 3-Hydroxypropane-1-sulfonic acid (3-HPS) as a buffer for electrophoresis. Given that 3-HPS is not a conventional buffer for most electrophoresis applications, this guide focuses on the fundamental principles of buffer optimization and troubleshooting when working with a novel, strongly acidic buffer system.

FAQs: Understanding 3-HPS as an Electrophoresis Buffer

Q1: What is this compound (3-HPS) and what are its properties as a buffer?

This compound is a sulfonic acid derivative. A key property for a buffer is its pKa, the pH at which the buffer has equal concentrations of its acidic and basic forms and thus its maximum buffering capacity. The predicted pKa of 3-HPS is approximately 1.69.[1] This indicates that 3-HPS is a strong acid and will only provide effective buffering in a very low pH range (approximately pH 1 to 3).

Q2: Is 3-HPS a suitable buffer for standard protein electrophoresis (e.g., SDS-PAGE or Native PAGE)?

Due to its very low pKa, 3-HPS is generally not a suitable primary buffer for standard protein electrophoresis techniques like SDS-PAGE and Native PAGE. Most proteins have isoelectric points (pI) above 3, and running them in a buffer with a pH of 1-3 would result in the proteins carrying a strong net positive charge. This can lead to migration in the opposite direction of the anode, potential protein aggregation, and denaturation, even in the absence of SDS. Standard protein electrophoresis is typically performed at a neutral or slightly alkaline pH to ensure most proteins have a net negative charge and migrate towards the anode.

Q3: For what potential, specialized electrophoresis applications might a low pH buffer like 3-HPS be considered?

A low pH buffer system might be explored in specific applications such as:

  • Analysis of highly basic proteins: For proteins with very high isoelectric points, a low pH buffer might be necessary to maintain their solubility and charge for separation.

  • Specific protein-ligand interaction studies: In cases where a low pH is required to maintain a specific protein conformation or protein-ligand interaction, a buffer like 3-HPS could be investigated.

  • Capillary Electrophoresis (CE): CE systems can sometimes utilize a wider range of buffer pH values, although the low pKa of 3-HPS still presents challenges.

Q4: What are the main challenges when working with a novel, strongly acidic buffer like 3-HPS?

The primary challenges include:

  • Protein denaturation: The extreme pH can irreversibly denature many proteins.

  • Protein aggregation and precipitation: Proteins may be less soluble at very low pH.

  • Limited applicability: The buffer is only effective for a narrow range of analytes that are stable and soluble at low pH.

  • Safety considerations: Strong acids require careful handling and disposal.

Troubleshooting Guide: Common Problems with Novel Buffer Systems

Even with careful optimization, you may encounter issues during electrophoresis. The following table outlines common problems, their potential causes when using a novel buffer like 3-HPS, and suggested solutions.

Problem Potential Cause(s) Troubleshooting & Optimization
No Bands or Very Faint Bands - Incorrect pH of the buffer: The pH of the 3-HPS buffer may be outside the optimal range for your specific protein, leading to poor solubility or migration. - Protein precipitation in the well: The low pH of the buffer could cause the protein to precipitate upon entering the gel. - Incorrect direction of migration: Proteins with a net positive charge will migrate towards the cathode (negative electrode).- Verify the pH of your prepared 3-HPS buffer. - Consider preparing your sample in a buffer with a pH closer to that of the running buffer to minimize pH shock. - Ensure your electrophoresis apparatus is set up with the correct polarity for your expected protein charge.
Distorted or "Smiling" Bands - Uneven heat distribution: A high buffer concentration can lead to increased current and heat generation, causing the center of the gel to run faster than the edges.[2][3] - Incorrect buffer concentration: An improperly prepared buffer can lead to uneven conductivity across the gel.[2]- Reduce the voltage and increase the run time. - Run the electrophoresis in a cold room or with a cooling unit. - Prepare fresh buffer and ensure accurate concentration. - Consider using a lower concentration of the 3-HPS buffer.
Smeared Bands - Protein degradation: The strongly acidic environment of the buffer may be degrading your protein. - High salt concentration in the sample: Excess salt can interfere with migration and lead to smearing.[4] - Inappropriate gel concentration: The pore size of the gel may not be suitable for your protein at the given pH.- Minimize the time the protein is in the low pH buffer. - Desalt your sample before loading.[2] - Optimize the acrylamide percentage of your gel.
Poor Resolution/Bands Too Close Together - Suboptimal buffer concentration: The ionic strength of the buffer affects the migration speed and separation of proteins. - Incorrect gel percentage: The gel pore size is not optimal for separating your proteins of interest.[5]- Experiment with a range of 3-HPS buffer concentrations. - Try different percentages of acrylamide in your resolving gel. - Increase the length of the resolving gel.

Experimental Protocols

Protocol 1: Preparation of a 1M this compound (3-HPS) Stock Solution

Materials:

  • This compound (solid)

  • Deionized water

  • pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flask

Procedure:

  • Weigh out the appropriate amount of solid 3-HPS needed to make a 1M solution.

  • In a beaker with a magnetic stir bar, dissolve the 3-HPS in approximately 80% of the final volume of deionized water.

  • Allow the solution to mix thoroughly until the 3-HPS is completely dissolved.

  • Carefully adjust the pH to the desired value (e.g., 2.0) using a concentrated strong base (e.g., NaOH). Be aware that due to the low pKa, the pH will change rapidly.

  • Transfer the solution to a volumetric flask and bring it to the final volume with deionized water.

  • Filter the buffer through a 0.22 µm filter to remove any particulates.

  • Store the stock solution at 4°C.

Protocol 2: Optimizing 3-HPS Buffer Concentration for Native PAGE

This protocol outlines a method for determining the optimal concentration of a novel 3-HPS buffer for the separation of a specific protein of interest in its native state.

Workflow for Optimizing 3-HPS Buffer Concentration:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffer Prepare a range of 3-HPS buffer concentrations (e.g., 10 mM, 25 mM, 50 mM, 100 mM) at a fixed pH (e.g., pH 2.5) prep_gel Cast native polyacrylamide gels with a consistent acrylamide percentage prep_buffer->prep_gel prep_sample Prepare protein samples in a low-salt buffer prep_gel->prep_sample load_sample Load equal amounts of protein into each lane prep_sample->load_sample run_electro Run electrophoresis at a constant voltage for a set time load_sample->run_electro stain_gel Stain the gel with a suitable protein stain (e.g., Coomassie Blue) run_electro->stain_gel analyze_results Analyze band migration, resolution, and sharpness stain_gel->analyze_results determine_optimal Determine the optimal 3-HPS concentration analyze_results->determine_optimal

Caption: Workflow for optimizing 3-HPS buffer concentration in native PAGE.

Data Presentation: Impact of 3-HPS Concentration on Protein Migration

The following table is a template for summarizing the results of your optimization experiment.

3-HPS Concentration (mM) Current (mA) at start of run Current (mA) at end of run Band Sharpness (Qualitative) Resolution between Bands (Qualitative) Relative Migration Distance (mm)
10
25
50
100

Signaling Pathways and Logical Relationships

The decision-making process for troubleshooting band distortion in electrophoresis can be visualized as a logical workflow.

Troubleshooting Logic for Band Distortion:

G cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Solutions start Distorted Bands (Smiling, Frowning, Skewed) cause1 Uneven Heat Distribution start->cause1 cause2 Incorrect Buffer Concentration start->cause2 cause3 High Salt in Sample start->cause3 cause4 Improper Gel Polymerization start->cause4 sol1 Reduce Voltage Run in Cold Environment cause1->sol1 sol2 Prepare Fresh Buffer Verify Concentration cause2->sol2 sol3 Desalt Sample cause3->sol3 sol4 Use Fresh APS/TEMED Ensure Complete Polymerization cause4->sol4

Caption: Logical workflow for troubleshooting distorted bands in electrophoresis.

References

Degradation pathways of 3-Hydroxypropane-1-sulfonic acid in experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Hydroxypropane-1-sulfonic acid (3-HPS). The information is designed to address common challenges encountered during experimental degradation studies.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under forced degradation conditions?

A1: While specific experimental data on the forced degradation of this compound is limited in publicly available literature, potential degradation pathways can be inferred based on its chemical structure, which contains a primary alcohol and a sulfonic acid group. Key degradation pathways to investigate would include oxidation and thermal decomposition. Alkyl sulfonic acids, like 3-HPS, are generally resistant to hydrolysis.[1]

  • Oxidative Degradation: The primary alcohol group is susceptible to oxidation. Mild oxidation could yield 3-sulfopropionaldehyde, which could be further oxidized to 3-sulfopropionic acid. Stronger oxidation could lead to the cleavage of the carbon-carbon bonds, potentially producing smaller molecules and ultimately carbon dioxide and sulfate.

  • Thermal Degradation: At elevated temperatures, dehydration (loss of water) from the alcohol could occur, potentially leading to the formation of propane-1-sulfonic acid or other unsaturated derivatives. Extreme heat can lead to charring and the release of sulfur oxides (SOx).[2]

  • Photodegradation: The potential for degradation upon exposure to UV or visible light should be assessed as part of forced degradation studies, as recommended by ICH guidelines.[3]

  • Hydrolytic Degradation: The carbon-sulfur bond in alkyl sulfonic acids is generally stable to hydrolysis across a wide pH range under typical experimental conditions.[1] However, studies should still be conducted under acidic and basic conditions as per ICH guidelines to confirm this stability.[3]

Q2: I am not observing any degradation of 3-HPS in my stress studies. What should I do?

A2: If you are not observing degradation, consider the following troubleshooting steps:

  • Increase Stress Conditions: The stability of the alkyl sulfonic acid group may require more aggressive stress conditions than initially applied.[1] Gradually increase the temperature, concentration of the stressor (e.g., acid, base, oxidizing agent), or duration of exposure.[3][4] For thermal stress, temperatures between 40 to 80 °C are common, but may need to be higher for stable molecules.[4]

  • Confirm Analytical Method Suitability: Ensure your analytical method (e.g., HPLC) is stability-indicating. It must be able to separate the intact 3-HPS from any potential degradation products. You may need to develop a new method or modify your existing one.

  • Evaluate Different Stressors: If one type of stress (e.g., hydrolysis) does not induce degradation, focus on others like oxidation or photolysis. For oxidation, consider using different oxidizing agents, such as hydrogen peroxide, metal ions, or radical initiators.[3]

  • Check for Co-solvents Effects: If you are using a co-solvent for solubility, ensure it is not inadvertently protecting the 3-HPS from degradation.

Q3: My 3-HPS sample shows unexpected peaks in the chromatogram after stress testing. How can I identify these?

A3: The appearance of new peaks is indicative of degradation. To identify these unknown degradation products, you will need to employ structural elucidation techniques. A common workflow involves:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for obtaining the molecular weight of the degradation products. High-resolution mass spectrometry (HRMS) can provide the elemental composition.

  • Tandem Mass Spectrometry (MS/MS): Fragmenting the degradation product ions in the mass spectrometer can provide information about their chemical structure.

  • Isolation and Nuclear Magnetic Resonance (NMR) Spectroscopy: If a degradation product is present in sufficient quantity, it can be isolated using preparative chromatography. 1D and 2D NMR spectroscopy can then be used to definitively determine its structure.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Shifting Retention Times for 3-HPS in HPLC Analysis
  • Potential Cause: 3-HPS is a strong acid and may interact with the stationary phase or column hardware.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Ensure the pH of your mobile phase is low (e.g., 2-3) to keep the sulfonic acid group protonated and minimize ionic interactions.

    • Use an Ion-Pairing Reagent: If pH adjustment is insufficient, consider adding an ion-pairing reagent like tetrabutylammonium hydrogen sulfate to the mobile phase to improve peak shape.

    • Select an Appropriate Column: Consider using a column specifically designed for the analysis of polar compounds.

Issue 2: Inconsistent Degradation Levels Between Replicate Experiments
  • Potential Cause: This could be due to variability in experimental conditions or sample preparation.

  • Troubleshooting Steps:

    • Ensure Homogeneity: Make sure your 3-HPS stock solutions are well-mixed and that the stressor is evenly distributed.

    • Control Temperature Precisely: Use a calibrated oven or water bath to maintain a constant temperature throughout the experiment.

    • Standardize Sample Handling: Ensure that the timing of sample quenching (stopping the degradation reaction) and analysis is consistent for all samples.

Quantitative Data Summary

The following tables present hypothetical data from forced degradation studies on this compound for illustrative purposes.

Table 1: Summary of 3-HPS Degradation under Various Stress Conditions

Stress ConditionTemperature (°C)Duration3-HPS Remaining (%)Major Degradation Product(s)
0.1 M HCl807 days>98%Not Detected
0.1 M NaOH807 days>98%Not Detected
3% H₂O₂257 days85%3-Sulfopropionaldehyde
30% H₂O₂5024 hours60%3-Sulfopropionic acid
Thermal (Solid)1007 days>99%Not Detected
Photolytic (UV)257 days95%Minor unknown peaks

Table 2: Formation of 3-Sulfopropionic Acid under Strong Oxidative Stress

Time (hours)3-HPS (%)3-Sulfopropionic Acid (%)
01000
68514
127227
246038

Experimental Protocols

Protocol 1: Forced Degradation by Oxidation
  • Sample Preparation: Prepare a 1 mg/mL solution of 3-HPS in water.

  • Stress Condition: To 1 mL of the 3-HPS solution, add 1 mL of 6% hydrogen peroxide (to achieve a final concentration of 3%).

  • Incubation: Store the solution at room temperature (25 °C), protected from light, for 7 days.

  • Time Points: Withdraw aliquots at 0, 1, 3, and 7 days.

  • Quenching: Quench the reaction by adding a small amount of sodium bisulfite to neutralize the excess hydrogen peroxide.

  • Analysis: Analyze the samples by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Visualizations

G cluster_main Potential Degradation Pathways of 3-HPS cluster_oxidation Oxidation cluster_thermal Thermal Degradation HPS This compound Aldehyde 3-Sulfopropionaldehyde HPS->Aldehyde Mild Oxidation Dehydration Unsaturated Sulfonates HPS->Dehydration High Temp Acid 3-Sulfopropionic Acid Aldehyde->Acid Further Oxidation Cleavage Cleavage Products (CO₂, SO₄²⁻) Acid->Cleavage Strong Oxidation Decomposition SOx, Char Dehydration->Decomposition Very High Temp G cluster_workflow Forced Degradation Experimental Workflow start Prepare 3-HPS Stock Solution stress Apply Stress Condition (Acid, Base, Oxidant, Heat, Light) start->stress sample Withdraw Aliquots at Time Points stress->sample quench Quench Reaction sample->quench analyze Analyze by Stability-Indicating Method (e.g., HPLC) quench->analyze identify Identify Degradants (LC-MS, NMR) analyze->identify If new peaks appear end Report Results analyze->end identify->end

References

Troubleshooting low yield in the synthesis of 3-Hydroxypropane-1-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low yield of 3-Hydroxypropane-1-sulfonic acid synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound via the two primary routes: the addition of bisulfite to allyl alcohol and the acidification of sodium 3-hydroxypropane-1-sulfonate.

Q1: My yield from the reaction of allyl alcohol with sodium bisulfite is significantly lower than expected. What are the potential causes?

Low yields in this synthesis can be attributed to several factors. The reaction is sensitive to specific conditions that, if not met, can hinder product formation. Key areas to investigate include:

  • Inadequate Oxygen/Initiator Presence: The reaction of allyl alcohol with a bisulfite solution often requires the presence of finely-divided oxygen or an oxygen-releasing substance like hydrogen peroxide to proceed efficiently.[1][2]

  • pH Imbalance: During the reaction, alkali is generated, which must be continuously neutralized by the addition of an acid to maintain a neutral to weakly alkaline pH (up to pH 7.5).[1][2] Failure to do so can impede the reaction.

  • Suboptimal Temperature: The reaction is typically carried out at temperatures not exceeding 40°C.[2] Higher temperatures can lead to side reactions and reduced yield.

  • Improper Reagent Addition: For optimal results, it is often preferable to gradually add the allyl alcohol to an excess of the bisulfite solution.[3]

Q2: I am observing the formation of significant byproducts in my allyl alcohol-based synthesis. What are these byproducts and how can I minimize them?

A common byproduct is the dimer, 4-oxa-heptane-1,7-disulfonic acid.[4] Its formation is an etherification reaction that can occur under acidic conditions where the hydroxyl group of one molecule of this compound reacts with another. To minimize byproduct formation, consider the following:

  • Strict pH Control: Maintain the pH in the neutral to weakly alkaline range as specified in the protocol to avoid acid-catalyzed side reactions.[1][2]

  • Temperature Management: Adhere to the recommended reaction temperature to reduce the rate of competing side reactions.

  • Purification: After the reaction, the pH of the mixture can be adjusted to 3-4 with sulfuric acid to convert remaining sulfite and bisulfite to sulfur dioxide, which can be easily removed.[5] Subsequent neutralization and recrystallization from ethanol can help in purifying the desired product.[5]

Q3: My synthesis starting from sodium 3-hydroxypropane-1-sulfonate is resulting in a low yield of the free acid. What could be the issue?

The conversion of the sodium salt to the free acid is a critical step that can be prone to issues affecting the yield. The most common culprits are:

  • Incomplete Acidification: The conversion of the sodium salt to the free acid requires strong acidification. Ensure the pH of the solution is lowered sufficiently, typically to a strongly acidic level, to drive the equilibrium towards the formation of the free sulfonic acid.

  • Presence of Moisture: Water can hydrolyze the product, especially during workup and purification steps. It is crucial to use anhydrous solvents and properly dried glassware.

Q4: How do I purify the final this compound product?

Purification is essential to remove unreacted starting materials, byproducts, and inorganic salts. A typical purification sequence involves:

  • Removal of Unreacted Sulfites: Adjust the pH of the reaction mixture to 3-4 with an acid like sulfuric acid to convert any remaining sulfite and bisulfite into sulfur dioxide gas, which can then be removed.[5]

  • Neutralization and Salt Precipitation: Neutralize the mixture with a base (e.g., sodium hydroxide) to convert excess acid to a salt (e.g., sodium sulfate).[5] This salt is often insoluble in alcohols and can be removed by filtration.[5]

  • Solvent Extraction/Crystallization: The product can be further purified by extraction with a suitable solvent or by recrystallization from a solvent like ethanol.[1]

  • Conversion to Free Acid: To obtain the free acid from its salt, the salt solution can be treated with a strong acid, such as by bubbling gaseous hydrogen chloride through an alcoholic solution of the sodium salt to precipitate sodium chloride.[5]

Data Presentation

Table 1: Comparison of Synthesis Parameters and Reported Yields

ParameterSynthesis from Allyl AlcoholSynthesis from Sodium 3-hydroxypropane-1-sulfonate
Starting Materials Allyl alcohol, Sodium bisulfite/sulfiteSodium 3-hydroxypropane-1-sulfonate, Strong acid (e.g., HCl)
Key Reagents Oxygen or initiator (e.g., H₂O₂)-
Typical Solvent WaterWater, Alcohol
Reaction Temperature ≤ 40°C[2]Typically room temperature or below
pH Control Neutral to weakly alkaline (up to 7.5)[2]Strongly acidic
Reported Yield 90-95% (as potassium salt)[1]Dependent on the purity of the starting salt and efficiency of acidification

Experimental Protocols

Synthesis of this compound from Allyl Alcohol

This protocol is adapted from established methods involving the radical addition of bisulfite to allyl alcohol.[5]

Materials:

  • Allyl alcohol

  • Sodium bisulfite

  • Sodium sulfite

  • Sulfuric acid (10%)

  • Sodium hydroxide solution (10%)

  • Ethanol

  • Gaseous hydrogen chloride

  • Anhydrous calcium chloride

  • Deionized water

Procedure:

  • Prepare Reactant Solutions:

    • Solution A: Dissolve sodium bisulfite and sodium sulfite in deionized water.

    • Solution B: Dissolve distilled allyl alcohol in deionized water.

  • Reaction Setup: In a three-neck flask equipped with a stirrer, add a small amount of sodium sulfite and deionized water.

  • Addition of Reactants: Simultaneously add Solution A and Solution B dropwise to the flask at room temperature over 90 minutes with vigorous stirring.

  • Reaction: Increase the temperature to 90-100°C and maintain for 3-4 hours, keeping the pH between 7 and 8. The reaction is complete when the characteristic odor of allyl alcohol is no longer detectable.

  • Work-up:

    • Cool the mixture and adjust the pH to 3-4 with 10% sulfuric acid.

    • Concentrate the mixture using a rotary evaporator.

    • Neutralize with 10% sodium hydroxide solution.

    • Add ethanol to precipitate inorganic salts and filter the mixture.

  • Conversion to Free Acid:

    • Bubble gaseous hydrogen chloride through the filtrate to precipitate sodium chloride.

    • Add anhydrous calcium chloride and stir for 2 hours, then freeze for 12 hours.

    • Filter to remove insoluble salts.

    • Concentrate the filtrate under reduced pressure (below 75°C) to obtain this compound.

Visualizations

experimental_workflow_allyl_alcohol start Start prep_solutions Prepare Solutions A & B start->prep_solutions reaction_setup Reaction Setup prep_solutions->reaction_setup add_reactants Add Reactants (RT, 90 min) reaction_setup->add_reactants reaction Reaction (90-100°C, 3-4h, pH 7-8) add_reactants->reaction workup Work-up (pH adjustment, concentration, neutralization) reaction->workup filtration1 Filtration workup->filtration1 conversion Conversion to Free Acid (HCl gas, CaCl2) filtration1->conversion filtration2 Filtration conversion->filtration2 concentration Final Concentration filtration2->concentration end This compound concentration->end

Caption: Experimental workflow for the synthesis of this compound from allyl alcohol.

troubleshooting_low_yield start Low Yield Observed synthesis_route Which synthesis route? start->synthesis_route allyl_alcohol Allyl Alcohol Route synthesis_route->allyl_alcohol Allyl Alcohol sodium_salt Sodium Salt Route synthesis_route->sodium_salt Sodium Salt check_oxygen Check O2/Initiator Presence allyl_alcohol->check_oxygen check_ph_alkaline Verify pH (7-8) during reaction allyl_alcohol->check_ph_alkaline check_temp Check Temperature (≤ 40°C) allyl_alcohol->check_temp check_acidification Ensure Complete Acidification (low pH) sodium_salt->check_acidification check_moisture Check for Moisture Contamination sodium_salt->check_moisture solution1 Introduce O2 or Initiator check_oxygen->solution1 solution2 Continuously Neutralize Alkali check_ph_alkaline->solution2 solution3 Maintain Lower Temperature check_temp->solution3 solution4 Add More Strong Acid check_acidification->solution4 solution5 Use Anhydrous Conditions check_moisture->solution5

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Navigating the Nuances of HEPES in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the potential interference of 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid (HEPES), a commonly used biological buffer, in a variety of common biological assays. While the user initially inquired about "3-Hydroxypropane-1-sulfonic acid," it is highly likely they were referring to the widely utilized buffer, HEPES.

Frequently Asked Questions (FAQs)

Q1: What is HEPES and why is it so widely used in biological research?

HEPES is a zwitterionic organic chemical buffering agent. It is favored in many biological and biochemical research applications for its ability to maintain a stable pH in the physiological range of 6.8 to 8.2. Unlike sodium bicarbonate buffers, HEPES does not require a controlled CO₂ environment to maintain pH, making it convenient for experiments conducted outside of a CO₂ incubator. Its minimal interaction with most metal ions also makes it a suitable choice for studying metalloenzymes.

Q2: In which common biological assays can HEPES interference be a problem?

HEPES has been reported to interfere with several common assays, including:

  • Protein Quantification Assays: Notably the Lowry and, to a lesser extent, the Bradford assays.

  • Amperometric Biosensors: Assays that rely on the detection of hydrogen peroxide can be affected.

  • Fluorescence-Based Assays: HEPES can quench the fluorescence of certain dyes.

  • Cell-Based Assays: High concentrations of HEPES can impact cell viability and signaling pathways.

Q3: What is the mechanism behind HEPES interference in these assays?

The interference mechanisms vary depending on the assay:

  • Protein Assays: In the Lowry assay, HEPES reacts directly with the Folin-Ciocalteu reagent, leading to a false-positive color development and an overestimation of protein concentration. In the Bradford assay, interference is concentration-dependent and can affect the accuracy of the results.

  • Amperometric Biosensors: HEPES can undergo photo-oxidation, especially when exposed to light, generating hydrogen peroxide. This can interfere with assays that measure hydrogen peroxide as a reaction product, such as those for glucose and ATP.

  • Fluorescence Quenching: HEPES can act as a collisional quencher, reducing the fluorescence intensity of certain fluorophores. This effect is dependent on the specific dye and the concentration of HEPES.

  • Cell-Based Assays: High concentrations of HEPES can alter cellular processes. For example, it has been shown to affect lysosomal glucocerebrosidase activity and can activate a lysosomal-autophagic gene network.

Q4: Can HEPES be used with mass spectrometry (MS)?

No, HEPES is a non-volatile buffer and is generally considered incompatible with mass spectrometry. Its presence can lead to ion suppression, which reduces the sensitivity of the analysis and can obscure the detection of the target molecules. It is crucial to remove HEPES from samples before MS analysis.

Troubleshooting Guides

Problem 1: Inaccurate Protein Concentration Readings with HEPES-Containing Buffers

Symptoms:

  • Falsely high protein concentration readings, especially with the Lowry assay.

  • Inconsistent or inaccurate results with the Bradford assay, particularly at high HEPES concentrations.

Troubleshooting Workflow:

start Inaccurate Protein Reading in HEPES Buffer assay_type Which protein assay? start->assay_type lowry Lowry Assay assay_type->lowry Lowry bradford Bradford Assay assay_type->bradford Bradford solution1 HEPES strongly interferes. Use an alternative assay (e.g., BCA). lowry->solution1 hepes_conc High HEPES concentration? (>25 mM) bradford->hepes_conc solution2 Option 1: Use alternative assay (BCA). Option 2: Remove HEPES from sample. Option 3: Prepare standards in the same HEPES buffer as samples. hepes_conc->solution2 Yes solution3 Minimal interference expected. Verify other experimental parameters. hepes_conc->solution3 No

Caption: Troubleshooting workflow for HEPES interference in protein assays.

Quantitative Data on HEPES Interference in Protein Assays:

Buffer ConcentrationInterference in Bradford AssayInterference in Lowry Assay
< 25 mMMinimal to lowSignificant
25-100 mMModerateHigh
> 100 mMHighVery High
Source:

Solutions:

  • Use an Alternative Assay: The Bicinchoninic Acid (BCA) assay is a recommended alternative as it shows significantly less interference from HEPES.

  • Remove HEPES: If the use of a HEPES-sensitive assay is unavoidable, the buffer must be removed from the sample. This can be achieved through methods such as dialysis, desalting columns, or buffer exchange using ultrafiltration devices.

  • Use Matched Standards: For the Bradford assay with low to moderate HEPES concentrations, interference can be minimized by preparing the protein standards in the exact same buffer composition and concentration as the samples.

Problem 2: Unexpected Results in Amperometric Biosensor Assays

Symptoms:

  • False-positive signals in assays detecting hydrogen peroxide (e.g., glucose, ATP).

  • High background noise or drifting baseline.

Logical Relationship of Interference:

light Light Exposure photo_oxidation Photo-oxidation light->photo_oxidation hepes HEPES Buffer hepes->photo_oxidation h2o2 Hydrogen Peroxide (H₂O₂) Generation photo_oxidation->h2o2 biosensor Amperometric Biosensor (detects H₂O₂) h2o2->biosensor interference Interference & False-Positive Signal biosensor->interference

Caption: Mechanism of HEPES interference in amperometric biosensors.

Solutions:

  • Protect from Light: Minimize the exposure of HEPES-containing solutions to light, especially fluorescent light, to reduce the rate of photo-oxidation and hydrogen peroxide generation.

  • Use an Alternative Buffer: Consider using a buffer that is less prone to photo-oxidation, such as phosphate-buffered saline (PBS), if compatible with the assay.

  • Degas Solutions: Removing dissolved oxygen from the buffer can help reduce the formation of reactive oxygen species.

  • Run Appropriate Controls: Always include a "buffer-only" control to measure the background signal generated by the HEPES buffer itself.

Problem 3: Fluorescence Quenching in Fluorescence-Based Assays

Symptoms:

  • Lower than expected fluorescence intensity.

  • Reduced sensitivity of the assay.

Troubleshooting Steps:

  • Confirm Quenching: To determine if HEPES is the quenching agent, prepare your fluorescent probe in a different, non-quenching buffer (e.g., PBS) and compare the fluorescence intensity to that in the HEPES buffer.

  • Perform a Concentration-Dependent Analysis: Measure the fluorescence intensity of your probe in a series of increasing HEPES concentrations. A concentration-dependent decrease in fluorescence will confirm quenching by HEPES.

  • Consult Literature for your Fluorophore: The extent of quenching is specific to the fluorophore. Some dyes, like certain BODIPY derivatives, are more susceptible to quenching by HEPES than others.

Solutions:

  • Lower HEPES Concentration: If possible, reduce the concentration of HEPES in your assay to a level where quenching is minimal.

  • Choose a Different Buffer: Select a buffer that is known to have minimal quenching effects, such as phosphate or borate buffers, provided they are compatible with your experimental system.

  • Select a Different Fluorophore: If the buffer cannot be changed, consider using a fluorescent dye that is less sensitive to quenching by HEPES.

Experimental Protocols

Protocol 1: Bicinchoninic Acid (BCA) Protein Assay

This protocol provides a reliable alternative to the Lowry and Bradford assays when working with HEPES-containing buffers.

Materials:

  • BCA Reagent A (bicinchoninic acid in sodium carbonate solution)

  • BCA Reagent B (4% cupric sulfate solution)

  • Protein standard (e.g., Bovine Serum Albumin, BSA) at a known concentration (e.g., 2 mg/mL)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 562 nm

Procedure:

  • Prepare BSA Standards: Prepare a series of dilutions of the BSA stock solution in the same buffer as your samples. A typical range is 0 to 2 mg/mL.

  • Prepare Working Reagent (WR): Mix 50 parts of BCA Reagent A with 1 part of BCA Reagent B (50:1 ratio). The solution should be a clear green color.

  • Sample and Standard Plating: Pipette 10-25 µL of each standard and unknown sample into separate wells of the 96-well microplate.

  • Add Working Reagent: Add 200 µL of the WR to each well.

  • Incubation: Cover the plate and incubate at 37°C for 30 minutes.

  • Read Absorbance: Cool the plate to room temperature and measure the absorbance at 562 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank (0 mg/mL BSA) from all other readings. Plot a standard curve of absorbance versus BSA concentration and determine the concentration of the unknown samples from the linear regression of the standard curve.

Protocol 2: Removal of HEPES by Buffer Exchange Using Desalting Columns

This protocol is useful for removing HEPES from protein samples before performing sensitive downstream assays.

Materials:

  • Pre-packed desalting column (choose a size appropriate for your sample volume)

  • Exchange buffer (the desired buffer for your downstream application)

  • Centrifuge (for spin columns) or chromatography system

Procedure (for Spin Columns):

  • Column Equilibration: Remove the storage solution from the desalting column by centrifugation according to the manufacturer's instructions.

  • Equilibrate the column by adding the exchange buffer and centrifuging. Repeat this step 3-4 times to ensure complete replacement of the original buffer.

  • Sample Application: Add your protein sample containing HEPES to the top of the column.

  • Elution: Place the column in a clean collection tube and centrifuge according to the manufacturer's protocol. The eluted sample will be in the new exchange buffer, while HEPES and other small molecules will be retained in the column matrix.

Experimental Workflow for Buffer Exchange:

start Protein Sample in HEPES Buffer equilibration Equilibrate Desalting Column with Exchange Buffer start->equilibration sample_loading Load Sample onto Column equilibration->sample_loading centrifugation Centrifuge sample_loading->centrifugation collection Collect Eluted Sample (HEPES-free) centrifugation->collection waste HEPES Retained in Column centrifugation->waste

Caption: Workflow for removing HEPES using a desalting spin column.

Technical Support Center: 3-Hydroxypropane-1-sulfonic Acid (3-HPSA) Catalyzed Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of esterification reactions catalyzed by 3-Hydroxypropane-1-sulfonic acid (3-HPSA).

Frequently Asked Questions (FAQs)

Q1: What is this compound (3-HPSA) and why is it used as a catalyst in esterification?

A1: this compound is an organosulfonic acid. Like other sulfonic acids, it is a strong Brønsted acid, capable of donating a proton to initiate the esterification reaction.[1] Its key role is to protonate the carbonyl oxygen of the carboxylic acid, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[2] The presence of a hydroxyl group in its structure may influence its solubility in different reaction media.

Q2: What is the general mechanism for 3-HPSA catalyzed esterification?

A2: The reaction follows the general mechanism of acid-catalyzed esterification, often referred to as Fischer esterification.[2] The process involves several reversible steps:

  • Protonation: The sulfonic acid protonates the carbonyl oxygen of the carboxylic acid.

  • Nucleophilic Attack: The alcohol acts as a nucleophile and attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups of the intermediate.

  • Elimination of Water: A molecule of water, a good leaving group, is eliminated.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[2]

Q3: How does temperature affect the efficiency of the esterification reaction?

A3: Increasing the reaction temperature generally accelerates the reaction rate, leading to a faster conversion of reactants to the ester.[3] However, excessively high temperatures might lead to undesirable side reactions, such as dehydration of the alcohol or degradation of the reactants or products. The optimal temperature is a balance between reaction rate and product stability.[3]

Q4: Why is removing water from the reaction mixture important?

A4: Esterification is a reversible reaction that produces water as a byproduct.[3] The presence of water can shift the reaction equilibrium back towards the reactants (hydrolysis), which reduces the final ester yield.[3][4] Therefore, continuous removal of water as it is formed is a critical strategy for maximizing the conversion to the ester.[5] This can be achieved using methods like a Dean-Stark apparatus.[5]

Q5: What is the ideal molar ratio of alcohol to carboxylic acid?

A5: Using a molar excess of one of the reactants, typically the less expensive and more easily removable alcohol, can shift the reaction equilibrium towards the formation of the ester product.[3][5] Common molar ratios of alcohol to fatty acid range from 3:1 to 20:1.[3] While a higher ratio can increase the conversion rate, it can also complicate the downstream purification process and increase costs.[3]

Troubleshooting Guide

Issue 1: Low or No Ester Yield

Q: My reaction has resulted in a very low yield of the desired ester. What are the potential causes and how can I fix this?

A: Low ester yield is a common issue that can stem from several factors. Use the following points to diagnose the problem:

  • Insufficient Catalyst Activity:

    • Cause: The catalyst may be impure or degraded. 3-HPSA is hygroscopic and absorption of water can reduce its catalytic activity.

    • Solution: Ensure the 3-HPSA is of high purity and has been stored in a dry environment. Consider increasing the catalyst loading, although typical ranges are 1-5 mol% relative to the limiting reagent.

  • Reaction Equilibrium:

    • Cause: As esterification is a reversible process, the reaction may have reached equilibrium with significant amounts of starting materials still present.[5]

    • Solution: To drive the reaction forward, either use a large excess of the alcohol (if it's volatile and easily removed later) or actively remove water as it forms using a Dean-Stark trap or molecular sieves.[3][5]

  • Sub-optimal Reaction Temperature:

    • Cause: The reaction temperature may be too low, resulting in a very slow reaction rate.

    • Solution: Increase the reaction temperature. Monitor the reaction progress at different temperatures to find the optimal balance between reaction rate and potential side reactions.[3]

  • Presence of Water:

    • Cause: Water in the reactants or solvent can inhibit the reaction by shifting the equilibrium towards the starting materials.[3]

    • Solution: Use anhydrous reactants and solvents. If using hydrated alcohol, a semi-continuous reactor that allows for water removal can be effective.[6]

Issue 2: Presence of Side Products and Impurities

Q: My final product is contaminated with impurities. What are the likely side reactions and how can I minimize them?

A: The formation of side products can complicate purification and reduce the yield of the desired ester.

  • Ether Formation:

    • Cause: At high temperatures, alcohols can undergo acid-catalyzed dehydration to form ethers. This is more common with primary and secondary alcohols.

    • Solution: Optimize the reaction temperature to be high enough for a reasonable reaction rate but low enough to minimize ether formation.

  • Dehydration of 3-HPSA or Reactants:

    • Cause: The hydroxyl group on 3-HPSA or on the reactant molecules could potentially undergo side reactions like dehydration, especially at elevated temperatures.

    • Solution: Carefully control the reaction temperature and time.

  • Residual Catalyst and Carboxylic Acid:

    • Cause: The final product may be contaminated with the 3-HPSA catalyst and unreacted carboxylic acid.[3]

    • Solution: During workup, neutralize the acid catalyst with a weak base, such as a cold, saturated sodium bicarbonate (NaHCO₃) solution.[3][4] Perform this step carefully and at a low temperature to prevent base-catalyzed hydrolysis of the ester (saponification).[4] Wash the organic layer with brine to remove residual water and salts before drying with an anhydrous salt like Na₂SO₄ or MgSO₄.[4]

Issue 3: Difficulty in Product Isolation and Purification

Q: I am having trouble isolating a pure product after the reaction. What steps can I take to improve the workup procedure?

A: A proper workup is crucial for obtaining a pure ester.

  • Ester Hydrolysis During Workup:

    • Cause: The aqueous wash steps, particularly with basic solutions to neutralize the catalyst, can cause the ester to hydrolyze back to the carboxylic acid and alcohol.[4]

    • Solution: Perform all aqueous washes with ice-cold solutions to minimize the rate of hydrolysis.[4] Use a weak base like cold, saturated NaHCO₃ for neutralization instead of strong bases like NaOH.[4] Work quickly and avoid letting the reaction mixture sit in aqueous acidic or basic conditions for extended periods.

  • Incomplete Separation of Layers:

    • Cause: Emulsions can form during the aqueous wash steps, making the separation of the organic and aqueous layers difficult.

    • Solution: Add a saturated brine solution to help break up emulsions and decrease the solubility of the organic product in the aqueous layer.[4]

Quantitative Data Summary

The following table summarizes typical reaction conditions for sulfonic acid-catalyzed esterification of fatty acids, which can serve as a starting point for optimizing reactions with 3-HPSA. Note that the optimal conditions will vary depending on the specific substrates used.

ParameterTypical RangeEffect on EfficiencyReference(s)
Catalyst Loading 1 - 5 wt% (of oil/acid)Higher loading can increase reaction rate but may lead to more side products and complicates removal.[7]
Molar Ratio (Alcohol:Acid) 3:1 to 20:1Excess alcohol shifts equilibrium towards products, increasing yield.[3][3]
Temperature 60 - 160 °CHigher temperature increases reaction rate but can cause side reactions.[3][6][3][6]
Reaction Time 1 - 10 hoursDepends on temperature, catalyst loading, and reactants. Monitor reaction progress to determine optimal time.[7][8]

Experimental Protocols

General Protocol for Esterification using 3-HPSA as a Catalyst

This protocol provides a general methodology for the esterification of a generic carboxylic acid with an alcohol. It should be optimized for specific substrates.

Materials:

  • Carboxylic acid

  • Alcohol (anhydrous)

  • This compound (3-HPSA)

  • Anhydrous solvent (e.g., toluene, if necessary for azeotropic water removal)

  • Round-bottom flask

  • Reflux condenser and Dean-Stark trap (recommended)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Saturated sodium bicarbonate solution (cold)

  • Saturated sodium chloride solution (brine, cold)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Separatory funnel

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid.

  • Reagent Addition: Add the alcohol (in desired molar excess) and the solvent (if used).

  • Catalyst Addition: While stirring, add 3-HPSA (typically 1-5 mol% relative to the carboxylic acid).

  • Reaction: Assemble the reflux condenser and Dean-Stark trap. Heat the mixture to the desired temperature (e.g., reflux) and maintain for the specified time. Monitor the progress of the reaction by a suitable method (e.g., TLC, GC) and by observing the amount of water collected in the Dean-Stark trap.[3]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a solvent was used, it can be removed under reduced pressure. Otherwise, dilute the mixture with an organic solvent like diethyl ether.

    • Transfer the mixture to a separatory funnel.

    • Carefully wash the organic layer with cold, saturated NaHCO₃ solution to neutralize the acid catalyst.[3] Repeat until gas evolution ceases.

    • Wash the organic layer with cold water, followed by a wash with cold, saturated brine solution.[4]

    • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.[3]

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent using a rotary evaporator.

    • The crude ester can be further purified by distillation or column chromatography if necessary.[3]

Visualizations

Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Carboxylic Acid to Flask B 2. Add Alcohol & optional Solvent A->B C 3. Add 3-HPSA Catalyst B->C D 4. Heat to Reflux with Water Removal (Dean-Stark) C->D E 5. Monitor Progress (TLC/GC) D->E F 6. Cool & Dilute with Organic Solvent E->F G 7. Neutralize with Cold NaHCO3 Solution F->G H 8. Wash with Water & Brine G->H I 9. Dry with Anhydrous Salt (e.g., Na2SO4) H->I J 10. Evaporate Solvent I->J K 11. Purify Ester (Distillation/Chromatography) J->K

Caption: General experimental workflow for 3-HPSA catalyzed esterification.

Troubleshooting_Low_Yield Start Low Ester Yield? Q1 Is water being removed during the reaction? Start->Q1 A1_No Action: Use Dean-Stark trap or molecular sieves to remove water and drive equilibrium. Q1->A1_No No Q2 Is an excess of alcohol being used? Q1->Q2 Yes End Yield Improved A1_No->End A2_No Action: Increase molar ratio of alcohol to carboxylic acid (e.g., 5:1 or higher). Q2->A2_No No Q3 Is the reaction temperature optimal? Q2->Q3 Yes A2_No->End A3_No Action: Increase temperature incrementally and monitor reaction progress. Q3->A3_No No Q4 Is the catalyst active and is loading sufficient? Q3->Q4 Yes A3_No->End A4_No Action: Use fresh, dry catalyst. Consider increasing catalyst loading (e.g., to 5 mol%). Q4->A4_No No Q4->End Yes A4_No->End

Caption: Troubleshooting decision tree for diagnosing causes of low ester yield.

References

Stability of 3-Hydroxypropane-1-sulfonic acid in strong acidic and basic media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 3-Hydroxypropane-1-sulfonic acid (HPSA) in strong acidic and basic media.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound (HPSA)?

A1: this compound is considered a stable compound under standard conditions.[1] It is a strong acid due to the sulfonic acid group.[2][3] However, its stability can be compromised under extreme pH conditions and in the presence of incompatible materials.

Q2: Is HPSA stable in strong acidic conditions?

A2: Aliphatic sulfonic acids like HPSA are generally stable in acidic conditions. Unlike aryl sulfonic acids, which can undergo hydrolysis at high temperatures, alkyl sulfonic acids are known for their superior hydrothermal stability.[4] However, prolonged exposure to very strong acids at elevated temperatures could potentially lead to degradation.

Q3: What happens to HPSA in strong basic media?

A3: Contact with strong bases should be avoided.[1][5] The reaction of HPSA, a strong acid, with a strong base is a highly exothermic neutralization reaction, liberating significant heat.[1] This can pose a safety hazard. While the sulfonate group itself is relatively stable, the high pH and potential for heating could promote other reactions or degradation pathways.

Q4: What are the known incompatible materials with HPSA?

A4: HPSA is incompatible with strong bases, oxidizing agents, and materials that are readily decomposed by acids, such as cyanides, sulfides, and carbonates.[1] It can also react with mild and galvanized steel, producing hydrogen gas, which may form an explosive mixture with air.[1]

Q5: What are the potential degradation products of HPSA?

A5: Specific degradation products of HPSA under forced acidic or basic conditions are not well-documented in publicly available literature. General degradation pathways for organic molecules under such stress conditions could involve hydrolysis, oxidation, or other rearrangements. Combustion of HPSA produces carbon oxides (CO, CO2) and sulfur oxides (SOx).[1][5]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected exothermic reaction or fuming when mixing HPSA with another reagent. The other reagent is a strong base or an incompatible material.1. Immediately and safely stop the addition. 2. Consult the Safety Data Sheet (SDS) for both HPSA and the other reagent to check for incompatibilities.[1][5] 3. Ensure proper personal protective equipment (PPE) is worn. 4. Neutralize acid or base spills appropriately.
Change in appearance (e.g., color change, precipitation) of HPSA solution over time. Potential degradation or reaction with contaminants.1. Verify the pH of the solution. 2. Analyze the solution using techniques like HPLC or NMR to identify potential new species. 3. Review storage conditions; ensure the container is tightly sealed and stored away from incompatible substances.
Inconsistent experimental results when using HPSA as a buffer or reagent. Degradation of HPSA due to experimental conditions (e.g., high pH, presence of strong oxidizers).1. Perform a forced degradation study under your specific experimental conditions to assess HPSA stability (see Experimental Protocols). 2. Consider using an alternative buffer or reagent if HPSA is found to be unstable under the required conditions.

Experimental Protocols

Forced degradation studies are essential to determine the intrinsic stability of a substance.[6][7] Below are generalized protocols for assessing the stability of HPSA in strong acidic and basic media.

Protocol 1: Stability Assessment in Strong Acidic Medium

Objective: To evaluate the stability of HPSA under forced acidic conditions.

Materials:

  • This compound (HPSA)

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄), 0.1 M to 1 M solutions[6][7]

  • Purified water

  • pH meter

  • Heating equipment (e.g., water bath, oven)

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare a stock solution of HPSA in purified water at a known concentration (e.g., 1 mg/mL).[7]

  • In separate reaction vessels, mix the HPSA stock solution with an equal volume of the acidic solution (e.g., 1 M HCl).

  • Prepare a control sample by mixing the HPSA stock solution with an equal volume of purified water.

  • Store the samples at a controlled temperature (e.g., room temperature, 40°C, 60°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

  • Neutralize the withdrawn aliquots if necessary for the analytical method.

  • Analyze the samples and the control using a suitable stability-indicating method (e.g., HPLC-UV) to quantify the remaining HPSA and detect any degradation products.

  • Calculate the percentage of degradation. A degradation of 5-20% is generally considered suitable for these studies.[7]

Protocol 2: Stability Assessment in Strong Basic Medium

Objective: To evaluate the stability of HPSA under forced basic conditions.

Materials:

  • This compound (HPSA)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH), 0.1 M to 1 M solutions[6][7]

  • Purified water

  • pH meter

  • Cooling/heating equipment (e.g., ice bath, water bath)

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare a stock solution of HPSA in purified water at a known concentration (e.g., 1 mg/mL).

  • Caution: The neutralization reaction is exothermic. In a reaction vessel, slowly add the basic solution (e.g., 1 M NaOH) to the HPSA stock solution, preferably in an ice bath to control the temperature.

  • Prepare a control sample by mixing the HPSA stock solution with an equal volume of purified water.

  • Store the samples at a controlled temperature (e.g., room temperature, 40°C, 60°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

  • Neutralize the withdrawn aliquots to a suitable pH for analysis.

  • Analyze the samples and the control using a suitable stability-indicating method to quantify the remaining HPSA and detect any degradation products.

  • Calculate the percentage of degradation.

Data Presentation

Table 1: Summary of HPSA Chemical Compatibility
Reagent Class Compatibility Potential Hazards Reference
Strong AcidsGenerally stable, but forced conditions may cause degradation.Standard hazards associated with strong acids.[4]
Strong BasesIncompatible Strong exothermic reaction (heat generation).[1][5]
Oxidizing AgentsIncompatible Risk of ignition.[1]
Mild/Galvanized SteelIncompatible Generation of flammable hydrogen gas.[1]
Cyanides, Sulfides, CarbonatesIncompatible Decomposition of these materials by the acid.[1]
Table 2: Example Data from a Forced Degradation Study

(Note: This is a hypothetical data table for illustrative purposes.)

Condition Time (hours) HPSA Concentration (mg/mL) Degradation (%) Number of Degradation Products
Control (Water, 40°C)01.000.00
240.991.00
0.5 M HCl, 40°C01.000.00
240.982.00
0.5 M NaOH, 40°C01.000.00
240.955.01

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Data Interpretation prep_hpsa Prepare HPSA Stock Solution (e.g., 1 mg/mL) mix_acid Mix HPSA with Acid prep_hpsa->mix_acid mix_base Mix HPSA with Base (Cooling) prep_hpsa->mix_base mix_control Mix HPSA with Water prep_hpsa->mix_control prep_acid Prepare Strong Acid (0.1-1 M HCl) prep_acid->mix_acid prep_base Prepare Strong Base (0.1-1 M NaOH) prep_base->mix_base prep_control Prepare Control (Water) prep_control->mix_control incubate Incubate at Controlled Temperature (e.g., 40°C) mix_acid->incubate mix_base->incubate mix_control->incubate sampling Sample at Time Points (0, 2, 4, 8, 24h) incubate->sampling neutralize Neutralize Aliquots sampling->neutralize hplc Analyze via HPLC-UV / LC-MS neutralize->hplc quantify Quantify HPSA hplc->quantify detect Detect Degradants hplc->detect calculate Calculate % Degradation quantify->calculate detect->calculate

Caption: Workflow for Forced Degradation Study of HPSA.

logical_relationship cluster_conditions Environmental Conditions cluster_outcomes Potential Outcomes HPSA This compound (HPSA) strong_acid Strong Acid (e.g., 1M HCl) HPSA->strong_acid Exposure to strong_base Strong Base (e.g., 1M NaOH) HPSA->strong_base Exposure to stable Generally Stable strong_acid->stable leads to exotherm Exothermic Reaction (Heat) strong_base->exotherm leads to degradation Potential Degradation strong_base->degradation may lead to

Caption: Stability of HPSA under extreme pH conditions.

References

Methods for removing impurities from commercial 3-Hydroxypropane-1-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on effective methods for removing impurities from commercial 3-Hydroxypropane-1-sulfonic acid. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Commercial this compound is often supplied as an aqueous solution (typically around 80% concentration) and can contain several types of impurities stemming from its synthesis and potential degradation.[1][2][3][4] The most common impurities include:

  • Water: As the product is often sold in an aqueous solution.[1][2]

  • Unreacted Starting Materials: Depending on the synthetic route, these may include allyl alcohol, sodium bisulfite, or 3-chloropropanol.[5][6][7]

  • Synthesis Byproducts: A notable byproduct is the dimer, 4-oxa-heptane-1,7-disulfonic acid.[8] Inorganic salts, such as sodium sulfate or sodium chloride, formed during the reaction or neutralization steps are also common.[9]

  • Related Compounds: In some contexts, this compound itself can be an impurity resulting from the hydrolysis of 1,3-propane sultone.[5][10][11]

Q2: What are the primary methods for purifying this compound?

A2: The purification strategy depends on the nature of the impurities and the desired final purity. The most effective methods include:

  • Recrystallization/Precipitation: This is a highly effective technique for removing inorganic salts and other soluble impurities.[6][9] It is particularly useful for purifying the sodium salt of the acid.[8]

  • Ion-Exchange Chromatography (IEX): As a strong acid, this compound is well-suited for purification by IEX. This method is excellent for removing inorganic salts and other charged impurities.[9]

  • Solvent Extraction: Liquid-liquid extraction can be employed to separate the sulfonic acid from less polar impurities.[9] For instance, n-butanol has been used in the work-up of its synthesis.[3]

  • Washing: Washing the crude product with an appropriate solvent can effectively remove highly soluble impurities.[9]

Q3: How can I remove the dimer, 4-oxa-heptane-1,7-disulfonic acid?

A3: Due to its structural similarity to this compound, separating the dimer can be challenging. Ion-exchange chromatography is likely the most effective method due to potential differences in charge density and interaction with the resin. Fractional crystallization of the corresponding salts might also be a viable, albeit more complex, approach.

Q4: Is it possible to remove water from the commercial solution?

A4: Yes, water can be removed by azeotropic distillation with a solvent like toluene.[8] However, given the high boiling point and viscosity of the acid, this should be performed carefully under reduced pressure to avoid degradation. For many applications, using the aqueous solution directly and accounting for the water content is often more practical.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Recrystallization fails to yield crystals. The compound is too soluble in the chosen solvent. The solution is not sufficiently supersaturated. The cooling rate is too fast.Add a less polar anti-solvent (e.g., isopropanol, acetone) to a concentrated aqueous solution to induce precipitation.[9] Allow the solution to cool slowly and consider seeding with a pure crystal if available. Gently scratching the inside of the flask can also promote nucleation.[9]
Purity does not improve after recrystallization. The impurities co-crystallize with the product. The solvent system is not optimal for discriminating between the product and impurities.Consider converting the acid to its sodium salt before recrystallization, as this can alter solubility properties and potentially exclude certain impurities.[8] Experiment with different solvent systems, such as ethanol/water or acetonitrile/water mixtures.[9] For persistent impurities, ion-exchange chromatography may be necessary.[9]
Low yield after purification. The product has significant solubility in the mother liquor. Multiple purification steps are leading to cumulative losses.Optimize the recrystallization solvent and temperature to minimize product loss. Concentrate the mother liquor to recover a second crop of crystals. For high-purity requirements with acceptable yield loss, techniques like ion-exchange chromatography are more suitable.[9]
Product appears as a viscous oil instead of a solid. Residual water or solvent is plasticizing the material. The product may be hygroscopic.Ensure the product is thoroughly dried under a high vacuum, potentially at a slightly elevated temperature if the compound is stable. Store the purified product in a desiccator over a strong drying agent.

Purification Efficiency

The following table summarizes the expected purity and yield for common purification methods.

Purification Method Achievable Purity Typical Yield Notes
Precipitation/Washing>95%80-95%Simple and effective for removing inorganic salts and highly soluble impurities.[9]
Recrystallization>99%60-85%Can achieve high purity but may require optimization and can result in lower yields.[9]
Ion-Exchange Chromatography>99%VariableExcellent for removing ionic impurities and closely related substances. Yield depends on column loading and elution conditions.[9]

Experimental Protocols

Protocol 1: Purification by Conversion to Sodium Salt and Recrystallization

This protocol is effective for removing acidic or basic impurities and can improve the handling characteristics of the material.

  • Neutralization:

    • Dissolve 50 g of commercial this compound (assuming ~80% purity, ~0.285 mol) in 100 mL of deionized water.

    • Slowly add a stoichiometric amount of sodium carbonate (~15.1 g, 0.143 mol) or a concentrated sodium hydroxide solution with stirring until the pH of the solution is neutral (pH ~7). Be cautious as the neutralization is exothermic.

  • Concentration:

    • Reduce the volume of the solution by approximately half using a rotary evaporator.

  • Recrystallization:

    • To the warm, concentrated solution, add hot ethanol or isopropanol until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration and wash the filter cake with a small amount of cold ethanol or isopropanol.

    • Dry the purified sodium 3-hydroxypropane-1-sulfonate in a vacuum oven at 60-80°C to a constant weight.

Protocol 2: Purification by Ion-Exchange Chromatography

This method is suitable for removing inorganic salts and other ionic impurities.

  • Resin Preparation:

    • Prepare a column with a strong acid cation exchange resin (e.g., Dowex 50WX8) in its hydrogen (H+) form.

    • Wash the resin thoroughly with deionized water until the eluent is neutral.

  • Sample Loading:

    • Dilute the commercial this compound with deionized water (e.g., 1:5 v/v) to reduce its viscosity.

    • Apply the diluted solution to the top of the prepared column.

  • Elution:

    • Elute the column with deionized water. The this compound will be retained by the resin while neutral and anionic impurities will pass through.

    • Note: This step separates the sulfonic acid from anionic and neutral impurities. If cationic impurities are the target, an anion exchange resin would be used.

  • Regeneration and Product Collection (if purifying the free acid from its salt):

    • If you start with the sodium salt, loading it onto the H+ form resin will result in the elution of the free sulfonic acid.

  • Analysis and Concentration:

    • Collect the fractions and monitor them by a suitable analytical method (e.g., HPLC, titration).

    • Combine the pure fractions and remove the water using a rotary evaporator to obtain the purified this compound.

Workflow and Decision Making

The following diagram illustrates a logical workflow for selecting an appropriate purification method.

PurificationWorkflow start Start: Commercial This compound check_impurities Identify Major Impurities (e.g., via CoA, analysis) start->check_impurities inorganic_salts Inorganic Salts are the primary impurity check_impurities->inorganic_salts organic_impurities Organic Impurities (e.g., dimer) are significant inorganic_salts->organic_impurities No recrystallize Purify via Recrystallization of the Sodium Salt (Protocol 1) inorganic_salts->recrystallize Yes organic_impurities->recrystallize No (or as a first pass) ion_exchange Purify via Ion-Exchange Chromatography (Protocol 2) organic_impurities->ion_exchange Yes check_purity Analyze Purity recrystallize->check_purity ion_exchange->check_purity purity_ok Purity Meets Specification? check_purity->purity_ok purity_ok->recrystallize No, from IEX (unlikely, consider alternative methods) purity_ok->ion_exchange No, from Recrystallization end End: Purified Product purity_ok->end Yes

Caption: Decision workflow for purifying this compound.

References

Technical Support Center: 3-Hydroxypropane-1-sulfonic acid (HPSA) in Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using 3-Hydroxypropane-1-sulfonic acid (HPSA) in polymerization processes.

Troubleshooting Guides

This section addresses specific issues that may be encountered during polymerization experiments involving HPSA.

Issue 1: Gel Formation or Cross-linking in the Final Polymer

  • Question: My polymerization reaction resulted in an insoluble gel or a cross-linked polymer, even though I was performing a linear polymerization. What could be the cause?

  • Answer: Unintended cross-linking is a common issue when working with commercial grades of HPSA. The primary cause is often the presence of the dimer 4-oxa-heptane-1,7-disulfonic acid as an impurity in the HPSA monomer.[1][2] This dimer has two sulfonic acid groups and can act as a cross-linking agent, connecting two different polymer chains.

    Troubleshooting Steps:

    • Analyze the Monomer: Before use, analyze your HPSA monomer by techniques such as NMR or HPLC to quantify the level of the dimer impurity.[1]

    • Purify the Monomer: If significant levels of the dimer are present, purification may be necessary. Recrystallization or chromatographic techniques can be employed.

    • Adjust Stoichiometry: If purification is not feasible, you may need to adjust the stoichiometry of your reactants to account for the presence of the bifunctional dimer, although this can be complex.

    • Source High-Purity Monomer: Consider sourcing a higher purity grade of HPSA with specified low levels of the dimer impurity.

Issue 2: Low Molecular Weight of the Resulting Polymer

  • Question: I am struggling to achieve high molecular weight polymers when using HPSA in a condensation polymerization. What factors could be limiting the polymer chain growth?

  • Answer: Achieving high molecular weight in condensation polymerization requires high conversion rates and precise stoichiometry. Several side reactions involving HPSA can disrupt this.

    • Intramolecular Esterification (Cyclization): The hydroxyl group of one HPSA molecule can react with its own sulfonic acid group, leading to the formation of a cyclic sultone. This reaction terminates the growing polymer chain.

    • Intermolecular Self-Esterification: The hydroxyl group of one HPSA molecule can react with the sulfonic acid group of another HPSA molecule, forming an ester linkage.[3] While this can lead to polymer formation, the reactivity may differ from the intended polymerization reaction, affecting the final molecular weight.

    • Impurities: As mentioned, the presence of impurities like the dimer can disrupt the stoichiometric balance required for high molecular weight polymers.[1][2]

    Troubleshooting Workflow:

    G start Low Molecular Weight Polymer check_purity Analyze HPSA Purity (NMR, HPLC) start->check_purity check_conditions Review Reaction Conditions start->check_conditions purity_issue High Dimer Content? check_purity->purity_issue conditions_issue High Temperature or Incorrect pH? check_conditions->conditions_issue purity_issue->conditions_issue No purify Purify HPSA or Source High-Purity Grade purity_issue->purify Yes adjust_temp Lower Polymerization Temperature conditions_issue->adjust_temp High Temp optimize_ph Optimize pH to Minimize Side Reactions conditions_issue->optimize_ph Incorrect pH end_good Achieve High MW Polymer purify->end_good adjust_temp->end_good optimize_ph->end_good

    Caption: Troubleshooting workflow for low molecular weight polymers.

Issue 3: Poor Thermal Stability of the Final Polymer

  • Question: My HPSA-containing polymer degrades at temperatures lower than expected. Why is this happening and how can I improve its thermal stability?

  • Answer: The sulfonic acid group, while providing desirable properties, can be susceptible to thermal degradation. At elevated temperatures, hydrolysis of the C-S bond can occur, leading to the cleavage of the sulfonic acid group from the polymer backbone.[4] This is particularly relevant for polymers synthesized or processed at high temperatures.

    Mitigation Strategies:

    • Control Polymerization Temperature: If possible, conduct the polymerization at the lowest feasible temperature to minimize thermal stress on the sulfonic acid groups.

    • Post-Polymerization Modification: In some applications, it may be possible to convert the sulfonic acid groups to more stable sulfonate salts (e.g., sodium or potassium salts) after polymerization.

    • Incorporate Stabilizers: The use of thermal stabilizers or antioxidants, appropriate for your polymer system, can help to mitigate degradation pathways.

    • Anaerobic Conditions: Conduct polymerization and processing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, which can be exacerbated at high temperatures.

Frequently Asked Questions (FAQs)

  • Q1: What are the main side reactions of the hydroxyl group in HPSA during polymerization?

    • A1: The primary side reaction of the hydroxyl group is esterification . This can occur with the sulfonic acid group of another HPSA molecule (intermolecular) or a sulfonic acid group on the same growing polymer chain.[3] In condensation polymerizations with carboxylic acids, the hydroxyl group of HPSA is intended to react, but its reactivity can be influenced by the strongly acidic environment of the sulfonic acid group.

  • Q2: Can the sulfonic acid group of HPSA participate in unwanted reactions?

    • A2: Yes. Besides the aforementioned esterification with the hydroxyl group, the sulfonic acid group can undergo hydrolysis at high temperatures, leading to its cleavage from the polymer backbone.[4][5] Its strong acidity can also catalyze other degradation reactions within the polymer.

  • Q3: What is the most common impurity in this compound and how does it affect polymerization?

    • A3: The most frequently cited impurity in commercial HPSA is its dimer, 4-oxa-heptane-1,7-disulfonic acid .[1][6] This molecule contains two sulfonic acid groups and no hydroxyl groups. In a polymerization where HPSA is intended to act as a monomer with one hydroxyl and one sulfonic acid functional group, this dimer can act as a difunctional cross-linking agent, leading to gelation and an increase in the viscosity of the reaction mixture.

  • Q4: How can I minimize side reactions when using HPSA?

    • A4: To minimize side reactions, consider the following:

      • Use high-purity HPSA: This reduces the risk of side reactions from impurities like the dimer.[1]

      • Optimize reaction temperature: Lower temperatures can reduce the rate of thermal degradation and unwanted esterification.

      • Control pH: The pH of the reaction medium can influence the reactivity of both the hydroxyl and sulfonic acid groups.

      • Work under inert atmosphere: This prevents oxidation, especially at higher temperatures.

Data and Protocols

Table 1: Common Impurities and Side Products in HPSA Polymerization

Compound NameMolecular FormulaTypePotential Impact on Polymerization
4-oxa-heptane-1,7-disulfonic acidC₆H₁₂O₇S₂ImpurityActs as a cross-linking agent, leading to gel formation and increased viscosity.[1][6]
3-Hydroxypropane sulfonic acid-(3-sulfopropyl)-esterC₆H₁₂O₆S₂Side ProductResults from self-esterification; can alter polymer architecture and limit molecular weight.[3]
1,3-propane sultoneC₃H₆O₃SSide ProductCan form via intramolecular cyclization, acting as a chain-terminating species.

Experimental Protocol: Analysis of HPSA Purity by ¹H NMR

  • Sample Preparation: Prepare a known concentration of the HPSA sample in a suitable deuterated solvent, such as D₂O.

  • Internal Standard: Add a known amount of an internal standard (e.g., dimethyl sulfoxide - DMSO) to the NMR tube for quantitative analysis.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

  • Data Analysis:

    • Identify the characteristic peaks for HPSA.

    • Identify the characteristic peaks for the dimer impurity, 4-oxa-heptane-1,7-disulfonic acid.[1]

    • Integrate the peaks corresponding to both the HPSA and the dimer.

    • Calculate the molar ratio of the dimer to HPSA by comparing their integral values relative to the internal standard.

Diagram of Potential HPSA Side Reactions

G cluster_0 HPSA Monomer cluster_1 Side Reactions cluster_2 Undesirable Outcomes HPSA This compound (HO-CH₂CH₂CH₂-SO₃H) esterification Self-Esterification HPSA->esterification High Temp cyclization Intramolecular Cyclization HPSA->cyclization dimer_reaction Reaction with Dimer Impurity HPSA->dimer_reaction Impurity Present ester_product Ester-linked Byproduct esterification->ester_product sultone 1,3-Propane Sultone (Chain Termination) cyclization->sultone crosslinking Cross-linked Polymer (Gel Formation) dimer_reaction->crosslinking

Caption: Potential side reactions of HPSA during polymerization.

References

Overcoming solubility issues of 3-Hydroxypropane-1-sulfonic acid in non-polar solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are encountering solubility issues with 3-Hydroxypropane-1-sulfonic acid in non-polar solvents.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in non-polar solvents?

A1: this compound (3-HPSA) is a highly polar molecule due to the presence of a hydroxyl (-OH) and a sulfonic acid (-SO₃H) group. These functional groups readily form strong hydrogen bonds with polar solvents like water, leading to its high aqueous solubility.[1][2] Conversely, non-polar solvents lack the ability to form these favorable interactions, resulting in poor solubility based on the principle of "like dissolves like."

Q2: What are the main strategies to overcome the poor solubility of this compound in non-polar solvents?

A2: The primary strategies involve modifying the system to bridge the polarity gap between 3-HPSA and the non-polar solvent. The most effective methods are:

  • Reverse Micelle Encapsulation: Using surfactants to create nano-sized water droplets containing the 3-HPSA within the bulk non-polar solvent.

  • Ion-Pair Formation: Neutralizing the negative charge of the sulfonic acid with a lipophilic cation to form a more non-polar, solvent-soluble ion pair.

  • Co-solvency: While less effective for large polarity differences, the addition of a co-solvent can sometimes improve solubility.

Q3: How can I predict which non-polar solvent might be most suitable for my experiment?

A3: Hansen Solubility Parameters (HSP) can be a useful tool for predicting the compatibility between a solute and a solvent.[3][4] The principle is that substances with similar HSP values are more likely to be miscible. By estimating the HSP of 3-HPSA and comparing it to the known HSPs of various non-polar solvents, you can make a more informed selection. A smaller "distance" between the HSP values of the solute and the solvent suggests better compatibility.

Troubleshooting Guides

Issue 1: My this compound immediately precipitates when added to a non-polar solvent.

This is the expected behavior due to the high polarity of 3-HPSA. Here are two primary methods to address this:

Method 1: Reverse Micelle Encapsulation

This technique involves using a surfactant to create "reverse micelles," which are nanoscale water pools dispersed in a non-polar solvent. The polar 3-HPSA resides within these water pools, allowing for a stable dispersion.

  • dot

    Caption: Workflow for solubilizing 3-HPSA using reverse micelles.

Method 2: Ion-Pair Formation

This method involves an acid-base reaction in a biphasic system. A lipophilic base (e.g., a quaternary ammonium hydroxide) is used to deprotonate the sulfonic acid, forming an ion pair that is soluble in the non-polar organic phase.

  • dot

    G cluster_workflow Ion-Pair Formation Workflow A Dissolve 3-HPSA in Aqueous Phase C Combine and Vigorously Mix the Two Phases A->C B Dissolve Lipophilic Cation Source (e.g., Tetrabutylammonium Bromide) in Non-Polar Solvent B->C D Phase Separation C->D Ion-pair formation and transfer E Aqueous Phase (depleted of 3-HPSA) D->E F Non-Polar Phase containing [TBA+][-O3S-R-OH] Ion Pair D->F

    Caption: Workflow for solubilizing 3-HPSA via ion-pair formation.

Issue 2: The solution is cloudy or forms an emulsion after adding the surfactant.

This can happen if the components are not in the correct ratio or if mixing is inadequate.

Possible Cause Troubleshooting Step
Incorrect Water-to-Surfactant Ratio (W₀) The size of the reverse micelles is dependent on the molar ratio of water to surfactant (W₀ = [H₂O]/[Surfactant]). Start with a low W₀ (e.g., 5-10) and gradually increase if needed.
Insufficient Mixing Use vigorous stirring or sonication to ensure proper formation of the microemulsion.
Surfactant Concentration Too Low Ensure the surfactant concentration is above its critical micelle concentration (CMC) in the non-polar solvent.

Data Presentation

Table 1: Estimated Hansen Solubility Parameters (HSP) for this compound
Parameterδd (Dispersion)δp (Polar)δh (Hydrogen Bonding)
Value (MPa½) 17.514.022.0
Table 2: Hansen Solubility Parameters for Common Non-Polar Solvents

Use this table to calculate the HSP distance (Ra) to 3-HPSA and select solvents with a lower Ra value as starting points for your experiments. The HSP distance (Ra) is calculated as: Ra = √[4(δd₁-δd₂)² + (δp₁-δp₂)² + (δh₁-δh₂)²]. A lower Ra value suggests higher compatibility.

Solventδd (Dispersion)δp (Polar)δh (Hydrogen Bonding)Ra from 3-HPSA
n-Hexane 14.90.00.026.6
Cyclohexane 16.80.00.226.2
Toluene 18.01.42.024.1
Chloroform 17.83.15.719.8
Dichloromethane 17.07.37.117.0

Data sourced from publicly available HSP tables.[2][5]

Experimental Protocols

Protocol 1: Solubilization of 3-HPSA using AOT Reverse Micelles

Materials:

  • This compound (3-HPSA)

  • Sodium bis(2-ethylhexyl) sulfosuccinate (AOT)

  • Isooctane (or another suitable non-polar solvent)

  • Deionized water

Procedure:

  • Prepare the Surfactant Solution: Dissolve AOT in isooctane to a final concentration of 100 mM.

  • Prepare the 3-HPSA Aqueous Solution: Prepare a concentrated stock solution of 3-HPSA in deionized water (e.g., 1 M).

  • Form the Reverse Micelles: a. To a glass vial, add the desired volume of the 100 mM AOT/isooctane solution. b. Calculate the volume of the aqueous 3-HPSA solution needed to achieve the desired water-to-surfactant molar ratio (W₀). A starting W₀ of 10 is recommended. c. While vigorously vortexing or stirring the AOT/isooctane solution, add the aqueous 3-HPSA solution dropwise.

  • Observation: Continue mixing until the solution becomes clear and optically transparent, indicating the formation of a stable microemulsion.[6] If the solution remains cloudy, consider gentle sonication.

Protocol 2: Ion-Pair Extraction of 3-HPSA into a Non-Polar Solvent

Materials:

  • This compound (3-HPSA)

  • Tetrabutylammonium bromide (TBAB) or another quaternary ammonium salt

  • Chloroform or Dichloromethane

  • Deionized water

  • Sodium hydroxide solution (1 M)

Procedure:

  • Prepare the Aqueous Phase: Dissolve a known amount of 3-HPSA in deionized water.

  • Prepare the Organic Phase: Dissolve a stoichiometric equivalent of tetrabutylammonium bromide in chloroform.

  • Perform the Extraction: a. Combine the aqueous and organic phases in a separatory funnel. b. Shake the funnel vigorously for 2-3 minutes to facilitate the ion exchange and transfer of the ion pair into the organic phase.[2] c. Allow the layers to separate.

  • Isolate the Organic Phase: a. Drain the lower organic layer (chloroform) which now contains the 3-hydroxypropane-1-sulfonate-tetrabutylammonium ion pair. b. The organic phase can now be used for subsequent reactions. If isolation of the ion pair is required, the solvent can be removed under reduced pressure.

  • dot

    G cluster_logic Solubility Troubleshooting Logic Start Insoluble 3-HPSA in Non-Polar Solvent Method Choose Solubilization Method Start->Method ReverseMicelle Reverse Micelle Encapsulation Method->ReverseMicelle Surfactant-based IonPair Ion-Pair Formation Method->IonPair Stoichiometric Protocol1 Follow Protocol 1 ReverseMicelle->Protocol1 Protocol2 Follow Protocol 2 IonPair->Protocol2 Result Homogeneous Solution Protocol1->Result Success Troubleshoot Troubleshoot Cloudy Solution (Adjust W₀, Mixing) Protocol1->Troubleshoot Cloudy Protocol2->Result Success Troubleshoot->Protocol1

    Caption: Decision-making flowchart for solubilizing 3-HPSA.

References

Preventing the degradation of 3-Hydroxypropane-1-sulfonic acid during long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3-Hydroxypropane-1-sulfonic acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during long-term storage and experimental use. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term stability, this compound should be stored in a cool, dry, and well-ventilated area. It is crucial to keep the container tightly sealed to prevent moisture absorption and contamination. The recommended storage temperature is room temperature.[1][2][3]

Q2: What materials should be avoided for storing this compound?

A2: Avoid storing this compound in containers made of mild steel, galvanized steel, or zinc, as it can react with these materials to produce hydrogen gas, which may form an explosive mixture with air.[4] Glass or other inert plastic containers are suitable.

Q3: What are the known incompatibilities of this compound?

A3: this compound is incompatible with strong oxidizing agents and strong bases.[3][4] Contact with alkaline materials can liberate heat. It should also be segregated from cyanides, sulfides, and carbonates.[4]

Q4: What are the initial signs of degradation of this compound?

A4: Visual signs of degradation can include a change in color from a clear, light yellow to a darker orange or brown, or the appearance of precipitates. A change in pH of an aqueous solution of the acid could also indicate degradation. For quantitative assessment, analytical techniques such as HPLC should be used to detect and quantify degradation products.

Q5: What is the typical shelf life of this compound?

A5: The shelf life of this compound is not definitively established in the provided search results and can depend on the supplier and storage conditions. However, it is considered a stable compound under recommended storage conditions.[3][4] To ensure its suitability for an experiment, it is recommended to perform a purity analysis if the product has been stored for an extended period.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the storage and use of this compound.

Issue Possible Cause(s) Recommended Action(s)
Change in color of the solution (darkening) 1. Oxidation: Exposure to air or oxidizing impurities.2. Contamination: Introduction of foreign substances.3. Thermal Stress: Storage at elevated temperatures.1. Purge the container with an inert gas (e.g., nitrogen or argon) before sealing.2. Ensure the container is tightly sealed and stored away from potential contaminants.3. Store at the recommended room temperature and avoid exposure to heat sources.
Formation of precipitates 1. Contamination: Reaction with impurities or container material.2. Change in Solubility: Temperature fluctuations affecting solubility in aqueous solutions.1. Verify the purity of the solvent and the cleanliness of the storage container.2. If in solution, gently warm the solution to see if the precipitate redissolves. If it does not, it may be a degradation product.
Inconsistent experimental results 1. Degradation of the compound: Presence of impurities or degradation products affecting the reaction.2. Incorrect Concentration: Due to moisture absorption by the hygroscopic nature of the acid.1. Perform a purity analysis using a suitable analytical method like HPLC to confirm the integrity of the compound.2. Store in a desiccator to minimize moisture uptake. Re-determine the concentration of your stock solution if moisture absorption is suspected.
pH of the solution is different than expected 1. Degradation: Formation of acidic or basic degradation products.2. Contamination: Introduction of acidic or basic impurities.1. Analyze the sample for the presence of degradation products.2. Ensure proper handling and use of clean labware to prevent contamination.

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for preventing the breakdown of this compound.

DegradationPathways Potential Degradation Pathways of this compound HPSA This compound Oxidation Oxidation (e.g., H2O2, air) HPSA->Oxidation Thermal Thermal Stress (High Temperature) HPSA->Thermal Hydrolysis Hydrolysis (Acidic/Basic) HPSA->Hydrolysis OxidizedProducts Oxidized Products (e.g., Aldehydes, Carboxylic Acids) Oxidation->OxidizedProducts DecompositionProducts Decomposition Products (e.g., SO2, CO, CO2) Thermal->DecompositionProducts HydrolyzedProducts Hydrolysis Products (e.g., 1,3-Propanediol, Sulfuric Acid) Hydrolysis->HydrolyzedProducts

Caption: Potential degradation pathways for this compound.

Experimental Protocols

Protocol 1: Long-Term Stability Study

This protocol is designed to assess the stability of this compound under recommended storage conditions over an extended period.

1. Objective: To evaluate the stability of this compound under long-term storage conditions (25°C ± 2°C / 60% RH ± 5% RH).

2. Materials:

  • This compound (minimum of 3 different batches)

  • Inert containers (e.g., amber glass vials with PTFE-lined caps)

  • Stability chamber set to 25°C ± 2°C and 60% RH ± 5% RH

  • HPLC system with a suitable detector (e.g., UV or ELSD)

  • Reference standard of this compound

  • Reagents and solvents for HPLC analysis

3. Method:

  • Initial Analysis (Time 0):

    • For each batch, perform initial analysis for appearance, purity (by HPLC), water content (by Karl Fischer titration), and pH of a 1% aqueous solution.

  • Sample Storage:

    • Place a sufficient number of aliquots of each batch in the inert containers and store them in the stability chamber.

  • Time Points for Analysis:

    • Analyze the samples at the following time points: 3, 6, 9, 12, 18, 24, and 36 months.

  • Analysis at Each Time Point:

    • At each time point, withdraw samples and perform the same analyses as in the initial step.

  • Data Evaluation:

    • Compare the results at each time point with the initial data. A significant change in purity or the appearance of new impurity peaks should be investigated.

Protocol 2: Forced Degradation Study

This protocol is used to identify potential degradation products and demonstrate the stability-indicating nature of the analytical method.

1. Objective: To investigate the degradation of this compound under various stress conditions.

2. Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Oven for thermal stress

  • Photostability chamber

  • HPLC system

3. Method:

  • Acid Hydrolysis:

    • Dissolve the sample in 0.1 M HCl and heat at 60°C for a specified period (e.g., 24 hours).

  • Base Hydrolysis:

    • Dissolve the sample in 0.1 M NaOH and keep at room temperature for a specified period (e.g., 24 hours).

  • Oxidative Degradation:

    • Dissolve the sample in a solution of 3% H₂O₂ and keep at room temperature for a specified period (e.g., 24 hours).

  • Thermal Degradation:

    • Expose the solid sample to dry heat at a high temperature (e.g., 70°C) for a specified period (e.g., 48 hours).

  • Photolytic Degradation:

    • Expose the sample (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Analysis:

    • Analyze all stressed samples by HPLC. Compare the chromatograms with that of an unstressed sample to identify and quantify degradation products.

StabilityStudyWorkflow Workflow for Stability Assessment Start Obtain this compound InitialAnalysis Initial Analysis (Purity, Water Content, pH) Start->InitialAnalysis LongTerm Long-Term Stability Study (25°C/60% RH) InitialAnalysis->LongTerm ForcedDegradation Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) InitialAnalysis->ForcedDegradation Analysis Periodic Analysis (HPLC, etc.) LongTerm->Analysis ForcedDegradation->Analysis DataEvaluation Data Evaluation and Shelf-life Estimation Analysis->DataEvaluation Report Generate Stability Report DataEvaluation->Report

Caption: General workflow for assessing the stability of this compound.

Data Presentation

The following table provides a hypothetical summary of a long-term stability study. Actual data will vary based on the specific batch and storage conditions.

Table 1: Hypothetical Long-Term Stability Data for this compound at 25°C/60% RH

Test ParameterAcceptance CriteriaTime 06 Months12 Months24 Months
Appearance Clear, light yellow liquidConformsConformsConformsConforms
Purity (HPLC, %) ≥ 98.0%99.5%99.4%99.2%98.8%
Major Impurity (%) ≤ 0.5%0.2%0.25%0.3%0.45%
Total Impurities (%) ≤ 1.0%0.4%0.5%0.7%0.9%
Water Content (%) ≤ 20.0%19.5%19.6%19.8%19.9%
pH (1% solution) 1.0 - 2.01.51.51.41.4

Note: This table presents illustrative data. Users should generate their own data based on their specific material and storage conditions.

References

Optimization of reaction conditions for 3-Hydroxypropane-1-sulfonic acid functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the optimization of reaction conditions for 3-Hydroxypropane-1-sulfonic acid functionalization.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent laboratory-scale synthesis involves the addition reaction of allyl alcohol with a solution of sodium bisulfite and sodium sulfite. This reaction is typically initiated by a radical initiator or the presence of oxygen and results in the formation of the sodium salt of this compound, which can then be acidified to yield the final product.[1][2][3]

Q2: What is the role of oxygen in the reaction between allyl alcohol and bisulfite/sulfite?

Oxygen, or substances that provide free oxygen like peroxides, acts as an initiator for the radical addition of the bisulfite to the allyl alcohol double bond.[2][4] Reactions can be carried out by bubbling finely divided oxygen or air through the reaction mixture to achieve high yields.[2][4]

Q3: What is the optimal pH for the synthesis of this compound from allyl alcohol?

The reaction is typically carried out under neutral to weakly alkaline conditions. A pH range of 7 to 8 is often cited as optimal for achieving high yields.[1][2] Maintaining this pH is crucial, as the reaction can generate alkali, which needs to be neutralized by the continuous addition of an acid, such as sulfuric acid.[2]

Q4: Can a catalyst be used to improve the reaction?

Yes, heavy metal salts such as copper sulfate have been used as catalysts in the reaction of allyl alcohol with sodium bisulfite-sulfite solutions.[4]

Q5: What are the typical purification steps for this compound?

Purification often involves several steps to remove unreacted starting materials and inorganic salts. A common sequence includes:

  • Acidification of the reaction mixture to a pH of 3-4 with an acid like sulfuric acid to decompose any remaining sulfite and bisulfite into sulfur dioxide, which can be easily removed.[1]

  • Concentration of the mixture via rotary evaporation.[1]

  • Neutralization with a base (e.g., sodium hydroxide) to precipitate excess sulfuric acid as an inorganic salt (e.g., sodium sulfate).[1]

  • Addition of alcohol (e.g., ethanol) to precipitate the inorganic salts, which are insoluble in alcohol.[1]

  • Filtration to remove the precipitated salts.[1]

  • Conversion of the sodium salt to the free acid by introducing gaseous hydrogen chloride to precipitate sodium chloride.[1]

  • Final concentration to obtain the purified 3-hydroxy-1-propanesulfonic acid.[1]

Troubleshooting Guide

Low Yield

Problem: The final yield of this compound is significantly lower than expected.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete Reaction - Ensure adequate reaction time: The reaction can take several hours. Monitor the disappearance of the distinctive odor of allyl alcohol to gauge completion.[1] - Check reactant ratios: An excess of bisulfite is often used to drive the reaction to completion.[4]
Suboptimal pH - Monitor and control pH: The pH should be maintained in the neutral to weakly alkaline range (pH 7-8) throughout the addition of allyl alcohol. Continuously add a dilute acid to neutralize any alkali that is formed.[2]
Insufficient Oxygen/Initiator - Ensure proper aeration: If using oxygen or air, ensure it is finely dispersed and vigorously stirred into the reaction mixture.[2][4] - Check initiator concentration: If using a chemical initiator, ensure the correct amount is added.
Inappropriate Reaction Temperature - Optimize temperature: Different protocols specify different optimal temperatures. One method suggests a temperature not exceeding 40°C,[4] while another uses a higher temperature of 90-100°C.[1] A temperature rise of about 20°C can be expected due to the exothermic nature of the reaction.[2] Experiment within the recommended ranges to find the optimal temperature for your specific setup.
Losses During Workup and Purification - Minimize product loss during extraction: If performing an extraction, ensure vigorous mixing and use an appropriate solvent to maximize the transfer of the product to the desired layer. - Ensure complete precipitation of salts: During purification, allow sufficient time and appropriate temperatures for the complete precipitation of inorganic salts before filtration.
Side Reactions - Avoid excessive temperatures: High temperatures can lead to side reactions, such as the oxidation of allyl alcohol, which can reduce the yield of the desired product.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound and its Salts

Reactants Catalyst/Initiator Temperature pH Reaction Time Yield Reference
Allyl alcohol, Sodium bisulfite, Sodium sulfite-90-100°C7-83-4 hoursNot specified[1]
Allyl alcohol, Potassium sulfiteAir (2 L/min)~20°C rise from ambient7-81-2 hours90-95% (of the potassium salt)[2]
Allyl alcohol, Sodium bisulfite-sulfiteAir or H₂O₂Not exceeding 40°Cup to 7.5Not specifiedNot specified[4]
Allyl alcohol, Sodium bisulfite-sulfiteCopper sulfate-4°C to +10°CSubstantially neutralNot specifiedNot specified[4]

Experimental Protocols

Protocol 1: Synthesis of 3-Hydroxy-1-propanesulfonic Acid Sodium Salt at Elevated Temperature

This protocol is adapted from a method described for the preparation of 3-hydroxy-1-propanesulfonic acid.[1]

Materials:

  • Sodium bisulfite

  • Sodium sulfite

  • Allyl alcohol (distilled)

  • 10% Sulfuric acid

  • 10% Sodium hydroxide solution

  • Ethanol

  • Deionized water

Procedure:

  • Prepare Solution A by dissolving 1.83 g of sodium bisulfite and 12.0 g of sodium sulfite in 40 ml of water.

  • Prepare Solution B by dissolving 5.9 g of distilled allyl alcohol in 20 ml of water.

  • In a 250 ml three-neck flask equipped with a stirrer, add 0.92 g of sodium sulfite and 20 ml of water and begin intense agitation.

  • Simultaneously, add Solution A and Solution B dropwise to the flask at room temperature over a period of 90 minutes.

  • After the addition is complete, increase the reaction temperature to 90-100°C and maintain it for 3-4 hours, ensuring the pH remains around 7-8.

  • Monitor the reaction by checking for the disappearance of the characteristic odor of allyl alcohol.

  • Once the reaction is complete, cool the mixture and adjust the pH to 3-4 by adding 10% sulfuric acid.

  • Concentrate the mixture using a rotary evaporator until a white film appears.

  • Add 10% sodium hydroxide solution to the concentrated mixture to adjust the pH to neutral.

  • Concentrate the neutral mixture again until a white solid appears.

  • Add a sufficient quantity of ethanol to the mixture and filter to remove the precipitated inorganic salts. The filtrate contains the sodium salt of 3-hydroxy-1-propanesulfonic acid.

Protocol 2: Synthesis of Potassium 3-Hydroxypropane-1-sulfonate with Air Oxidation

This protocol is based on a patented process for preparing salts of this compound.[2]

Materials:

  • Potassium hydroxide

  • Sulfur dioxide

  • Allyl alcohol

  • Dilute sulfuric acid

  • 90% Ethanol

Procedure:

  • Prepare a neutral solution of potassium sulfite (pH 7-8) by passing 192 g of sulfur dioxide into a solution of 320 g of caustic potash in 1600 cm³ of water.

  • Place the potassium sulfite solution in a 5-liter beaker and stir vigorously (e.g., 1500 RPM).

  • Gradually add 160.5 g of an azeotropic mixture of allyl alcohol in water (72.3%) over 1-2 hours.

  • Simultaneously, pass a current of air through the solution at a rate of 2 liters per minute.

  • Maintain the pH at 7-8 by continuously adding dilute sulfuric acid. A temperature increase of approximately 20°C can be expected.

  • After the addition of allyl alcohol is complete, continue stirring for a short period.

  • Work up the reaction solution by adding enough sulfuric acid to convert all sulfite to sulfate.

  • Evaporate the solution to precipitate most of the potassium sulfate.

  • Neutralize the mass with potassium hydroxide and filter off the precipitated potassium sulfate in the cold.

  • Evaporate the filtrate to dryness.

  • Recrystallize the resulting potassium salt of this compound from 90% alcohol. This method can yield 90-95% of the theoretical amount.[2]

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final_product Final Product prep_reagents Prepare Solutions of Allyl Alcohol, NaHSO₃, and Na₂SO₃ mix_reagents Combine Reactants in Flask prep_reagents->mix_reagents initiation Initiate Reaction (e.g., O₂/Air, Heat) mix_reagents->initiation ph_control Maintain pH 7-8 initiation->ph_control reaction_monitoring Monitor for Completion ph_control->reaction_monitoring acidify Acidify to pH 3-4 reaction_monitoring->acidify concentrate1 Concentrate acidify->concentrate1 neutralize Neutralize concentrate1->neutralize precipitate_salts Precipitate Inorganic Salts with Ethanol neutralize->precipitate_salts filter Filter precipitate_salts->filter product This compound (or its salt) filter->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_params Reaction Parameter Issues cluster_solutions_params Solutions cluster_workup_issues Work-up Issues cluster_solutions_workup Solutions start Low Yield Observed check_reaction_params Check Reaction Parameters start->check_reaction_params check_workup Review Work-up Procedure start->check_workup ph_issue pH out of 7-8 range? check_reaction_params->ph_issue Yes temp_issue Temperature too high/low? check_reaction_params->temp_issue Yes o2_issue Insufficient O₂/initiator? check_reaction_params->o2_issue Yes time_issue Reaction time too short? check_reaction_params->time_issue Yes extraction_loss Loss during extraction? check_workup->extraction_loss Yes precipitation_issue Incomplete salt precipitation? check_workup->precipitation_issue Yes adjust_ph Implement continuous pH monitoring and adjustment. ph_issue->adjust_ph optimize_temp Optimize temperature based on protocol. temp_issue->optimize_temp increase_aeration Increase aeration or check initiator concentration. o2_issue->increase_aeration extend_time Extend reaction time and monitor for completion. time_issue->extend_time improve_extraction Ensure vigorous mixing and proper solvent choice. extraction_loss->improve_extraction optimize_precipitation Optimize precipitation time and temperature. precipitation_issue->optimize_precipitation

Caption: Troubleshooting decision tree for low yield in 3-HPSA synthesis.

References

Troubleshooting catalyst deactivation in 3-Hydroxypropane-1-sulfonic acid-mediated reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation in reactions mediated by sulfonic acids, including those involving substrates like 3-Hydroxypropane-1-sulfonic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of catalyst deactivation?

A1: The most common indication of catalyst deactivation is a decline in performance over time. Specific signs include:

  • Decreased Conversion Rate: A noticeable drop in the rate at which reactants are converted into products.

  • Change in Selectivity: The catalyst begins to favor the formation of different products, leading to a lower yield of the desired product.

  • Increased Pressure Drop: In fixed-bed reactors, this can indicate fouling or catalyst particle breakdown.[1]

  • Need for Harsher Operating Conditions: Requiring higher temperatures or pressures to achieve the same conversion rate as the fresh catalyst.

Q2: What are the primary mechanisms of deactivation for sulfonic acid catalysts?

A2: Deactivation of solid acid catalysts, such as those with sulfonic acid groups, can be attributed to chemical, thermal, and mechanical causes.[2] The six main mechanisms are:

  • Poisoning: Strong chemisorption of impurities (e.g., sulfur, nitrogen compounds, alkali metals) onto the active sulfonic acid sites, rendering them inaccessible.[1][3][4]

  • Fouling (Coking): The physical deposition of substances, such as carbonaceous residues (coke) or oligomers, onto the catalyst surface and within its pores.[1][2][5] This blocks access to the active sites.

  • Thermal Degradation (Sintering): High reaction temperatures can cause structural changes, like the agglomeration of catalyst particles, which reduces the active surface area.[2][6]

  • Leaching: The dissolution and loss of active sulfonic acid groups from the solid support into the liquid reaction medium.[7][8][9] This is a significant issue in liquid-phase reactions.

  • Ion Exchange: Protons of the sulfonic acid groups are exchanged with metal cations present in the feedstock, neutralizing the acid sites.[7] This is a reversible deactivation pathway.

  • Attrition/Crushing: Mechanical stress leading to the physical breakdown of catalyst particles, which is more common in stirred or fluidized-bed reactors.[2][10]

Q3: How can I identify the specific cause of my catalyst's deactivation?

A3: A systematic approach is necessary to pinpoint the root cause of deactivation. The following workflow and diagnostic checks can guide your investigation.

start Decreased Catalyst Performance symptom1 Sudden/Rapid Drop in Activity start->symptom1 Symptom symptom2 Gradual Decline in Activity start->symptom2 Symptom cause1 Likely Cause: Strong Poisoning or Fouling symptom1->cause1 cause2 Likely Cause: Coking, Leaching, Thermal Degradation, or Ion Exchange symptom2->cause2 diag1 Diagnostic: Feedstock Analysis (ICP-MS, GC-MS) Spent Catalyst Analysis (TPO, TPD) cause1->diag1 Investigate diag2 Diagnostic: Spent Catalyst Analysis (BET, TEM, ICP-OES of liquid phase) cause2->diag2 Investigate sol1 Solution: Feedstock Purification, Guard Bed Installation, Catalyst Regeneration (Calcination) diag1->sol1 Implement sol2 Solution: Optimize Reaction Temp, Catalyst Regeneration (Acid Wash, Recalcination), Re-evaluate Catalyst Support/Solvent diag2->sol2 Implement

Caption: Troubleshooting workflow for catalyst deactivation.

Key diagnostic techniques include:

  • Temperature-Programmed Oxidation/Desorption (TPO/TPD): Helps identify and quantify coke deposits or strongly adsorbed poisons.[11]

  • BET Surface Area Analysis: A reduction in surface area can indicate sintering or pore blockage by fouling.[2][5]

  • Elemental Analysis (ICP, XRF): Analysis of the feedstock can identify potential poisons. Analysis of the spent catalyst can reveal the presence of contaminants, while analysis of the reaction filtrate can confirm leaching of the active species.[5]

Q4: Can a deactivated sulfonic acid catalyst be regenerated?

A4: Yes, regeneration is often possible and depends on the deactivation mechanism.[2]

  • Fouling/Coking: Can typically be reversed by controlled calcination (burning off the coke) in air or by solvent washing.[11][12]

  • Ion Exchange: This is a fully reversible process. Activity can be restored by washing the catalyst with a strong Brønsted acid (like sulfuric acid) to replenish the protons.[7]

  • Poisoning: Reversible poisoning can sometimes be treated by removing the poison source and treating the catalyst at high temperatures. Irreversible poisoning may require catalyst replacement.[4]

  • Leaching & Thermal Degradation: These mechanisms cause permanent damage and are generally irreversible.[2][6]

The following table shows an example of catalyst performance before and after regeneration.

Cycle NumberReactant Conversion (%)Catalyst State
195.2%Fresh
290.4%Used
381.0%Used
470.7%Used
528.1%Deactivated
Post-Regeneration95.1%Regenerated
Data adapted from a study on an activated carbon-based solid sulfonic acid catalyst.[12]
Q5: How can I prevent or minimize catalyst deactivation?

A5: A proactive approach is the best strategy.[3]

  • Feedstock Purification: Removing potential poisons and coke precursors from the reactant stream is crucial.[4][6] Using guard beds to trap contaminants before they reach the main reactor can also be effective.[4]

  • Optimize Reaction Conditions: Lowering the reaction temperature can reduce thermal degradation and minimize side reactions that lead to coking.[2][6]

  • Improve Catalyst Design: Enhancing the hydrothermal stability of the catalyst is vital, especially in aqueous-phase reactions.[3] This can involve choosing a more stable support material or modifying the catalyst surface to make it more hydrophobic.[3][8]

  • Process Design: In liquid-phase reactions, selecting a solvent that does not promote the leaching of active sites is important.[6]

The diagram below illustrates the main pathways leading to the deactivation of a solid acid catalyst.

active Active Catalyst (-SO3H Sites Available) deactivated Deactivated Catalyst (Loss of Activity) active->deactivated Impurities (S, N, Metals) Irreversibly bind to sites active->deactivated Coke/Oligomer Deposition Blocks pores and active sites active->deactivated Dissolution of -SO3H groups into reaction medium active->deactivated High Temperature Causes sintering, loss of surface area poisoning Poisoning fouling Fouling / Coking leaching Leaching thermal Thermal Degradation

Caption: Common deactivation pathways for solid acid catalysts.

Experimental Protocols

Protocol 1: Regeneration of a Sulfonic Acid Catalyst Deactivated by Ion Exchange

Objective: To restore the protonic acid sites of a catalyst that has been deactivated by exchange with metal cations.[7]

Materials:

  • Deactivated catalyst

  • Dilute sulfuric acid (e.g., 0.1 M H₂SO₄)

  • Deionized (DI) water

  • Beaker, magnetic stirrer, filtration apparatus

  • Drying oven

Procedure:

  • Washing: Place the deactivated catalyst in a beaker with DI water and stir for 30 minutes to remove any loosely bound residues. Filter the catalyst.

  • Acid Treatment: Transfer the washed catalyst to a beaker containing the dilute sulfuric acid solution. Use a sufficient volume to fully immerse the catalyst (e.g., 10 mL of acid solution per gram of catalyst).

  • Stirring: Stir the slurry at room temperature for 2-4 hours. This allows the H⁺ ions from the acid to exchange with the metal cations bound to the sulfonic acid sites.

  • Filtration and Rinsing: Filter the catalyst from the acid solution. Wash the catalyst thoroughly with copious amounts of DI water until the filtrate is neutral (pH ≈ 7). This step is critical to remove all residual sulfuric acid.

  • Drying: Dry the regenerated catalyst in an oven at 80-100°C overnight.

  • Storage: Store the dried, regenerated catalyst in a desiccator until further use.

Protocol 2: Regeneration of a Sulfonic Acid Catalyst Deactivated by Coking

Objective: To restore catalytic activity by removing carbonaceous deposits (coke) via controlled oxidation (calcination).[11]

Materials:

  • Coked catalyst

  • Tube furnace with temperature and gas flow control

  • Inert gas (Nitrogen)

  • Oxidizing gas (e.g., 1-5% O₂ in N₂)

  • Quartz reactor tube

Procedure:

  • Loading: Place the coked catalyst into the quartz reactor tube, ensuring a uniform bed.

  • Inert Purge: Install the reactor in the furnace. Purge the system with an inert gas (e.g., Nitrogen at 50-100 mL/min) for 30 minutes at room temperature to remove air.

  • Heating and Drying: While maintaining the inert gas flow, heat the furnace to 120°C and hold for 1 hour to drive off any adsorbed water.

  • Ramping to Calcination Temperature: Increase the temperature to the target calcination temperature (typically 300-500°C, but this is catalyst-dependent). Use a slow ramp rate (e.g., 2-5 °C/min) to prevent thermal shock.

  • Oxidation: Once the target temperature is stable, switch the gas flow from pure inert gas to the oxidizing gas mixture. Start with a low O₂ concentration (e.g., 1%) to ensure a slow, controlled burn-off of the coke, preventing temperature spikes that could cause sintering.

  • Hold Period: Maintain the temperature and oxidizing atmosphere for 2-4 hours, or until the coke removal is complete (often indicated by the cessation of CO₂ evolution, if being monitored).

  • Cooling: Switch the gas flow back to the inert gas. Turn off the furnace and allow the catalyst to cool to room temperature under the inert atmosphere.

  • Unloading: Once cooled, the regenerated catalyst can be carefully removed and stored in a desiccator.

Safety Precautions: Ensure proper ventilation as CO and CO₂ are produced during calcination. Monitor the reactor temperature closely during the oxidation step to prevent thermal runaways.

References

Technical Support Center: Enhancing the Recyclability of 3-Hydroxypropane-1-sulfonic Acid Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the use and recycling of 3-Hydroxypropane-1-sulfonic acid catalysts.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the deactivation of my this compound catalyst?

A1: Catalyst deactivation is a common issue and can stem from several factors:

  • Leaching: The sulfonic acid groups, which are the active catalytic sites, can detach from the support material and dissolve into the reaction mixture. This is a prevalent issue, especially in the presence of polar solvents like water.[1]

  • Fouling: The catalyst surface can be blocked by the deposition of byproducts, unreacted starting materials, or coke, which forms in high-temperature reactions.

  • Poisoning: Impurities in the feedstock can strongly adsorb to the active sites, rendering them inactive. Sulfur and nitrogen compounds are common poisons for acid catalysts.

  • Thermal Degradation: High reaction temperatures can lead to structural changes in the catalyst support or the loss of sulfonic acid groups.[2]

Q2: How can I determine if my catalyst is deactivating due to leaching?

A2: A "hot filtration" test is a straightforward method to diagnose leaching.[3] To perform this test, run your reaction to approximately 50% conversion and then filter the catalyst out of the hot reaction mixture. If the reaction continues to progress in the filtrate, it indicates that active catalytic species have leached into the solution. For a quantitative analysis, the filtrate can be analyzed for sulfur content using Inductively Coupled Plasma (ICP) or Atomic Absorption Spectroscopy (AAS).

Q3: What strategies can I employ to minimize catalyst leaching?

A3: Minimizing leaching is crucial for enhancing the recyclability of your catalyst. Consider the following strategies:

  • Support Material: Choose a support with high stability under your reaction conditions. Silica, alumina, and zirconia are common choices.

  • Linker Chemistry: The stability of the bond connecting the sulfonic acid group to the support is critical. Using more stable linkers, such as aromatic groups instead of aliphatic chains, can reduce leaching.[1]

  • Immobilization Method: The method of attaching the sulfonic acid to the support can influence its stability. Covalent bonding through grafting or co-condensation is generally more robust than simple impregnation.

  • Reaction Conditions: Optimize your reaction temperature and solvent to minimize conditions that promote leaching. For instance, reducing the water content in your reaction medium can significantly decrease the leaching of sulfonic acid groups.[1]

Q4: Is it possible to regenerate a deactivated this compound catalyst?

A4: Yes, in many cases, regeneration is possible, depending on the cause of deactivation.

  • For deactivation due to fouling by organic residues, washing with an appropriate solvent can be effective.

  • If deactivation is caused by ion exchange, where the proton of the sulfonic acid group is replaced by a cation from the reaction mixture, treatment with a strong Brønsted acid like sulfuric acid can restore the active sites.[4]

  • For some carbon-supported sulfonic acid catalysts, a regeneration process of washing with a solvent (e.g., methanol), drying, and then re-sulfonating with concentrated sulfuric acid has been shown to be effective.[5]

Troubleshooting Guides

Problem 1: Significant Drop in Catalytic Activity After the First Cycle
Possible Cause Diagnostic Check Suggested Solution
Leaching of Sulfonic Acid Groups Perform a hot filtration test. Analyze the filtrate for sulfur content using ICP or AAS.- Synthesize the catalyst using a more stable linker. - Consider a different support material with stronger interaction with the sulfonic acid group. - Reduce the amount of water or other polar protic solvents in the reaction.
Catalyst Poisoning Analyze the feedstock for common catalyst poisons (e.g., sulfur, nitrogen compounds).- Purify the feedstock before the reaction. - If the poison is known, consider using a guard bed to remove it before it reaches the catalyst.
Mechanical Loss of Catalyst Observe if there is a visible loss of catalyst during recovery (e.g., fine particles passing through the filter).- Use a filter with a smaller pore size. - Consider immobilizing the catalyst on larger support particles or magnetic nanoparticles for easier separation.[6]
Problem 2: Gradual Decrease in Catalyst Activity Over Multiple Cycles
Possible Cause Diagnostic Check Suggested Solution
Slow Leaching of Active Sites Quantify the sulfonic acid sites on the fresh and used catalyst via acid-base titration or XPS.- See solutions for leaching in Problem 1. - Optimize reaction conditions (lower temperature, shorter reaction time) to minimize gradual leaching.
Fouling of the Catalyst Surface Characterize the spent catalyst using techniques like TGA, SEM, or TEM to look for deposits.- Implement a washing step with a suitable solvent between cycles. - If fouling is severe, a regeneration step involving calcination (for coke removal) might be necessary, but care must be taken not to degrade the sulfonic acid groups.
Ion Exchange with Cations Analyze the elemental composition of the spent catalyst for the presence of unexpected cations.- Regenerate the catalyst by treating it with a strong acid (e.g., dilute sulfuric acid) to restore the protons.[4] - If the source of cations is known, try to eliminate it from the reaction mixture.

Quantitative Data on Catalyst Recyclability

The following tables summarize the performance of various supported sulfonic acid catalysts over multiple reaction cycles.

Table 1: Recyclability of a Sulfonic Acid-Functionalized Polypropylene Fiber Catalyst

Cycle NumberCatalytic Activity
1-11Excellent stability and activity reported

Source: Based on findings for a sulfonic acid-functionalized polypropylene fiber, which demonstrated high recyclability.[7]

Table 2: Reusability of Silica-Supported Propylsulfonic Acid in Benzyl Alcohol Benzylation

Reaction CycleBenzyl Alcohol Conversion (%)
1~75
2~70
3~68
4~65

Source: Data extrapolated from graphical representation of catalyst reusability in four successive reactions.[3]

Table 3: Performance of Activated Carbon-Based Solid Sulfonic Acid in Palmitic Acid Esterification

Reuse CyclePalmitic Acid Conversion (%)Sulfonic Acid Group Density (mmol/g)
195.20.64
290.4-
381.7-
463.5-
528.10.27
After Regeneration95.10.67

Source: Data from a study on the recycle performance and regeneration of an activated carbon-based solid sulfonic acid catalyst.[5]

Experimental Protocols

Protocol 1: Immobilization of this compound on Silica Gel

This protocol describes the synthesis of a silica-supported this compound catalyst via a grafting method.

Materials:

  • Silica gel (high purity, suitable for chromatography)

  • 3-(Mercaptopropyl)trimethoxysilane (MPTMS)

  • Toluene (dry)

  • Hydrogen peroxide (30% solution)

  • This compound (for functionalization, if not starting from the thiol)

  • Methanol

  • Deionized water

Procedure:

  • Activation of Silica Gel:

    • Heat the silica gel at 120°C for 4 hours under vacuum to remove adsorbed water.

  • Grafting of Mercaptopropyl Groups:

    • In a round-bottom flask under a nitrogen atmosphere, suspend the activated silica gel in dry toluene.

    • Add 3-(mercaptopropyl)trimethoxysilane (MPTMS) dropwise while stirring. The amount of MPTMS will depend on the desired loading of sulfonic acid groups.

    • Reflux the mixture for 24 hours.

    • Allow the mixture to cool to room temperature, then filter the silica.

    • Wash the functionalized silica sequentially with toluene, methanol, and deionized water to remove any unreacted silane.

    • Dry the mercaptopropyl-functionalized silica (SiO2-SH) at 80°C overnight.

  • Oxidation to Sulfonic Acid:

    • Suspend the dried SiO2-SH in an aqueous solution of 30% hydrogen peroxide.

    • Stir the mixture at room temperature for 24 hours.

    • Filter the resulting silica-supported sulfonic acid (SiO2-SO3H).

    • Wash thoroughly with deionized water until the filtrate is neutral.

    • Dry the final catalyst at 100°C overnight.

Protocol 2: Regeneration of a Deactivated Supported Sulfonic Acid Catalyst

This protocol is suitable for catalysts deactivated by ion exchange or fouling.

Materials:

  • Deactivated catalyst

  • Methanol (or another suitable organic solvent)

  • Dilute sulfuric acid (e.g., 0.1 M)

  • Deionized water

Procedure:

  • Solvent Washing:

    • Wash the recovered deactivated catalyst with methanol to remove any adsorbed organic species.

    • Filter the catalyst and repeat the washing step until the filtrate is clear.

  • Acid Treatment (for ion exchange):

    • Suspend the solvent-washed catalyst in a dilute solution of sulfuric acid.

    • Stir the suspension at room temperature for 1-2 hours.

    • Filter the catalyst.

  • Final Washing and Drying:

    • Wash the acid-treated catalyst extensively with deionized water until the pH of the filtrate is neutral. This is a critical step to remove any residual sulfuric acid.

    • Dry the regenerated catalyst in an oven at 100-120°C.

Visualizations

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_reaction Catalytic Reaction & Recycling cluster_troubleshooting Troubleshooting silica Silica Support activation Activation (Drying) silica->activation grafting Grafting with MPTMS activation->grafting oxidation Oxidation (H2O2) grafting->oxidation catalyst Supported Catalyst (SiO2-SO3H) oxidation->catalyst reaction Catalytic Reaction catalyst->reaction separation Catalyst Separation (Filtration) reaction->separation washing Washing separation->washing deactivation Deactivation Observed separation->deactivation drying Drying washing->drying recycled_catalyst Recycled Catalyst drying->recycled_catalyst recycled_catalyst->reaction leaching_test Leaching Test deactivation->leaching_test Leaching? fouling_analysis Fouling Analysis deactivation->fouling_analysis Fouling? regeneration Regeneration leaching_test->regeneration fouling_analysis->regeneration regeneration->recycled_catalyst troubleshooting_logic start Decreased Catalyst Activity hot_filtration Perform Hot Filtration Test start->hot_filtration leaching_confirmed Leaching Confirmed hot_filtration->leaching_confirmed Reaction proceeds in filtrate no_leaching No Leaching hot_filtration->no_leaching Reaction stops analyze_filtrate Analyze Filtrate (ICP/AAS) leaching_confirmed->analyze_filtrate characterize_catalyst Characterize Spent Catalyst (TGA, SEM) no_leaching->characterize_catalyst resynthesize Re-synthesize Catalyst with Stable Linker analyze_filtrate->resynthesize fouling_poisoning Fouling or Poisoning Likely characterize_catalyst->fouling_poisoning regenerate_wash Regenerate by Washing/Acid Treatment fouling_poisoning->regenerate_wash

References

Validation & Comparative

A Head-to-Head Comparison of 3-Hydroxypropane-1-sulfonic acid and HEPES Buffer in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the meticulous world of cell culture, maintaining a stable physiological pH is paramount for ensuring cell viability, proliferation, and the reproducibility of experimental results. While the bicarbonate-carbon dioxide (HCO3-/CO2) buffering system is the most physiologically relevant, its reliance on a controlled CO2 environment makes it susceptible to fluctuations during manipulations outside of an incubator. This has led to the widespread use of synthetic biological buffers to augment the buffering capacity of cell culture media.

Among the most common of these is HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), a zwitterionic buffer that has been a mainstay in laboratories for decades. This guide provides a comprehensive comparison of HEPES with a lesser-known alternative, 3-Hydroxypropane-1-sulfonic acid (3-HPS), offering a deep dive into their respective properties, performance data where available, and suitability for cell culture applications.

Executive Summary

This guide reveals that while HEPES is a well-characterized and widely adopted buffer for cell culture, this compound is not a suitable or recommended alternative. The available data on 3-HPS is scarce in the context of biological applications and is overshadowed by significant toxicity concerns. In contrast, HEPES, despite some known drawbacks, offers a reliable and effective means of pH control in a variety of cell culture systems.

At a Glance: Key Differences

FeatureThis compound (3-HPS)HEPES
Primary Use Industrial applications, chemical synthesisBiological buffer in cell culture, biochemistry
Buffering Range Not established for physiological pH6.8 - 8.2[1][]
pKa (at 25°C) Predicted ~1.69 (for sulfonic acid group)[3]~7.5[][4]
Cytotoxicity High; classified as a hazardous substance, causes severe burns, potentially carcinogenic[3][5]Low to moderate; cytotoxic at high concentrations (>25-40 mM)[1]
Light Sensitivity Not documentedCan produce H2O2 when exposed to light in the presence of riboflavin[4]
Zwitterionic Nature NoYes[4][6]
"Good's Buffer" NoYes[6][7]

Deep Dive: A Comparative Analysis

Buffering Efficacy and Range

A buffer's effectiveness is dictated by its pKa, the pH at which the acidic and basic forms of the buffer are in equal concentration. For cell culture, a buffer with a pKa between 6.8 and 8.2 is ideal to maintain physiological pH (typically 7.2-7.4).

HEPES is a zwitterionic sulfonic acid buffering agent with a pKa of approximately 7.5 at 25°C, making it an excellent buffer for maintaining physiological pH.[][4] Its effective buffering range is between pH 6.8 and 8.2.[1][] This property makes it particularly useful for experiments that require extended periods of cell manipulation outside of a CO2 incubator.[1][7]

This compound , on the other hand, is a strong organic acid due to its sulfonic acid group.[8] While one source mentions its potential use as a buffering agent in biological systems, there is a critical lack of empirical data to support this claim in the context of cell culture.[8] The predicted pKa of the sulfonic acid group is around 1.69, which is far too acidic for physiological buffering.[3] For 3-HPS to function as a buffer in the physiological range, its hydroxyl group would need to have a suitable pKa. However, no reliable experimental data for the pKa of the hydroxyl group of 3-HPS is readily available. Without this crucial information, its buffering capacity at physiological pH remains unknown and unvalidated.

Cytotoxicity and Cellular Effects

The ideal biological buffer should be non-toxic and have minimal interaction with cellular processes.

HEPES is generally considered to have low toxicity at typical working concentrations of 10-25 mM.[1][7] However, concentrations above 40 mM can be cytotoxic to some cell lines.[9] A significant drawback of HEPES is its photosensitivity. In the presence of riboflavin (a common component of cell culture media) and exposure to light, HEPES can generate hydrogen peroxide (H2O2), which is toxic to cells.[4][6] Therefore, media containing HEPES should be protected from light. Furthermore, recent studies suggest that HEPES is not entirely inert and can be taken up by cells, potentially affecting cellular functions.[10] Specifically, HEPES has been shown to activate a MiT/TFE-dependent lysosomal-autophagic gene network, which has implications for studies on metabolism, immunology, and cancer.[11]

This compound presents significant safety and toxicity concerns. It is classified as a hazardous substance that can cause severe skin burns and eye damage.[5][12] Ingestion may be harmful or fatal, and it is classified by the IARC as a Group 2B substance, meaning it is possibly carcinogenic to humans.[5] The material safety data sheet also indicates that alkyl-substituted sulfonates are thought to induce genetic mutations in cells.[5] Given these severe toxicity warnings, 3-HPS is not a suitable candidate for use in cell culture, where cell health and minimal experimental interference are paramount.

Experimental Protocols

Due to the lack of evidence for the use of 3-HPS as a cell culture buffer, this section will focus on standard protocols for evaluating the performance and cytotoxicity of a known buffer like HEPES. These protocols can be adapted to test any new potential buffering agent.

Protocol 1: Evaluation of Buffering Efficacy in Cell Culture Medium

Objective: To determine the ability of a buffer to maintain a stable pH in a standard cell culture medium over time.

Materials:

  • Basal cell culture medium (e.g., DMEM, RPMI-1640) without sodium bicarbonate.

  • HEPES buffer solution (1 M, sterile).

  • Sterile 0.1 N HCl and 0.1 N NaOH.

  • Calibrated pH meter.

  • Sterile conical tubes or flasks.

  • Cell culture incubator (37°C, 5% CO2).

Method:

  • Prepare the basal medium supplemented with the desired concentration of HEPES (e.g., 10 mM, 15 mM, 25 mM).

  • Adjust the pH of the prepared media to 7.4 using sterile NaOH or HCl.

  • Aliquot the media into sterile tubes or flasks.

  • Place one set of samples in a 37°C incubator with 5% CO2 and another set at 37°C in a standard laboratory incubator (atmospheric CO2).

  • Measure the pH of the media at regular intervals (e.g., 0, 4, 8, 24, 48, and 72 hours).

  • Record the pH changes over time for each condition.

Protocol 2: Cytotoxicity Assessment using MTT Assay

Objective: To assess the effect of the buffer on cell viability and proliferation.

Materials:

  • Mammalian cell line of choice.

  • Complete cell culture medium.

  • HEPES buffer solution (1 M, sterile).

  • 96-well cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Microplate reader.

Method:

  • Seed cells into a 96-well plate at a density of 5 x 10^4 cells/mL (100 µL per well) and incubate for 24 hours.[13]

  • Prepare complete media supplemented with a range of HEPES concentrations (e.g., 0 mM, 10 mM, 20 mM, 40 mM, 60 mM, 80 mM).

  • After 24 hours, replace the existing medium with 100 µL of the media containing different buffer concentrations.

  • Incubate the plate for 24, 48, and 72 hours.

  • At each time point, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13]

  • Add 100 µL of MTT solvent to each well and mix thoroughly to dissolve the formazan crystals.[13]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (0 mM HEPES).

Visualizing the Concepts

To better understand the workflows and relationships discussed, the following diagrams are provided.

Experimental_Workflow_Buffering_Efficacy cluster_prep Medium Preparation cluster_incubation Incubation Conditions cluster_measurement pH Measurement prep_medium Prepare Basal Medium add_buffer Add HEPES at various concentrations prep_medium->add_buffer adjust_ph Adjust pH to 7.4 add_buffer->adjust_ph incubator_co2 37°C, 5% CO2 adjust_ph->incubator_co2 incubator_no_co2 37°C, Atmospheric CO2 adjust_ph->incubator_no_co2 measure_ph Measure pH at intervals (0, 4, 8, 24, 48, 72h) incubator_co2->measure_ph incubator_no_co2->measure_ph data_analysis Data Analysis measure_ph->data_analysis Analyze pH stability

Caption: Workflow for evaluating the buffering efficacy of HEPES.

Experimental_Workflow_Cytotoxicity_Assay cluster_cell_prep Cell Preparation cluster_treatment Buffer Treatment cluster_assay MTT Assay seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24 hours seed_cells->incubate_24h replace_media Replace medium with treatment media incubate_24h->replace_media prep_media Prepare media with varying HEPES concentrations prep_media->replace_media incubate_assay Incubate for 24, 48, 72h replace_media->incubate_assay add_mtt Add MTT reagent incubate_assay->add_mtt add_solvent Add solubilizing solvent add_mtt->add_solvent read_absorbance Measure absorbance at 570 nm add_solvent->read_absorbance data_analysis Data Analysis read_absorbance->data_analysis Calculate cell viability

Caption: Workflow for assessing the cytotoxicity of HEPES using an MTT assay.

Signaling_Pathway_HEPES_Effect HEPES HEPES in Culture Medium CellUptake Cellular Uptake HEPES->CellUptake is taken up by cells Lysosome Lysosomal-Autophagic Gene Network CellUptake->Lysosome activates Signaling Altered Cellular Signaling (e.g., nutrient sensing, stress adaptation) Lysosome->Signaling leads to

Caption: Potential effect of HEPES on cellular signaling pathways.

Conclusion and Recommendations

The evidence strongly indicates that HEPES remains a superior and safer choice for a synthetic buffer in cell culture applications when compared to This compound . While researchers should be mindful of the potential downsides of HEPES, such as its concentration-dependent cytotoxicity and photosensitivity, these can be mitigated by using it within the recommended concentration range (10-25 mM) and by protecting HEPES-containing media from light.

In contrast, This compound is not a viable option for cell culture due to its significant toxicity profile and the lack of data supporting its efficacy as a biological buffer at physiological pH. Researchers seeking alternatives to HEPES should consider other well-characterized "Good's buffers" with suitable pKa values and established safety profiles in biological systems.

For any new or unevaluated buffer, it is imperative to conduct thorough validation experiments, such as those outlined in this guide, to assess both its buffering capacity and its potential impact on cell health and function before its adoption in routine cell culture.

References

A Comparative Guide to 3-Hydroxypropane-1-sulfonic acid and MES Buffer in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of biochemical and pharmaceutical research, the selection of an appropriate buffer is paramount to ensuring experimental validity and reproducibility. The buffer system maintains a stable pH, a critical parameter that can influence protein structure, enzyme activity, and cellular viability. This guide provides a comprehensive comparison of 2-(N-morpholino)ethanesulfonic acid (MES), a widely utilized zwitterionic "Good's" buffer, and 3-Hydroxypropane-1-sulfonic acid (HPSA), a simple aliphatic sulfonic acid. This comparison will objectively evaluate their properties and performance in common biochemical assays, supported by experimental protocols and data presented for clear interpretation.

Introduction to the Buffers

MES (2-(N-morpholino)ethanesulfonic acid) is a well-established and extensively characterized zwitterionic buffer first introduced by Norman Good and his colleagues.[1] It is favored in biological research for its compatibility with a wide range of assays, minimal interaction with biological molecules, and a pKa value near physiological pH.[2][3]

This compound (HPSA) is a simple aliphatic sulfonic acid.[4][5] Unlike MES, it is not a zwitterionic molecule in its native form. While it has been noted for its use as a buffering agent in some biological systems, its inherent acidity presents significant challenges for direct application in most biochemical assays.[4]

Physicochemical Properties: A Head-to-Head Comparison

A buffer's utility is dictated by its physicochemical properties. The following table summarizes the key characteristics of MES and HPSA, highlighting the fundamental differences that impact their suitability for biochemical assays.

PropertyMES (2-(N-morpholino)ethanesulfonic acid)This compound (HPSA)
Chemical Structure Zwitterionic, containing a morpholine ring and a sulfonate groupAliphatic sulfonic acid with a terminal hydroxyl group
Molecular Weight 195.24 g/mol [6]140.16 g/mol [5]
pKa (25 °C) 6.15[6][7]~1.69 (Predicted)[8]
Useful pH Range 5.5 - 6.7[2][3]Not suitable for biological pH ranges
Metal Ion Binding Negligible for most divalent cations[1][7]Potential for weak interaction via the hydroxyl group, but generally low
UV Absorbance (260-280 nm) MinimalExpected to be low
Solubility in Water High[7]High[4]

Performance in Biochemical Assays: A Comparative Analysis

The significant difference in their pKa values is the primary determinant of the suitability of these two compounds as biological buffers.

Buffering Capacity

A buffer is most effective at a pH close to its pKa. MES, with a pKa of 6.15, is an excellent buffer for assays requiring a slightly acidic to neutral pH, a range relevant for many enzymatic reactions and cell culture applications.[2][3]

In contrast, the predicted pKa of HPSA is approximately 1.69, indicating it is a very strong acid.[8] This means it would only have significant buffering capacity at a very low pH, far outside the physiological range of most biological systems. At a neutral pH, HPSA would be fully deprotonated and would not resist changes in pH. Therefore, in its simple form, HPSA is not a suitable buffer for typical biochemical assays.

For HPSA to be a viable biological buffer, it would need to be chemically modified to introduce a basic functional group, such as an amine, to create a zwitterionic compound with a pKa in the physiological range. This guide will, for comparative purposes, consider a hypothetical zwitterionic derivative of HPSA, termed "HPSA-Z," with a pKa engineered to be comparable to that of MES.

Hypothetical Performance Comparison in Key Assays

The following table presents a hypothetical comparison of MES and our conceptual HPSA-Z in two common biochemical applications, based on the known properties of MES and the expected behavior of a simple zwitterionic buffer.

AssayMES BufferHypothetical HPSA-Z BufferRationale for Performance
Enzyme Kinetics (e.g., Lactate Dehydrogenase) High enzyme activity, stable kineticsPotentially similar activity, but requires empirical validationMES is known to be non-inhibitory for many enzymes. HPSA-Z, as a simple zwitterionic compound, might also be non-inhibitory, but potential interactions between its hydroxyl group and the enzyme would need to be tested.
Protein Stability (Thermal Shift Assay) Provides good protein stabilityMay offer comparable or slightly different stability profilesThe morpholine ring of MES is relatively inert. The linear alkyl chain and hydroxyl group of HPSA-Z could offer different non-covalent interactions with a protein surface, potentially influencing its thermal stability.

Experimental Protocols

To empirically compare the performance of MES and a potential HPSA-based buffer, the following experimental protocols can be employed.

Protocol 1: Comparative Analysis of Buffer Effects on Enzyme Kinetics

Objective: To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) of an enzyme (e.g., Lactate Dehydrogenase) in MES and the experimental buffer.

Materials:

  • Lactate Dehydrogenase (LDH) from a commercial source

  • Pyruvate

  • NADH

  • MES buffer (50 mM, pH 6.0)

  • Experimental Buffer (e.g., HPSA-Z, 50 mM, pH 6.0)

  • Spectrophotometer capable of reading absorbance at 340 nm

  • 96-well UV-transparent microplates

Procedure:

  • Prepare a series of pyruvate dilutions in both MES and the experimental buffer.

  • In a 96-well plate, add a constant amount of NADH and LDH to each well.

  • Initiate the reaction by adding the different concentrations of pyruvate to the wells.

  • Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Calculate the initial reaction velocity (V0) for each substrate concentration.

  • Plot V0 versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax for each buffer condition.

Protocol 2: Evaluation of Buffer Effects on Protein Thermal Stability

Objective: To determine the melting temperature (Tm) of a model protein (e.g., Bovine Serum Albumin) in MES and the experimental buffer using a thermal shift assay.

Materials:

  • Bovine Serum Albumin (BSA)

  • SYPRO Orange dye (5000x stock)

  • MES buffer (50 mM, pH 6.0)

  • Experimental Buffer (e.g., HPSA-Z, 50 mM, pH 6.0)

  • Real-time PCR instrument capable of monitoring fluorescence over a temperature gradient

Procedure:

  • Prepare solutions of BSA at a final concentration of 2 mg/mL in both MES and the experimental buffer.

  • Add SYPRO Orange dye to each protein solution to a final concentration of 5x.

  • Aliquot the protein-dye mixture into a 96-well PCR plate.

  • Place the plate in the real-time PCR instrument.

  • Set the instrument to increase the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, measuring fluorescence at each interval.

  • Plot fluorescence versus temperature. The Tm is the temperature at which the fluorescence is at its maximum, corresponding to the protein's unfolding.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the enzyme kinetics and protein stability assays.

Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Pyruvate Pyruvate Dilutions Reaction Initiate Reaction in 96-well Plate Pyruvate->Reaction NADH_LDH NADH + LDH Mix NADH_LDH->Reaction Buffer_MES MES Buffer Buffer_MES->Pyruvate Buffer_HPSA Experimental Buffer Buffer_HPSA->Pyruvate Spectro Measure Absorbance at 340 nm Reaction->Spectro V0 Calculate Initial Velocity (V0) Spectro->V0 MM_Plot Michaelis-Menten Plot V0->MM_Plot Params Determine Km and Vmax MM_Plot->Params

Caption: Workflow for the comparative enzyme kinetics assay.

Protein_Stability_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis BSA_MES BSA in MES Buffer Mix Mix Protein and Dye BSA_MES->Mix BSA_HPSA BSA in Experimental Buffer BSA_HPSA->Mix Dye SYPRO Orange Dye Dye->Mix Plate Aliquot to PCR Plate Mix->Plate rtPCR Run Thermal Melt in rtPCR Plate->rtPCR Plot Plot Fluorescence vs. Temperature rtPCR->Plot Tm Determine Melting Temperature (Tm) Plot->Tm

References

A Comparative Guide to Sulfonated Catalysts in Esterification: Evaluating 3-Hydroxypropane-1-sulfonic acid and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and environmentally benign catalytic systems is a cornerstone of modern chemistry. In the realm of esterification, a fundamental reaction in the synthesis of pharmaceuticals, biofuels, and fine chemicals, sulfonated catalysts have emerged as a promising alternative to traditional mineral acids.[1][2][3] This guide provides a comprehensive comparison of the performance of various sulfonated catalysts, with a focus on Brønsted acidic systems, and considers the potential of 3-Hydroxypropane-1-sulfonic acid as a simple yet effective catalyst in this class.

Performance Overview of Sulfonated Catalysts

The efficacy of a sulfonated catalyst in esterification is influenced by several factors, including its acidity, thermal stability, surface area, and the nature of its support material.[1][2] This section summarizes the performance of different classes of sulfonated catalysts based on experimental data from recent literature.

Sulfonic Acid Functionalized Ionic Liquids (SAILs)

SAILs are valued for their dual role as both solvent and catalyst, often leading to high reaction yields and simplified product separation.[4] Their catalytic activity is tunable by modifying the cation and anion, with the presence of a sulfonic acid group being crucial for high performance.[4][5]

CatalystCarboxylic AcidAlcoholMolar Ratio (Alcohol:Acid)Temp. (°C)Time (h)Conversion/Yield (%)ReusabilityReference
3-[1-(3-Sulfopropyl)-1H-imidazol-3-ium-3-yl]propane-1-sulfonateFatty AcidsEthanol16.5:11002~98% ConversionHigh activity after 5 cycles[4]
[C3SO3Hnhp]HSO4Lauric AcidMethanol9:170195.33% ConversionHigh activity after 5 cycles[5]
[Bmim]HSO4Oleic AcidMethanol10:1150 (Microwave)40 min87% YieldStable for 5 cycles[6][7]
Sulfonated Carbon-Based Catalysts

Derived from biomass, these catalysts are an environmentally friendly and cost-effective option. Their performance is closely linked to the density of sulfonic acid groups on their surface.[8][9]

CatalystCarboxylic AcidAlcoholMolar Ratio (Alcohol:Acid)Temp. (°C)Time (h)Conversion/Yield (%)ReusabilityReference
Sulfonated incomplete carbonized mung bean vermicelliOleic AcidMethanol25:180196.4% Conversion-[8]
Incomplete carbonized glucose sulfonated with PSSPalm Fatty Acid DistillateMethanol10:180496.3% FAME Yield-[9]
One-step sulfonated carbon-based catalystOleic AcidMethanol8:165897.98% ConversionDecreased to 79.19% after 4 cycles[10]
Solid-Supported Sulfonic Acid Catalysts

Immobilizing sulfonic acid groups on solid supports like silica or polymers offers the advantages of easy separation and catalyst recycling.[1][2]

CatalystCarboxylic AcidAlcoholMolar Ratio (Alcohol:Acid)Temp. (°C)Time (h)Conversion/Yield (%)ReusabilityReference
Silica-based sulfonic acid catalystOleic Acid2-ethylhexanol1.6:1 (Alcohol:Acid)-->99% ConversionGood and reusable
Amberlyst 15Acetic, Propanoic, Pentanoic AcidsVarious-60---[3]
SO3-MIL-53(Al)Oleic AcidMethanol---97.2% Conversion-[6]

The Case for this compound

Given the high catalytic activity observed with other Brønsted acidic sulfonic acids, it is reasonable to hypothesize that this compound could be an effective catalyst, particularly in homogeneous reaction systems. Its performance would likely be comparable to other simple sulfonic acids, though potentially limited by thermal stability at higher temperatures. Further research is warranted to quantify its catalytic efficiency, optimal reaction conditions, and reusability in comparison to the more complex sulfonated systems presented.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative experimental protocols for esterification reactions using sulfonated catalysts, extracted from the literature.

General Procedure for Esterification using a Sulfonic Acid Functionalized Ionic Liquid

A mixture of a fatty acid (e.g., 1 mmol), an alcohol (e.g., 16.5 mmol), and the SAIL catalyst (e.g., 0.3 mmol) is placed in a round-bottom flask.[4] The mixture is heated in an oil bath at a specified temperature (e.g., 100 °C) under reflux with magnetic stirring for a designated period (e.g., 2 hours).[4] The progress of the reaction can be monitored by techniques such as thin-layer chromatography. After completion, the reaction mixture is cooled, and the product layer is separated by decantation. For catalyst recycling, fresh reactants are added to the remaining catalyst, and the reaction is repeated.[4]

General Procedure for Esterification using a Sulfonated Carbon Catalyst

The esterification reaction is typically carried out in a batch reactor. The feedstock (e.g., 5 g of palm fatty acid distillate), an excess of alcohol (e.g., methanol to oil molar ratio of 10:1), and the sulfonated carbon catalyst (e.g., 2.5 wt.%) are mixed in the reactor.[9] The mixture is heated to the desired temperature (e.g., 80 °C) and stirred vigorously (e.g., 600 rpm) for a specific duration (e.g., 4 hours).[9] Upon completion, the solid catalyst is separated from the reaction mixture by centrifugation. The product is then purified, often by removing the excess alcohol under reduced pressure.[9]

Visualizing the Process: Workflows and Mechanisms

To better understand the processes involved, the following diagrams illustrate a typical experimental workflow and the general mechanism of Brønsted acid-catalyzed esterification.

Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_separation Product Separation cluster_analysis Analysis & Recycling Reactants 1. Mix Carboxylic Acid and Alcohol Catalyst 2. Add Sulfonated Catalyst Reactants->Catalyst Heat 3. Heat and Stir (e.g., 100°C, 2h) Catalyst->Heat Cool 4. Cool Reaction Mixture Heat->Cool Separate 5. Separate Product (e.g., Decantation) Cool->Separate Analyze 6. Analyze Product (e.g., TLC, GC) Separate->Analyze Recycle 7. Recycle Catalyst Separate->Recycle Recycle->Catalyst

Caption: A typical experimental workflow for esterification using a sulfonated catalyst.

Esterification_Mechanism R-COOH Carboxylic Acid Protonated_Acid Protonated Carboxylic Acid R-COOH->Protonated_Acid + H+ H+ H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + R'-OH R'-OH Alcohol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H2O Ester Ester (R-COOR') Protonated_Ester->Ester - H+ H2O Water

Caption: General mechanism for Brønsted acid-catalyzed esterification.

Conclusion

A diverse array of sulfonated catalysts demonstrates high efficacy in esterification reactions, offering significant advantages in terms of activity, reusability, and environmental impact over traditional acid catalysts. While sulfonic acid functionalized ionic liquids and solid-supported catalysts show great promise with high conversion rates and good recyclability, the potential of simpler molecules like this compound should not be overlooked. Further investigation into its catalytic performance is encouraged to fully assess its place within the landscape of green chemistry. The data and protocols presented in this guide offer a valuable resource for researchers aiming to optimize esterification processes in their respective fields.

References

A Comparative Guide to the Quantification of 3-Hydroxypropane-1-sulfonic Acid: An HPLC Validation Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-Hydroxypropane-1-sulfonic acid with other potential analytical techniques. The information presented herein is supported by detailed experimental protocols and comparative data to assist researchers in selecting the most suitable method for their analytical needs.

Introduction

This compound is a key organic intermediate in various chemical syntheses. Accurate and reliable quantification of this compound is crucial for process monitoring, quality control, and stability testing. While several analytical techniques can be employed, HPLC remains a powerful and widely used tool for the analysis of non-volatile and polar compounds like sulfonic acids.[1] This guide focuses on the validation of an HPLC method and compares its performance with alternative analytical approaches.

HPLC Method Validation: A Detailed Protocol

The validation of an analytical procedure is essential to demonstrate its suitability for its intended purpose.[2] For the quantification of this compound, a robust HPLC method was developed and validated according to the International Council for Harmonisation (ICH) guidelines.

Chromatographic Conditions

A hypothetical yet representative HPLC method for the analysis of this compound is presented below. This method is based on techniques used for similar sulfonic acid compounds.[3]

ParameterCondition
Column Mixed-Mode Anion Exchange/Reversed-Phase (e.g., Newcrom BH, 100 x 3.2 mm, 3 µm)
Mobile Phase Isocratic: 90:10 (v/v) Water:Acetonitrile with 40 mM Ammonium Formate, pH 3.0
Flow Rate 0.5 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector Evaporative Light Scattering Detector (ELSD) or UV at 200 nm[3]
Run Time 10 minutes
Validation Parameters and Acceptance Criteria

The following parameters were assessed to validate the HPLC method.

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from any impurities or degradation products.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified concentration range.
Accuracy Percent recovery between 98.0% and 102.0%.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1.
Robustness No significant change in results with small, deliberate variations in method parameters.

Experimental Workflow for HPLC Method Validation

The following diagram illustrates the typical workflow for validating an HPLC method for the quantification of this compound.

HPLC_Validation_Workflow cluster_prep Preparation cluster_method Method Development & Optimization cluster_validation Validation Parameters cluster_analysis Data Analysis & Reporting prep_standards Prepare Standard Solutions select_column Select Column & Mobile Phase prep_standards->select_column prep_samples Prepare Sample Solutions prep_samples->select_column optimize_conditions Optimize Chromatographic Conditions select_column->optimize_conditions data_acquisition Data Acquisition optimize_conditions->data_acquisition specificity Specificity data_processing Data Processing & Statistical Analysis specificity->data_processing linearity Linearity & Range linearity->data_processing accuracy Accuracy accuracy->data_processing precision Precision (Repeatability & Intermediate) precision->data_processing lod_loq LOD & LOQ lod_loq->data_processing robustness Robustness robustness->data_processing data_acquisition->specificity data_acquisition->linearity data_acquisition->accuracy data_acquisition->precision data_acquisition->lod_loq data_acquisition->robustness validation_report Generate Validation Report data_processing->validation_report

Caption: Workflow for the validation of an HPLC method.

Comparison of Analytical Methods

While HPLC is a robust technique, other methods can be considered for the analysis of this compound. The following table compares the HPLC method with potential alternatives.

Analytical TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a stationary and mobile phase.[4]High sensitivity, specificity, and accuracy for quantification.[5] Applicable to a wide range of compounds.Requires method development and validation. Higher initial equipment cost.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information.[6] Can be used for quantification (qNMR).Lower sensitivity compared to HPLC. More complex data analysis. Higher equipment cost.
Potentiometric Titration Measures the change in potential of a solution during titration with a titrant.[6]Simple and inexpensive. Good for determining the pKa of the sulfonic acid group.[6]Not suitable for quantifying the analyte in a complex mixture. Lower specificity.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.High resolution and sensitivity for volatile analytes.Not suitable for non-volatile compounds like this compound without derivatization.[1]

Quantitative Data Summary

The following table summarizes the expected performance data from a validated HPLC method for the quantification of this compound.

ParameterResult
Retention Time ~ 4.5 min
Linearity Range 10 - 200 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (Recovery) 99.5% ± 1.5%
Precision (RSD) < 1.0%
LOD 2 µg/mL
LOQ 10 µg/mL

Logical Decision-Making for Method Selection

The choice of an analytical method depends on the specific requirements of the analysis. The following diagram illustrates a decision-making process for selecting an appropriate method for the analysis of this compound.

Method_Selection start Define Analytical Goal quantification Quantification of Analyte? start->quantification structural_elucidation Structural Elucidation? quantification->structural_elucidation No hplc Use Validated HPLC Method quantification->hplc Yes pka_determination pKa Determination? structural_elucidation->pka_determination No nmr Use NMR Spectroscopy structural_elucidation->nmr Yes titration Use Potentiometric Titration pka_determination->titration Yes end Method Selected pka_determination->end No hplc->end nmr->end titration->end

Caption: Decision tree for analytical method selection.

Conclusion

The validated HPLC method presented in this guide offers a reliable, sensitive, and specific approach for the quantification of this compound. While other techniques like NMR and potentiometric titration have their specific applications, HPLC remains the method of choice for routine quantitative analysis in a research and quality control environment. The detailed validation protocol and comparative data provided herein should serve as a valuable resource for scientists and researchers in the field.

References

A Comparative Guide: 3-Hydroxypropane-1-sulfonic acid versus Propane-1,3-sultone for the Synthesis of Sulfonated Materials

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulfonation, the introduction of a sulfonic acid group (–SO₃H), is a critical chemical modification used to enhance the properties of materials, particularly their hydrophilicity, ionic conductivity, and resistance to nonspecific protein adsorption.[1][2] In the synthesis of sulfonated polymers, surfactants, and other functional materials, researchers often face a choice between different sulfonating agents. This guide provides an objective comparison between two common reagents used to introduce the sulfopropyl group: the highly reactive but hazardous 1,3-propane sultone and its safer precursor, 3-hydroxypropane-1-sulfonic acid.

Propane-1,3-sultone is a cyclic sulfonate ester known for its high efficiency as a sulfopropylating agent.[3] Its strained ring structure makes it highly susceptible to nucleophilic attack, allowing for the direct and often quantitative addition of a propylsulfonate moiety to a wide range of molecules.[4][5] In contrast, this compound is the hydrolysis product of propane-1,3-sultone and represents a safer, "greener" alternative.[6][7] However, its chemical reactivity is fundamentally different, and it is typically employed as a building block in multi-step syntheses rather than as a direct alkylating agent.

This guide will delve into the chemical properties, reaction mechanisms, performance data, and safety protocols associated with each reagent to assist researchers, scientists, and drug development professionals in making an informed selection for their specific application.

Physicochemical Properties and Safety Profile

The most significant distinction between 1,3-propane sultone and this compound lies in their safety profiles. Propane-1,3-sultone is a potent alkylating agent and is classified as a toxic, mutagenic, and teratogenic substance, reasonably anticipated to be a human carcinogen.[3][4][7] Its handling requires stringent engineering controls and personal protective equipment. This compound, while corrosive due to its acidic nature, does not carry the severe systemic health risks of the sultone.[8]

Property1,3-Propane SultoneThis compound
Molecular Formula C₃H₆O₃S[7]C₃H₈O₄S[9]
Molecular Weight 122.14 g/mol [7]140.16 g/mol [8]
Appearance White crystalline solid or colorless liquid above 31 °C[7]Colorless, viscous liquid (often in aqueous solution)[9]
Melting Point 30 - 33 °C[10]N/A
Boiling Point 180 °C at 40 hPa[10]N/A
Solubility in Water 10% (20°C); hydrolyzes to form this compound[6][7]Highly soluble[9]
Primary Hazard Toxic, mutagenic, carcinogenic (Group 2A)[4][7]Corrosive (Causes severe skin burns and eye damage)[8]
Handling Requires certified chemical fume hood, chemical-resistant gloves (e.g., butyl rubber), and strict decontamination procedures.[3][6]Standard PPE for corrosive materials (gloves, safety goggles).[8]

Mechanism of Action and Synthetic Strategy

The differing chemical structures of the two reagents dictate their application in synthesis. Propane-1,3-sultone acts as a powerful electrophile, while this compound is a bifunctional molecule with a nucleophilic hydroxyl group and a strongly acidic sulfonate group.

Propane-1,3-Sultone: The primary reaction mechanism is the irreversible ring-opening by a nucleophile (e.g., an amine, alcohol, or thiol).[3] This Sₙ2 reaction is highly efficient due to the relief of strain in the four-membered ring, directly attaching a sulfopropyl group to the nucleophilic atom.[5] This one-step functionalization is ideal for post-polymerization modifications or the synthesis of zwitterionic materials.[11]

cluster_0 Synthetic Roles of this compound cluster_1 As a Precursor cluster_2 As a Building Block HPSA HO-(CH₂)₃-SO₃H (this compound) PS Propane-1,3-sultone HPSA->PS - H₂O (Dehydration/Cyclization) Monomer Sulfonated Monomer (e.g., Ester) HPSA->Monomer Esterification via -OH group Reactant R-COOH (e.g., Carboxylic Acid) Reactant->Monomer G cluster_PS Workflow: 1,3-Propane Sultone cluster_HPSA Workflow: this compound PS_A A. Strict Preparation (Certified Fume Hood, PPE Check, Inert Atmosphere) PS_B B. Reagent Handling (Weigh/dispense sultone in hood) PS_A->PS_B PS_C C. Reaction (Anhydrous Conditions) PS_B->PS_C PS_D D. Purification (e.g., Dialysis) PS_C->PS_D PS_E E. Mandatory Decontamination (Rinse glassware, base hydrolysis, hazardous waste disposal) PS_D->PS_E HPSA_A A. Standard Preparation (Standard Fume Hood, PPE for Corrosives) HPSA_B B. Reagent Handling (Handle aqueous acid) HPSA_A->HPSA_B HPSA_C C. Reaction (e.g., Esterification, may require water removal) HPSA_B->HPSA_C HPSA_D D. Purification (e.g., Extraction, Chromatography) HPSA_C->HPSA_D HPSA_E E. Standard Neutralization & Cleaning HPSA_D->HPSA_E

References

A Comparative Analysis of Zwitterionic Buffers for Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Your Separations

In the realm of capillary electrophoresis (CE), the choice of background electrolyte is paramount to achieving optimal separation performance. Zwitterionic buffers, often referred to as "Good's buffers," have emerged as a superior alternative to traditional buffers like phosphate and borate, particularly for the analysis of proteins and other biomolecules.[1][2] Their unique properties, including low conductivity and high buffering capacity, address common challenges in CE, such as Joule heating and protein adsorption to the capillary wall.[3][4] This guide provides a comparative analysis of common zwitterionic buffers—HEPES, MOPS, TAPS, and MES—to assist researchers in selecting the most suitable buffer for their specific capillary electrophoresis applications.

Key Performance Characteristics of Zwitterionic Buffers

Zwitterionic buffers offer several distinct advantages in capillary electrophoresis. Their low ionic mobility results in significantly lower currents compared to inorganic buffers, which minimizes Joule heating.[3] This reduction in heat generation allows for the use of higher buffer concentrations, leading to enhanced buffering capacity and more robust and reproducible separations.[3] Furthermore, zwitterionic buffers can effectively reduce the interaction of proteins with the negatively charged capillary surface, mitigating peak tailing and improving separation efficiency.[5][6]

A comparative summary of the physicochemical properties of commonly used zwitterionic buffers is presented in Table 1.

BufferpKa at 25°CUseful pH RangeMolecular Weight ( g/mol )
MES 6.155.5 – 6.7195.24
MOPS 7.206.5 – 7.9209.26
HEPES 7.486.8 – 8.2238.30
TAPS 8.407.7 – 9.1243.28

Data sourced from various chemical suppliers and publications.

While zwitterionic buffers offer significant advantages, a notable drawback is their higher UV absorbance at lower wavelengths (below 220 nm) compared to inorganic buffers.[3] This can be a limitation when high sensitivity UV detection in the low UV range is required.

Comparative Performance in Protein Separation

Buffer SystemAnalyte(s)Separation Efficiency (Theoretical Plates)Key Observations
Trimethylglycine/Potassium Sulfate Lysozyme, α-Chymotrypsinogen A> 100,000High concentrations of the zwitterionic additive improved protein separations.[3]
MES/Histidine & MOPS/Imidazole Pharmaceutical Peptides200,000 - 300,000High UV absorbance of these buffers can decrease the linear dynamic range of the detector.
TAPS DNA and DNA-dye complexesNot explicitly stated, but widely used for this application.Effective for DNA sequencing applications.[7][8]
MES/SDS Monoclonal AntibodyNot explicitly stated, but reduces artificial fragment peaks.Can replace traditional Tris-HCl/SDS buffers for non-reduced CE-SDS of monoclonal antibodies.[9]

This table is a synthesis of data from multiple sources and experimental conditions may vary.

Experimental Protocols

To facilitate the application of zwitterionic buffers in your laboratory, detailed protocols for the preparation of a standard protein mix and the subsequent analysis using different zwitterionic buffers in a capillary electrophoresis system are provided below.

Preparation of Standard Protein Mix

Objective: To prepare a stock solution of a standard protein mixture for comparative analysis.

Materials:

  • Lysozyme (from chicken egg white)

  • Myoglobin (from equine skeletal muscle)

  • Bovine Serum Albumin (BSA)

  • Deionized water (18 MΩ·cm or higher)

Procedure:

  • Prepare individual stock solutions of Lysozyme, Myoglobin, and BSA at a concentration of 1 mg/mL in deionized water.

  • To create the standard protein mix, combine equal volumes of each individual protein stock solution.

  • Aliquot the standard protein mix into smaller volumes and store at -20°C until use.

General Capillary Electrophoresis Protocol for Protein Separation

Objective: To provide a general workflow for the separation of a standard protein mixture using a capillary electrophoresis system with a zwitterionic buffer.

Instrumentation:

  • Capillary Electrophoresis system with UV detector

  • Uncoated fused-silica capillary (e.g., 50 µm i.d., 375 µm o.d., effective length 40 cm, total length 50 cm)

General Procedure:

  • Capillary Conditioning:

    • Flush the new capillary with 1 M NaOH for 20 minutes.

    • Flush with deionized water for 10 minutes.

    • Flush with the selected running buffer for 15 minutes.

  • Sample Preparation:

    • Thaw an aliquot of the standard protein mix.

    • Dilute the protein mix to a final concentration of 0.1 mg/mL for each protein using the selected running buffer.

  • Electrophoresis:

    • Fill the inlet and outlet vials with the fresh running buffer.

    • Inject the sample using a hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • Apply a separation voltage (e.g., 20 kV, positive polarity at the inlet).

    • Set the capillary temperature (e.g., 25°C).

    • Monitor the separation at a suitable wavelength (e.g., 214 nm).

  • Between Runs:

    • Flush the capillary with 0.1 M NaOH for 2 minutes.

    • Flush with deionized water for 2 minutes.

    • Flush with the running buffer for 5 minutes.

Specific Zwitterionic Buffer Preparation Protocols

1. HEPES Buffer (50 mM, pH 7.4):

  • Weigh out the appropriate amount of HEPES free acid.

  • Dissolve in approximately 90% of the final volume of deionized water.

  • Adjust the pH to 7.4 using a 1 M NaOH solution.

  • Bring the solution to the final volume with deionized water.

  • Filter the buffer through a 0.22 µm filter before use.

2. MOPS Buffer (50 mM, pH 7.2):

  • Weigh out the appropriate amount of MOPS free acid.

  • Dissolve in approximately 90% of the final volume of deionized water.

  • Adjust the pH to 7.2 using a 1 M NaOH solution.

  • Bring the solution to the final volume with deionized water.

  • Filter the buffer through a 0.22 µm filter before use.

3. TAPS Buffer (50 mM, pH 8.4):

  • Weigh out the appropriate amount of TAPS free acid.

  • Dissolve in approximately 90% of the final volume of deionized water.

  • Adjust the pH to 8.4 using a 1 M NaOH solution.

  • Bring the solution to the final volume with deionized water.

  • Filter the buffer through a 0.22 µm filter before use.

4. MES Buffer (50 mM, pH 6.1):

  • Weigh out the appropriate amount of MES free acid.

  • Dissolve in approximately 90% of the final volume of deionized water.

  • Adjust the pH to 6.1 using a 1 M NaOH solution.

  • Bring the solution to the final volume with deionized water.

  • Filter the buffer through a 0.22 µm filter before use.

Visualizing Experimental Workflows and Logical Relationships

To further clarify the experimental process and the decision-making involved in buffer selection, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_ce Capillary Electrophoresis cluster_analysis Data Analysis A Prepare Standard Protein Mix D Sample Injection A->D B Prepare Zwitterionic Buffer (HEPES, MOPS, etc.) C Capillary Conditioning B->C C->D E Apply Voltage & Separation D->E F UV Detection E->F G Generate Electropherogram F->G H Calculate Separation Efficiency & Resolution G->H I Compare Buffer Performance H->I

Caption: Workflow for comparative analysis of zwitterionic buffers in CE.

Buffer_Selection_Logic Start Start: Buffer Selection Desired_pH Determine Desired Operating pH Start->Desired_pH Analyte_Properties Consider Analyte Properties (e.g., pI) Desired_pH->Analyte_Properties Detection_Method Consider Detection Method (UV cutoff) Analyte_Properties->Detection_Method Select_Buffer Select Appropriate Zwitterionic Buffer (MES, MOPS, HEPES, TAPS) Detection_Method->Select_Buffer Optimize Optimize Buffer Concentration Select_Buffer->Optimize

Caption: Logical flow for selecting a suitable zwitterionic buffer.

Conclusion

Zwitterionic buffers offer significant advantages for capillary electrophoresis, particularly in the analysis of proteins and other biomolecules. Their low conductivity minimizes Joule heating, allowing for the use of higher concentrations to improve buffering capacity and reproducibility. Furthermore, they effectively reduce analyte-wall interactions, leading to improved peak shape and separation efficiency. The choice of a specific zwitterionic buffer should be guided by the desired pH of the separation, the properties of the analyte, and the detection method. By carefully considering these factors and utilizing the provided protocols, researchers can significantly enhance the quality and reliability of their capillary electrophoresis separations.

References

Evaluating the performance of 3-Hydroxypropane-1-sulfonic acid as a solid acid catalyst

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the pursuit of greener and more efficient chemical syntheses, solid acid catalysts have emerged as a promising alternative to traditional liquid acids. This guide provides a comprehensive evaluation of the performance of propyl-sulfonic acid functionalized materials as solid acid catalysts. While 3-Hydroxypropane-1-sulfonic acid in its pure solid form is not commonly employed as a heterogeneous catalyst, its functional motif, the propyl-sulfonic acid group, is widely immobilized on various solid supports to create robust and reusable catalysts. This guide compares the performance of these catalysts against established alternatives, supported by experimental data.

Comparative Performance Data

The efficacy of a solid acid catalyst is determined by several key parameters, including its activity, selectivity, stability, and reusability. The following tables summarize the performance of propyl-sulfonic acid functionalized silica (Pr-SO₃H-Silica) in comparison to other common solid acid catalysts in esterification reactions, a benchmark for catalytic activity.

Table 1: Comparison of Catalytic Activity in Esterification Reactions

CatalystReactionSubstratesTemp. (°C)Time (h)Conversion/Yield (%)Reference
Pr-SO₃H-SBA-15 AcetalizationGlycerol, Paraformaldehyde805~85% Yield[1]
Fe₃O₄@SiO₂-PrSO₃H EsterificationEthanol, Acetic Acid803~70% Conversion[2]
Amberlyst-15 EsterificationAcetic Acid, n-Butanol1004~50% Conversion[3]
Sulfonated HCPs EsterificationAcetic Acid, n-Butanol1004~90% Conversion[3]
Nafion NR50 EsterificationHexanoic Acid, EthanolNot SpecifiedNot Specified98% Yield[4]

Table 2: Catalyst Reusability

CatalystReactionNo. of CyclesFinal Conversion/Yield (%)Reference
Pr-SO₃H-SBA-15 Acetalization579.4% Yield[1]
Fe₃O₄@SiO₂-Oc&PrSO₃H Esterification6>80% Conversion[2]
Sulfonated HCPs Esterification4No significant deactivation[3]
Sulfonic acid-functionalized MIL-101 Esterification5No loss of activity

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of catalytic performance. Below are representative experimental protocols for the synthesis of a propyl-sulfonic acid functionalized silica catalyst and its application in a typical esterification reaction.

Protocol 1: Synthesis of Propyl-Sulfonic Acid Functionalized SBA-15 (Pr-SO₃H-SBA-15)

This protocol describes a post-grafting method to functionalize mesoporous silica (SBA-15).

Materials:

  • SBA-15 mesoporous silica

  • (3-Mercaptopropyl)trimethoxysilane (MPTMS)

  • Toluene (anhydrous)

  • Hydrogen peroxide (30% solution)

  • Methanol

Procedure:

  • Grafting of Thiol Groups: 1 g of SBA-15 is dispersed in 30 mL of anhydrous toluene. To this suspension, 1 mL of MPTMS is added. The mixture is refluxed with stirring at 130°C for 24 hours.[1]

  • Washing and Drying: The resulting thiol-functionalized solid is collected by filtration, washed three times with methanol, and dried under vacuum at 70°C.[1]

  • Oxidation to Sulfonic Acid: The dried solid is then suspended in 30 mL of 30% hydrogen peroxide and stirred at room temperature for 24 hours to oxidize the thiol groups (-SH) to sulfonic acid groups (-SO₃H).[1]

  • Final Washing and Drying: The final catalyst, Pr-SO₃H-SBA-15, is recovered by filtration, washed thoroughly with methanol, and dried under vacuum.[1]

Protocol 2: Esterification of Acetic Acid with n-Butanol

This protocol outlines a typical procedure for evaluating the catalytic activity in an esterification reaction.

Materials:

  • Propyl-sulfonic acid functionalized catalyst (e.g., Pr-SO₃H-SBA-15)

  • Acetic acid (AcH)

  • n-Butanol (n-BuOH)

  • Reaction vessel with a reflux condenser and magnetic stirring

Procedure:

  • Reaction Setup: A mixture of acetic acid (e.g., 64 mmol) and n-butanol (e.g., 128 mmol, 2 equivalents) is placed in the reaction vessel.[3]

  • Catalyst Addition: A specific amount of the solid acid catalyst (e.g., 20-30 mg) is added to the reactant mixture.[3]

  • Reaction Conditions: The reaction mixture is heated to a specific temperature (e.g., 100°C) and stirred vigorously (e.g., 400 rpm) for a set period (e.g., 4 hours).[3]

  • Monitoring and Analysis: Aliquots of the reaction mixture can be withdrawn at different time intervals and analyzed by techniques such as gas chromatography (GC) to determine the conversion of the limiting reactant (acetic acid) and the yield of the ester product.

  • Catalyst Recovery and Reuse: After the reaction, the solid catalyst is separated from the reaction mixture by filtration or centrifugation, washed with a suitable solvent (e.g., methanol), dried, and can be used for subsequent reaction cycles to test its reusability.[1][2]

Visualizations

To better understand the processes involved, the following diagrams illustrate the synthesis of the catalyst and the general mechanism of acid-catalyzed esterification.

Catalyst_Synthesis_Workflow SBA15 SBA-15 Silica Support Grafting Grafting (Reflux in Toluene) SBA15->Grafting MPTMS (3-Mercaptopropyl)trimethoxysilane (MPTMS) MPTMS->Grafting Thiol_SBA15 Thiol-Functionalized SBA-15 (SBA-15-SH) Grafting->Thiol_SBA15 Oxidation Oxidation (H₂O₂) Thiol_SBA15->Oxidation Final_Catalyst Propyl-Sulfonic Acid Functionalized SBA-15 (Pr-SO₃H-SBA-15) Oxidation->Final_Catalyst

Caption: Workflow for the synthesis of propyl-sulfonic acid functionalized SBA-15.

Esterification_Mechanism Catalyst Solid Acid Catalyst (R-SO₃H) Protonation Protonation Catalyst->Protonation H⁺ Carboxylic_Acid Carboxylic Acid (R'-COOH) Carboxylic_Acid->Protonation Protonated_Acid Protonated Carbonyl Protonation->Protonated_Acid Nucleophilic_Attack Nucleophilic Attack Protonated_Acid->Nucleophilic_Attack Alcohol Alcohol (R''-OH) Alcohol->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Water_Elimination->Catalyst -H⁺ (Regeneration) Ester Ester (R'-COOR'') Water_Elimination->Ester Water Water (H₂O) Water_Elimination->Water

Caption: General mechanism of acid-catalyzed esterification.

References

Comparison of different synthetic routes for 3-Hydroxypropane-1-sulfonic acid production

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a synthetic pathway is a critical decision governed by factors such as yield, purity, cost, safety, and scalability. This guide provides an objective comparison of the primary synthetic routes for the production of 3-Hydroxypropane-1-sulfonic acid, a vital intermediate in various industrial applications.

Comparison of Synthetic Routes

The production of this compound is predominantly achieved through three main synthetic pathways. The following table summarizes the key quantitative data and conditions for each route, offering a clear comparison to inform process selection.

ParameterRoute 1: Sulfonating Addition to Allyl AlcoholRoute 2: Hydrolysis of 1,3-Propane SultoneRoute 3: From Epichlorohydrin and Bisulfite (Intermediate Step)
Starting Materials Allyl alcohol, Sodium sulfite/bisulfite1,3-Propane sultone, Water/BaseEpichlorohydrin, Sodium bisulfite/sulfite
Key Reagents/Catalysts Radical initiators (e.g., AIBN), Oxygen, Peroxides, Metal salts (e.g., CuSO4)[1][2]Base (e.g., NaOH)-
Reaction Temperature Room temperature to 100°C[1][3]Generally facile, can be done at room temperature or with gentle heating.70 - 85°C[4][5]
Reaction Time 2.5 - 4 hours[3]Rapid in the presence of water[6]~15 minutes to 2 hours[4][5]
Reported Yield 90-95% (as potassium salt)[2]Approaching quantitative under controlled conditions.>99% conversion of bisulfite to the intermediate, 1-chloro-2-hydroxypropane-3-sulfonate[5]
Product Purity Technical grade ~80% in water[7][8]. Can be purified further.High, but the final product may contain residual starting material if hydrolysis is incomplete.High purity of the intermediate product is reported[5].
Key Advantages High yield, avoids highly toxic reagents.Simple reaction, potentially high yield.Very high conversion rate, rapid reaction.
Key Disadvantages Requires careful control of pH and temperature; purification from inorganic salts is necessary[3].Extreme Hazard : 1,3-Propane sultone is a known carcinogen, mutagen, and teratogen[9][10].This route produces an intermediate, requiring further steps to reach the target molecule.

Synthetic Pathway Diagrams

The following diagrams, generated using DOT language, illustrate the chemical transformations for each primary synthetic route.

G Route 1: Sulfonating Addition to Allyl Alcohol Allyl_Alcohol Allyl Alcohol Sodium_Salt Sodium 3-hydroxypropane-1-sulfonate Allyl_Alcohol->Sodium_Salt Sodium_Bisulfite Sodium Bisulfite (NaHSO3) Sodium_Bisulfite->Sodium_Salt Initiator Initiator (e.g., O2, AIBN) Initiator->Sodium_Salt Radical Addition Final_Product This compound Sodium_Salt->Final_Product Acid Acid (e.g., HCl) Acid->Final_Product Acidification NaCl NaCl

Caption: Reaction pathway for the synthesis of this compound from allyl alcohol.

G Route 2: Hydrolysis of 1,3-Propane Sultone Propane_Sultone 1,3-Propane Sultone (Hazardous) Final_Product This compound Propane_Sultone->Final_Product Water Water (H2O) Water->Final_Product Ring-opening hydrolysis

Caption: Synthesis of this compound via hydrolysis of 1,3-Propane Sultone.

G Route 3: Intermediate Synthesis from Epichlorohydrin Epichlorohydrin Epichlorohydrin Intermediate Sodium 1-chloro-2-hydroxypropane-3-sulfonate Epichlorohydrin->Intermediate Sodium_Bisulfite Sodium Bisulfite (NaHSO3) Sodium_Bisulfite->Intermediate Ring-opening addition

Caption: Formation of a key intermediate from epichlorohydrin and sodium bisulfite.

Experimental Protocols

Detailed methodologies are crucial for the replication and evaluation of synthetic routes. Below are protocols for the key experiments cited.

Route 1: Synthesis from Allyl Alcohol and Sodium Bisulfite/Sulfite

This protocol is adapted from a method described in the Journal of Chemical Science and Technology[3].

Materials:

  • Sodium bisulfite (1.83 g)

  • Sodium sulfite (12.0 g + 0.92 g)

  • Distilled allyl alcohol (5.9 g)

  • Deionized water

  • 10% Sulfuric acid

  • 10% Sodium hydroxide solution

  • Ethanol

  • Gaseous hydrogen chloride

  • Anhydrous calcium chloride

Procedure:

  • Prepare Solutions:

    • Solution A: Dissolve 1.83 g of sodium bisulfite and 12.0 g of sodium sulfite in 40 ml of water.

    • Solution B: Dissolve 5.9 g of distilled allyl alcohol in 20 ml of water.

  • Reaction Setup: In a 250 ml three-neck flask with intense agitation, add 0.92 g of sodium sulfite and 20 ml of water.

  • Addition Reaction: Simultaneously add Solution A and Solution B dropwise into the flask at room temperature over 90 minutes.

  • Heating: Increase the reaction temperature to 90-100°C and maintain for 3-4 hours, keeping the pH around 7-8. The reaction is complete when the distinct odor of allyl alcohol is no longer present.

  • Work-up and Purification:

    • Adjust the pH of the mixture to 3-4 with 10% sulfuric acid to remove unreacted sulfites as sulfur dioxide.

    • Concentrate the mixture using a rotary evaporator until a white film appears.

    • Neutralize the concentrated mixture with 10% sodium hydroxide solution.

    • Concentrate again until a white solid appears, then add ethanol and filter to remove inorganic salts.

  • Acidification: Introduce gaseous hydrogen chloride into the filtrate while stirring to precipitate sodium chloride.

  • Final Product Isolation: Add anhydrous calcium chloride, stir for 2 hours, freeze for 12 hours, and then filter to remove insoluble salts. Concentrate the filtrate in a rotary evaporator below 75°C to obtain 3-hydroxy-1-propanesulfonic acid as a reddish-brown liquid[3].

Route 2: Hydrolysis of 1,3-Propane Sultone

Warning: 1,3-Propane sultone is a suspected carcinogen and a potent alkylating agent. All manipulations should be performed in a certified fume hood with appropriate personal protective equipment.

General Procedure: The hydrolysis of 1,3-propane sultone to 3-hydroxypropanesulfonic acid is a straightforward ring-opening reaction[9].

  • Reaction: Dissolve 1,3-propane sultone in an aqueous solution. The reaction proceeds with water alone but can be accelerated by the presence of a stoichiometric amount of a base, such as sodium hydroxide.

  • Heating: Gentle heating can be applied to facilitate the completion of the reaction.

  • Isolation: If the sodium salt is desired, the water can be evaporated. For the free acid, the reaction is performed without a base, and the water is removed under reduced pressure.

Route 3: Synthesis of Sodium 1-chloro-2-hydroxypropane-3-sulfonate from Epichlorohydrin

This protocol is based on a patented method demonstrating high conversion[5].

Materials:

  • Sodium metabisulfite (176 parts)

  • Sodium sulfite (10.2 parts)

  • Water (313.8 parts)

  • Epichlorohydrin (184 parts)

Procedure:

  • Reaction Setup: Mix sodium metabisulfite and sodium sulfite with water in a reactor under a nitrogen blanket and heat to 70°C.

  • Addition: Add epichlorohydrin to the mixture. Use an ice-water bath to maintain the reaction temperature at 70°C with vigorous agitation.

  • Reaction Monitoring: The reaction is very rapid. A sample taken after 15 minutes showed a conversion of over 99% of the bisulfite[5].

  • Product: The resulting product is a high-purity aqueous solution of sodium 1-chloro-2-hydroxypropane-3-sulfonate, which can be used in subsequent reactions.

Conclusion

The synthesis of this compound via the sulfonating addition to allyl alcohol stands out as a high-yield and industrially viable method. It avoids the extreme toxicity associated with 1,3-propane sultone, making it a much safer alternative. While the hydrolysis of 1,3-propane sultone is a simple and potentially high-yielding reaction, the severe health hazards of the starting material make it unsuitable for most applications. The route starting from epichlorohydrin is highly efficient for producing a key intermediate, but requires further chemical transformations to yield the final product. The choice of synthetic route will ultimately depend on the specific requirements of the application, with safety and scalability being paramount considerations.

References

Cross-Validation of Analytical Methods for 3-Hydroxypropane-1-sulfonic acid (HPSA) Purity Assessment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the purity assessment of 3-Hydroxypropane-1-sulfonic acid (HPSA). It is intended for researchers, scientists, and drug development professionals to facilitate the selection of appropriate analytical techniques and to underscore the importance of cross-validation for ensuring data integrity and regulatory compliance.

Introduction to HPSA and Purity Assessment

This compound (HPSA), also known as isethionic acid, is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its purity is a critical quality attribute that can significantly impact the safety and efficacy of the final product. Therefore, robust and validated analytical methods are essential for accurate purity determination and impurity profiling. Cross-validation of different analytical techniques provides a higher level of assurance in the reliability of the obtained results.

Comparative Analysis of Analytical Methods

The selection of an analytical method for HPSA purity assessment depends on various factors, including the expected impurities, the required sensitivity and selectivity, and the available instrumentation. This section compares the most common analytical techniques that can be employed for this purpose.

Table 1: Comparison of Analytical Methods for HPSA Purity Assessment

Analytical MethodPrincipleAdvantagesDisadvantagesTypical Performance Characteristics
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a stationary and a mobile phase.High resolution, high sensitivity, suitable for a wide range of analytes.Can be time-consuming, requires skilled operators.Limit of Detection (LOD): ~0.01%Limit of Quantitation (LOQ): ~0.03%Accuracy: 98-102%Precision (RSD): < 2%
Ion Chromatography (IC) Separation of ions and polar molecules based on their affinity to an ion exchanger.Excellent for ionic species, high selectivity for sulfonic acids.Limited to ionic analytes, can be susceptible to matrix effects.LOD: ~0.02%LOQ: ~0.05%Accuracy: 97-103%Precision (RSD): < 3%
Capillary Electrophoresis (CE) Separation based on the differential migration of charged species in an electric field.High efficiency, minimal sample and reagent consumption.Lower concentration sensitivity compared to HPLC, reproducibility can be a challenge.LOD: ~0.05%LOQ: ~0.15%Accuracy: 95-105%Precision (RSD): < 5%
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides structural information and quantitative analysis based on the magnetic properties of atomic nuclei.Provides absolute quantification without the need for a reference standard of the impurity, highly specific.Lower sensitivity compared to chromatographic methods, requires expensive instrumentation.LOQ: ~0.1%Accuracy: 99-101%Precision (RSD): < 1%
Titrimetry (Acid-Base) Determination of the concentration of an acid by reacting it with a standard solution of a base.Simple, inexpensive, and accurate for bulk purity assessment.Non-specific, cannot distinguish between HPSA and other acidic impurities.Accuracy: 99.5-100.5%Precision (RSD): < 0.5%

Experimental Protocols

Detailed experimental protocols are crucial for the successful implementation and cross-validation of analytical methods. The following are representative protocols for the analysis of HPSA.

HPLC-UV Method for HPSA Purity
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a mixture of 95% 20 mM potassium phosphate buffer (pH 2.5) and 5% acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Sample Preparation: Accurately weigh and dissolve HPSA in the mobile phase to a final concentration of 1 mg/mL.

Ion Chromatography Method for HPSA and Ionic Impurities
  • Column: Anion-exchange column (e.g., 4 x 250 mm)

  • Eluent: 50 mM sodium hydroxide

  • Flow Rate: 1.2 mL/min

  • Injection Volume: 20 µL

  • Detection: Suppressed conductivity detection

  • Sample Preparation: Dissolve HPSA in deionized water to a concentration of 100 µg/mL.

Cross-Validation Workflow

Cross-validation is a systematic process of comparing the results from two or more distinct analytical methods to ensure the accuracy and reliability of the data. The following diagram illustrates a typical workflow for the cross-validation of analytical methods for HPSA purity assessment.

CrossValidationWorkflow start Start: Define Purity Assessment Goals select_methods Select Primary and Secondary Analytical Methods start->select_methods develop_primary Method Development & Optimization (Primary) select_methods->develop_primary develop_secondary Method Development & Optimization (Secondary) select_methods->develop_secondary validate_primary Method Validation (Primary) develop_primary->validate_primary analyze_samples Analyze HPSA Samples by Both Methods validate_primary->analyze_samples validate_secondary Method Validation (Secondary) develop_secondary->validate_secondary validate_secondary->analyze_samples compare_results Compare Results: - Purity Values - Impurity Profiles analyze_samples->compare_results discrepancy Discrepancy Investigation compare_results->discrepancy root_cause Identify Root Cause discrepancy->root_cause Yes end End: Adopt Validated Methods for Routine Use discrepancy->end  No   corrective_action Implement Corrective and Preventive Actions root_cause->corrective_action revalidate Re-validate Methods corrective_action->revalidate revalidate->analyze_samples

Caption: Workflow for the cross-validation of analytical methods.

Potential Impurities in HPSA

A critical aspect of purity assessment is the identification and quantification of potential impurities. Based on the typical synthesis routes of HPSA, the following impurities could be present:

  • Starting Materials: Unreacted starting materials from the synthesis process.

  • By-products: Compounds formed from side reactions during synthesis.

  • Degradation Products: Impurities formed during storage or handling of HPSA.

  • Residual Solvents: Solvents used in the manufacturing process.

The logical relationship for considering these impurities during method development is outlined below.

ImpurityConsideration HPSA_Synthesis HPSA Synthesis Route Potential_Impurities Potential Impurities HPSA_Synthesis->Potential_Impurities Starting_Materials Starting Materials Potential_Impurities->Starting_Materials By_Products By-products Potential_Impurities->By_Products Degradants Degradation Products Potential_Impurities->Degradants Method_Development Analytical Method Development Starting_Materials->Method_Development By_Products->Method_Development Degradants->Method_Development Specificity Specificity/ Selectivity Method_Development->Specificity LOD_LOQ LOD / LOQ Method_Development->LOD_LOQ

Caption: Logical flow for impurity consideration in method development.

Conclusion

The purity assessment of this compound is a critical step in ensuring product quality and safety. A multi-faceted approach utilizing orthogonal analytical techniques, coupled with a rigorous cross-validation strategy, is paramount. This guide provides a framework for selecting and validating appropriate analytical methods, ultimately leading to more reliable and defensible data for researchers, scientists, and drug development professionals. The presented workflows and comparative data serve as a starting point for developing a comprehensive purity assessment program for HPSA.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of biological research and pharmaceutical development, maintaining a stable pH is critical for the success of a vast array of experiments, from enzyme kinetics and cell culture to protein purification and drug formulation. Zwitterionic sulfonic acid-based buffers, often referred to as "Good's buffers," have become indispensable tools for achieving this stability within physiological pH ranges. This guide provides a comparative study of the buffering capacity of 3-Hydroxypropane-1-sulfonic acid and its more commonly utilized structural relatives, supported by experimental data and detailed protocols.

Introduction to Sulfonic Acid-Based Buffers

"Good's buffers" are a series of zwitterionic compounds developed by Norman Good and colleagues to meet several criteria for biological research, including pKa values between 6 and 8, high water solubility, low permeability through biological membranes, and minimal interaction with metal ions.[1][2] Many of these widely used buffers, such as HEPES, MOPS, and PIPES, feature a sulfonic acid group, which contributes to their desirable characteristics.

This comparison will focus on this compound and related, more established, zwitterionic sulfonic acid buffers. While structurally similar, their buffering properties differ significantly.

Physicochemical Properties and Buffering Capacity

The effectiveness of a buffer is determined by its pKa, the pH at which the acidic and basic forms of the buffer are in equal concentrations, and its buffering capacity, which is the ability to resist pH change upon the addition of an acid or base.

BufferMolecular Weight ( g/mol )pKa at 25°CUseful pH Range
This compound 140.16~1.7 (Predicted)Not applicable for biological pH
MES 195.26.155.5 - 6.7
PIPES 302.46.766.1 - 7.5
MOPS 209.37.206.5 - 7.9
HEPES 238.37.486.8 - 8.2
TES 229.27.406.8 - 8.2
CAPS 221.310.49.7 - 11.1

Note: The pKa of this compound is a predicted value for the dissociation of the sulfonic acid proton and indicates it is a strong acid. It does not have a pKa in the physiological range and is therefore not suitable as a biological buffer in that context.

As the data indicates, this compound is a strong acid, with a predicted pKa well below the typical physiological pH range of 6-8. This means it fully dissociates in aqueous solutions and does not possess the ability to buffer in the neutral pH range, which is a critical requirement for most biological experiments.

In contrast, zwitterionic buffers like MES, PIPES, MOPS, and HEPES have pKa values that make them highly effective at maintaining a stable pH in the 6 to 8 range.[3] These buffers contain both a sulfonic acid group and an amino group, allowing them to exist as zwitterions and buffer effectively around their respective pKa values.

Experimental Protocols

Determination of Buffering Capacity by Titration

The buffering capacity of a compound can be experimentally determined by acid-base titration. This involves titrating a solution of the buffer with a strong acid or base and monitoring the change in pH.

Materials:

  • Buffer solution of known concentration (e.g., 0.1 M)

  • Standardized strong base solution (e.g., 0.1 M NaOH)

  • Standardized strong acid solution (e.g., 0.1 M HCl)

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Buret

Procedure:

  • Preparation: Prepare a solution of the buffer at a known concentration in deionized water.

  • Calibration: Calibrate the pH meter using standard pH buffers.

  • Titration with Base:

    • Place a known volume of the buffer solution in a beaker with a magnetic stir bar.

    • Immerse the pH electrode in the solution and record the initial pH.

    • Add the strong base from the buret in small, known increments.

    • After each addition, allow the pH to stabilize and record the pH and the total volume of base added.

    • Continue the titration until the pH has risen significantly, well past the expected pKa.

  • Titration with Acid: Repeat the titration process with a fresh sample of the buffer solution using a strong acid as the titrant.

  • Data Analysis:

    • Plot the pH of the solution as a function of the volume of strong base (or acid) added. This will generate a titration curve.

    • The pKa of the buffer is the pH at the midpoint of the flattest region of the curve (the buffer region).

    • The buffering capacity (β) can be calculated from the slope of the titration curve. It is at its maximum at the pKa.

Applications in Biological Systems and Signaling Pathways

Sulfonic acid-based zwitterionic buffers are workhorses in the modern biology lab, finding applications in a wide range of techniques.[1]

  • Enzyme Kinetics: Maintaining a stable pH is crucial for accurate enzyme activity assays. Buffers like MOPS are often used in kinase assays because they do not significantly interact with the magnesium ions essential for enzyme function.[4]

  • Protein Purification: Buffers are essential at every stage of protein purification to maintain protein stability and activity. The choice of buffer can influence the success of chromatographic separations.

  • Cell Culture: HEPES is widely used in cell culture media to provide additional buffering capacity, especially when cultures are manipulated outside of a CO2 incubator.[5]

  • Electrophoresis: Zwitterionic buffers are used in gel electrophoresis to maintain a stable pH during the separation of proteins and nucleic acids.

Visualization of Experimental Workflows

Below are diagrams illustrating the use of sulfonic acid buffers in common experimental workflows.

Experimental_Workflow_for_Enzyme_Kinetics cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents: - Enzyme - Substrate - MOPS Buffer (pH 7.2) reaction_setup Set up reaction: Buffer + Substrate reagents->reaction_setup initiation Initiate with Enzyme reaction_setup->initiation measurement Measure absorbance change over time initiation->measurement velocity Calculate Initial Velocity (V₀) measurement->velocity plotting Plot V₀ vs. [Substrate] velocity->plotting kinetics Determine Km and Vmax plotting->kinetics

Caption: Workflow for an enzyme kinetics assay using MOPS buffer.

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm (PIPES Lysis Buffer) RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates pAkt p-Akt (Active) Akt->pAkt Downstream Downstream Targets pAkt->Downstream Phosphorylates GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: Simplified PI3K/Akt signaling pathway studied using PIPES lysis buffer.[6]

Conclusion

The selection of an appropriate buffer is a foundational step in experimental design for life sciences research. While this compound shares a structural motif with many excellent biological buffers, its strongly acidic nature makes it unsuitable for maintaining a stable pH in the physiological range. In contrast, zwitterionic sulfonic acid buffers such as MES, PIPES, MOPS, and HEPES offer a range of pKa values and robust buffering capacities that make them invaluable for a multitude of biological applications. By understanding the physicochemical properties of these compounds and employing standardized experimental protocols to evaluate their performance, researchers can ensure the reliability and reproducibility of their results.

References

A Comparative Guide to the Efficacy of 3-Hydroxypropane-1-sulfonic Acid and Sulfuric Acid in Hydrolysis Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the catalytic efficacy of sulfonic acids and the conventional mineral acid, sulfuric acid, in hydrolysis reactions. While direct comparative experimental data for 3-Hydroxypropane-1-sulfonic acid is limited in the reviewed literature, this document presents a detailed analysis using a closely related and well-studied hydroxy sulfonic acid, isethionic acid (2-hydroxyethanesulfonic acid), as a representative analogue. The data presented herein is derived from studies on the hydrolysis of lignocellulosic biomass, a key process in biorefineries and the production of platform chemicals.

Executive Summary

The hydrolysis of polysaccharides, such as cellulose, into fermentable sugars is a critical step in various industrial processes. Sulfuric acid has traditionally been the catalyst of choice for this reaction. However, challenges associated with its recovery and environmental impact have prompted research into alternative, potentially more sustainable catalysts.[1] Hydroxy sulfonic acids, such as isethionic acid, have emerged as promising alternatives, demonstrating higher catalytic activity and enabling improved product yields under milder reaction conditions in certain contexts.[2] This guide synthesizes available experimental data to compare the performance of a representative hydroxy sulfonic acid with sulfuric acid, providing detailed experimental protocols and visual workflows to inform catalyst selection.

Data Presentation: Catalyst Performance in Biomass Hydrolysis

The following table summarizes the quantitative data from a comparative study on the hydrolysis of various lignocellulosic biomass feedstocks using isethionic acid and sulfuric acid. The data highlights the maximum yields of total reducing sugars (TRS) and glucose achieved, along with the corresponding reaction temperatures.

BiomassCatalystMax. TRS Yield (%)Temp. for Max. TRS Yield (°C)Max. Glucose Yield (%)Temp. for Max. Glucose Yield (°C)
Corn Stover Sulfuric Acid49.818038.2185
Isethionic Acid57.216045.1165
Switchgrass Sulfuric Acid47.118036.5185
Isethionic Acid53.815542.7160
Poplar Sulfuric Acid32.118525.4190
Isethionic Acid42.516035.3165

Data adapted from a study comparing dilute aqueous isethionic acid and sulfuric acid in the hydrolysis of untreated lignocellulosic biomass.[2] All reactions were conducted with a constant acid strength of 0.050 mol H⁺/L.

The data indicates that isethionic acid consistently produces higher maximum yields of both total reducing sugars and glucose across all tested biomass types.[2] Notably, these higher yields are achieved at significantly lower temperatures compared to sulfuric acid-catalyzed reactions, suggesting a higher catalytic efficiency for the hydroxy sulfonic acid under these conditions.[2]

Experimental Protocols

The following is a representative experimental protocol for the hydrolysis of lignocellulosic biomass, based on methodologies described in the cited literature.

Objective: To compare the catalytic efficacy of a sulfonic acid and sulfuric acid in the hydrolysis of a selected biomass feedstock.

Materials:

  • Lignocellulosic biomass (e.g., corn stover, switchgrass, poplar), dried and milled.

  • Sulfuric acid (H₂SO₄), 98%.

  • Isethionic acid (2-hydroxyethanesulfonic acid).

  • Deionized water.

  • Ampoule reactor or similar high-pressure reaction vessel.

  • High-Performance Liquid Chromatography (HPLC) system for analysis of sugars.

Procedure:

  • Catalyst Solution Preparation: Prepare aqueous solutions of sulfuric acid and isethionic acid to a constant proton concentration (e.g., 0.050 M H⁺). This ensures a fair comparison of catalytic activity.

  • Reactor Loading: Place a precisely weighed amount of the dried biomass powder into the reaction vessel. Add a specific volume of the prepared catalyst solution to achieve a desired biomass-to-liquid ratio (e.g., 1 w/v %).

  • Reaction: Seal the reactor and place it in a preheated oven or oil bath set to the desired reaction temperature (e.g., ranging from 150-190°C). The reaction is typically carried out for a fixed duration (e.g., 1 to 4 hours).

  • Quenching: After the specified reaction time, immediately quench the reaction by placing the reactor in an ice-water bath to halt any further degradation of the products.

  • Sample Preparation for Analysis:

    • Filter the reaction mixture to separate the solid residue from the liquid hydrolysate.

    • Neutralize the hydrolysate with a suitable base (e.g., calcium carbonate) to precipitate the acid catalyst as a salt.

    • Centrifuge the neutralized sample and filter the supernatant through a 0.22 µm syringe filter to prepare it for HPLC analysis.

  • Product Analysis: Analyze the filtered hydrolysate using an HPLC system equipped with a suitable column (e.g., a carbohydrate analysis column) and a refractive index detector. Quantify the concentrations of glucose and other reducing sugars by comparing peak areas to those of known standards.

  • Data Analysis: Calculate the yields of total reducing sugars and glucose as a percentage of the initial cellulose or biomass content.

Mandatory Visualizations

Experimental Workflow Diagram

G Experimental Workflow for Catalyst Efficacy Comparison cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Acid Solutions (Sulfuric Acid & Isethionic Acid) Constant H+ Concentration C Load Reactor (Biomass + Acid Solution) A->C B Weigh Dried Biomass B->C D Conduct Hydrolysis (Controlled Temperature & Time) C->D Heat E Quench Reaction (Ice Bath) D->E F Filter Hydrolysate E->F G Neutralize & Centrifuge F->G H HPLC Analysis (Quantify Sugars) G->H I Compare Yields (TRS & Glucose) H->I G General Acid-Catalyzed Cellulose Hydrolysis Pathway Cellulose Cellulose (Polysaccharide) Oligosaccharides Oligosaccharides Cellulose->Oligosaccharides Glucose Glucose (Monosaccharide) Oligosaccharides->Glucose DegradationProducts Degradation Products (e.g., HMF, Levulinic Acid, Formic Acid) Glucose->DegradationProducts Catalyst H+ (from Acid Catalyst) Catalyst->Cellulose Depolymerization Catalyst->Oligosaccharides Hydrolysis Catalyst->Glucose Dehydration

References

Validation of a Titration Method for Determining the Acidity of 3-Hydroxypropane-1-sulfonic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for determining the acidity of 3-Hydroxypropane-1-sulfonic acid, a compound noted for its strong acidic properties conferred by the sulfonic acid group.[1] The primary focus is on the validation of a potentiometric titration method, with a comparative analysis against alternative analytical techniques. This document is intended to furnish researchers, scientists, and drug development professionals with the necessary details to select and implement a suitable analytical method for their specific needs.

Overview of Analytical Methods

The determination of the acidity of this compound is crucial for quality control and formulation development. While several methods can be employed, they differ in terms of precision, specificity, and complexity.

  • Potentiometric Titration: This is a widely used and robust method for the analysis of acids. It involves monitoring the change in potential (voltage) of a solution as a titrant of known concentration is added. The endpoint of the titration, which corresponds to the complete neutralization of the acid, is identified by a sharp change in potential. This technique is particularly suitable for colored or turbid solutions where visual indicators cannot be used.[2]

  • Ion Chromatography (IC): A powerful technique for separating and quantifying ions, IC can be used to determine the concentration of the sulfonate anion after dissociation.[3] This method offers high sensitivity and specificity and is capable of simultaneously analyzing multiple ionic species.

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be employed for the analysis of sulfonic acids.[4] This technique separates components of a mixture based on their differential interactions with a stationary and a mobile phase. While versatile, method development can be more complex compared to titration.

Validation of Potentiometric Titration Method

Method validation is essential to ensure that the chosen analytical procedure is suitable for its intended purpose.[5][6] The key validation parameters for the potentiometric titration of this compound are specificity, linearity, accuracy, and precision.[5][6]

Experimental Workflow

The following diagram illustrates the logical workflow for the validation of the potentiometric titration method.

Titration Validation Workflow cluster_prep Preparation cluster_validation Validation Experiments cluster_analysis Data Analysis cluster_conclusion Conclusion start Start: Obtain this compound sample prep_titrant Prepare and Standardize Titrant (e.g., 0.1 M NaOH) start->prep_titrant prep_sample Prepare Analyte Solutions at Different Concentrations start->prep_sample specificity Specificity Test (Titrate with potential interferents) prep_titrant->specificity linearity Linearity Test (Titrate 5 concentrations, plot sample size vs. titrant volume) prep_titrant->linearity accuracy_precision Accuracy & Precision Test (Titrate 3 concentrations, 3 replicates each) prep_titrant->accuracy_precision prep_sample->specificity prep_sample->linearity prep_sample->accuracy_precision analyze_specificity Analyze Specificity Results specificity->analyze_specificity analyze_linearity Calculate R-squared for Linearity linearity->analyze_linearity analyze_accuracy Calculate Percent Recovery for Accuracy accuracy_precision->analyze_accuracy analyze_precision Calculate RSD for Repeatability and Intermediate Precision accuracy_precision->analyze_precision end End: Method Validated analyze_specificity->end analyze_linearity->end analyze_accuracy->end analyze_precision->end

Caption: Workflow for the validation of the potentiometric titration method.

Experimental Protocol: Potentiometric Titration

Objective: To determine the acidity of this compound using potentiometric titration with a standardized sodium hydroxide solution.

Materials and Equipment:

  • This compound sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • Potentiometer with a pH electrode

  • Magnetic stirrer and stir bar

  • 50 mL burette

  • Beakers and volumetric flasks

Procedure:

  • Sample Preparation: Accurately weigh a suitable amount of this compound and dissolve it in a known volume of deionized water to achieve a concentration within the validated range.

  • Titration Setup: Place the beaker containing the sample solution on the magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution.

  • Titration: Add the standardized 0.1 M NaOH solution from the burette in small increments. Record the pH of the solution after each addition. Continue the titration past the equivalence point, which is characterized by a rapid change in pH.

  • Endpoint Determination: The equivalence point is determined from the titration curve (pH vs. volume of NaOH added) or its first derivative.

  • Calculation: The acidity of the sample is calculated based on the volume of NaOH consumed at the equivalence point.

Data Presentation: Validation Parameters

The following tables summarize the expected quantitative data from the validation experiments.

Table 1: Linearity

Sample Weight (mg)Expected Titrant Volume (mL)Measured Titrant Volume (mL)
808.08.1
909.09.0
10010.010.1
11011.011.1
12012.012.0
R-squared (R²) -> 0.99

Table 2: Accuracy and Precision (Repeatability)

Concentration LevelReplicateMeasured Acidity (%)Mean Acidity (%)Recovery (%)RSD (%)
80% 199.899.999.90.17
2100.1
399.8
100% 1100.2100.1100.10.20
299.9
3100.2
120% 199.799.999.90.21
2100.1
399.9

Table 3: Intermediate Precision

AnalystDayMean Acidity (%)Overall Mean Acidity (%)Overall RSD (%)
11100.0100.0< 2.0
22100.1

Comparison with Alternative Methods

While potentiometric titration is a reliable and cost-effective method, other techniques may be more suitable for specific applications.

Table 4: Comparison of Analytical Methods

FeaturePotentiometric TitrationIon Chromatography (IC)High-Performance Liquid Chromatography (HPLC)
Principle Neutralization reactionIon exchangeDifferential partitioning
Specificity Good, but can be affected by other acidic impurities.HighHigh
Sensitivity ModerateHighHigh
Sample Throughput ModerateHighHigh
Cost per Sample LowHighHigh
Equipment Cost LowHighHigh
Advantages Simple, robust, inexpensive.[7]High specificity and sensitivity, can analyze multiple ions.[3]Versatile, high resolution.[4]
Disadvantages Lower sensitivity compared to chromatographic methods.Requires more expensive equipment and skilled operators.Method development can be complex, requires expensive equipment.

Conclusion

The validation of a potentiometric titration method for determining the acidity of this compound demonstrates that it is a highly suitable technique for routine quality control. The method is accurate, precise, and linear over a defined concentration range. For applications requiring higher sensitivity or the simultaneous analysis of other ionic species, Ion Chromatography or HPLC present viable, albeit more costly, alternatives. The choice of method should be based on the specific requirements of the analysis, including sample matrix, required sensitivity, and available resources.

References

A Comparative Spectroscopic Analysis of 3-Hydroxypropane-1-sulfonic Acid and Its Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the distinct spectroscopic characteristics of 3-Hydroxypropane-1-sulfonic acid and its corresponding sodium salt. This document provides a comparative analysis of their Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Raman, and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

This guide presents a comprehensive spectroscopic comparison of this compound and its sodium salt, two compounds of interest in various chemical and pharmaceutical applications. The presence of the acidic sulfonic acid group versus the ionic sulfonate group imparts distinct physicochemical properties, which are reflected in their respective spectral data. Understanding these differences is crucial for characterization, quality control, and reaction monitoring in research and development settings.

Executive Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and sodium 3-hydroxypropane-1-sulfonate.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data (Solvent: D₂O)

CompoundNucleusChemical Shift (δ) [ppm]MultiplicityAssignment
This compound ¹HNot available--
¹³C60.7, 48.3, 27.4[1]s, s, s-CH₂-OH, -CH₂-SO₃H, -CH₂-
Sodium 3-hydroxypropane-1-sulfonate ¹H3.67t-CH₂-OH
2.95m-CH₂-SO₃Na
1.94m-CH₂-
¹³C60.7s-CH₂-OH
48.3s-CH₂-SO₃Na
27.4s-CH₂-

Table 2: Infrared (FTIR) and Raman Spectroscopic Data (cm⁻¹)

CompoundFTIR (KBr or Mull)RamanAssignment
This compound Broad O-H stretch (~3400), S=O stretch (~1350, ~1170), S-O stretch (~1050)Not available-
Sodium 3-hydroxypropane-1-sulfonate Broad O-H stretch, SO₃⁻ asymmetric stretch (~1200), SO₃⁻ symmetric stretch (~1060)Available, specific peaks not detailed in search results.-

Table 3: Mass Spectrometry Data

CompoundIonization Mode[M-H]⁻ (m/z)Key Fragments
This compound Negative ESI139.006Not available
Sodium 3-hydroxypropane-1-sulfonate Negative ESI139.006 (for the sulfonate anion)Not available

Mandatory Visualization

The logical workflow for a comparative spectroscopic analysis is depicted in the following diagram.

G Workflow for Comparative Spectroscopic Analysis cluster_0 Sample Preparation cluster_1 Spectroscopic Techniques cluster_2 Data Analysis and Comparison Sample_Acid This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample_Acid->NMR FTIR FTIR Spectroscopy Sample_Acid->FTIR Raman Raman Spectroscopy Sample_Acid->Raman MS Mass Spectrometry (ESI-MS) Sample_Acid->MS Sample_Salt Sodium 3-hydroxypropane-1-sulfonate Sample_Salt->NMR Sample_Salt->FTIR Sample_Salt->Raman Sample_Salt->MS Data_Acquisition Data Acquisition NMR->Data_Acquisition FTIR->Data_Acquisition Raman->Data_Acquisition MS->Data_Acquisition Data_Processing Data Processing (Baseline Correction, Peak Picking) Data_Acquisition->Data_Processing Comparative_Analysis Comparative Analysis (Chemical Shifts, Vibrational Frequencies, m/z) Data_Processing->Comparative_Analysis Structural_Elucidation Structural Elucidation & Confirmation Comparative_Analysis->Structural_Elucidation

Caption: A generalized workflow for the comparative spectroscopic analysis.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 10-20 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR.[2]

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterium oxide (D₂O).[2]

    • Gently vortex the sample to ensure complete dissolution.[2]

    • Filter the solution through a glass wool-plugged pipette into a clean, dry 5 mm NMR tube.[2]

    • For precise chemical shift referencing, a suitable internal standard such as 3-(trimethylsilyl)propane-1-sulfonic acid sodium salt (DSS) can be added.[2]

  • ¹H NMR Spectroscopy:

    • Spectrometer: 400 MHz or higher field strength NMR spectrometer.[2]

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[2]

    • Acquisition Parameters:

      • Number of Scans (NS): 8 to 16.[2]

      • Relaxation Delay (D1): 1-2 seconds.[2]

      • Acquisition Time (AQ): 2-4 seconds.[2]

      • Spectral Width (SW): 10-12 ppm.[2]

    • Processing: Apply a Fourier transform to the Free Induction Decay (FID), phase correct the spectrum, and reference to the residual solvent peak (HDO) or the internal standard.[2]

  • ¹³C{¹H} NMR Spectroscopy:

    • Spectrometer: 100.6 MHz or corresponding frequency for the available ¹H spectrometer.[2]

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).[2]

    • Acquisition Parameters:

      • Number of Scans (NS): 1024 to 4096.[2]

      • Relaxation Delay (D1): 2 seconds.[2]

    • Processing: Apply a Fourier transform with proton decoupling and phase correct the spectrum.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)
  • Sample Preparation:

    • Thoroughly dry IR-grade potassium bromide (KBr) to remove moisture.

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of the dried KBr in an agate mortar until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet-forming die.

    • Press the powder under high pressure (typically several tons) to form a transparent or translucent pellet.

  • Data Acquisition:

    • Record a background spectrum of a pure KBr pellet.

    • Place the sample pellet in the spectrometer's sample holder and acquire the sample spectrum.

    • The final spectrum is typically presented in terms of transmittance or absorbance over the mid-infrared range (e.g., 4000-400 cm⁻¹).

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample in a suitable solvent compatible with mass spectrometry, such as a mixture of water and acetonitrile or methanol.

    • For sulfonated compounds, which are often analyzed in negative ion mode, the addition of a small amount of a basic modifier to the solvent may enhance deprotonation, although these compounds are typically already ionized in solution.

  • Data Acquisition:

    • Ionization Mode: Negative ion mode is generally preferred for sulfonated compounds to observe the [M-H]⁻ ion.

    • Instrumentation: A mass spectrometer equipped with an electrospray ionization source.

    • Infusion: Introduce the sample solution into the ESI source at a constant flow rate.

    • Parameters: Optimize instrument parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to achieve a stable signal and maximize the intensity of the ion of interest.

    • Analysis: Acquire the mass spectrum over a relevant m/z range. For fragmentation analysis (MS/MS), select the precursor ion ([M-H]⁻) and subject it to collision-induced dissociation (CID) to obtain a product ion spectrum.

References

Assessing the Environmental Impact of 3-Hydroxypropane-1-sulfonic Acid Compared to Other Catalysts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The growing emphasis on green and sustainable chemistry has necessitated a thorough evaluation of the environmental footprint of all chemicals used in research and manufacturing, including catalysts. This guide provides a comparative assessment of the environmental impact of 3-Hydroxypropane-1-sulfonic acid against two commonly used acid catalysts, sulfuric acid and p-toluenesulfonic acid. The objective is to equip researchers with the necessary data to make informed decisions when selecting a catalyst, balancing catalytic efficacy with environmental stewardship.

Executive Summary

This compound is a Brønsted acid catalyst with potential applications in various organic reactions, such as esterification and hydrolysis. When compared to traditional mineral acids like sulfuric acid, it offers the advantages of being a solid, non-volatile, and potentially less corrosive catalyst. In comparison to other solid organic acids like p-toluenesulfonic acid, its simpler aliphatic structure may suggest a greater potential for biodegradation. However, a complete environmental assessment requires a holistic view of toxicity, biodegradability, and the overall efficiency of the catalytic process. This guide presents available data to facilitate this comparison.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for this compound and the selected alternative catalysts. It is important to note that specific environmental data for this compound is limited in publicly available literature. Therefore, data for a close structural analog, propanesulfonic acid, is used as a surrogate where necessary, and this is clearly indicated.

Table 1: General Properties and Environmental Hazards

PropertyThis compoundSulfuric Acidp-Toluenesulfonic Acid
CAS Number 15909-83-8[1]7664-93-9104-15-4[2]
Physical State Viscous liquid or solid[3]Oily, colorless liquidWhite solid
Corrosivity Corrosive[1]Highly corrosiveCorrosive
Key Hazards Causes severe skin burns and eye damage.[1]Causes severe skin burns and eye damage; respiratory irritant.Causes skin and eye irritation.

Table 2: Aquatic Toxicity

OrganismEndpointThis compoundSulfuric Acidp-Toluenesulfonic Acid
Fish (General)LC50 (96h)Data not available>100 mg/L (effects primarily due to pH)24.6 mg/L (Golden orfe)
Daphnia magnaEC50 (48h)Data not available>100 mg/L (effects primarily due to pH)Data not available
AlgaeEC50 (72h)Data not available>100 mg/L (effects primarily due to pH)245 mg/L (Scenedesmus subspicatus)
LC50: Lethal concentration for 50% of the test organisms. EC50: Effect concentration for 50% of the test organisms.

Table 3: Biodegradability

Test TypeResultThis compoundSulfuric Acidp-Toluenesulfonic Acid
Aerobic Biodegradation% Degradation (28 days)Data not available (Short-chain alkanesulfonates are generally considered biodegradable)[4]Not applicable (inorganic)Readily biodegradable
Data based on standardized OECD 301 tests.

Table 4: Green Chemistry Metrics for a Representative Esterification Reaction

MetricThis compound (projected)Sulfuric Acidp-Toluenesulfonic Acid
Catalyst Loading (mol%) 1-51-51-5
Reaction Mass Efficiency (RME) Higher (due to potential for reuse)Lower (typically not recovered)Moderate (can be recovered, but may require neutralization)
E-Factor (Environmental Factor) Lower (reduced waste from catalyst and neutralization)Higher (includes catalyst and neutralization waste)Moderate
Catalyst Recyclability Potentially high (as a solid acid)NoLimited (in homogeneous form)
Data is representative and can vary significantly based on specific reaction conditions.

Experimental Protocols

To ensure transparency and reproducibility, detailed methodologies for key environmental impact assessments are provided below. These protocols are based on internationally recognized OECD guidelines.

Protocol 1: Aerobic Biodegradability (Based on OECD 301B - CO2 Evolution Test)

Objective: To determine the ready biodegradability of a substance by aerobic microorganisms.

Principle: A solution or suspension of the test substance in a mineral medium is inoculated and incubated under aerobic conditions in the dark or in diffuse light. The amount of carbon dioxide evolved is measured and is expressed as a percentage of the theoretical maximum.

Apparatus:

  • CO2-free air supply

  • Gas washing bottles

  • Temperature-controlled incubator or water bath

  • CO2 detection apparatus (e.g., titration, TOC analyzer)

Procedure:

  • Prepare a mineral medium containing essential salts and trace elements.

  • Add the test substance to the mineral medium to achieve a concentration of 10-20 mg of dissolved organic carbon per liter.

  • Inoculate the medium with activated sludge from a domestic wastewater treatment plant.

  • Aerate the test flasks with CO2-free air, and pass the effluent gas through an absorption train to capture the evolved CO2.

  • Run a blank control (inoculum only) and a reference control (with a readily biodegradable substance like sodium benzoate) in parallel.

  • The test is run for 28 days.

  • Quantify the evolved CO2 at regular intervals.

  • Calculate the percentage biodegradation by comparing the amount of CO2 produced from the test substance with its theoretical maximum.

Pass Level: The substance is considered readily biodegradable if it reaches 60% biodegradation within a 10-day window during the 28-day test period.[5]

Protocol 2: Acute Fish Toxicity (Based on OECD 203 - Fish, Acute Toxicity Test)

Objective: To determine the concentration of a substance that is lethal to 50% of a test fish population over a 96-hour exposure period.

Principle: Fish are exposed to the test substance added to water at a range of concentrations for a 96-hour period. Mortalities are recorded, and the LC50 is determined.

Apparatus:

  • Aquaria made of chemically inert material.

  • Water supply with controlled temperature, pH, and dissolved oxygen.

  • Aeration system.

  • Apparatus for dispensing the test substance.

Procedure:

  • Select a suitable fish species (e.g., Zebrafish, Rainbow trout).

  • Acclimatize the fish to the test conditions for at least 12 days.

  • Prepare a series of test solutions at different concentrations of the test substance in water. A control group with no test substance is also prepared.

  • Introduce a specified number of fish (at least 7 per concentration) into each aquarium.

  • The exposure period is 96 hours.

  • Observe and record mortalities at 24, 48, 72, and 96 hours.

  • Measure and record water quality parameters (pH, temperature, dissolved oxygen) regularly.

  • Calculate the LC50 value and its confidence limits using appropriate statistical methods.[6][7][8]

Mandatory Visualization

Acid_Catalyzed_Esterification cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_products Products Carboxylic_Acid Carboxylic Acid (R-COOH) Protonated_Acid Protonated Carboxylic Acid Carboxylic_Acid->Protonated_Acid Protonation Alcohol Alcohol (R'-OH) Tetrahedral_Intermediate Tetrahedral Intermediate Alcohol->Tetrahedral_Intermediate H+ H+ H+->Protonated_Acid Protonated_Acid->Tetrahedral_Intermediate Nucleophilic Attack Ester Ester (R-COOR') Tetrahedral_Intermediate->Ester Proton Transfer & Elimination of H2O Water Water (H2O) Tetrahedral_Intermediate->Water Ester->H+ Catalyst Regeneration

Caption: General mechanism of acid-catalyzed esterification.

Environmental_Impact_Workflow cluster_assessment Catalyst Environmental Impact Assessment Catalyst_Selection Catalyst Selection (e.g., this compound) Data_Collection Data Collection (Literature & Experimental) Catalyst_Selection->Data_Collection Toxicity_Testing Toxicity Testing (e.g., OECD 203) Data_Collection->Toxicity_Testing Biodegradability_Testing Biodegradability Testing (e.g., OECD 301B) Data_Collection->Biodegradability_Testing Green_Metrics Green Chemistry Metrics (E-Factor, RME) Data_Collection->Green_Metrics LCA Life Cycle Assessment (Cradle-to-Grave) Data_Collection->LCA Comparative_Analysis Comparative Analysis vs. Alternatives Toxicity_Testing->Comparative_Analysis Biodegradability_Testing->Comparative_Analysis Green_Metrics->Comparative_Analysis LCA->Comparative_Analysis Decision Informed Catalyst Selection Comparative_Analysis->Decision

Caption: Workflow for assessing the environmental impact of a catalyst.

Conclusion

Sulfuric acid, while highly effective, poses significant environmental and safety risks due to its corrosivity and the generation of waste from neutralization. p-Toluenesulfonic acid offers an improvement in handling as a solid but still presents challenges in terms of its aquatic toxicity and the environmental burden of its aromatic structure.

For researchers prioritizing green chemistry principles, the ideal catalyst would exhibit high catalytic activity, be easily separable and recyclable, and have low toxicity and high biodegradability. While this compound shows promise in the first two aspects, further research into its environmental fate and effects is crucial. This guide serves as a starting point for a more in-depth, case-by-case analysis, encouraging the scientific community to generate and publish the data needed for a complete environmental profile of this and other emerging catalysts.

References

Safety Operating Guide

Personal protective equipment for handling 3-Hydroxypropane-1-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling 3-Hydroxypropane-1-sulfonic acid. Adherence to these procedures is critical for ensuring personal safety and proper chemical management.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that can cause severe skin burns and serious eye damage.[1][2] It is harmful if swallowed or in contact with skin.[1][3] Therefore, stringent adherence to PPE guidelines is mandatory.

Summary of Required Personal Protective Equipment

Protection TypeSpecificationPurpose
Eye/Face Protection Chemical goggles and a full face shield.[1]To protect eyes and face from splashes.
Skin Protection - Elbow-length PVC gloves or other chemical-resistant gloves (e.g., nitrile).[1][4] - PVC Apron.[1] - Overalls or a long-sleeved lab coat.[1][4] - Chemical-resistant boots.[5]To prevent skin contact, which can cause severe burns.[1][2] Trousers or overalls should be worn outside of boots to prevent spills from entering footwear.[1]
Respiratory Protection - For conditions with potential for mist or vapor exposure, a half-face or full-face respirator with an appropriate filter (e.g., type ABEK (EN14387)) is recommended.[2][6] - For emergencies or unknown exposure levels, a full-face positive-pressure, air-supplied respirator should be used.[2]To protect against inhalation of harmful vapors or mists.

Operational Plan: Safe Handling Protocol

All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood.[4]

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[7][8] All required PPE must be worn correctly.

  • Handling:

    • Avoid all personal contact, including inhalation of vapors.[1]

    • Clean up any spills immediately.[1]

    • Avoid contact with oxidizing agents (e.g., nitrates, chlorine bleaches) as this may result in ignition.[1]

    • Use containers made of appropriate materials (e.g., glass, lined metal).[1] Do not use aluminum or galvanized containers.[1]

  • Storage:

    • Store in original, tightly sealed containers in a dry, cool, and well-ventilated place.[1][7]

    • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]

Disposal Plan: Waste Management Protocol

This compound and its container must be disposed of as hazardous waste.[1] All waste disposal must comply with local, state, and federal regulations.[1]

Step-by-Step Disposal Procedure:

  • Waste Identification: This material is classified as a corrosive hazardous waste. The EPA hazardous waste number is D002.[1]

  • Container Management:

    • Collect waste in a designated, properly labeled hazardous waste container.

    • Do not empty into drains.[7] Wash water from cleaning equipment should also be collected for treatment before disposal.[1]

  • Spill Management:

    • Minor Spills: Clean up immediately while wearing appropriate PPE.[1] Absorb the spill with inert material (e.g., sand, vermiculite) and collect it in a sealed container for disposal as hazardous waste.[4]

    • Major Spills: Evacuate the area and move upwind.[1] Alert emergency responders and inform them of the location and nature of the hazard.[1]

  • Final Disposal: Arrange for collection by a licensed hazardous waste disposal service.

Workflow Diagrams

The following diagrams illustrate the key procedures for handling and disposing of this compound.

cluster_handling Safe Handling Workflow prep Preparation - Verify fume hood function - Don all required PPE - Ensure emergency equipment is accessible handle Chemical Handling - Work within a fume hood - Avoid creating mists - Prevent contact with incompatibles prep->handle store Storage - Keep in original, sealed container - Store in a cool, dry, ventilated area handle->store

Caption: Workflow for safely handling this compound.

cluster_disposal Disposal Workflow collect Waste Collection - Collect waste in a labeled, compatible container dispose Final Disposal - Arrange for pickup by licensed waste disposal service collect->dispose spill Spill Management - Absorb with inert material - Collect debris as hazardous waste spill->dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxypropane-1-sulfonic acid
Reactant of Route 2
Reactant of Route 2
3-Hydroxypropane-1-sulfonic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。